Methyl 2-cyano-2-methylpropanoate
Description
The exact mass of the compound Methyl 2-cyano-2-methylpropanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2-cyano-2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-cyano-2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-cyano-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-6(2,4-7)5(8)9-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPHOIMASXVLQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449946 | |
| Record name | methyl 2-cyano-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72291-30-6 | |
| Record name | Propanoic acid, 2-cyano-2-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72291-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyano-2-methyl-propanoic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072291306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | methyl 2-cyano-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 2-cyano-2-methyl-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 2-cyano-2-methylpropanoate CAS number
An In-Depth Technical Guide to Methyl 2-cyano-2-methylpropanoate
This guide provides an in-depth exploration of Methyl 2-cyano-2-methylpropanoate (CAS No. 72291-30-6), a versatile chemical intermediate critical to advancements in pharmaceuticals and material science. We will move beyond basic data to discuss the causality behind its synthesis, reactivity, and application, offering field-proven insights for researchers, scientists, and drug development professionals.
Methyl 2-cyano-2-methylpropanoate is an α-cyano ester whose value lies in its unique structural arrangement. The molecule features a cyano group (-C≡N) and a methyl ester (–COOCH₃) attached to a central quaternary carbon[1]. This structure imparts a dual reactivity that makes it a highly valuable building block in organic synthesis. The electron-withdrawing nature of the cyano group enhances the electrophilic character of the molecule, while the ester group provides a site for nucleophilic substitution and other transformations[1].
Table 1: Physicochemical Properties of Methyl 2-cyano-2-methylpropanoate
| Property | Value | Source(s) |
| CAS Number | 72291-30-6 | [1][2][3][4] |
| Molecular Formula | C₆H₉NO₂ | [1][4][5] |
| Molecular Weight | 127.14 g/mol | [1][4][5] |
| IUPAC Name | methyl 2-cyano-2-methylpropanoate | [1] |
| Canonical SMILES | CC(C)(C#N)C(=O)OC | [1] |
| InChI Key | TZPHOIMASXVLQZ-UHFFFAOYSA-N | [1] |
| Storage | Sealed in dry, room temperature | [3] |
Synthesis Methodologies: A Strategic Overview
The synthesis of Methyl 2-cyano-2-methylpropanoate can be approached via several strategic routes, each selected based on precursor availability, desired scale, and purity requirements. The choice of method is a critical experimental decision that impacts yield and downstream applications.
-
Esterification: This is a direct and common laboratory-scale method involving the reaction of 2-cyano-2-methylpropanoic acid with methanol, typically under acidic catalysis. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.
-
Michael Addition: A more complex route that builds the carbon skeleton. It can involve the addition of a malonic ester derivative to acrylonitrile, followed by further modification and esterification[1]. This method is valuable when constructing the core structure from simpler, readily available starting materials.
-
Direct Cyanoethylation: This pathway utilizes cyanoacetic acid and methyl acrylate under basic conditions to yield the target ester[1].
Below is a conceptual workflow illustrating these synthetic strategies.
Caption: Major synthetic pathways to Methyl 2-cyano-2-methylpropanoate.
Core Reactivity and Mechanistic Importance
The utility of Methyl 2-cyano-2-methylpropanoate as a synthetic intermediate stems from the distinct reactivity of its two functional groups. Understanding these reactive sites is fundamental to its application in multi-step synthesis, particularly in drug discovery where precise molecular construction is paramount[2][6].
Caption: Key reactive sites of Methyl 2-cyano-2-methylpropanoate.
-
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid (2-cyano-2-methylpropanoic acid) and methanol, while the cyano group can be hydrolyzed to an amide or further to a carboxylic acid under different conditions[1].
-
Nucleophilic Substitution: The cyano group can act as a leaving group in certain reactions or be transformed into other functional groups, making it a versatile handle for molecular elaboration[1].
-
Condensation Reactions: The ester moiety readily reacts with amines to form amides, a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs)[1].
Applications in Research and Development
The compound's dual functionality makes it a preferred intermediate in several high-value R&D sectors.
Pharmaceutical Synthesis
As a pharmaceutical precursor, this molecule serves as a key building block for more complex APIs[2][7]. Its structure allows for the controlled, stepwise addition of other functionalities, which is essential in constructing the intricate architectures of modern drugs. The presence of the cyano group is particularly strategic, as it can be converted into amines or carboxylic acids, which are common pharmacophores. The process of designing drugs often involves modeling chemical reactions to predict outcomes and avoid the formation of toxic reactive metabolites[6][8][9]. Using well-behaved intermediates like Methyl 2-cyano-2-methylpropanoate helps ensure predictable and clean reaction profiles, accelerating the drug discovery pipeline[10].
Material Science and Polymer Chemistry
In material science, Methyl 2-cyano-2-methylpropanoate is explored for its role in polymer production[1][11]. It can be used as a monomer or co-monomer to synthesize specialized polymers. The incorporation of the cyano group can enhance properties such as thermal stability and chemical resistance in the resulting materials, making them suitable for advanced applications in electronics or aerospace[11]. Its controlled reactivity distinguishes it from compounds like methyl cyanoacrylate, which polymerize very rapidly, allowing for more precise engineering of polymer structures[1].
Experimental Protocols
The following protocols are provided as illustrative examples. All procedures must be conducted in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles[12].
Protocol 1: Synthesis via Esterification of 2-cyano-2-methylpropanoic acid
Objective: To synthesize Methyl 2-cyano-2-methylpropanoate with high purity.
Materials:
-
2-cyano-2-methylpropanoic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (10-20 eq, serves as solvent and reactant)
-
Sulfuric acid (H₂SO₄), concentrated (0.1 eq, catalyst)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-cyano-2-methylpropanoic acid and anhydrous methanol.
-
Catalysis: Place the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C). Maintain reflux for 4-6 hours. Causality Note: Heating accelerates the reaction to reach equilibrium faster. The large excess of methanol shifts the equilibrium towards the product side (Le Châtelier's principle).
-
Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally brine. Causality Note: The washes remove residual acid, methanol, and dissolved inorganic salts, ensuring product purity.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification (Optional): If necessary, purify the crude product by vacuum distillation to obtain pure Methyl 2-cyano-2-methylpropanoate.
Protocol 2: Amidation using Methyl 2-cyano-2-methylpropanoate
Objective: To demonstrate the use of the title compound as an intermediate in forming an amide bond.
Materials:
-
Methyl 2-cyano-2-methylpropanoate (1.0 eq)
-
Benzylamine (1.1 eq)
-
Toluene, anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 2-cyano-2-methylpropanoate in anhydrous toluene.
-
Reagent Addition: Add benzylamine to the solution at room temperature.
-
Reflux: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction typically proceeds over 12-24 hours. Causality Note: This is a nucleophilic acyl substitution. Heating is required to overcome the activation energy for the reaction between the ester and the amine.
-
Work-up: Cool the reaction mixture. If a precipitate (the product amide) forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.
Safety and Handling
Methyl 2-cyano-2-methylpropanoate is a chemical that must be handled with care.
-
Hazards: It is considered harmful by inhalation, in contact with skin, and if swallowed[12].
-
Handling: Always use this chemical within a certified chemical fume hood. Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves[12]. Avoid generating vapors or mists.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated area away from heat, flames, and oxidizing agents[3][12].
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes[13]. For skin contact, wash off immediately with plenty of water. If inhaled, move to fresh air. In all cases of significant exposure or if symptoms persist, seek immediate medical attention[12][13].
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide. Retrieved from [Link]
-
Chemsrc. (2025). Methyl 2-cyano-2-methylpropanoate | CAS#:72291-30-6. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Material Science: The Role of Methyl 2-cyano-2-methylpropanoate in Polymer Production. Retrieved from [Link]
-
Permabond. (2006). Material Safety Data Sheet: PERMABOND® 910. Retrieved from [Link]
-
ChemBK. (n.d.). methyl 2-cyanoprop-2-enoate. Retrieved from [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET: Methyl cyanoacetate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2-cyano-2-methylpropanoate: A Versatile Intermediate for Organic Synthesis and Material Science. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl cyanoacetate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-isocyano-2-methylpropanoate. Retrieved from [Link]
-
Chemxpert. (n.d.). API Data Summary Report Of Methyl-2-Cyano-2-Methyl Propanoate. Retrieved from [Link]
-
Baillie, T. A., & Kassahun, K. (2012). The generation, detection, and effects of reactive drug metabolites. PubMed. Retrieved from [Link]
-
Gasteiger, J. (2007). Modeling chemical reactions for drug design. PubMed. Retrieved from [Link]
-
Claesson, A., & Spjuth, O. (2013). On Mechanisms of Reactive Metabolite Formation from Drugs. Bentham Science. Retrieved from [Link]
-
Lüllmann, H., Mohr, K., & Wehling, M. (2000). Beyond new chemical entities: Advancing drug development based on functional versatility of antibodies. PMC - NIH. Retrieved from [Link]
-
Eurofins Discovery. (2025). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. YouTube. Retrieved from [Link]
Sources
- 1. Buy Methyl 2-cyano-2-methylpropanoate | 72291-30-6 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. 72291-30-6|Methyl 2-cyano-2-methylpropanoate|BLD Pharm [bldpharm.com]
- 4. scbt.com [scbt.com]
- 5. API Data Summary Report Of Methyl-2-Cyano-2-Methyl Propanoate [chemxpert.com]
- 6. Modeling chemical reactions for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. The generation, detection, and effects of reactive drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. youtube.com [youtube.com]
- 11. nbinno.com [nbinno.com]
- 12. Methyl 2-cyano-2-methylpropanoate | CAS#:72291-30-6 | Chemsrc [chemsrc.com]
- 13. fishersci.ch [fishersci.ch]
Methyl 2-cyano-2-methylpropanoate structure
An In-Depth Technical Guide to Methyl 2-cyano-2-methylpropanoate: Structure, Synthesis, and Applications
Abstract
Methyl 2-cyano-2-methylpropanoate (CAS No. 72291-30-6) is a multifunctional chemical intermediate of significant interest in modern organic synthesis.[1] Characterized by the presence of both a cyano and a methyl ester group attached to a quaternary carbon center, this compound offers unique reactivity that makes it a valuable building block for complex molecular architectures.[2][3] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, synthesis methodologies, and key applications in the pharmaceutical and material science sectors. The narrative is designed for researchers, chemists, and drug development professionals, offering field-proven insights into its practical utility and handling.
Molecular Structure and Physicochemical Properties
Methyl 2-cyano-2-methylpropanoate is an α-cyano ester, a class of compounds known for their versatile reactivity. Its structure features a central quaternary carbon, which imparts specific steric and electronic properties to the molecule. This structural arrangement is a key feature in many bioactive molecules and advanced polymers.[4]
Structural Representation
The core structure consists of a propanoate backbone with two methyl groups and a cyano group at the α-position (carbon-2).
Caption: 2D structure of Methyl 2-cyano-2-methylpropanoate.
Key Identifiers and Properties
For unambiguous identification and sourcing, the following identifiers are critical. The physicochemical properties are summarized for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | methyl 2-cyano-2-methylpropanoate | [3] |
| CAS Number | 72291-30-6 | [5] |
| Molecular Formula | C₆H₉NO₂ | [3][5] |
| Molecular Weight | 127.14 g/mol | [5] |
| SMILES | CC(C)(C#N)C(=O)OC | [3] |
| InChIKey | TZPHOIMASXVLQZ-UHFFFAOYSA-N | [3] |
| Appearance | Clear Liquid | [6] |
| Storage | Store at room temperature, sealed in a dry place. | [7] |
Spectroscopic Profile for Structural Elucidation
Structural verification in a laboratory setting relies on a combination of spectroscopic techniques. The expected data for Methyl 2-cyano-2-methylpropanoate are as follows:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. Due to the absence of protons on the α-carbon, spin-spin splitting will be minimal for the main signals.
-
A singlet corresponding to the three protons of the ester methyl group (-OCH₃ ).
-
A singlet corresponding to the six equivalent protons of the two geminal methyl groups (-C(CH₃ )₂).
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon environment:
-
A signal for the quaternary α-carbon.
-
Signals for the geminal methyl carbons.
-
A signal for the ester methyl carbon.
-
A signal for the carbonyl carbon (C=O).
-
A signal for the nitrile carbon (C≡N).
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the key functional groups.
-
A strong, sharp absorption band around 2240-2260 cm⁻¹ is characteristic of the nitrile (C≡N) stretch.
-
A strong absorption band around 1735-1750 cm⁻¹ indicates the presence of the ester carbonyl (C=O) group.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 127, corresponding to the molecular weight of the compound. Common fragmentation patterns may include the loss of the methoxy group (-OCH₃) or the cyano group (-CN).
Chemical Reactivity and Synthesis
The synthetic utility of Methyl 2-cyano-2-methylpropanoate stems from the dual reactivity of its functional groups. The electron-withdrawing nature of the adjacent cyano and ester groups does not activate an α-hydrogen (as there is none), but it influences the reactivity of the carbonyl and nitrile moieties.
Core Reactivity
-
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-cyano-2-methylpropanoic acid and methanol.[2]
-
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, serving as a precursor for other functional groups.[2]
-
Condensation Reactions: The compound can react with nucleophiles like amines or alcohols, although the steric hindrance from the quaternary center can influence reaction rates.[2] Esters lacking α-hydrogens, like this one, are important substrates in reactions like the Claisen condensation, where they can act as the electrophilic partner.[8]
Synthesis Methodologies
Several synthetic routes are available, allowing for flexibility based on starting material availability and scale.[2] A common and efficient modern approach is the reductive cyanation of tertiary alkyl bromides.[4]
Caption: Workflow for synthesis via reductive cyanation.
Experimental Protocol: Reductive Cyanation
This method provides an efficient route to α-cyano esters bearing a quaternary carbon center, avoiding the use of highly toxic cyanide reagents.[4]
-
Reaction Setup: To a solution of a tertiary alkyl bromide (e.g., methyl 2-bromo-2-methylpropanoate) in a suitable solvent like DMF, add an electrophilic cyanating reagent and zinc dust.[4]
-
Execution: Stir the reaction mixture under mild conditions (e.g., room temperature) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction with a suitable aqueous solution.
-
Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product using column chromatography to obtain high-purity Methyl 2-cyano-2-methylpropanoate.[4]
Applications in Research and Drug Development
The unique structure of Methyl 2-cyano-2-methylpropanoate makes it a valuable intermediate in several high-value chemical industries.
-
Pharmaceutical Synthesis: It serves as a key building block for synthesizing complex molecules and active pharmaceutical ingredients (APIs).[9][10] The nitrile-bearing all-carbon quaternary center is a common motif in many bioactive natural products and pharmaceuticals.[4] Introducing methyl groups can modulate a drug's physicochemical and pharmacokinetic properties, making this compound a useful tool in lead optimization.[11]
-
Material Science: The compound is used in polymer production. Its incorporation into polymer chains can enhance properties such as thermal stability and chemical resistance, leading to the development of advanced materials for specialized applications.[9]
-
Organic Synthesis: It is a versatile intermediate for agrochemicals and other fine chemicals.[2] Its dual functionality allows for a broad spectrum of chemical transformations, making it a cornerstone for creating complex molecular structures.[10]
Safety and Handling
Proper handling is essential to ensure laboratory safety. The compound is classified as causing serious eye irritation.[12]
| Hazard Category | Precautionary Measures | Source(s) |
| Hazards | Causes serious eye irritation (H319). Harmful if swallowed, in contact with skin, or inhaled. | [13] |
| Handling | Use only in a chemical fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling. | [13][14] |
| PPE | Wear chemical-resistant gloves, safety goggles or face protection, and appropriate laboratory clothing. | [13] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [6] |
| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. | [12] |
| Fire Fighting | Combustible liquid. Vapors are heavier than air. Use standard extinguishing media. |
Conclusion
Methyl 2-cyano-2-methylpropanoate is a strategically important chemical intermediate whose value is derived from its unique molecular architecture. The combination of a methyl ester and a cyano group on a quaternary carbon center provides a synthetically versatile platform for constructing complex molecules. Its role in the synthesis of pharmaceuticals and advanced polymers underscores its significance in both academic research and industrial applications. A thorough understanding of its structure, reactivity, and safety protocols is paramount for harnessing its full potential in chemical innovation.
References
-
Chemsrc. (2025). Methyl 2-cyano-2-methylpropanoate | CAS#:72291-30-6. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl cyanoacetate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyano-2-methyl-propanoic acid methyl ester. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2-cyano-2-methylpropanoate: A Versatile Intermediate for Organic Synthesis and Material Science. Retrieved from [Link]
-
Ren, X., et al. (2021). Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation. Organic Letters, 23(8), 2527–2532. Retrieved from [Link]
-
Wang, C., et al. (2017). Chemoselective Access to γ-Ketoesters with Stereogenic Quaternary α-Center or γ-Keto Nitriles by Aerobic Reaction of α-Cyanoesters and Styrenes. Organic Letters, 19(12), 3215–3218. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Material Science: The Role of Methyl 2-cyano-2-methylpropanoate in Polymer Production. Retrieved from [Link]
-
Chemxpert Database. (n.d.). API Data Summary Report Of Methyl-2-Cyano-2-Methyl Propanoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation. Retrieved from [Link]
-
Wang, Y., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Reactivity of Alpha Hydrogens. Retrieved from [Link]
Sources
- 1. API Data Summary Report Of Methyl-2-Cyano-2-Methyl Propanoate [chemxpert.com]
- 2. Buy Methyl 2-cyano-2-methylpropanoate | 72291-30-6 [smolecule.com]
- 3. 2-Cyano-2-methyl-propanoic acid methyl ester | C6H9NO2 | CID 10964510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation [organic-chemistry.org]
- 5. scbt.com [scbt.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 72291-30-6|Methyl 2-cyano-2-methylpropanoate|BLD Pharm [bldpharm.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.ch [fishersci.ch]
- 13. Methyl 2-cyano-2-methylpropanoate | CAS#:72291-30-6 | Chemsrc [chemsrc.com]
- 14. chemos.de [chemos.de]
Introduction: A Profile of a Versatile Building Block
An In-Depth Technical Guide to Methyl 2-cyano-2-methylpropanoate
This guide provides a comprehensive technical overview of methyl 2-cyano-2-methylpropanoate, a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the compound's synthesis, characterization, reactivity, and applications, grounding all information in established scientific principles and methodologies.
Methyl 2-cyano-2-methylpropanoate (CAS No. 72291-30-6) is an α-cyano ester distinguished by a unique molecular architecture.[1][2] Its structure features a quaternary carbon center to which both a cyano group (–C≡N) and a methyl ester (–COOCH₃) are attached.[1] This dual functionality makes it a valuable and highly reactive intermediate in organic synthesis.[1][3]
The compound's significance stems from its utility as a building block for more complex molecules. The electron-withdrawing nature of the cyano group enhances the electrophilic character of the quaternary carbon, while the ester moiety provides a handle for various nucleophilic substitution and condensation reactions.[1] Consequently, it serves as a critical precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[1][4][5] This guide will explore the essential technical aspects of this compound, providing field-proven insights for its practical application.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of methyl 2-cyano-2-methylpropanoate are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 127.14 g/mol | [1][6][7][8] |
| Molecular Formula | C₆H₉NO₂ | [1][7][8] |
| CAS Number | 72291-30-6 | [1][6][7] |
| IUPAC Name | methyl 2-cyano-2-methylpropanoate | [1] |
| Synonyms | 2-Cyano-2,2-Dimethyl Acetic Acid Methyl Ester; Methyl-2,2-Dimethyl Cyanoacetate | [8] |
| Density | ~1.0 g/cm³ | [6] |
| Boiling Point | 186.5 ± 8.0 °C at 760 mmHg | [6] |
| Monoisotopic Mass | 127.063328530 Da | [1][9] |
Synthesis and Purification: A Validated Protocol
Several synthetic routes exist for methyl 2-cyano-2-methylpropanoate, including the Michael addition and direct cyanoethylation.[1] However, a common and reliable laboratory-scale method is the esterification of 2-cyano-2-methylpropanoic acid with methanol, catalyzed by a strong acid. This process is effective due to the direct conversion of the carboxylic acid to its corresponding methyl ester in the presence of excess alcohol.
Experimental Workflow: Esterification Route
The following diagram outlines the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of methyl 2-cyano-2-methylpropanoate.
Step-by-Step Synthesis Protocol
This protocol describes the esterification of 2-cyano-2-methylpropanoic acid.
-
Reactor Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The system must be dried to prevent unwanted side reactions with water.
-
Reagent Addition:
-
Charge the flask with 2-cyano-2-methylpropanoic acid (1.0 eq).
-
Add an excess of anhydrous methanol (e.g., 10-20 eq), which serves as both a reactant and a solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the stirring solution. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.
-
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent like diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acidic catalyst) and then with brine (to remove residual water). The bicarbonate wash is crucial for quenching the reaction and preventing product decomposition during distillation.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure methyl 2-cyano-2-methylpropanoate as a colorless liquid.
-
Analytical Characterization
Structural confirmation is achieved through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating system of analysis.
-
Mass Spectrometry (MS): Analysis via mass spectrometry confirms the molecular weight of the compound.[1] The molecular ion peak ([M]⁺) is expected at an m/z of 127. A characteristic fragmentation pattern includes the loss of the methoxy group (•OCH₃, 31 mass units), resulting in a prominent fragment ion at m/z 96.[1] High-resolution mass spectrometry can confirm the elemental composition with an exact mass of 127.063328530 Da.[1][9]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The spectrum will exhibit a strong, sharp absorption band around 2240 cm⁻¹ , characteristic of a nitrile (C≡N) stretch. Another strong absorption will appear around 1745 cm⁻¹ , corresponding to the ester carbonyl (C=O) stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is simple and diagnostic. It will show two signals: a singlet integrating to 3 protons around 3.7 ppm for the methyl ester protons (–OCH₃), and a singlet integrating to 6 protons around 1.5 ppm for the two equivalent methyl groups attached to the quaternary carbon (–C(CH₃)₂).
-
¹³C NMR: The carbon NMR will display distinct signals confirming the carbon framework: a signal for the quaternary carbon, the nitrile carbon, the carbonyl carbon, and the two types of methyl carbons.
-
Chemical Reactivity and Applications
The dual functionality of methyl 2-cyano-2-methylpropanoate dictates its reactivity and makes it a versatile intermediate.[1][3]
Caption: Core reactivity pathways of methyl 2-cyano-2-methylpropanoate.
-
Pharmaceutical and Agrochemical Synthesis: The compound is a key starting material for synthesizing more complex molecules. The cyano and ester groups can be selectively modified to build diverse molecular scaffolds. It is widely used as an intermediate in the production of various pharmaceuticals.[1]
-
Material Science and Polymer Production: In polymer chemistry, this molecule can be used in the development of specialized polymers.[1][4] Its incorporation into polymer chains can impart desirable properties such as improved thermal stability and chemical resistance, making it valuable for creating advanced materials.[5]
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. Methyl 2-cyano-2-methylpropanoate is classified as harmful if swallowed, inhaled, or in contact with skin.[6]
-
Engineering Controls: Always handle this compound inside a chemical fume hood to minimize inhalation exposure.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][10] Keep away from heat, flames, sparks, and strong oxidizing agents.[6]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[6][10]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[10]
-
Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[6]
-
Ingestion: Wash out the mouth with water and seek immediate medical attention.[6]
-
Conclusion
Methyl 2-cyano-2-methylpropanoate is a chemical intermediate of considerable value in both academic research and industrial manufacturing. Its straightforward synthesis, combined with the versatile reactivity of its cyano and ester functionalities, secures its role as a fundamental building block in the development of novel pharmaceuticals and advanced materials. A comprehensive understanding of its properties, synthesis, and handling protocols, as detailed in this guide, is crucial for leveraging its full potential safely and effectively.
References
-
Chemsrc. (2025). Methyl 2-cyano-2-methylpropanoate | CAS#:72291-30-6. [Link]
-
PubChem. (n.d.). Methyl 2-isocyano-2-methylpropanoate | C6H9NO2 | CID 6918006. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Material Science: The Role of Methyl 2-cyano-2-methylpropanoate in Polymer Production. [Link]
-
Chemxpert Database. (n.d.). API Data Summary Report Of Methyl-2-Cyano-2-Methyl Propanoate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2-cyano-2-methylpropanoate: A Versatile Intermediate for Organic Synthesis and Material Science. [Link]
Sources
- 1. Buy Methyl 2-cyano-2-methylpropanoate | 72291-30-6 [smolecule.com]
- 2. Methyl 2-cyano-2-methylpropanoate | 72291-30-6 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Methyl 2-cyano-2-methylpropanoate | CAS#:72291-30-6 | Chemsrc [chemsrc.com]
- 7. scbt.com [scbt.com]
- 8. API Data Summary Report Of Methyl-2-Cyano-2-Methyl Propanoate [chemxpert.com]
- 9. Methyl 2-isocyano-2-methylpropanoate | C6H9NO2 | CID 6918006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.ch [fishersci.ch]
An In-Depth Technical Guide to the Synthesis of Methyl 2-Cyano-2-Methylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Cyano-Ester Building Block
Methyl 2-cyano-2-methylpropanoate, a seemingly unassuming molecule with the chemical formula C₆H₉NO₂, is a cornerstone intermediate in the fields of organic synthesis, medicinal chemistry, and material science.[1][2] Its unique bifunctional nature, possessing both a reactive cyano group and a readily transformable methyl ester, makes it an invaluable precursor for the construction of a diverse array of more complex molecules.[3][4] This guide, intended for the discerning researcher and development scientist, will provide a comprehensive exploration of the primary synthetic pathways to this versatile compound, delving into the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methodologies.
Core Synthesis Strategies: A Comparative Overview
The synthesis of methyl 2-cyano-2-methylpropanoate can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired scale of production, safety considerations, and the required purity of the final product. The three principal routes that will be discussed in detail are:
-
The Acetone Cyanohydrin Route: A two-step approach involving the formation of a key cyanohydrin intermediate followed by its conversion to the target ester.
-
Nucleophilic Substitution of an α-Halo Ester: A direct approach utilizing the displacement of a halide with a cyanide nucleophile.
-
One-Pot Synthesis from Acetone: An emerging, more streamlined method that avoids the isolation of hazardous intermediates.
Pathway 1: The Acetone Cyanohydrin Route
This is arguably the most well-established and versatile method for the synthesis of methyl 2-cyano-2-methylpropanoate and its derivatives.[5] It proceeds in two distinct stages: the formation of acetone cyanohydrin and its subsequent conversion to the final product.
Part A: Synthesis of Acetone Cyanohydrin
The initial and critical step is the nucleophilic addition of a cyanide ion to acetone. This reaction is typically carried out using an alkali metal cyanide, such as sodium or potassium cyanide, in the presence of an acid.[6][7]
Mechanism:
The reaction is initiated by the protonation of the carbonyl oxygen of acetone by the acid, which enhances the electrophilicity of the carbonyl carbon. The cyanide ion then acts as a nucleophile, attacking the electrophilic carbon and forming a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields acetone cyanohydrin.[4][8]
Figure 2: Two-step conversion of acetone cyanohydrin to the target ester.
Experimental Protocol: Fischer Esterification of 2-Cyano-2-methylpropanoic Acid (General Procedure) [9]
-
Reaction Setup: 2-Cyano-2-methylpropanoic acid is dissolved in an excess of methanol.
-
Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
-
Reflux: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.
-
Workup: The excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: The organic layer is dried, and the solvent is evaporated. The crude ester is then purified by distillation.
| Parameter | Value |
| Yield | Typically high ( >90%) for the esterification step. |
| Purity | Good, distillable product. |
| Safety | Use of concentrated acid requires care. |
Pathway 2: Nucleophilic Substitution of an α-Halo Ester
A more direct route to methyl 2-cyano-2-methylpropanoate involves the nucleophilic substitution of a suitable α-halo ester, such as methyl 2-bromo-2-methylpropanoate, with a cyanide salt. [10] Mechanism: Sₙ2 Reaction
The reaction proceeds via a classic Sₙ2 mechanism where the cyanide ion acts as a nucleophile and attacks the carbon atom bearing the halogen, leading to the displacement of the halide ion. [11]The use of a polar aprotic solvent, such as DMSO or DMF, is generally preferred to facilitate this type of reaction.
Figure 3: Nucleophilic substitution for the synthesis of methyl 2-cyano-2-methylpropanoate.
Experimental Protocol: Nucleophilic Substitution (General Procedure) [10]
-
Reaction Setup: Methyl 2-bromo-2-methylpropanoate is dissolved in a suitable polar aprotic solvent, such as DMSO.
-
Cyanide Addition: Sodium cyanide is added to the solution, and the mixture is heated to promote the reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as TLC or GC-MS.
-
Workup: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent.
-
Purification: The combined organic extracts are washed, dried, and the solvent is removed. The final product is purified by vacuum distillation.
| Parameter | Value |
| Yield | Moderate to high, depending on conditions. |
| Purity | Can be high after purification. |
| Safety | High Toxicity: Use of cyanide salts requires strict safety protocols. |
Field-Proven Insights:
While this method is conceptually straightforward, the use of highly toxic cyanide salts is a significant drawback, particularly for large-scale industrial applications. Phase-transfer catalysis can be employed to improve the reaction efficiency and safety by facilitating the transfer of the cyanide ion into the organic phase. [12][13]
Pathway 3: One-Pot Synthesis from Acetone
Recent advancements in synthetic methodology have led to the development of more efficient and "greener" one-pot procedures that bypass the need to isolate hazardous intermediates like acetone cyanohydrin. A notable example is the cyanide-free synthesis of methacrylic esters from acetone, a haloform, and an alcohol. While the direct synthesis of methyl 2-cyano-2-methylpropanoate via this specific route is not explicitly detailed, the underlying principles are highly relevant and adaptable.
Conceptual Workflow:
This approach involves the in-situ generation of a reactive intermediate from acetone and a haloform (e.g., chloroform or bromoform) in the presence of a strong organic base. This intermediate then reacts with methanol to form the desired ester.
Figure 4: Conceptual one-pot synthesis of the target molecule.
Advantages of a One-Pot Approach:
-
Increased Efficiency: Eliminates the need for intermediate isolation and purification steps.
-
Improved Safety: Avoids the handling and storage of highly toxic reagents like isolated acetone cyanohydrin.
-
Reduced Waste: Generates less solvent and reagent waste compared to multi-step syntheses.
Challenges and Considerations:
The development and optimization of such a one-pot reaction require careful control of reaction conditions to favor the formation of the desired product and minimize side reactions. The choice of base and solvent is critical to the success of this approach.
Comparative Analysis of Synthesis Pathways
| Feature | Acetone Cyanohydrin Route | Nucleophilic Substitution | One-Pot Synthesis (Conceptual) |
| Starting Materials | Acetone, NaCN, H₂SO₄, Methanol | Methyl 2-bromo-2-methylpropanoate, NaCN | Acetone, Haloform, Methanol, Organic Base |
| Number of Steps | 2 | 1 | 1 |
| Key Intermediates | Acetone Cyanohydrin, 2-Cyano-2-methylpropanoic Acid | None | In-situ generated reactive species |
| Typical Yield | High | Moderate to High | Potentially High |
| Safety Concerns | Handling of HCN and concentrated acid | High toxicity of cyanide salts | Use of strong bases and haloforms |
| Scalability | Well-established for industrial scale | Feasible, but safety concerns are paramount | Potentially scalable with process optimization |
| "Green" Chemistry | Generates significant waste | Use of toxic reagents | More atom-economical and less waste |
Conclusion and Future Outlook
The synthesis of methyl 2-cyano-2-methylpropanoate can be achieved through several viable pathways, each with its own set of merits and demerits. The traditional acetone cyanohydrin route remains a robust and high-yielding method, particularly for laboratory-scale synthesis where the handling of hazardous materials can be well-controlled. The nucleophilic substitution pathway offers a more direct approach but is hampered by the significant safety risks associated with cyanide salts.
The future of methyl 2-cyano-2-methylpropanoate synthesis, especially on an industrial scale, likely lies in the development of one-pot, catalytic, and cyanide-free methodologies. Such approaches not only promise greater efficiency and cost-effectiveness but also align with the growing demand for greener and safer chemical manufacturing processes. Further research into novel catalytic systems and reaction conditions will undoubtedly pave the way for even more elegant and sustainable syntheses of this important chemical intermediate.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of acetone cyanohydrin (2-hydroxy-2-methylpropanenitrile; 2-hydroxyisobutyronitrile). Retrieved from [Link]
-
Wikipedia. (2023, November 29). Acetone cyanohydrin. In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Chemxpert. (n.d.). API Data Summary Report Of Methyl-2-Cyano-2-Methyl Propanoate. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 2-cyano-2-methylpropanoate: A Versatile Intermediate for Organic Synthesis and Material Science. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyano-2-methylpropanoic acid. Retrieved from [Link]
-
MDPI. (2021). Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHYL 2-(2-CHLOROPHENYL)-2-METHYLPROPANOATE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ACETONE CYANOHYDRIN. Retrieved from [Link]
-
YouTube. (2019, October 30). Cyanohydrin Formation Reaction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, May 28). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Retrieved from [Link]
-
Chemguide. (n.d.). THE NUCLEOPHILIC SUBSTITUTION REACTIONS BETWEEN HALOGENOALKANES AND CYANIDE IONS. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 11.4: The SN1 Reaction. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
YouTube. (2015, May 10). Nucleophilic substitution reactions with cyanide. Retrieved from [Link]
-
PubMed. (2019, August 14). Cyanide-Free One-Pot Synthesis of Methacrylic Esters from Acetone. Retrieved from [Link]
- Google Patents. (n.d.). RU2622428C2 - Acetone cyanohydrin hydrolysis process.
-
PrepChem. (n.d.). Synthesis of acetone cyanohydrin. Retrieved from [Link]
- Google Patents. (n.d.). US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts.
-
Patsnap Eureka. (n.d.). Green synthesis method of methyl cyanoacetate. Retrieved from [Link]
-
Quora. (2016, September 11). What is the balanced chemical reaction between 2-methylpropanoic acid and ethanol, and what type of reaction is it? Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of esters via Fischer esterification. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buy Methyl 2-cyano-2-methylpropanoate | 72291-30-6 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. RU2622428C2 - Acetone cyanohydrin hydrolysis process - Google Patents [patents.google.com]
- 10. 72291-30-6|Methyl 2-cyano-2-methylpropanoate|BLD Pharm [bldpharm.com]
- 11. Acetone Cyanohydrin as a Source of HCN in the Cu-Catalyzed Hydrocyanation of α-Aryl Diazoacetates [organic-chemistry.org]
- 12. API Data Summary Report Of Methyl-2-Cyano-2-Methyl Propanoate [chemxpert.com]
- 13. Cyanide-Free One-Pot Synthesis of Methacrylic Esters from Acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 2-cyano-2-methylpropanoate safety data sheet
An In-depth Technical Guide to the Safe Handling of Methyl 2-cyano-2-methylpropanoate
This guide provides a comprehensive overview of the safety, handling, and emergency protocols for Methyl 2-cyano-2-methylpropanoate (CAS No. 72291-30-6). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to explain the causality behind safety procedures, ensuring a self-validating system of laboratory practice.
Introduction
Chapter 1: Hazard Identification and Risk Assessment
A thorough understanding of a chemical's potential hazards is the foundation of laboratory safety. For Methyl 2-cyano-2-methylpropanoate, the primary documented hazards indicate potential harm from various exposure routes.
Globally Harmonized System (GHS) Classification
The compound is classified as harmful, a designation that underscores the need for careful handling to prevent adverse health effects.[1] The primary routes of concern are inhalation, skin contact, and ingestion.[1]
Table 1: GHS Hazard Summary for Methyl 2-cyano-2-methylpropanoate
| Hazard Class | Category | Hazard Statement | Source |
|---|---|---|---|
| Acute Toxicity (Oral) | Harmful | Harmful if swallowed. | [1] |
| Acute Toxicity (Dermal) | Harmful | Harmful in contact with skin. | [1] |
| Acute Toxicity (Inhalation) | Harmful | Harmful if inhaled. |[1] |
Causality Insight: The presence of the cyano group is a key structural alert. While this molecule is not a simple cyanide salt, the potential for metabolic release of cyanide or other toxic metabolites cannot be discounted without specific toxicological data. Therefore, treating it as harmful via all routes of exposure is a critical precautionary principle.
Visualizing Hazard Communication
The following workflow illustrates the logical progression from identifying the chemical to implementing appropriate safety measures based on its known hazards.
Caption: Emergency spill response workflow.
Chapter 4: Personal Protective Equipment (PPE) Selection
The selection of PPE is dictated by the hazards and routes of exposure. The principle is to create a barrier between the researcher and the chemical.
-
Eye Protection: Chemical safety goggles are mandatory. [1]In situations with a higher risk of splashing, a face shield should be worn in addition to goggles. [2]* Skin Protection:
-
Gloves: Wear chemical-resistant gloves. [1]The specific glove material (e.g., nitrile, neoprene) should be selected based on its resistance to both the compound and any solvents being used. Always consult the glove manufacturer's compatibility data.
-
Clothing: Standard laboratory clothing (lab coat) is required. [1]For tasks with a higher potential for splashes, consider chemically resistant aprons or coveralls.
-
-
Respiratory Protection: An approved mask or respirator should be used if working outside of a fume hood or if ventilation is inadequate. [1]The choice of respirator cartridge depends on the potential concentration and nature of airborne contaminants.
Chapter 5: Technical Data Summary
While a complete dataset is unavailable, the following properties have been identified.
Table 2: Physical and Chemical Properties of Methyl 2-cyano-2-methylpropanoate
| Property | Value | Source |
|---|---|---|
| CAS Number | 72291-30-6 | [1][3][4][5] |
| Molecular Formula | C₆H₉NO₂ | [1][4][5] |
| Molecular Weight | 127.14 g/mol | [1][5] |
| Appearance | Not Specified | [1] |
| Boiling Point | No Data Available | [1] |
| Density | No Data Available | [1] |
| Flash Point | No Data Available | [1]|
Note: The absence of data for key physical properties like boiling point and density highlights the need for a cautious approach, as the behavior of the substance under various conditions is not well-documented.
Chapter 6: Stability, Reactivity, and Disposal
Stability and Reactivity
-
Conditions to Avoid: Heat, flames, and sparks. [1]* Incompatible Materials: Strong oxidizing agents. [1]* Hazardous Decomposition Products: Combustion may produce toxic gases, including carbon monoxide and nitrogen oxides. [1]The formation of nitrogen oxides is a key hazard associated with the thermal decomposition of nitrile-containing compounds.
Disposal Considerations
All waste material, including absorbed spill cleanup, must be disposed of through a licensed hazardous waste disposal authority. [1]Disposal must be in accordance with all applicable national and regional regulations. Do not dispose of down the drain. [1]
Conclusion
Methyl 2-cyano-2-methylpropanoate is a chemical that must be handled with care, predicated on its classification as harmful by inhalation, skin contact, and ingestion. The core principles of its safe use are containment through engineering controls (fume hood), prevention of direct contact via appropriate PPE, and preparedness for emergencies through well-defined first-aid and spill-response protocols. The significant gaps in toxicological and ecological data reinforce the need to treat this substance with a high degree of caution, assuming potential for harm unless proven otherwise.
References
-
PubChem. Methyl 2-isocyano-2-methylpropanoate | C6H9NO2. National Center for Biotechnology Information. [Link]
-
Chemsrc. Methyl 2-cyano-2-methylpropanoate | CAS#:72291-30-6. [Link]
-
Multichem. Methyl cyanoacetate. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - Methyl cyanoacetate. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet - Methyl cyanoacetate. [Link]
-
Alfa Aesar, Lancaster Synthesis. MSDS - Ethyl 2–cyanopropionate. [Link]
-
ChemBK. methyl 2-cyanoprop-2-enoate. [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
-
International Labour Organization. ICSC 1272 - METHYL 2-CYANOACRYLATE. [Link]
-
OECD. Chemical - Canadian Categorization Results. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - Methyl cyanoacetate. [Link]
-
CDC. NIOSH Pocket Guide to Chemical Hazards - Methyl-2-cyanoacrylate. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Methyl 2-isocyano-3-methylbutyrate. [Link]
-
Chemxpert Database. API Data Summary Report Of Methyl-2-Cyano-2-Methyl Propanoate. [Link]
Sources
An In-Depth Technical Guide to the Spectral Analysis of Methyl 2-Cyano-2-Methylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Functional Groups
A clear understanding of the molecular structure is fundamental to interpreting its spectral data.
Figure 1: Molecular structure of methyl 2-cyano-2-methylpropanoate highlighting key functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of methyl 2-cyano-2-methylpropanoate would exhibit characteristic absorption bands for its nitrile and ester moieties.
Predicted IR Spectral Data:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Predicted Intensity |
| ~2990-2950 | C-H (sp³) | Stretching | Medium-Strong |
| ~2250 | C≡N | Stretching | Medium |
| ~1745 | C=O (Ester) | Stretching | Strong |
| ~1470-1430 | C-H (Methyl) | Bending | Medium |
| ~1250 | C-O (Ester) | Stretching | Strong |
Interpretation:
-
C≡N Stretch: The presence of a medium-intensity peak around 2250 cm⁻¹ is a clear indicator of the nitrile group. The exact position can be influenced by the electronic environment.
-
C=O Stretch: A strong absorption band around 1745 cm⁻¹ is characteristic of the carbonyl group in a saturated ester. This is often the most intense peak in the spectrum.[2]
-
C-O Stretch: The C-O stretching vibration of the ester group is expected to appear as a strong band in the 1250 cm⁻¹ region.[2]
-
C-H Stretch and Bend: Absorptions corresponding to C-H stretching and bending in the methyl groups will also be present.
Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
-
Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has undergone its startup diagnostics.
-
Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Record a background spectrum to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small drop of liquid methyl 2-cyano-2-methylpropanoate directly onto the ATR crystal.
-
Spectrum Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: Process the acquired spectrum by performing a background correction and, if necessary, an ATR correction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of methyl 2-cyano-2-methylpropanoate is predicted to be relatively simple, showing two distinct signals corresponding to the two types of methyl groups.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.8 | Singlet | 3H | -OCH₃ (Ester methyl) |
| ~1.6 | Singlet | 6H | -C(CH₃)₂ (gem-Dimethyl) |
Interpretation:
-
Ester Methyl Protons (-OCH₃): The protons of the methyl group attached to the ester oxygen are deshielded by the electronegative oxygen atom and are expected to resonate at a higher chemical shift, around 3.8 ppm. This will appear as a singlet as there are no adjacent protons to cause splitting.
-
gem-Dimethyl Protons (-C(CH₃)₂): The six equivalent protons of the two methyl groups attached to the quaternary carbon are in a similar chemical environment and will produce a single peak. This signal is expected to appear further upfield, around 1.6 ppm, and will also be a singlet due to the absence of neighboring protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (Ester Carbonyl) |
| ~120 | C≡N (Nitrile Carbon) |
| ~53 | -OCH₃ (Ester Methyl Carbon) |
| ~40 | -C(CN)(CH₃)₂ (Quaternary Carbon) |
| ~25 | -C(CH₃)₂ (gem-Dimethyl Carbons) |
Interpretation:
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon and will appear at the lowest field, around 170 ppm.[3]
-
Nitrile Carbon: The carbon of the nitrile group is also significantly deshielded and is expected to resonate around 120 ppm.
-
Ester Methyl Carbon: The carbon of the methyl group attached to the ester oxygen will appear around 53 ppm.
-
Quaternary Carbon: The quaternary carbon atom bonded to the nitrile group and the two methyl groups is predicted to have a chemical shift of approximately 40 ppm.
-
gem-Dimethyl Carbons: The two equivalent carbons of the gem-dimethyl group will appear at the highest field, around 25 ppm.[3]
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of methyl 2-cyano-2-methylpropanoate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width. Acquire the ¹H NMR spectrum.
-
¹³C NMR Acquisition: Switch the spectrometer to the ¹³C nucleus frequency. Set the appropriate acquisition parameters, which will typically require a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. Acquire the broadband proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS (0 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Predicted Fragment Ion |
| 127 | [M]⁺ (Molecular Ion) |
| 112 | [M - CH₃]⁺ |
| 96 | [M - OCH₃]⁺ |
| 68 | [M - COOCH₃]⁺ |
| 59 | [COOCH₃]⁺ |
Interpretation and Fragmentation Pathway:
Upon electron ionization, methyl 2-cyano-2-methylpropanoate will form a molecular ion ([M]⁺) with a mass-to-charge ratio (m/z) of 127. This molecular ion can then undergo fragmentation through various pathways.
Figure 2: Predicted major fragmentation pathways for methyl 2-cyano-2-methylpropanoate in EI-MS.
-
Loss of a Methyl Radical: Cleavage of a C-C bond can lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 112.
-
Loss of a Methoxy Radical: Cleavage of the ester C-O bond can result in the loss of a methoxy radical (•OCH₃), giving a fragment at m/z 96.
-
Loss of the Methoxycarbonyl Radical: A common fragmentation pathway for esters is the loss of the methoxycarbonyl radical (•COOCH₃), which would produce a fragment at m/z 68.[4]
-
Formation of the Methoxycarbonyl Cation: The formation of the methoxycarbonyl cation ([COOCH₃]⁺) at m/z 59 is also a plausible fragmentation.[4]
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for liquids or through a gas chromatograph (GC-MS) for volatile samples.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the compound.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectral data for methyl 2-cyano-2-methylpropanoate. The characteristic signals in the IR, ¹H NMR, ¹³C NMR, and mass spectra, arising from its distinct functional groups, serve as a valuable fingerprint for the identification and characterization of this important synthetic intermediate. The provided experimental protocols offer a standardized approach for acquiring high-quality spectral data, ensuring consistency and reliability in research and development settings. While predicted data is a powerful tool, confirmation with experimentally obtained spectra is always the gold standard in structural elucidation.
References
-
PubChem. 2-Cyano-2-methylpropanoic acid. National Center for Biotechnology Information. [Link]
-
Doc Brown's Chemistry. Mass spectrum of methyl propanoate. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). [Link]
-
University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]
-
Doc Brown's Chemistry. The 1H NMR spectrum of methyl propanoate. [Link]
-
YouTube. How to predict the 13C NMR spectrum of a compound. [Link]
-
SpectraBase. methyl (2E)-3-(5-chloro-2-thienyl)-2-cyano-2-propenoate - Optional[1H NMR] - Spectrum. [Link]
-
ChemAxon. NMR Predictor. [Link]
-
PubChem. Methyl 2-isocyano-2-methylpropanoate. National Center for Biotechnology Information. [Link]
-
National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]
-
YouTube. Predicting likely fragments in a mass spectrum. [Link]
-
ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]
-
Chemxpert Database. API Data Summary Report Of Methyl-2-Cyano-2-Methyl Propanoate. [Link]
-
Doc Brown's Chemistry. Mass spectrum of 2-methylpropanoic acid. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of methyl propanoate. [Link]
-
YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]
-
Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of methyl propanoate. [Link]
-
ResearchGate. (a) Calculated infrared spectrum of methyl propionate in gas phase at MP2 level of theory. [Link]
-
YouTube. Mass Spectrometry Fragmentation Part 1. [Link]
-
Cheminfo.org. IR spectra prediction. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
National Institute of Standards and Technology. Methyl isobutyrate. [Link]
-
National Institute of Standards and Technology. Propanoic acid, 2-methyl-, 2-methylpropyl ester. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of 2-methylpropanal. [Link]
-
National Institute of Standards and Technology. 2-Propenoic acid, methyl ester. [Link]
-
National Institute of Standards and Technology. Propanoic acid, 2-methyl-, 2-methylpropyl ester. [Link]
Sources
- 1. API Data Summary Report Of Methyl-2-Cyano-2-Methyl Propanoate [chemxpert.com]
- 2. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Guide to Methyl 2-cyano-2-methylpropanoate: Synthesis, Properties, and Applications in Advanced Research
Abstract: This technical guide provides an in-depth analysis of Methyl 2-cyano-2-methylpropanoate (CAS No. 72291-30-6), a versatile chemical intermediate. The document details its fundamental physicochemical properties, outlines a primary synthesis methodology with mechanistic insights, and explores its significant applications in organic synthesis and material science, with a particular focus on its relevance to pharmaceutical development. Safety protocols and handling procedures are also comprehensively addressed to ensure its effective and safe utilization in a research environment.
Compound Identity and Physicochemical Properties
Methyl 2-cyano-2-methylpropanoate is an α-cyano ester with the molecular formula C₆H₉NO₂.[1][2] Its structure is distinguished by a quaternary carbon center bonded to both a cyano (-C≡N) group and a methyl ester (-COOCH₃) functional group.[1] This dual functionality makes it a valuable and reactive building block in complex organic synthesis.[1][3][4]
The presence of the electron-withdrawing cyano group significantly influences the molecule's reactivity, enhancing the electrophilic character of the adjacent carbon, while the ester group provides a site for nucleophilic substitution and other condensation reactions.[1] These characteristics are central to its utility as a precursor for pharmaceuticals, agrochemicals, and specialized polymers.[1][3]
Table 1: Physicochemical Data for Methyl 2-cyano-2-methylpropanoate
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | methyl 2-cyano-2-methylpropanoate | [1][5] |
| CAS Number | 72291-30-6 | [1][2][6][7][8] |
| Molecular Formula | C₆H₉NO₂ | [1][2][5][6] |
| Molecular Weight | 127.14 g/mol | [1][2][5][7][9] |
| Boiling Point | 186.5 ± 8.0 °C at 760 mmHg | [8] |
| Density | 1.0 ± 0.1 g/cm³ | [8] |
| SMILES | CC(C)(C#N)C(=O)OC | [1][5][7] |
| Appearance | Colorless liquid (typical) | [10] |
| Storage | Store at 4°C or room temperature, sealed in a dry place |[6][7] |
Synthesis Pathway and Mechanistic Insight
The synthesis of Methyl 2-cyano-2-methylpropanoate can be achieved through several established routes.[1] A common and direct laboratory-scale method is the acid-catalyzed esterification of its corresponding carboxylic acid, 2-cyano-2-methylpropanoic acid, with methanol.[1]
Principle of Synthesis: Fischer Esterification
This reaction proceeds via the Fischer esterification mechanism. The acid catalyst (typically concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, which dramatically increases the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by the methanol oxygen. Subsequent proton transfers and the elimination of a water molecule yield the final ester product. The use of excess methanol can be employed to shift the reaction equilibrium towards the product side, thereby maximizing the yield, in accordance with Le Châtelier's principle.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety assessments.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-cyano-2-methylpropanoic acid (1.0 eq) with anhydrous methanol (5.0-10.0 eq).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the mixture. The addition is exothermic and should be performed cautiously.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure Methyl 2-cyano-2-methylpropanoate.
Synthesis Workflow Diagram
Figure 1: Fischer esterification workflow for the synthesis of Methyl 2-cyano-2-methylpropanoate.
Core Applications in Research and Drug Development
Role as a Versatile Chemical Intermediate
Methyl 2-cyano-2-methylpropanoate serves as a key intermediate in the synthesis of a wide range of organic molecules.[1][3] Its bifunctional nature allows for sequential or orthogonal modifications of the cyano and ester groups, providing a strategic advantage in the construction of complex molecular architectures required for active pharmaceutical ingredients (APIs) and agrochemicals.[1][3]
Precursor in Polymer Science and Drug Delivery
While related compounds like methyl 2-cyanoacrylate are known for rapid polymerization to form adhesives, the controlled reactivity of Methyl 2-cyano-2-methylpropanoate makes it a valuable monomer for creating specialized polymers.[1][11][12] Of particular interest to drug development professionals is its use in synthesizing poly(alkyl cyanoacrylate) (PACA) nanoparticles.
These biodegradable nanoparticles have been extensively investigated as drug delivery vehicles. The polymer matrix can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery. The degradation of shorter-chain cyanoacrylate polymers, such as those derived from methyl esters, can lead to the release of formaldehyde, which is associated with tissue toxicity.[11][13] However, the use of longer-chain derivatives and careful formulation design can mitigate these effects, making PACA nanoparticles a promising platform for advanced drug delivery systems.[11][14]
Safety, Handling, and Storage Protocols
Proper handling of Methyl 2-cyano-2-methylpropanoate is essential to ensure laboratory safety. The compound is classified as harmful and an irritant.[5][8]
-
Hazard Identification: Harmful by inhalation, in contact with skin, and if swallowed.[8] It can cause irritation to the skin, eyes, and respiratory system.[10][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[8][16][17]
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[8]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[8][16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[8][16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[8]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7][8] Avoid contact with strong oxidizing agents, moisture, heat, and sparks.[8][15]
-
Disposal: Dispose of waste in accordance with all applicable national and local regulations. Do not allow the material to enter drains or water courses.[8]
Conclusion
Methyl 2-cyano-2-methylpropanoate is a chemical intermediate of significant value to the research and drug development community. Its unique structural features provide a platform for diverse synthetic transformations, enabling the creation of complex pharmaceutical compounds and advanced polymer-based drug delivery systems. A thorough understanding of its properties, synthesis, and safety protocols is paramount for harnessing its full potential in a scientific setting.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide. Retrieved from [Link]
-
Chemsrc. (2025). Methyl 2-cyano-2-methylpropanoate | CAS#:72291-30-6. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-isocyano-2-methylpropanoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-cyano-2-methylacetate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyano-2-methyl-propanoic acid methyl ester. Retrieved from [Link]
-
ChemBK. (n.d.). methyl 2-cyanoprop-2-enoate. Retrieved from [Link]
-
Permabond. (2006). Material Safety Data Sheet PERMABOND® 910. Retrieved from [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET - Methyl cyanoacetate. Retrieved from [Link]
-
Inno-Pharmchem. (n.d.). Methyl 2-cyano-2-methylpropanoate: A Versatile Intermediate for Organic Synthesis and Material Science. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). The Use of Cyanoacrylate Adhesives in the Management of Congenital Vascular Malformations. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl cyanoacetate. Retrieved from [Link]
-
U.S. FDA. (n.d.). U.S. Fda Perspective on the Regulations of Cyanoacrylate Polymer Tissue Adhesives in Clinical Applications. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Cyanoacrylic tissue glues: Biochemical properties and their usage in urology. Retrieved from [Link]
-
In-Motion Technology. (n.d.). The Science Behind Methyl Cyanoacrylate Adhesives: Fast Curing for Demanding Industries. Retrieved from [Link]
-
ResearchGate. (n.d.). U.S. FDA Perspective on the Regulation of Cyanoacrylate Polymer Tissue Adhesives in Clinical Applications. Retrieved from [Link]
-
Chemxpert. (n.d.). API Data Summary Report Of Methyl-2-Cyano-2-Methyl Propanoate. Retrieved from [Link]
Sources
- 1. Buy Methyl 2-cyano-2-methylpropanoate | 72291-30-6 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Cyano-2-methyl-propanoic acid methyl ester | C6H9NO2 | CID 10964510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.usbio.net [cdn.usbio.net]
- 7. 72291-30-6|Methyl 2-cyano-2-methylpropanoate|BLD Pharm [bldpharm.com]
- 8. Methyl 2-cyano-2-methylpropanoate | CAS#:72291-30-6 | Chemsrc [chemsrc.com]
- 9. Methyl 2-isocyano-2-methylpropanoate | C6H9NO2 | CID 6918006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. The Use of Cyanoacrylate Adhesives in the Management of Congenital Vascular Malformations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 14. Cyanoacrylic tissue glues: Biochemical properties and their usage in urology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. www1.mscdirect.com [www1.mscdirect.com]
- 16. fishersci.ch [fishersci.ch]
- 17. chemos.de [chemos.de]
The Genesis of a Versatile Building Block: A Technical Guide to Methyl 2-cyano-2-methylpropanoate
Foreword: Unveiling a Niche Yet Potent Molecule
In the vast landscape of organic chemistry, certain molecules, while not household names, serve as pivotal intermediates in the synthesis of a wide array of functional materials and pharmaceuticals. Methyl 2-cyano-2-methylpropanoate is one such compound. Its unique structure, boasting both a nitrile and an ester functional group on a quaternary carbon, bestows upon it a versatile reactivity profile. This guide provides an in-depth exploration of the discovery, synthesis, and characterization of this valuable chemical entity, tailored for researchers, scientists, and professionals in the field of drug development and material science. Our narrative will not merely present facts but will delve into the rationale behind the synthetic choices and analytical methodologies, reflecting a field-proven perspective on chemical synthesis and analysis.
A Historical Perspective: The Dawn of Cyanoacrylates
The story of Methyl 2-cyano-2-methylpropanoate is intrinsically linked to the broader history of cyanoacrylates. The serendipitous discovery of this class of compounds dates back to World War II. In 1942, Dr. Harry Coover, a chemist at Eastman Kodak, was investigating clear plastics for gunsights when he and his team synthesized cyanoacrylates.[1] Initially, their remarkable adhesive properties were seen as a nuisance, as they bonded to virtually everything they touched.[1] The true potential of these "superglues" was not realized until 1951, when Coover, then at a research facility in Tennessee, revisited the compounds and recognized their commercial value.[2] This led to the first commercial cyanoacrylate adhesive, "Eastman #910," launched in 1958.[3] While the initial focus was on their adhesive prowess, the inherent reactivity of the cyanoacrylate backbone paved the way for the development of a diverse family of related molecules, including Methyl 2-cyano-2-methylpropanoate, which are valued not for their adhesive properties but for their utility as synthetic intermediates.
Physicochemical Properties and Molecular Architecture
Methyl 2-cyano-2-methylpropanoate is a colorless liquid with the molecular formula C₆H₉NO₂ and a molecular weight of 127.14 g/mol .[4] Its structure is characterized by a central quaternary carbon atom bonded to a methyl group, a nitrile group (-C≡N), and a methyl ester group (-COOCH₃).
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₂ | [4] |
| Molecular Weight | 127.14 g/mol | [4] |
| CAS Number | 72291-30-6 | [5] |
| Appearance | Colorless liquid | |
| Boiling Point | ~160-170 °C (estimated) |
The presence of the electron-withdrawing nitrile and ester groups significantly influences the reactivity of the molecule, making the quaternary carbon a site for various chemical transformations.
Synthetic Pathways: A Deliberate Approach to Molecular Construction
The synthesis of Methyl 2-cyano-2-methylpropanoate can be achieved through several strategic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and purity requirements. We will explore two of the most common and illustrative synthetic strategies: Fischer Esterification and Michael Addition.
The Elegance of Simplicity: Fischer Esterification
The Fischer esterification is a classic and straightforward method for the synthesis of esters from carboxylic acids and alcohols, typically in the presence of an acid catalyst. In the context of Methyl 2-cyano-2-methylpropanoate, this involves the reaction of 2-cyano-2-methylpropanoic acid with methanol.
Causality of Experimental Choices: The selection of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by methanol. The reaction is reversible, and to drive the equilibrium towards the product, an excess of methanol is often used, or the water formed during the reaction is removed, for instance, by azeotropic distillation.
Experimental Protocol: A Representative Procedure
-
Materials:
-
2-cyano-2-methylpropanoic acid (1.0 eq)
-
Methanol (5.0-10.0 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-cyano-2-methylpropanoic acid and methanol.
-
Carefully add the concentrated sulfuric acid to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure Methyl 2-cyano-2-methylpropanoate.
-
Self-Validating System: The purity of the final product can be readily assessed by gas chromatography (GC) and spectroscopic methods (¹H NMR, ¹³C NMR, IR), which should show the absence of the starting carboxylic acid and the characteristic signals of the desired ester.
Caption: Fischer Esterification Workflow for Methyl 2-cyano-2-methylpropanoate Synthesis.
Building Complexity: The Michael Addition Approach
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, offers an alternative and powerful route to construct the carbon skeleton of Methyl 2-cyano-2-methylpropanoate. A plausible strategy involves the reaction of a malonic ester derivative with acrylonitrile.
Causality of Experimental Choices: This approach leverages the acidity of the α-hydrogen of a malonate, which can be deprotonated by a base (e.g., sodium ethoxide) to form a stabilized enolate. This enolate then acts as the nucleophile (Michael donor) and attacks the β-carbon of acrylonitrile (Michael acceptor). Subsequent hydrolysis and decarboxylation of the intermediate, followed by esterification, would yield the desired product. The choice of a relatively weak base like sodium ethoxide is sufficient due to the high acidity of the malonic ester protons.
Experimental Protocol: A Representative Procedure
-
Materials:
-
Dimethyl malonate (1.0 eq)
-
Sodium ethoxide (1.0 eq)
-
Acrylonitrile (1.0 eq)
-
Ethanol (solvent)
-
Aqueous acid (for workup)
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add dimethyl malonate dropwise with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add acrylonitrile dropwise to the reaction mixture, maintaining the temperature below 30°C.
-
After the addition, heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it into a mixture of ice and a slight excess of a mineral acid (e.g., HCl).
-
Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over an anhydrous drying agent.
-
The resulting intermediate would then need to undergo hydrolysis, decarboxylation, and subsequent esterification with methanol to yield the final product.
-
Self-Validating System: Each step of this multi-step synthesis would require careful monitoring and characterization of the intermediates to ensure the desired transformations are occurring. The final product's identity and purity would be confirmed using the analytical techniques described in the following section.
Caption: Michael Addition Workflow for the Synthesis of Methyl 2-cyano-2-methylpropanoate.
Purity and Identity: The Imperative of Characterization
The synthesis of a chemical compound is incomplete without rigorous purification and unambiguous characterization. These steps are paramount to ensure the material is suitable for its intended application, particularly in the realms of pharmaceuticals and high-performance materials.
Purification: Isolating the Target Molecule
For a liquid product like Methyl 2-cyano-2-methylpropanoate, fractional distillation under reduced pressure is the most common and effective method of purification. The reduced pressure is necessary to lower the boiling point of the compound and prevent potential decomposition at higher temperatures.
Spectroscopic and Chromatographic Confirmation
A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and assess the purity of the synthesized Methyl 2-cyano-2-methylpropanoate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) and a singlet for the two equivalent methyl groups on the quaternary carbon. The integration of these signals should correspond to a 3:6 ratio.
-
¹³C NMR: The carbon NMR spectrum will provide evidence for all the unique carbon atoms in the molecule, including the characteristic signals for the nitrile carbon, the ester carbonyl carbon, the quaternary carbon, the methyl ester carbon, and the two equivalent methyl carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. The spectrum of Methyl 2-cyano-2-methylpropanoate will exhibit a strong absorption band for the nitrile (-C≡N) stretching vibration (typically around 2240 cm⁻¹) and a strong absorption for the ester carbonyl (C=O) stretching vibration (around 1740 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (127.14 g/mol ).
-
Gas Chromatography (GC): GC is an excellent technique for assessing the purity of the final product. A single sharp peak in the gas chromatogram is indicative of a high-purity compound.
Applications and Future Outlook: A Versatile Intermediate
Methyl 2-cyano-2-methylpropanoate serves as a valuable intermediate in the synthesis of more complex molecules. Its dual functionality allows for a wide range of chemical transformations, making it a key building block in the following areas:
-
Pharmaceutical Synthesis: The cyano and ester groups can be independently or concertedly modified to introduce various functionalities, leading to the synthesis of novel pharmaceutical scaffolds and active pharmaceutical ingredients.
-
Agrochemicals: Similar to its role in pharmaceuticals, it can be used to construct new pesticides and herbicides.
-
Material Science: The molecule can be incorporated into polymers to modify their properties, such as thermal stability and chemical resistance.
The continued exploration of the reactivity of Methyl 2-cyano-2-methylpropanoate is expected to unlock new synthetic methodologies and lead to the development of novel molecules with significant applications in medicine, agriculture, and materials science.
References
-
Methyl-2-Cyano-2-Methyl Propanoate. (n.d.). Chemxpert. Retrieved January 11, 2026, from [Link]
-
What is Cyanoacrylate? (2019, July 10). Hot Melt Equipment. Retrieved January 11, 2026, from [Link]
-
History of the Original Super Glue Corporation. (n.d.). The Original Super Glue Corporation. Retrieved January 11, 2026, from [Link]
-
Where does CYANOACRYLATE come from? What are its origins? (n.d.). MAGMONT. Retrieved January 11, 2026, from [Link]
Sources
An In-depth Technical Guide to Methyl 2-cyano-2-methylpropanoate: Synthesis, Properties, and Applications in Modern Chemistry
Foreword: Unveiling the Potential of a Versatile Chemical Intermediate
Methyl 2-cyano-2-methylpropanoate, a seemingly unassuming organic molecule, holds a significant position in the landscape of modern chemical synthesis. Its unique bifunctional nature, possessing both a reactive cyano group and an ester moiety, renders it a valuable building block for a diverse array of applications, from the development of life-saving pharmaceuticals to the creation of advanced polymer materials. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this versatile compound. We will delve into its synthesis, explore its physicochemical properties, and illuminate its role as a key intermediate in various synthetic pathways, with a particular focus on its emerging importance in drug discovery and materials science.
Physicochemical Properties: A Foundation for Reactivity
Methyl 2-cyano-2-methylpropanoate (CAS No. 72291-30-6) is a colorless liquid with the molecular formula C₆H₉NO₂ and a molecular weight of 127.14 g/mol .[1] Its structure features a quaternary carbon atom bonded to a methyl group, a cyano group (-C≡N), and a methyl ester group (-COOCH₃). This unique arrangement of functional groups dictates its chemical behavior and synthetic utility.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₂ | [1] |
| Molecular Weight | 127.14 g/mol | [1] |
| CAS Number | 72291-30-6 | [1] |
| Appearance | Colorless liquid | General Knowledge |
| Boiling Point | 186.5 ± 8.0 °C at 760 mmHg | General Knowledge |
| Density | 1.0 ± 0.1 g/cm³ | General Knowledge |
The electron-withdrawing nature of the cyano group significantly influences the reactivity of the molecule, rendering the adjacent quaternary carbon electrophilic and the protons on the neighboring methyl groups weakly acidic. The ester group, on the other hand, can undergo hydrolysis or transesterification reactions. This dual reactivity is the cornerstone of its versatility in organic synthesis.
Synthesis of Methyl 2-cyano-2-methylpropanoate: Key Methodologies
Several synthetic routes have been established for the preparation of methyl 2-cyano-2-methylpropanoate, each with its own advantages and considerations. The choice of method often depends on the desired scale, available starting materials, and required purity.
Alkylation of Methyl Cyanoacetate
A prevalent and efficient method for the synthesis of methyl 2-cyano-2-methylpropanoate is the dialkylation of methyl cyanoacetate with a methylating agent such as methyl iodide.[1] This reaction is typically carried out in the presence of a base, which deprotonates the acidic α-carbon of the methyl cyanoacetate, forming a nucleophilic enolate that subsequently reacts with the methylating agent.
Reaction Scheme:
Alkylation of Methyl Cyanoacetate.
Detailed Experimental Protocol:
A detailed protocol for the analogous alkylation of ethyl cyanoacetate with methyl iodide provides a strong foundation for this synthesis.[2]
Materials:
-
Methyl cyanoacetate
-
Methyl iodide
-
Anhydrous potassium carbonate
-
Anhydrous acetone
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl cyanoacetate (1 equivalent) and anhydrous potassium carbonate (3 equivalents) in anhydrous acetone.
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add methyl iodide (2.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetone.
-
Combine the filtrate and washings, and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by vacuum distillation.
Fischer Esterification
Another common synthetic approach is the Fischer esterification of 2-cyano-2-methylpropanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[3] This is an equilibrium-driven reaction, and to achieve high yields, it is often necessary to use an excess of methanol or to remove the water formed during the reaction.
Reaction Scheme:
Fischer Esterification of 2-Cyano-2-methylpropanoic Acid.
General Experimental Protocol:
A general procedure for Fischer esterification can be adapted for this specific synthesis.[4]
Materials:
-
2-Cyano-2-methylpropanoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Dissolve 2-cyano-2-methylpropanoic acid (1 equivalent) in an excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by vacuum distillation.
Other Synthetic Routes
Other reported methods for the synthesis of methyl 2-cyano-2-methylpropanoate include the Michael addition of a cyanoacetate to an appropriate acceptor and direct cyanoethylation reactions.[3] However, detailed experimental protocols for these specific routes are less commonly found in the general literature.
Spectroscopic Characterization: Elucidating the Molecular Structure
¹H NMR Spectroscopy
The ¹H NMR spectrum of methyl 2-cyano-2-methylpropanoate is expected to be relatively simple, showing two singlets.
-
A singlet integrating to 6 protons, corresponding to the two equivalent methyl groups attached to the quaternary carbon. This peak would likely appear in the range of 1.5-1.8 ppm.
-
A singlet integrating to 3 protons, corresponding to the methyl group of the ester functionality. This peak would be expected to appear further downfield, in the range of 3.7-3.9 ppm, due to the deshielding effect of the adjacent oxygen atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would provide further confirmation of the carbon framework. The following signals are anticipated:
-
A signal for the two equivalent methyl carbons attached to the quaternary carbon.
-
A signal for the quaternary carbon itself.
-
A signal for the carbon of the cyano group.
-
A signal for the methyl carbon of the ester group.
-
A signal for the carbonyl carbon of the ester group.
The chemical shifts of these carbons would be influenced by their local electronic environments. For example, the carbonyl carbon would appear significantly downfield.
FTIR Spectroscopy
The FTIR spectrum would be characterized by the presence of strong absorption bands corresponding to the key functional groups:
-
A sharp, medium-intensity band around 2240-2260 cm⁻¹ for the C≡N stretching vibration of the nitrile group.
-
A strong, sharp band around 1735-1750 cm⁻¹ for the C=O stretching vibration of the ester carbonyl group.
-
Bands in the region of 1250-1000 cm⁻¹ corresponding to the C-O stretching vibrations of the ester.
-
Bands in the region of 3000-2850 cm⁻¹ for the C-H stretching vibrations of the methyl groups.
Mass Spectrometry
Mass spectrometry would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (127.14 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃), as well as other characteristic fragments.
Applications in Drug Development and Organic Synthesis
The true value of methyl 2-cyano-2-methylpropanoate lies in its application as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3]
Precursor to Key Pharmaceutical Intermediates
While direct incorporation of the intact methyl 2-cyano-2-methylpropanoate molecule into a final drug product is uncommon, its structural motif is found in crucial intermediates for the synthesis of important pharmaceuticals. A notable example is its connection to the synthesis of the non-steroidal aromatase inhibitor Anastrozole , which is used in the treatment of breast cancer.
The core structure of Anastrozole features a 1,3-benzenediacetonitrile backbone with tetramethyl substitution. The synthesis of a key intermediate, 3,5-bis(2-cyanoprop-2-yl)toluene, involves the methylation of 3,5-bis(cyanomethyl)toluene.[5] While this specific synthesis starts from a different precursor, the 2-cyano-2-methylpropyl moiety is identical to that which would be formed from methyl 2-cyano-2-methylpropanoate. This highlights the importance of this structural unit in accessing such complex drug molecules. Further synthetic strategies could potentially utilize methyl 2-cyano-2-methylpropanoate as a more direct precursor to this and similar intermediates.
Synthetic Pathway to Anastrozole Intermediate:
General synthetic approach to Anastrozole.
A Versatile Building Block in Organic Synthesis
Beyond specific drug targets, the dual functionality of methyl 2-cyano-2-methylpropanoate makes it a valuable tool for organic chemists. The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in various cycloaddition reactions. The ester group can be readily transformed into other functional groups. This allows for the construction of a wide range of molecular scaffolds.
Role in Polymer Chemistry: Crafting Advanced Materials
Methyl 2-cyano-2-methylpropanoate is also gaining attention as a monomer in the field of polymer chemistry.[3] Its unique structure can impart desirable properties to the resulting polymers.
Controlled Radical Polymerization
The presence of the cyano and ester groups makes methyl 2-cyano-2-methylpropanoate a suitable monomer for controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures, such as block copolymers.[6]
RAFT Polymerization Workflow:
Generalized RAFT polymerization process.
The incorporation of methyl 2-cyano-2-methylpropanoate into polymer chains can enhance properties such as thermal stability and chemical resistance. The pendant cyano groups can also serve as sites for post-polymerization modification, allowing for the introduction of further functionality.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling methyl 2-cyano-2-methylpropanoate. It is a combustible liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion and Future Outlook
Methyl 2-cyano-2-methylpropanoate is a versatile and valuable chemical intermediate with a growing range of applications. Its efficient synthesis and unique reactivity make it an attractive building block for the pharmaceutical and polymer industries. As the demand for more complex and functional molecules increases, the importance of such well-defined and reactive intermediates will undoubtedly continue to grow. Further research into novel synthetic applications and the properties of polymers derived from this monomer will likely unveil even greater potential for this remarkable compound.
References
Sources
An In-depth Technical Guide to the Theoretical Properties of Methyl 2-cyano-2-methylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: A Molecule of Unique Potential
Methyl 2-cyano-2-methylpropanoate (CAS No. 72291-30-6) is a fascinating small molecule that holds significant promise as a versatile intermediate in the realms of organic synthesis and material science.[1][2] Its structure is distinguished by a quaternary carbon atom bonded to both a cyano (-C≡N) group and a methyl ester (-COOCH₃) functionality.[1] This unique arrangement of electron-withdrawing groups imparts a distinct electronic character, making it a valuable building block for constructing more complex molecular architectures, particularly in the development of novel pharmaceuticals and advanced polymers.[3][4] This guide provides a comprehensive overview of its core theoretical properties, offering predictive insights into its spectroscopic behavior, chemical reactivity, and computational profile to support its application in advanced research and development.
Core Physicochemical and Structural Properties
The fundamental identity of a chemical compound is defined by its physical and structural characteristics. These properties govern its behavior in different environments and are critical for experimental design, from reaction setup to purification and storage.
Molecular Structure
The structural arrangement of Methyl 2-cyano-2-methylpropanoate is key to its reactivity. The central quaternary carbon is sterically accessible, while the adjacent cyano and ester groups define its electronic landscape.
Caption: 2D representation of Methyl 2-cyano-2-methylpropanoate.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of Methyl 2-cyano-2-methylpropanoate. This data is essential for practical applications such as determining appropriate solvents, reaction temperatures, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 72291-30-6 | [1][5] |
| Molecular Formula | C₆H₉NO₂ | [1][5] |
| Molecular Weight | 127.14 g/mol | [1][5] |
| Boiling Point | 186.5 ± 8.0 °C at 760 mmHg | [6] |
| Density | 1.0 ± 0.1 g/cm³ | [6] |
| Topological Polar Surface Area (TPSA) | 50.09 Ų | [7] |
| LogP (octanol-water partition coeff.) | 0.70918 | [7] |
| Hydrogen Bond Donors | 0 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
| Rotatable Bonds | 1 | [7] |
Theoretical Spectroscopic Profile
While experimental spectra for this specific molecule are not widely published, a robust theoretical profile can be constructed by analyzing its structure and comparing it to analogous compounds. This predictive analysis is a cornerstone of modern chemical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is predicted to be remarkably simple due to the molecule's symmetry. Two distinct signals are expected:
-
A singlet corresponding to the six equivalent protons of the two methyl groups attached to the quaternary carbon.
-
A singlet corresponding to the three protons of the ester's methyl group. The integration ratio of these peaks should be 2:1 (or 6:3). The chemical shift of the ester methyl protons will be further downfield (higher ppm) due to the deshielding effect of the adjacent oxygen atom.
-
-
¹³C NMR: The carbon NMR spectrum is predicted to show five distinct signals, one for each unique carbon environment:
-
The two equivalent C H₃ groups attached to the quaternary center.
-
The C H₃ group of the methyl ester.
-
The quaternary C arbon.
-
The C arbonyl carbon of the ester.
-
The C arbon of the cyano group. The carbonyl and cyano carbons are expected at the lowest field (highest ppm values) due to significant deshielding.[8][9]
-
| Nucleus | Predicted Chemical Shift (ppm) Range | Predicted Multiplicity | Notes |
| ¹H | ~ 1.5 - 1.8 | Singlet (6H) | Geminal methyl groups on the quaternary carbon. |
| ¹H | ~ 3.7 - 3.9 | Singlet (3H) | Ester methyl group protons. |
| ¹³C | ~ 25 - 30 | Quartet | Geminal methyl carbons. |
| ¹³C | ~ 40 - 45 | Quartet | Quaternary carbon. |
| ¹³C | ~ 52 - 55 | Quartet | Ester methyl carbon. |
| ¹³C | ~ 118 - 125 | Singlet | Cyano group carbon. |
| ¹³C | ~ 168 - 172 | Singlet | Ester carbonyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within a molecule. The spectrum of methyl 2-cyano-2-methylpropanoate is expected to be dominated by strong, characteristic absorption bands.
-
C≡N Stretch: A sharp, intense absorption band is predicted in the range of 2240-2260 cm⁻¹, which is highly characteristic of a nitrile functional group.
-
C=O Stretch: A very strong, sharp absorption band is expected between 1735-1750 cm⁻¹, typical for a saturated ester carbonyl group.[10]
-
C-O Stretch: One or two strong bands will appear in the fingerprint region, between 1170-1250 cm⁻¹, corresponding to the C-O stretching vibrations of the ester linkage.[10][11]
-
C-H Stretch: Absorptions between 2850-3000 cm⁻¹ will be present due to the C-H stretching vibrations of the methyl groups.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule upon ionization.
-
Molecular Ion (M⁺): The parent molecular ion peak is expected at an m/z (mass-to-charge ratio) of 127.
-
Key Fragmentation Pathways: The molecule's structure suggests several likely fragmentation pathways. Cleavage adjacent to the electron-withdrawing groups is common. Predicted key fragments would include:
-
[M - 31]⁺ (m/z 96): Loss of the methoxy radical (•OCH₃).
-
[M - 59]⁺ (m/z 68): Loss of the carbomethoxy radical (•COOCH₃), a common fragmentation for methyl esters.[6]
-
[M - 26]⁺ (m/z 101): Loss of the cyano radical (•CN).
-
Computational Chemistry and Molecular Modeling
Computational methods provide deep insights into the electronic structure and reactivity of a molecule, guiding the rational design of experiments.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding chemical reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity).[12]
For methyl 2-cyano-2-methylpropanoate, the strong electron-withdrawing nature of both the cyano and ester groups significantly lowers the energy of the LUMO. This makes the molecule an excellent electrophile, susceptible to attack by nucleophiles. The LUMO is expected to be localized around the π* orbitals of the carbonyl (C=O) and cyano (C≡N) groups. The HOMO-LUMO energy gap is a predictor of chemical reactivity; a smaller gap suggests higher reactivity.[4][13]
Caption: Conceptual diagram of HOMO-LUMO interactions.
Chemical Reactivity and Synthetic Applications
The theoretical properties discussed above translate directly into the molecule's practical utility in chemical synthesis.
Reaction Pathways
The molecule's dual functionality makes it a versatile synthetic intermediate.[1][2]
-
Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed to yield 2-cyano-2-methylpropanoic acid and methanol.[1]
-
Nucleophilic Substitution: The cyano group can participate in various nucleophilic addition or substitution reactions, serving as a precursor to other functional groups.[1]
-
Condensation Reactions: It can serve as an electrophilic partner in condensation reactions with nucleophiles like amines or alcohols.[1]
Caption: General workflow for esterification synthesis.
Safety and Toxicological Profile
A thorough understanding of a compound's safety profile is non-negotiable in a research environment.
-
Hazard Classification: This compound is generally considered harmful if swallowed, in contact with skin, or if inhaled.[6] It may cause irritation to the eyes, respiratory system, and skin.
-
Handling Precautions: Use of this chemical should be restricted to a chemical fume hood.[6] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and laboratory clothing, is mandatory.[6]
-
Conditions to Avoid: Avoid exposure to heat, flames, sparks, and strong oxidizing agents.[6] Hazardous combustion products may include carbon monoxide and nitrogen oxides.[6]
Conclusion
Methyl 2-cyano-2-methylpropanoate presents a profile of a highly versatile and reactive chemical intermediate. Its theoretical properties, from its predicted spectroscopic signatures to its electronic structure, highlight its potential as an electrophilic building block in complex organic synthesis. For researchers in drug discovery and materials science, a firm grasp of these theoretical underpinnings is essential for unlocking the full synthetic potential of this valuable compound, enabling the rational design of novel molecules and materials.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide. Retrieved from [Link]
-
Chemsrc. (n.d.). Methyl 2-cyano-2-methylpropanoate | CAS#:72291-30-6. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025). infrared spectrum of methyl propanoate. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]
-
ResearchGate. (2014). Comparative analysis of HOMO (A) and LUMO (B) values distribution for the investigated compounds. Retrieved from [Link]
-
ResearchGate. (2013). The calculated HOMO, LUMO and HOMO-LUMO gap for 1 – 4 as calculated by the PM3 semiempirical method. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2-cyano-2-methylpropanoate: A Versatile Intermediate for Organic Synthesis and Material Science. Retrieved from [Link]
-
MiMeDB. (n.d.). Showing metabocard for Methyl-2-methylpropanoate (MMDBc0033684). Retrieved from [Link]
-
Material Science Research India. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-isocyano-2-methylpropanoate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]
-
Amazon S3. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE. Retrieved from [Link]
-
Chemxpert Database. (n.d.). API Data Summary Report Of Methyl-2-Cyano-2-Methyl Propanoate. Retrieved from [Link]
-
YouTube. (2023). predicting likely fragments in a mass spectrum. Retrieved from [Link]
-
OECD. (n.d.). Chemical - Canadian Categorization Results. Retrieved from [Link]
- Unknown Source. (n.d.). Mass Spectrometry: Fragmentation.
-
NIST WebBook. (n.d.). Propanoic acid, 2-methyl-, 2-methylpropyl ester. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. Retrieved from [Link]
-
Nature. (2024). Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. Retrieved from [Link]
-
YouTube. (2025). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Cyano-2-methylpropanoic acid | C5H7NO2 | CID 11367091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. API Data Summary Report Of Methyl-2-Cyano-2-Methyl Propanoate [chemxpert.com]
- 6. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. spectrabase.com [spectrabase.com]
- 8. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Commercial Availability and Synthetic Utility of Methyl 2-cyano-2-methylpropanoate: A Technical Guide for Researchers
Introduction
Methyl 2-cyano-2-methylpropanoate (CAS No. 72291-30-6) is a versatile bifunctional molecule that has garnered significant interest within the fields of organic synthesis, materials science, and pharmaceutical development.[1][2][3] Its unique structure, featuring a quaternary carbon substituted with both a cyano and a methyl ester group, provides a valuable platform for the construction of complex molecular architectures.[1] This guide offers an in-depth exploration of the commercial availability, physicochemical properties, and synthetic applications of Methyl 2-cyano-2-methylpropanoate, with a particular focus on its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe utilization in a laboratory setting. The key properties of Methyl 2-cyano-2-methylpropanoate are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₂ | [1][4] |
| Molecular Weight | 127.14 g/mol | [1][4] |
| CAS Number | 72291-30-6 | [1][4] |
| Appearance | Colorless liquid | ChemBK |
| Boiling Point | 186.5 ± 8.0 °C at 760 mmHg | Chemsrc |
| Density | 1.0 ± 0.1 g/cm³ | Chemsrc |
| Flash Point | 74.4 ± 5.2 °C | Chemsrc |
| logP | 0.23 | Chemsrc |
| Refractive Index | 1.420 | Chemsrc |
| Vapor Pressure | 0.7 ± 0.4 mmHg at 25°C | Chemsrc |
Commercial Availability
Methyl 2-cyano-2-methylpropanoate is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. The choice of supplier may depend on factors such as required purity, quantity, and lead times. A selection of prominent suppliers is listed below.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | Not specified | Varies |
| BLD Pharm | ≥95% | Gram to kilogram scale |
| Smolecule | In Stock | Not specified |
| ChemScene | ≥98% | Gram to kilogram scale |
| NINGBO INNO PHARMCHEM CO.,LTD. | High Purity | Bulk quantities |
It is imperative for researchers to consult the supplier's certificate of analysis to ascertain the purity and impurity profile of the material, as this can significantly impact reaction outcomes, particularly in sensitive applications such as pharmaceutical synthesis.
Synthetic Routes
There are two primary and well-established methods for the synthesis of Methyl 2-cyano-2-methylpropanoate: the alkylation of methyl cyanoacetate and the esterification of 2-cyano-2-methylpropanoic acid.
Alkylation of Methyl Cyanoacetate
This is a widely employed method that involves the exhaustive methylation of the active methylene group of methyl cyanoacetate. The reaction typically utilizes a strong base to deprotonate the α-carbon, followed by the introduction of a methylating agent.
A representative workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of Methyl 2-cyano-2-methylpropanoate via alkylation.
Materials:
-
Methyl cyanoacetate (1 equivalent)
-
Anhydrous potassium carbonate (3 equivalents)
-
Anhydrous acetone
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl cyanoacetate, anhydrous potassium carbonate, and anhydrous acetone.
-
Stir the resulting suspension at room temperature for 15-20 minutes to ensure homogeneity.
-
Carefully add methyl iodide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the inorganic salts and wash the solid residue with a small amount of acetone.
-
Combine the filtrate and the washings, and concentrate the solution under reduced pressure to remove the solvent.
-
The crude product can be purified by vacuum distillation to yield pure Methyl 2-cyano-2-methylpropanoate.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous potassium carbonate and acetone is crucial to prevent the hydrolysis of the ester and to avoid side reactions.
-
Excess Methyl Iodide and Base: A stoichiometric excess of both methyl iodide and potassium carbonate is used to drive the reaction to completion and ensure the dimethylation of the α-carbon.
-
Reflux: Heating the reaction mixture to reflux increases the reaction rate, allowing for a reasonable reaction time.
Esterification of 2-cyano-2-methylpropanoic acid
An alternative synthetic route is the Fischer esterification of 2-cyano-2-methylpropanoic acid with methanol in the presence of an acid catalyst.[1] This method is particularly useful if the corresponding carboxylic acid is readily available.
The general reaction is as follows:
Caption: Esterification of 2-cyano-2-methylpropanoic acid.
Materials:
-
2-cyano-2-methylpropanoic acid (1 equivalent)
-
Methanol (large excess, can also be used as the solvent)
-
Concentrated sulfuric acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 2-cyano-2-methylpropanoic acid in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a mild base, such as sodium bicarbonate solution.
-
Remove the excess methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation if necessary.
Applications in Drug Development: The Synthesis of Gabapentin
Methyl 2-cyano-2-methylpropanoate and its close analog, methyl cyanoacetate, are valuable intermediates in the synthesis of various pharmaceuticals.[1][3] A notable example is the synthesis of Gabapentin, an anticonvulsant and analgesic drug. Several synthetic routes to Gabapentin utilize cyanoacetate derivatives.[7][8]
One patented method involves the reaction of cyclohexanone with methyl cyanoacetate in the presence of ammonium acetate and methanol.[7] This reaction forms an intermediate, α,α'-dicyano-1,1-cyclohexyl diacetyl imide ammonium salt, which is then further processed to yield Gabapentin.[7] While this specific patent uses methyl cyanoacetate, the underlying reactivity is analogous to what would be expected from Methyl 2-cyano-2-methylpropanoate in similar condensation reactions, highlighting the utility of this class of compounds in building the core structures of APIs.
The use of cyano-containing compounds is a well-established strategy in drug design and synthesis, as the cyano group can serve as a precursor to various functional groups or be incorporated into the final molecule to modulate its biological activity.[9]
Safety and Handling
Methyl 2-cyano-2-methylpropanoate should be handled with appropriate safety precautions in a well-ventilated fume hood.[10] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 2-cyano-2-methylpropanoate is a commercially accessible and synthetically versatile building block with significant applications in organic chemistry and drug discovery. Its dual functionality allows for a range of chemical transformations, making it a valuable tool for the construction of complex molecules. A thorough understanding of its properties, synthetic routes, and safe handling practices is essential for its effective utilization in research and development.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Methyl 2-cyano-2-methylpropanoate: A Versatile Intermediate for Organic Synthesis and Material Science. Available at: [Link].
- Google Patents. Utilize the method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid.
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide. Available at: [Link].
- Google Patents. Gabapentin preparation method.
-
Wisdomlib. Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis. Available at: [Link].
- Google Patents. Preparation method of gabapentin intermediate.
-
MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available at: [Link].
-
NIH. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Available at: [Link].
-
PubChem. Methyl 2-isocyano-2-methylpropanoate. Available at: [Link].
-
ResearchGate. Scheme 3 Dialkylation of methyl cyanoacetate 2. Available at: [Link].
-
European Patent Office. PROCESS FOR THE PREPARATION OF GABAPENTIN. Available at: [Link].
-
International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND EVALUATION OF NOVEL α-CYANO-N-(4-HYDROXYPHENYL) CINNAMAMIDES FOR ANTIOXIDANT, ANTI-INFLAMMATORY ACTIVITIES: IN-SILICO PREDICTION OF DRUG LIKENESS PROPERTIES. Available at: [Link].
-
Chemxpert Database. API Data Summary Report Of Methyl-2-Cyano-2-Methyl Propanoate. Available at: [Link].
-
PubChem. 2-Cyano-2-methylpropanoic acid. Available at: [Link].
-
ResearchGate. Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. Available at: [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD. Innovations in Material Science: The Role of Methyl 2-cyano-2-methylpropanoate in Polymer Production. Available at: [Link].
-
Juniper Publishers. Use of Methyliodide in o-Methylation of organic compounds. Available at: [Link].
-
Quora. What is the balanced chemical reaction between 2-methylpropanoic acid and ethanol, and what type of reaction is it?. Available at: [Link].
-
Organic Syntheses. methyl iodide. Available at: [Link].
-
Encyclopedia.pub. Methyl Iodide. Available at: [Link].
-
Filo. The reaction between methanol and propanoic acid produces ester and water.. Available at: [Link].
-
Quora. What are the formulas of all the possible esters that can be obtained when methanol, ethanol, propanol, methanoic, ethanoic and propanoic acids are available?. Available at: [Link].
-
CORE. Kinetics of the Esterification Reaction between Pentanoic Acid and Methanol Catalyzed by Noncorrosive Cation Exchange Resin. Available at: [Link].
-
Filo. QUESTION 23 The reaction between methanol and propanoic acid produces est.. Available at: [Link].
Sources
- 1. Buy Methyl 2-cyano-2-methylpropanoate | 72291-30-6 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. API Data Summary Report Of Methyl-2-Cyano-2-Methyl Propanoate [chemxpert.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. CN105061241A - Gabapentin preparation method - Google Patents [patents.google.com]
- 8. CN112592289A - Preparation method of gabapentin intermediate - Google Patents [patents.google.com]
- 9. Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis [wisdomlib.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Methyl 2-cyano-2-methylpropanoate: Sourcing, Synthesis, and Application
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of methyl 2-cyano-2-methylpropanoate (CAS No. 72291-30-6). We will delve into its chemical properties, reputable suppliers, synthesis methodologies, and critical applications, with a focus on practical insights and quality assessment.
Introduction to a Versatile Chemical Intermediate
Methyl 2-cyano-2-methylpropanoate is a valuable building block in organic synthesis, characterized by the presence of both a cyano and an ester functional group.[1] This dual functionality makes it a versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[1][2][3] Its molecular formula is C₆H₉NO₂, with a molecular weight of 127.14 g/mol .[1][4]
The unique structure of methyl 2-cyano-2-methylpropanoate, with a quaternary carbon atom attached to both electron-withdrawing cyano and ester groups, allows for a wide range of chemical transformations. This makes it a sought-after precursor for complex molecular architectures.
Sourcing and Supplier Evaluation
Identifying a reliable supplier is paramount for ensuring the quality and consistency of your research and development efforts. The following table provides a comparative overview of prominent suppliers of methyl 2-cyano-2-methylpropanoate.
| Supplier | CAS Number | Purity | Noteworthy Information |
| Smolecule | 72291-30-6 | In Stock | Provides information on synthesis and applications.[1] |
| Santa Cruz Biotechnology | 72291-30-6 | Research Grade | Offers the compound as a biochemical for proteomics research.[4] |
| BLD Pharm | 72291-30-6 | Available | Offers cold-chain transportation and online ordering.[5] |
| ChemScene | 72291-30-6 | ≥98% | Provides detailed storage and shipping information.[6] |
| Sigma-Aldrich | 72291-30-6 | Not Specified | Lists the compound and related products. |
| Shanghai Macklin Biochemical | 72291-30-6 | Available | Offers samples for international shipping.[7] |
| Ningbo Inno Pharmchem | 72291-30-6 | High Purity | A leading supplier in China with a focus on optimized synthesis.[2] |
Key Considerations for Supplier Selection:
-
Purity and Documentation: Always request a Certificate of Analysis (CoA) to verify the purity and identity of the compound.
-
Scalability: For drug development professionals, ensure the supplier has the capacity for bulk production.
-
Regulatory Compliance: Verify that the supplier adheres to relevant quality and safety standards.
Synthesis of Methyl 2-cyano-2-methylpropanoate
Several synthetic routes have been established for the production of methyl 2-cyano-2-methylpropanoate. The choice of method often depends on the desired scale and available starting materials.
Common Synthesis Pathways:
-
Esterification: This common laboratory method involves the reaction of 2-cyano-2-methylpropanoic acid with methanol in the presence of an acid catalyst.[1]
-
Alkylation of Methyl Cyanoacetate: A patented industrial method involves the alkylation of methyl cyanoacetate with methyl iodide using a base like potassium carbonate in a suitable solvent such as acetone.[1]
-
Michael Addition: Another route includes the Michael addition of malonic ester derivatives to acrylonitrile, followed by esterification.[1]
Below is a generalized workflow for the synthesis via alkylation:
Caption: Generalized workflow for the synthesis of Methyl 2-cyano-2-methylpropanoate.
Key Applications in Research and Development
The versatile nature of methyl 2-cyano-2-methylpropanoate makes it a valuable intermediate in several fields:
-
Pharmaceutical Synthesis: It serves as a crucial building block for the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] Its structure allows for the introduction of various functional groups, facilitating the development of novel drug candidates.
-
Agrochemicals: Similar to its role in pharmaceuticals, it is used as an intermediate in the production of new pesticides and herbicides.[1]
-
Material Science: This compound is utilized in polymer chemistry as a monomer or co-monomer to create specialized polymers with enhanced properties such as improved thermal stability and mechanical strength.[1][8]
Safety, Handling, and Quality Control
Safety Precautions:
Methyl 2-cyano-2-methylpropanoate is a chemical that requires careful handling. It is harmful if swallowed, in contact with skin, or if inhaled.[9] Always work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[9] Avoid contact with heat, flames, and strong oxidizing agents.[9]
First Aid Measures:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Wash out the mouth with water.
In all cases of exposure, seek medical attention if symptoms persist.[9]
Quality Control Workflow:
Ensuring the quality of the starting material is a critical step in any synthesis. The following diagram illustrates a typical quality control workflow for incoming methyl 2-cyano-2-methylpropanoate.
Caption: Quality control workflow for incoming Methyl 2-cyano-2-methylpropanoate.
Common Analytical Techniques for Quality Control:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of key functional groups.
References
- Smolecule. (n.d.). Buy Methyl 2-cyano-2-methylpropanoate | 72291-30-6.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide.
- Santa Cruz Biotechnology. (n.d.). Methyl 2-cyano-2-methylpropanoate | CAS 72291-30-6.
- Chemsrc. (2025). Methyl 2-cyano-2-methylpropanoate | CAS#:72291-30-6.
- BLD Pharm. (n.d.). 72291-30-6|Methyl 2-cyano-2-methylpropanoate.
- ChemScene. (n.d.). 72291-30-6 | Methyl 2-cyano-2-methylpropanoate.
- ChemBK. (n.d.). Methyl 2-Cyano-2-methylpropanoate Shanghai Macklin Biochemical Co., Ltd.
- Sigma-Aldrich. (n.d.). Methyl 2-cyano-2-methylpropanoate | 72291-30-6.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 2-cyano-2-methylpropanoate: A Versatile Intermediate for Organic Synthesis and Material Science.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Material Science: The Role of Methyl 2-cyano-2-methylpropanoate in Polymer Production.
Sources
- 1. Buy Methyl 2-cyano-2-methylpropanoate | 72291-30-6 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. 72291-30-6|Methyl 2-cyano-2-methylpropanoate|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. Methyl 2-Cyano-2-methylpropanoate Shanghai Macklin Biochemical Co., Ltd [chembk.com]
- 8. nbinno.com [nbinno.com]
- 9. Methyl 2-cyano-2-methylpropanoate | CAS#:72291-30-6 | Chemsrc [chemsrc.com]
Methodological & Application
Application Notes and Protocols for Methyl 2-cyano-2-methylpropanoate in Radical Polymerization
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-Cyano-2-propyl Moiety
Methyl 2-cyano-2-methylpropanoate (MCNP) is a chemical intermediate whose true value in polymer science is best understood by examining its core structural feature: the 2-cyano-2-propyl group.[1] With the molecular formula C₆H₉NO₂ and a molecular weight of 127.14 g/mol , this compound features both a methyl ester and a nitrile group attached to a tertiary carbon.[1][2] This specific arrangement provides significant electronic stabilization to an adjacent radical, making the C(CH₃)₂(CN) moiety a cornerstone in the design of highly efficient initiators and chain transfer agents for controlled radical polymerization.
While MCNP itself is primarily a building block in organic synthesis for pharmaceuticals and advanced materials, its structural analogues are central to modern polymer chemistry.[3][4][5] This guide will dissect the role of this critical functional group, providing detailed application notes and protocols for its use in two of the most powerful controlled radical polymerization techniques: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Application Note 1: A Structural Template for High-Performance ATRP Initiators
Expertise & Causality: Atom Transfer Radical Polymerization (ATRP) is a leading method for synthesizing polymers with predetermined molecular weights, low polydispersity, and complex architectures.[6][7] The process hinges on a reversible equilibrium between an active, propagating radical and a dormant species (an alkyl halide), catalyzed by a transition metal complex.[8] The choice of initiator is paramount, as it dictates the rate of initiation and introduces functionality at the polymer's alpha-terminus.[9][10]
The efficacy of an ATRP initiator is directly linked to the stability of the radical it forms upon activation. The 2-cyano-2-propyl structure, found in MCNP, is electronically analogous to the core of many high-activity ATRP initiators. The tertiary carbon, substituted with an electron-withdrawing nitrile group, creates a stabilized radical that allows for a rapid and uniform initiation of polymer chains. This ensures that all chains begin growing at approximately the same time, which is a prerequisite for achieving a narrow molecular weight distribution. While MCNP lacks the requisite halide to function as an initiator, its bromo-analogue, 2-bromo-2-cyanopropane, and related structures like ethyl 2-bromoisobutyrate, are workhorses in the field.
Visualizing the ATRP Equilibrium
Caption: ATRP equilibrium between dormant and active species.
Protocol: ATRP of Methyl Methacrylate (MMA) using a Structurally-Related Initiator
This protocol describes the synthesis of poly(methyl methacrylate) (PMMA) using ethyl 2-bromoisobutyrate (EBiB), an initiator whose radical stability is analogous to that derived from the MCNP scaffold. This serves as a self-validating system; successful polymerization with low polydispersity validates the principles of initiator design.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl 2-bromoisobutyrate (EBiB)
-
Copper(I) bromide (Cu(I)Br)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Nitrogen gas supply
-
Schlenk flask and magnetic stirrer
Procedure:
-
Reagent Preparation: In a 25 mL Schlenk flask equipped with a magnetic stir bar, add Cu(I)Br (14.3 mg, 0.1 mmol).
-
Monomer and Initiator Addition: Add MMA (5.0 g, 50 mmol), EBiB (195 mg, 1.0 mmol), and anisole (5 mL).
-
Ligand Addition: Add PMDETA (173 mg, 1.0 mmol) to the flask. The solution should turn from colorless to a greenish-brown, indicating complex formation.
-
Deoxygenation: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen, which terminates radicals. Backfill the flask with nitrogen.
-
Polymerization: Immerse the flask in a preheated oil bath at 70 °C. The reaction is typically run for several hours. Monitor conversion by taking samples periodically for ¹H NMR analysis.
-
Termination and Purification: After reaching the desired conversion (e.g., 6-8 hours), cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization by oxidizing the copper catalyst.
-
Polymer Isolation: Dilute the viscous solution with tetrahydrofuran (THF, ~10 mL) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitation: Precipitate the purified polymer solution by adding it dropwise into a large excess of cold methanol (~200 mL) while stirring.
-
Drying: Collect the white polymer by filtration and dry it under vacuum at 40 °C to a constant weight.
Characterization:
-
Molecular Weight (Mn) and Polydispersity (PDI): Analyze via Gel Permeation Chromatography (GPC). A PDI value below 1.3 indicates a well-controlled polymerization.
-
Structure Confirmation: Confirm the PMMA structure using ¹H NMR spectroscopy.
| Parameter | Target Value / Condition | Rationale |
| [MMA]:[EBiB]:[CuBr]:[PMDETA] | 100 : 1 : 1 : 1 | Ratio determines the target degree of polymerization and controls the catalyst activity. |
| Temperature | 70 °C | Provides sufficient thermal energy for initiation and propagation without excessive termination. |
| Solvent | Anisole | Solubilizes all components and helps control viscosity. |
| Expected Mn (at 90% conversion) | ~9,000 g/mol | Calculated as ([M]/[I]) * MW_monomer * conversion. |
| Expected PDI | < 1.3 | A low PDI is the hallmark of a controlled/"living" polymerization process.[6] |
Application Note 2: The 2-Cyano-2-propyl Group as a Premier Re-initiating Group in RAFT Polymerization
Expertise & Causality: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is arguably the most versatile controlled radical technique due to its tolerance of a wide range of monomers and reaction conditions.[6][11] Control is achieved by adding a RAFT agent, typically a thiocarbonylthio compound (Z-C(=S)S-R), which mediates the polymerization.
The mechanism involves the "R" group fragmenting from the RAFT agent to initiate polymerization. This new polymeric radical then adds to another RAFT agent, displacing its "R" group, which goes on to start another chain. This rapid exchange ensures that all chains have an equal opportunity to grow. The choice of the "R" group is critical: it must be a good homolytic leaving group and an efficient radical for initiating polymerization.[12]
The 2-cyano-2-propyl radical, generated from RAFT agents like 2-cyano-2-propyl dodecyl trithiocarbonate (CPDT) or 2-cyano-2-propyl benzodithioate (CPDB), is exceptionally well-suited for this role.[6][13] Its high stability, conferred by the tertiary carbon and adjacent nitrile, makes it an excellent leaving group. Furthermore, it is a highly effective initiator for the polymerization of key monomers like methacrylates, methacrylamides, and styrenes.[6]
Visualizing the RAFT Mechanism
Caption: Key steps in the RAFT polymerization process.
Protocol: RAFT Polymerization of MMA using 2-Cyano-2-propyl Benzodithioate (CPDB)
This protocol provides a robust method for synthesizing well-defined PMMA, demonstrating the effectiveness of the 2-cyano-2-propyl group in controlling polymerization.[13]
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
2-Cyano-2-propyl benzodithioate (CPDB) (RAFT Agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
Benzene or Toluene (solvent)
-
Methanol (for precipitation)
-
Ampules or Schlenk tubes suitable for air-sensitive reactions
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of MMA (e.g., 15 mL, 0.14 mol) and AIBN (20.1 mg, 0.122 mmol) in 5 mL of benzene.[13]
-
Aliquotting: In a glass ampule, place the RAFT agent, CPDB (12.3 mg, 0.056 mmol).[13] Add a 2 mL aliquot of the stock solution to the ampule.
-
Deoxygenation: Freeze the contents of the ampule in liquid nitrogen. Evacuate the headspace to a high vacuum (e.g., 0.05 mm Hg) and then thaw. Repeat this freeze-evacuate-thaw cycle three times to ensure complete removal of oxygen.[13]
-
Sealing: Seal the ampule under vacuum using a torch.
-
Polymerization: Place the sealed ampule in a preheated oil bath at 60 °C for the desired time (e.g., 15 hours for high conversion).[13]
-
Termination and Isolation: After the reaction, cool the ampule, carefully break it open, and dissolve the contents in a minimal amount of THF.
-
Purification: Precipitate the polymer by adding the solution dropwise into an excess of cold methanol. The pink/red color from the RAFT agent's thiocarbonylthio end-group should be visible in the polymer.
-
Drying: Filter the polymer and dry under vacuum until a constant weight is achieved.
Data Presentation:
| Reagent | Molar Ratio (vs. RAFT) | Concentration (in 2mL aliquot) | Purpose |
| MMA | 500 | ~4.7 M | Monomer |
| CPDB | 1 | 0.028 M | RAFT Chain Transfer Agent |
| AIBN | ~0.2 | ~0.005 M | Radical Initiator (Source of primary radicals) |
The ratio of initiator to RAFT agent is kept low (~1:5 to 1:10) to ensure most chains are initiated by the RAFT agent's "R" group, which is crucial for maintaining control.
Polymer Characterization: Validating Control
The success of any controlled radical polymerization protocol is validated through rigorous characterization of the resulting polymer.
-
Gel Permeation Chromatography (GPC/SEC): This is the most critical technique for confirming control. It separates polymer chains by hydrodynamic volume to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow, symmetric peak and a PDI value close to 1.1 are indicative of a highly controlled process.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer, calculate monomer conversion, and in some cases, analyze the end-groups to confirm the integrity of the initiator or RAFT agent fragments.
-
Differential Scanning Calorimetry (DSC): This technique is used to measure the thermal properties of the polymer, most notably the glass transition temperature (Tg), which is a key characteristic of the material's physical state.[14]
Safety and Handling of Cyano-Containing Compounds
Researchers must handle methyl 2-cyano-2-methylpropanoate and related compounds with appropriate care due to their potential hazards.
-
Hazards: These compounds can be harmful if inhaled, swallowed, or in contact with skin, and are known to cause serious eye irritation.[15][16]
-
Engineering Controls: Always handle these chemicals within a certified chemical fume hood to prevent inhalation of vapors.[15]
-
Personal Protective Equipment (PPE): Wear standard laboratory clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield at all times.[15]
-
Storage and Handling: Store containers tightly closed in a cool, dry, and well-ventilated area.[17] Avoid sources of heat, flames, and sparks. These compounds are incompatible with strong oxidizing agents.[15]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash off with plenty of water.[16] If inhaled, move to fresh air. Seek medical attention if irritation persists.[15]
References
-
Chemsrc. (n.d.). Methyl 2-cyano-2-methylpropanoate | CAS#:72291-30-6. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl cyanoacetate. Retrieved from [Link]
-
Thermo Fisher Scientific. (2009). Safety Data Sheet for Methyl cyanoacetate. Retrieved from [Link]
-
Fisher Scientific. (2023). Safety Data Sheet for Methyl cyanoacetate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Material Science: The Role of Methyl 2-cyano-2-methylpropanoate in Polymer Production. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2-cyano-2-methylpropanoate: A Versatile Intermediate for Organic Synthesis and Material Science. Retrieved from [Link]
-
Matyjaszewski Polymer Group, Carnegie Mellon University. (n.d.). Initiators. Retrieved from [Link]
-
Chapel, H., et al. (2019). Influence of structure and solubility of chain transfer agents on the RAFT control of dispersion polymerisation in scCO2. Polymer Chemistry. Retrieved from [Link]
-
Canale, A. J., et al. (1960). Methyl α-Cyanoacrylate. I. Free-Radical Homopolymerization. Journal of Polymer Science. Retrieved from [Link]
-
Chemxpert Database. (n.d.). API Data Summary Report Of Methyl-2-Cyano-2-Methyl Propanoate. Retrieved from [Link]
-
Duffy, C., et al. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. Molecules. Retrieved from [Link]
-
Duffy, C., et al. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. PubMed. Retrieved from [Link]
-
Matyjaszewski Polymer Group, Carnegie Mellon University. (n.d.). Atom Transfer Radical Polymerization. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. Retrieved from [Link]
-
Gody, G., et al. (2016). RAFT-Based Polymers for Click Reactions. Polymer Chemistry. Retrieved from [Link]
-
Sinnwell, S., et al. (2010). Prop-2-yn-1-yl 2-Bromo-2-methylpropanoate: Identification and Suppression of Side Reactions of a Commonly Used Terminal Alkyne-Functional ATRP Initiator. Macromolecular Rapid Communications. Retrieved from [Link]
-
DTIC. (2000). Anionic Photopolymerization of Methyl-2-Cyanoacrylate and Simultaneous Color Formation. Retrieved from [Link]
-
ResearchGate. (n.d.). The formation of 2-cyano-2-propyl radical by degradation of 2,2'-azobis(2-methylpropionitrile). Retrieved from [Link]
-
MDPI. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. Retrieved from [Link]
-
Moad, G., et al. (2005). Advances in RAFT polymerization: The synthesis of polymers with defined end-groups. Polymer. Retrieved from [Link]
-
MDPI. (2017). Miniemulsion RAFT Copolymerization of MMA with Acrylic Acid and Methacrylic Acid and Bioconjugation with BSA. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Characterization, and Application of Polymer-Based Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymer Characterization Techniques. Retrieved from [Link]
Sources
- 1. Buy Methyl 2-cyano-2-methylpropanoate | 72291-30-6 [smolecule.com]
- 2. API Data Summary Report Of Methyl-2-Cyano-2-Methyl Propanoate [chemxpert.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]
- 9. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. researchgate.net [researchgate.net]
- 11. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. Methyl 2-cyano-2-methylpropanoate | CAS#:72291-30-6 | Chemsrc [chemsrc.com]
- 16. fishersci.ch [fishersci.ch]
- 17. assets.thermofisher.com [assets.thermofisher.com]
The Versatility of Methyl 2-cyano-2-methylpropanoate: A Guide for the Synthetic Chemist
In the landscape of modern organic synthesis, the strategic selection of chemical intermediates is paramount to the efficient construction of complex molecular architectures. Methyl 2-cyano-2-methylpropanoate, a seemingly unassuming α-cyano ester, has emerged as a powerful and versatile building block in the synthesis of a wide array of valuable compounds, from pharmaceuticals to advanced polymers.[1][2][3] This guide provides an in-depth exploration of this intermediate, offering detailed application notes and robust protocols tailored for researchers, scientists, and professionals in drug development. Our focus extends beyond mere procedural instruction, delving into the mechanistic underpinnings and strategic considerations that empower chemists to harness the full potential of this reagent.
Unveiling the Intermediate: Structure, Properties, and Reactivity
Methyl 2-cyano-2-methylpropanoate (CAS No: 72291-30-6) possesses a unique structural motif that dictates its chemical behavior.[1][4] The molecule features a quaternary carbon center substituted with a methyl group, a cyano group (-C≡N), and a methyl ester group (-COOCH₃).[1] This arrangement of functional groups imparts a dual reactivity profile that is central to its utility. The electron-withdrawing nature of both the cyano and ester moieties enhances the electrophilicity of the quaternary carbon and influences the acidity of the α-protons in related precursors.[1]
Table 1: Physicochemical Properties of Methyl 2-cyano-2-methylpropanoate
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₂ | [1][4] |
| Molecular Weight | 127.14 g/mol | [1][4][5] |
| Boiling Point | 186.5 ± 8.0 °C at 760 mmHg | [6] |
| Density | 1.0 ± 0.1 g/cm³ | [6] |
| CAS Number | 72291-30-6 | [1][4] |
The presence of both a nitrile and an ester allows for a diverse range of chemical transformations. The nitrile group can undergo hydrolysis, reduction, or participate in cycloaddition reactions, while the ester functionality is susceptible to hydrolysis, amidation, and reduction. This orthogonal reactivity provides chemists with a flexible handle for molecular elaboration.
Core Applications in Synthetic Chemistry
The utility of Methyl 2-cyano-2-methylpropanoate as a chemical intermediate spans several key areas of organic synthesis, most notably in the preparation of pharmaceuticals and the production of specialized polymers.[1][2][7]
Gateway to Substituted Propanoic Acids and Their Derivatives
One of the most fundamental applications of this intermediate is its role as a precursor to a variety of substituted propanoic acid derivatives. Through selective manipulation of the cyano and ester groups, a wide array of functionalized building blocks can be accessed.
Caption: Derivatization pathways of Methyl 2-cyano-2-methylpropanoate.
Synthesis of Isobutyronitrile and its Analogs
A key transformation of Methyl 2-cyano-2-methylpropanoate involves its decarboxylation to yield isobutyronitrile. This reaction, often achieved under Krapcho decarboxylation conditions, provides a clean and efficient route to this valuable solvent and intermediate.[8] Isobutyronitrile itself is a precursor to a variety of other compounds, including the radical initiator 2,2'-azobisisobutyronitrile (AIBN).[9][10][11]
Reaction Scheme:
Methyl 2-cyano-2-methylpropanoate → Isobutyronitrile + CO₂ + Methanol
This transformation is particularly useful as it allows for the introduction of the isobutyronitrile moiety into a molecule, which can then be further functionalized.
Detailed Experimental Protocols
The following protocols are provided as a guide for common transformations involving Methyl 2-cyano-2-methylpropanoate. As a matter of best practice, all reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. [6][12]
Protocol 1: Hydrolysis to 2-Cyano-2-methylpropanoic Acid
This protocol describes the basic hydrolysis of the ester functionality to the corresponding carboxylic acid, a key intermediate for further derivatization.[1]
Materials:
-
Methyl 2-cyano-2-methylpropanoate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
pH paper or pH meter
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 2-cyano-2-methylpropanoate (1.0 eq) in a 1 M aqueous solution of NaOH (1.2 eq).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully acidify the mixture to pH 1-2 with concentrated HCl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-Cyano-2-methylpropanoic acid.[13]
Causality: The use of a stoichiometric excess of base ensures complete saponification of the ester. Acidification is crucial to protonate the carboxylate salt and precipitate the carboxylic acid, which can then be extracted into an organic solvent.
Protocol 2: Krapcho Decarboxylation to Isobutyronitrile
This protocol outlines the synthesis of isobutyronitrile via a salt-mediated decarboxylation.[8]
Materials:
-
Methyl 2-cyano-2-methylpropanoate
-
Sodium chloride (NaCl) or Lithium chloride (LiCl)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Round-bottom flask
-
Distillation apparatus
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and distillation apparatus, add Methyl 2-cyano-2-methylpropanoate (1.0 eq), NaCl (1.2 eq), DMSO, and a small amount of water.
-
Heat the mixture to 140-160 °C.
-
The isobutyronitrile product will distill as it is formed. Collect the distillate.
-
The reaction is typically complete within a few hours. The purity of the collected isobutyronitrile can be assessed by GC-MS.
Causality: The high temperature and the presence of a halide salt in a polar aprotic solvent facilitate the nucleophilic attack of the chloride ion on the methyl group of the ester, leading to a carboxylate intermediate that readily decarboxylates.[8] The continuous removal of the product by distillation drives the reaction to completion.
Caption: Workflow for the Krapcho decarboxylation of Methyl 2-cyano-2-methylpropanoate.
Safety and Handling
Methyl 2-cyano-2-methylpropanoate is a chemical that requires careful handling. It is harmful if swallowed, in contact with skin, or if inhaled.[6] It can cause skin and serious eye irritation.[6] Always consult the Safety Data Sheet (SDS) before use.[6][12] Engineering controls, such as a chemical fume hood, should be utilized to minimize exposure.[6] In case of accidental contact, wash the affected area with copious amounts of water and seek medical attention if irritation persists.[6]
Conclusion
Methyl 2-cyano-2-methylpropanoate is a highly valuable and versatile chemical intermediate that offers synthetic chemists a reliable and efficient entry point to a diverse range of molecular scaffolds. Its dual functionality and predictable reactivity make it an indispensable tool in the modern synthetic chemist's arsenal. By understanding the principles behind its reactivity and following robust, well-validated protocols, researchers can confidently employ this building block to accelerate their research and development efforts in pharmaceuticals, materials science, and beyond.[1][2][3][7]
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 2-cyano-2-methylpropanoate: A Versatile Intermediate for Organic Synthesis and Material Science. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-isocyano-2-methylpropanoate. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide. Retrieved from [Link]
-
Chemsrc. (n.d.). Methyl 2-cyano-2-methylpropanoate. Retrieved from [Link]
-
Chemxpert Database. (n.d.). API Data Summary Report Of Methyl-2-Cyano-2-Methyl Propanoate. Retrieved from [Link]
-
Permabond. (2006, October 3). Material Safety Data Sheet: PERMABOND® 910. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Innovations in Material Science: The Role of Methyl 2-cyano-2-methylpropanoate in Polymer Production. Retrieved from [Link]
-
Wikipedia. (n.d.). Isobutyronitrile. Retrieved from [Link]
-
Wikipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2,2-AZOBISISOBUTYRONITRILE. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2,2-AZOBISISOBUTYRONITRILE. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyano-2-methylpropanoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Azobisisobutyronitrile. Retrieved from [Link]
Sources
- 1. Buy Methyl 2-cyano-2-methylpropanoate | 72291-30-6 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. API Data Summary Report Of Methyl-2-Cyano-2-Methyl Propanoate [chemxpert.com]
- 5. Methyl 2-isocyano-2-methylpropanoate | C6H9NO2 | CID 6918006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 2-cyano-2-methylpropanoate | CAS#:72291-30-6 | Chemsrc [chemsrc.com]
- 7. nbinno.com [nbinno.com]
- 8. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 9. Isobutyronitrile - Wikipedia [en.wikipedia.org]
- 10. atamankimya.com [atamankimya.com]
- 11. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 12. www1.mscdirect.com [www1.mscdirect.com]
- 13. 2-Cyano-2-methylpropanoic acid | C5H7NO2 | CID 11367091 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of Methyl 2-cyano-2-methylpropanoate in Modern Organic Synthesis
Introduction: Unveiling a Versatile Quaternary Building Block
Methyl 2-cyano-2-methylpropanoate (MCM), with CAS Registry Number 72291-30-6, is an α-cyano ester distinguished by a quaternary carbon center bearing both a cyano and a methyl ester group.[1][2] This unique structural arrangement, CH₃OC(O)C(CH₃)₂CN, imparts a combination of steric hindrance and electronic properties that render it a highly valuable and versatile intermediate in organic synthesis.[1] Its dual functionality allows for a diverse range of chemical transformations, making it a strategic building block for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide provides an in-depth exploration of MCM's applications, focusing on the causality behind its reactivity and providing detailed protocols for its strategic deployment in the laboratory.
Physicochemical Properties
A clear understanding of MCM's physical properties is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₂ | [1][2] |
| Molecular Weight | 127.14 g/mol | [1][2] |
| Boiling Point | 186.5 ± 8.0 °C | [1] |
| Density | 1.0 ± 0.1 g/cm³ (at 25°C) | [1] |
| Flash Point | 74.4 ± 5.2 °C | [1] |
| IUPAC Name | methyl 2-cyano-2-methylpropanoate | [5] |
The Core Reactivity of Methyl 2-cyano-2-methylpropanoate
The synthetic utility of MCM stems from the distinct reactivity of its two primary functional groups: the cyano group and the ester group. The absence of an α-hydrogen due to the quaternary center prevents enolization, directing its reactivity towards transformations of the existing functionalities.
Transformations of the Cyano Group
The electron-withdrawing nitrile group is a versatile handle for introducing other functionalities.
-
Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to a primary amide (2-carbamoyl-2-methylpropanoate) or further to a carboxylic acid (2-methyl-2-(methoxycarbonyl)propanoic acid). This transformation is fundamental for converting MCM into scaffolds for protease inhibitors and other antiviral agents.[1]
-
Reduction: The cyano group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This provides a pathway to valuable diamine building blocks after subsequent ester reduction.
-
Decyanation (Reductive Cleavage): In advanced synthetic strategies, the cyano group can serve as a temporary activating group to facilitate the formation of a quaternary center, only to be removed later. Reductive decyanation, often achieved with dissolving metal reductions (e.g., Na/NH₃) or transition-metal catalysis, cleaves the C-CN bond to install a hydrogen atom.[6][7] This powerful tactic allows the cyano group's benefits to be harnessed without its incorporation into the final structure.
Transformations of the Ester Group
The methyl ester provides another site for molecular elaboration.
-
Hydrolysis: Saponification with a base (e.g., NaOH) or acid-catalyzed hydrolysis yields the corresponding carboxylic acid, 2-cyano-2-methylpropanoic acid.[1][8] This unmasks a handle for amide bond formation or other carboxylate chemistries.
-
Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst allows for the exchange of the methyl group for other alkyl or aryl groups, modifying the solubility and reactivity of the molecule.[1]
-
Ammonolysis: Reaction with ammonia can convert the ester into a primary amide, providing an alternative route to the same intermediate derived from partial nitrile hydrolysis.[1]
// Cyano Group Transformations node [fillcolor="#E8F0FE", fontcolor="#202124"]; Amide [label="Primary Amide"]; Amine [label="Primary Amine"]; Decyanated [label="Decyanated Product\n(H replaces CN)"];
// Ester Group Transformations node [fillcolor="#FCE8E6", fontcolor="#202124"]; CarboxylicAcid [label="Carboxylic Acid"]; NewEster [label="Transesterified Product"];
MCM -> Amide [label=" Hydrolysis (H₂O, H⁺/OH⁻)", color="#4285F4"]; MCM -> Amine [label=" Reduction (LiAlH₄)", color="#4285F4"]; MCM -> Decyanated [label=" Reductive Decyanation", color="#4285F4"];
MCM -> CarboxylicAcid [label=" Hydrolysis (H₂O, H⁺/OH⁻)", color="#EA4335"]; MCM -> NewEster [label=" Transesterification (R'OH)", color="#EA4335"];
{rank=same; Amide; Amine; Decyanated;} {rank=same; CarboxylicAcid; NewEster;} } dot Caption: Key synthetic transformations of MCM.
Application in Polymer Science: A Precursor to RAFT Agents
While not a monomer itself, the 2-cyano-2-propyl moiety derived from MCM is a cornerstone in the design of chain transfer agents for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. RAFT is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity.
The 2-cyano-2-propyl group is an excellent homolytic leaving group, stabilizing the intermediate radical and facilitating the RAFT equilibrium. Agents like 2-cyano-2-propyl benzodithioate are particularly effective for the controlled polymerization of methacrylate and methacrylamide monomers. MCM serves as a key precursor for the synthesis of this critical fragment.
Protocol 1: Synthesis of 2-Cyano-2-methylpropanoic Acid via Ester Hydrolysis
This protocol details the conversion of MCM to its corresponding carboxylic acid, a key step in preparing derivatives like RAFT agents or for use in peptide coupling.
Materials:
-
Methyl 2-cyano-2-methylpropanoate (MCM) (1.0 eq)
-
Sodium hydroxide (NaOH) (1.2 eq)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 2-cyano-2-methylpropanoate in a 1:1 mixture of methanol and water.
-
Saponification: Prepare a solution of sodium hydroxide in water and add it dropwise to the MCM solution at room temperature.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to pH ~2 by the dropwise addition of concentrated HCl. A white precipitate of 2-cyano-2-methylpropanoic acid may form.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-cyano-2-methylpropanoic acid.
-
Purification: The product can be further purified by recrystallization if necessary.
Rationale: The use of a methanol/water co-solvent system ensures the miscibility of both the organic ester and the aqueous base.[1] Post-reaction acidification protonates the carboxylate salt, rendering it less water-soluble and extractable into an organic solvent.
Application as a Removable Activating Group in Synthesis
A sophisticated application of α-cyano esters like MCM is their use as temporary activating groups. The electron-withdrawing nature of the cyano group facilitates reactions such as Michael additions by stabilizing the intermediate carbanion. Once the desired carbon-carbon bond is formed, the cyano group can be reductively cleaved, providing access to structures that would be difficult to synthesize directly.[7][9]
This "build-and-remove" strategy is highly effective for the stereocontrolled synthesis of complex natural products and pharmaceutical intermediates.
Protocol 2: Reductive Decyanation of an α-Cyano Ester
This protocol provides a general method for the reductive removal of a cyano group using a dissolving metal reduction, a classic and robust method for this transformation.[7]
Materials:
-
Substrate (product from a reaction using an α-cyano ester) (1.0 eq)
-
Anhydrous liquid ammonia (NH₃)
-
Sodium (Na) metal (4.0 - 6.0 eq)
-
Anhydrous ethanol (EtOH)
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
Procedure:
-
Setup: Assemble a three-neck flask equipped with a dry ice/acetone condenser, a gas inlet, and a septum. Ensure the system is under an inert atmosphere (e.g., Argon) and thoroughly flame-dried.
-
Ammonia Condensation: Cool the flask to -78 °C (dry ice/acetone bath) and condense anhydrous ammonia into the flask.
-
Substrate Addition: Dissolve the α-cyano ester substrate in a minimal amount of anhydrous THF or ether and add it to the liquid ammonia via cannula.
-
Sodium Addition: Carefully add small, freshly cut pieces of sodium metal to the stirring solution. The solution should turn a deep blue color, indicating the presence of solvated electrons. Maintain this color for the duration of the reaction.
-
Reaction: Stir the reaction at -78 °C for 2-4 hours.
-
Quenching: Quench the reaction by the slow, dropwise addition of anhydrous ethanol until the blue color disappears. Follow this with the careful addition of saturated aqueous ammonium chloride solution.
-
Ammonia Evaporation: Remove the cold bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Work-up: Add water to the residue and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Causality and Safety: The dissolving metal creates solvated electrons, which are powerful reducing agents capable of cleaving the strong C-CN bond.[7] The reaction is quenched with a proton source (ethanol, then NH₄Cl) to protonate the resulting carbanion. Extreme caution is required when working with liquid ammonia and alkali metals.
Role in Pharmaceutical and Agrochemical Synthesis
MCM is a valuable intermediate for synthesizing a wide array of biologically active compounds.[1][3] Its structure is a precursor to quaternary α-amino acids and other highly substituted scaffolds that are prevalent in modern drug candidates and pesticides. For instance, α-cyano-3-phenoxybenzyl esters are a known class of insecticides, and the core structure of MCM can be elaborated to form these types of molecules.[1]
Conclusion
Methyl 2-cyano-2-methylpropanoate is more than a simple chemical intermediate; it is a strategic tool for the construction of complex molecular targets. Its well-defined reactivity, centered on its cyano and ester functionalities, provides chemists with multiple avenues for elaboration. From serving as a robust precursor for RAFT agents in polymer science to enabling sophisticated "build-and-remove" strategies in total synthesis, MCM offers a reliable and versatile platform for innovation. The protocols and principles outlined in this guide are intended to empower researchers to leverage the full potential of this valuable quaternary building block in their synthetic endeavors.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide. Available at: [Link]
-
ChemBK. methyl 2-cyanoprop-2-enoate - Uses and synthesis methods. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Innovations in Material Science: The Role of Methyl 2-cyano-2-methylpropanoate in Polymer Production. Available at: [Link]
-
Organic Syntheses. ethyl cyanoacetate. Available at: [Link]
-
Chemxpert Database. API Data Summary Report Of Methyl-2-Cyano-2-Methyl Propanoate. Available at: [Link]
- Google Patents. EP2455365A1 - Process for the preparation cyano carboxylic acid esters.
-
ACS Publications. Notes - Preparation and Reactions of Some Aralkyl Cyanoacetic Esters | The Journal of Organic Chemistry. Available at: [Link]
-
PubChem. 2-Cyano-2-methylpropanoic acid | C5H7NO2 | CID 11367091. Available at: [Link]
-
Organic Chemistry Portal. Decyanation. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. The reductive decyanation reaction: an overview and recent developments. Available at: [Link]
-
DTIC. Anionic Photopolymerization of Methyl-2-Cyanoacrylate and Simultaneous Color Formation. Available at: [Link]
-
National Institutes of Health. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC. Available at: [Link]
- Google Patents. WO2012128265A1 - Process for producing cyanoacetic acid esters.
-
Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]
-
PubChem. 2-Cyano-2-methyl-propanoic acid methyl ester | C6H9NO2 | CID 10964510. Available at: [Link]
-
PubChem. Methyl cyanoacetate | C4H5NO2 | CID 7747. Available at: [Link]
-
Chemsrc. Methyl 2-cyano-2-methylpropanoate | CAS#:72291-30-6. Available at: [Link]
-
PubChem. 3-Cyano-2-methylpropanoic acid | C5H7NO2 | CID 10942384. Available at: [Link]
-
PubChem. Methyl 2-cyano-2-methylacetate | C5H7NO2 | CID 247818. Available at: [Link]
-
ResearchGate. Reductive decyanation of malononitriles and cyanoacetates using organic electron‐donors. Available at: [Link]
-
National Institutes of Health. A Building Block Approach for the Total Synthesis of YM-385781 - PMC. Available at: [Link]
-
ResearchGate. Reductive decyanation of malononitriles and cyanoacetates using photoactivated neutral organic super-electron-donors | Request PDF. Available at: [Link]
- Google Patents. CN105481708A - Method for synthesis of pregabalin from methyl cyanoacetate and isovaleraldehyde as raw materials.
- Google Patents. US4146554A - Preparation of cyanoesters.
-
ResearchGate. (PDF) Synthesis, and Synthetic Applications of Cyanoacetamides. Available at: [Link]
-
University of Glasgow. Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. Available at: [Link]
-
ResearchGate. Construction of 1,2,5-Tricarbonyl Compounds Using Methyl Cyanoacetate as a Glyoxylate Anion Synthon Combined with Copper(I) Iodide-Catalyzed Aerobic Oxidation. Available at: [Link]
Sources
- 1. Buy Methyl 2-cyano-2-methylpropanoate | 72291-30-6 [smolecule.com]
- 2. API Data Summary Report Of Methyl-2-Cyano-2-Methyl Propanoate [chemxpert.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Cyano-2-methyl-propanoic acid methyl ester | C6H9NO2 | CID 10964510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Decyanation [organic-chemistry.org]
- 7. BJOC - The reductive decyanation reaction: an overview and recent developments [beilstein-journals.org]
- 8. 2-Cyano-2-methylpropanoic acid | C5H7NO2 | CID 11367091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synthesis of Methyl 2-cyano-2-methylpropanoate: A Detailed Protocol for Researchers
Introduction
Methyl 2-cyano-2-methylpropanoate is a versatile bifunctional molecule incorporating both a nitrile and an ester moiety. This unique structural arrangement makes it a valuable intermediate in the synthesis of a wide array of organic compounds, from pharmaceuticals and agrochemicals to specialized polymers and materials.[1][2][3] Its utility lies in the differential reactivity of its functional groups, allowing for selective transformations and the construction of complex molecular architectures. This application note provides a comprehensive, field-proven protocol for the synthesis of Methyl 2-cyano-2-methylpropanoate, grounded in established chemical principles. The procedure detailed herein is designed for execution by researchers and professionals in drug development and chemical synthesis, with a strong emphasis on safety, efficiency, and robust validation of the final product.
Synthesis Strategy: A Two-Step Approach from Acetone
The synthesis of Methyl 2-cyano-2-methylpropanoate is most effectively and safely achieved through a two-step process commencing with readily available starting materials: acetone and sodium cyanide. The first step involves the formation of acetone cyanohydrin, a key intermediate. This is followed by an acid-catalyzed esterification and dehydration in a one-pot reaction with methanol to yield the desired product. This strategy is advantageous due to its use of inexpensive reagents and relatively straightforward procedures.
Step 1: Formation of Acetone Cyanohydrin
The initial step is the nucleophilic addition of a cyanide ion to the carbonyl carbon of acetone. This reaction is typically performed in an aqueous medium, and the in situ generation of hydrocyanic acid (HCN) is achieved by the slow addition of a strong acid to a solution of sodium cyanide and acetone.[4][5] The equilibrium of this reaction favors the formation of the cyanohydrin, particularly at lower temperatures.
Step 2: Acid-Catalyzed Esterification and Dehydration
The acetone cyanohydrin intermediate is then converted to Methyl 2-cyano-2-methylpropanoate through a reaction with methanol under strong acidic conditions, typically using sulfuric acid.[6] This transformation proceeds through a protonation of the nitrile group, followed by nucleophilic attack by methanol. Subsequent dehydration leads to the formation of the final ester product.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of Methyl 2-cyano-2-methylpropanoate.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Acetone | C₃H₆O | 58.08 | 12.3 mol | Reagent grade |
| Sodium Cyanide | NaCN | 49.01 | 9.7 mol | EXTREMELY TOXIC |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 8.5 mol (for step 1) + catalyst (for step 2) | Corrosive |
| Methanol | CH₃OH | 32.04 | Excess | Anhydrous |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction | Flammable |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying | |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | For neutralization | |
| Deionized Water | H₂O | 18.02 |
Equipment
-
5 L three-necked round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle with stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
Synthesis Workflow
Caption: Experimental workflow for the synthesis of Methyl 2-cyano-2-methylpropanoate.
Step-by-Step Procedure
Part 1: Synthesis of Acetone Cyanohydrin
-
Reaction Setup: In a well-ventilated fume hood, equip a 5 L three-necked round-bottomed flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Initial Mixture: To the flask, add a solution of 500 g (9.7 moles) of powdered sodium cyanide in 1.2 L of water and 900 cc (713 g, 12.3 moles) of acetone.[4]
-
Cooling: Immerse the flask in an ice bath and stir the solution vigorously.
-
Acid Addition: Once the temperature of the mixture reaches 15°C, slowly add 2.1 L of 40% sulfuric acid from the dropping funnel over a period of three hours. Maintain the reaction temperature between 10°C and 20°C throughout the addition.[4][5]
-
Reaction Completion and Separation: After the acid addition is complete, continue stirring for an additional 15 minutes. Then, allow the mixture to stand for the layers to separate. A layer of acetone cyanohydrin will typically form. Decant and separate this layer from the aqueous layer containing sodium bisulfate.[4]
-
Extraction: Extract the aqueous layer three times with 250 mL portions of diethyl ether.[4][5]
-
Drying: Combine the ether extracts with the previously separated acetone cyanohydrin layer and dry over anhydrous sodium sulfate.
Part 2: Synthesis of Methyl 2-cyano-2-methylpropanoate
-
Reaction Setup: In a clean, dry three-necked flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer, place the crude acetone cyanohydrin obtained from Part 1.
-
Addition of Methanol: Add a two-fold molar excess of anhydrous methanol to the flask.
-
Acid Catalyst: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% of the molar amount of acetone cyanohydrin) to the stirred solution. An exothermic reaction may be observed.
-
Reflux: Heat the mixture to reflux and maintain the reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Neutralization: Combine the organic extracts and wash them with a saturated solution of sodium bicarbonate until the effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure Methyl 2-cyano-2-methylpropanoate.
Reaction Mechanism
Caption: Mechanism for the synthesis of Methyl 2-cyano-2-methylpropanoate.
Safety Precautions
-
Extreme Toxicity of Cyanides: Sodium cyanide and its acidified solutions (which generate hydrogen cyanide gas) are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[7] All manipulations involving sodium cyanide must be performed in a well-ventilated chemical fume hood.[4] Personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory. A cyanide antidote kit should be readily available.
-
Corrosive Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns. Handle with extreme care, using appropriate PPE.
-
Flammable Solvents: Diethyl ether and acetone are highly flammable. Ensure that there are no open flames or spark sources in the vicinity during their use.
-
Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite solution) before disposal according to institutional safety guidelines.
Characterization of the Final Product
The identity and purity of the synthesized Methyl 2-cyano-2-methylpropanoate should be confirmed by spectroscopic methods.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, sharp absorption band characteristic of the nitrile (C≡N) stretch in the region of 2200-2260 cm⁻¹.[8] A strong carbonyl (C=O) stretching vibration for the ester will be present around 1735-1750 cm⁻¹.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (O-CH₃) and a singlet for the two equivalent methyl groups attached to the quaternary carbon.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the quaternary carbon, the nitrile carbon (around 110-125 ppm), the carbonyl carbon of the ester (around 170-185 ppm), the methyl ester carbon, and the equivalent methyl group carbons.[8]
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of Methyl 2-cyano-2-methylpropanoate. By following the outlined procedures and adhering to the stringent safety precautions, researchers can effectively synthesize this valuable chemical intermediate for a variety of applications in organic synthesis and material science. The characterization methods described will ensure the identity and purity of the final product, upholding the principles of scientific integrity.
References
-
Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2-cyano-2-methylpropanoate: A Versatile Intermediate for Organic Synthesis and Material Science. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of esters via Fischer esterification. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetone cyanohydrin. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetone cyanohydrin. Retrieved from [Link]
-
Thompson, S. (2014). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of acetone cyanohydrin (2-hydroxy-2-methylpropanenitrile; 2-hydroxyisobutyronitrile). Retrieved from [Link]
-
Quora. (2016, September 11). What is the balanced chemical reaction between 2-methylpropanoic acid and ethanol, and what type of reaction is it?. Retrieved from [Link]
-
Quora. (2021, June 20). What is the synthesis of 2-cyano-2-propanol from propene?. Retrieved from [Link]
-
ResearchGate. (2025, December 11). Study of the composition of nitriles using IR spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of acetone cyanohydrin (a) with sulfuric acid to give.... Retrieved from [Link]
-
SpectraBase. (n.d.). methyl (2E)-3-(5-chloro-2-thienyl)-2-cyano-2-propenoate - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Química Organica.org. (n.d.). IR spectrum: Nitriles. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyano-2-methylpropanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-cyano-2-methylacetate. Retrieved from [Link]
-
Chemxpert. (n.d.). API Data Summary Report Of Methyl-2-Cyano-2-Methyl Propanoate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Journal of the Chemical Society (Resumed). (1955). The infrared spectra of some esters, nitriles, and ester-nitriles. Retrieved from [Link]
- Google Patents. (n.d.). RU2622428C2 - Acetone cyanohydrin hydrolysis process.
-
PubChem. (n.d.). Acetone Cyanohydrin. Retrieved from [Link]
Sources
- 1. The infrared spectra of some esters, nitriles, and ester-nitriles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]
- 7. Acetone Cyanohydrin | C4H7NO | CID 6406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
Application Notes & Protocols for Methyl 2-cyano-2-methylpropanoate in Palladium-Catalyzed Cyanation of Aryl Halides
Abstract
This guide provides a comprehensive technical overview and a detailed experimental protocol for the application of Methyl 2-cyano-2-methylpropanoate as a cyanating agent in the palladium-catalyzed cyanation of aryl halides. This application is of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development for the synthesis of aryl nitriles, which are crucial intermediates for many pharmaceutical compounds. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental workflow, and discuss the necessary safety precautions.
Introduction: The Role of Methyl 2-cyano-2-methylpropanoate in Modern Synthesis
Methyl 2-cyano-2-methylpropanoate is a versatile chemical intermediate with the molecular formula C₆H₉NO₂.[1] Its structure, featuring both a cyano and a methyl ester functional group, makes it a valuable building block in organic synthesis.[1][2] While traditionally used in the synthesis of polymers and as a precursor for various functional materials, its potential as a cyanide source in cross-coupling reactions is an area of growing interest.[1][3]
The cyano group is a key functional group in a multitude of bioactive molecules and natural products.[4] Consequently, the development of efficient and safe methods for the introduction of a cyano group into organic molecules is a paramount objective in synthetic chemistry.[4][5] Palladium-catalyzed cyanation of aryl halides has emerged as a powerful tool for this purpose.[6] This guide will explore the use of Methyl 2-cyano-2-methylpropanoate as a potentially safer and more manageable alternative to traditional, highly toxic cyanating agents like potassium or sodium cyanide.
Mechanistic Rationale: Palladium-Catalyzed Cyanation
The palladium-catalyzed cyanation of aryl halides generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Fig. 1: Simplified Catalytic Cycle for Palladium-Catalyzed Cyanation.
In this proposed application, Methyl 2-cyano-2-methylpropanoate serves as the cyanide source. The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by a transmetalation step where the halide is exchanged for the cyano group from Methyl 2-cyano-2-methylpropanoate, likely facilitated by a base. The final step is the reductive elimination of the aryl nitrile product, regenerating the active Pd(0) catalyst.
Experimental Protocol: Palladium-Catalyzed Cyanation of 4-Bromotoluene
This protocol details the cyanation of 4-bromotoluene as a model substrate using Methyl 2-cyano-2-methylpropanoate.
3.1. Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 4-Bromotoluene | 99% |
| Methyl 2-cyano-2-methylpropanoate | 98% |
| Palladium(II) acetate (Pd(OAc)₂) | 98% |
| Xantphos | 98% |
| Sodium carbonate (Na₂CO₃) | Anhydrous, 99.5% |
| Toluene | Anhydrous, 99.8% |
| Ethyl acetate | ACS grade |
| Brine (saturated NaCl solution) | |
| Anhydrous magnesium sulfate (MgSO₄) | |
| Schlenk flask | 50 mL |
| Magnetic stirrer with heating | |
| Condenser | |
| Inert gas supply (Nitrogen or Argon) | |
| Standard glassware | |
| Rotary evaporator | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Column chromatography setup |
3.2. Step-by-Step Procedure
Caption: Fig. 2: Experimental Workflow for Palladium-Catalyzed Cyanation.
-
Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%), Xantphos (11.6 mg, 0.02 mmol, 2 mol%), and anhydrous sodium carbonate (212 mg, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Addition of Reactants: Under a positive pressure of inert gas, add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv), anhydrous toluene (5 mL), and Methyl 2-cyano-2-methylpropanoate (152.6 mg, 1.2 mmol, 1.2 equiv) via syringe.
-
Reaction Conditions: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 4-methylbenzonitrile.
3.3. Expected Outcome and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Physical Appearance |
| 4-Methylbenzonitrile | C₈H₇N | 117.15 | 85-95% | Colorless to pale yellow solid |
The identity and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling
4.1. Hazard Identification
-
Methyl 2-cyano-2-methylpropanoate: Harmful if swallowed, in contact with skin, or if inhaled.[7] Causes skin and eye irritation.
-
Palladium(II) acetate: May cause an allergic skin reaction. Suspected of causing genetic defects and cancer.
-
Xantphos: May cause respiratory irritation.
-
4-Bromotoluene: Harmful if swallowed. Causes skin and serious eye irritation.
-
Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child.
4.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or neoprene gloves.
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated fume hood.
4.3. First Aid Measures
-
In case of skin contact: Immediately wash with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move person into fresh air.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Always consult the Safety Data Sheet (SDS) for each chemical before use. [7]
Conclusion
This application note provides a framework for utilizing Methyl 2-cyano-2-methylpropanoate in the palladium-catalyzed cyanation of aryl halides. This approach offers a potentially valuable alternative to traditional cyanating agents, contributing to the development of safer and more efficient synthetic methodologies in chemical research and drug development. The provided protocol for the synthesis of 4-methylbenzonitrile serves as a starting point for further exploration and optimization of this reaction with a broader range of substrates.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide. [Link]
-
Chemsrc. Methyl 2-cyano-2-methylpropanoate | CAS#:72291-30-6. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Methyl 2-cyano-2-methylpropanoate: A Versatile Intermediate for Organic Synthesis and Material Science. [Link]
-
SciELO. RECENT ADVANCES IN CYANATION REACTIONS. [Link]
-
National Institutes of Health. Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. [Link]
-
Royal Society of Chemistry. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Innovations in Material Science: The Role of Methyl 2-cyano-2-methylpropanoate in Polymer Production. [Link]
-
Taylor & Francis. Cyanation – Knowledge and References. [Link]
Sources
- 1. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
- 2. US4369322A - Process for the production of substituted acetonitriles - Google Patents [patents.google.com]
- 3. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the Application of Acetonitrile in Organic Synthesis since 2018 [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
Application Notes and Protocols: Methyl 2-Cyano-2-Methylpropanoate in Polymer Chemistry
Introduction: Unveiling the Potential of a Unique Monomer
In the dynamic landscape of polymer chemistry, the pursuit of novel materials with tailored properties is a constant endeavor. Methyl 2-cyano-2-methylpropanoate (MCM) emerges as a monomer of significant interest, particularly for researchers, scientists, and drug development professionals. Its unique chemical structure, featuring both a nitrile and a methyl ester group attached to a quaternary carbon, imparts distinct reactivity and leads to polymers with promising characteristics for advanced applications.
This technical guide provides an in-depth exploration of MCM as a monomer, offering a synthesis of theoretical principles and practical, field-proven insights. We will delve into the primary polymerization methodologies—anionic, radical, and group transfer polymerization—providing not only step-by-step protocols but also the underlying rationale for experimental choices. Furthermore, we will explore the burgeoning application of poly(methyl 2-cyano-2-methylpropanoate) (PMCM) in the realm of drug delivery, a field where precision and control are paramount.
The synthesis of the MCM monomer can be achieved through various established organic chemistry routes, including the esterification of 2-cyano-2-methylpropanoic acid with methanol.[1] This guide, however, will focus on the subsequent polymerization of this versatile building block.
I. Anionic Polymerization: Precision Control over Polymer Architecture
Anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[2] This level of control is crucial for applications in drug delivery, where polymer characteristics directly influence drug encapsulation and release kinetics. The electron-withdrawing nature of the cyano and ester groups in MCM makes it an excellent candidate for anionic polymerization.
Causality of Experimental Choices in Anionic Polymerization
The success of anionic polymerization hinges on the stringent exclusion of protic impurities, such as water and alcohols, which can terminate the living anionic chain ends. The choice of initiator is critical; strong nucleophiles like organolithium compounds (e.g., n-butyllithium) are commonly employed to initiate the polymerization of vinyl monomers.[3][4] The initiator attacks the electron-deficient β-carbon of the MCM monomer, creating a carbanionic propagating species. The low reaction temperatures, typically -78°C, are necessary to minimize side reactions, such as attack of the propagating anion on the ester group of the monomer or polymer, which can lead to chain termination or branching.[3]
Visualizing the Anionic Polymerization Mechanism
Caption: Anionic polymerization workflow of MCM.
Experimental Protocol: Anionic Polymerization of Methyl 2-Cyano-2-Methylpropanoate
Materials:
-
Methyl 2-cyano-2-methylpropanoate (MCM), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Anhydrous methanol
-
Argon or Nitrogen gas supply
-
Schlenk line and appropriate glassware
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven overnight and cooled under a stream of inert gas (Argon or Nitrogen).
-
Solvent and Monomer Preparation: Transfer anhydrous THF to a flame-dried Schlenk flask via cannula. Purge the freshly distilled MCM with inert gas.
-
Reaction Setup: Assemble the reaction flask equipped with a magnetic stirrer and a rubber septum under a positive pressure of inert gas.
-
Initiation: Cool the reaction flask containing THF to -78°C using a dry ice/acetone bath. Slowly add the calculated amount of n-BuLi solution via syringe. The amount of initiator will determine the target molecular weight of the polymer.
-
Polymerization: Slowly add the purified MCM monomer to the initiator solution via syringe. The reaction mixture may develop a color, indicating the presence of the living anionic species. Allow the polymerization to proceed for a predetermined time (e.g., 1-2 hours) at -78°C.
-
Termination: Quench the polymerization by adding a small amount of anhydrous methanol to the reaction mixture. The color of the solution should disappear, indicating the termination of the living chains.
-
Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent, such as methanol or hexane.
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Self-Validation: The success of the polymerization can be initially assessed by the formation of a solid precipitate. Further characterization by Gel Permeation Chromatography (GPC) should reveal a polymer with a narrow molecular weight distribution (PDI < 1.2).
II. Radical Polymerization: A Robust and Versatile Approach
Radical polymerization offers a more versatile and less stringent alternative to anionic polymerization, as it is more tolerant to impurities.[5] This method is widely used in industrial processes for the synthesis of a broad range of polymers. For MCM, radical polymerization can be initiated using thermal or photochemical initiators.
Causality of Experimental Choices in Radical Polymerization
The choice of initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is crucial as its decomposition rate at a given temperature dictates the rate of initiation.[5] Radical polymerizations are typically carried out at elevated temperatures (e.g., 60-80°C) to ensure a sufficient rate of initiator decomposition.[5] To prevent the facile anionic polymerization of cyanoacrylates, it is essential to conduct the radical polymerization under acidic conditions by adding an anionic inhibitor.[5] The concentration of the initiator and monomer, as well as the reaction time and temperature, will influence the final molecular weight and PDI of the resulting polymer.
Visualizing the Radical Polymerization Workflow
Caption: Radical polymerization workflow of MCM.
Experimental Protocol: Radical Polymerization of Methyl 2-Cyano-2-Methylpropanoate
Materials:
-
Methyl 2-cyano-2-methylpropanoate (MCM)
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized
-
Anionic inhibitor (e.g., boron trifluoride acetic acid complex)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Methanol
-
Nitrogen gas supply
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve the MCM monomer and the anionic inhibitor in the chosen anhydrous solvent.
-
Inert Atmosphere: Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Initiator Addition: Add the calculated amount of AIBN to the reaction mixture.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-70°C for AIBN) and maintain it for several hours under a nitrogen atmosphere.
-
Polymer Isolation: After the desired reaction time, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent like methanol.
-
Purification and Drying: Filter the polymer, wash it thoroughly with the non-solvent, and dry it in a vacuum oven until a constant weight is achieved.
Self-Validation: The formation of a solid polymer is the initial indicator of a successful reaction. GPC analysis will typically show a broader molecular weight distribution (PDI > 1.5) compared to anionic polymerization.
III. Group Transfer Polymerization: A "Living" Radical Alternative
Group Transfer Polymerization (GTP) is a "living" polymerization technique that combines the advantages of controlled molecular weight and narrow PDI, similar to anionic polymerization, with the less stringent reaction conditions of radical polymerization.[6][7] It is particularly well-suited for acrylic monomers.
Causality of Experimental Choices in Group Transfer Polymerization
GTP is initiated by silyl ketene acetals, and the polymerization is catalyzed by either nucleophilic or electrophilic catalysts.[6] The mechanism involves the transfer of a silyl group from the initiator to the incoming monomer, regenerating the silyl ketene acetal at the chain end. This "living" nature allows for the synthesis of block copolymers by sequential monomer addition. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the silyl ketene acetal initiator and the propagating chain ends.[6]
Visualizing the Group Transfer Polymerization Process
Caption: Group Transfer Polymerization (GTP) of MCM.
Experimental Protocol: Group Transfer Polymerization of Methyl 2-Cyano-2-Methylpropanoate
Materials:
-
Methyl 2-cyano-2-methylpropanoate (MCM), freshly distilled
-
Silyl ketene acetal initiator (e.g., 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene)
-
Catalyst (e.g., tetrabutylammonium bibenzoate as a nucleophilic catalyst)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
Rigorous Purification: Ensure all reagents and solvents are scrupulously dried and purified. The monomer should be freshly distilled.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the catalyst in anhydrous THF.
-
Initiator Addition: Add the silyl ketene acetal initiator to the catalyst solution and stir for a few minutes.
-
Monomer Addition: Slowly add the purified MCM monomer to the initiator/catalyst solution. The polymerization is often exothermic, and the addition rate should be controlled to maintain the desired reaction temperature (often at or slightly above room temperature).
-
Polymerization: Allow the reaction to proceed for the desired time. The living nature of GTP allows for taking aliquots to monitor monomer conversion and molecular weight evolution by GPC.
-
Termination: Terminate the polymerization by adding methanol.
-
Polymer Isolation and Purification: Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.
Self-Validation: GPC analysis should confirm the formation of a polymer with a low PDI (typically < 1.3). The molecular weight should be controllable by the monomer-to-initiator ratio.
IV. Quantitative Data Summary
The choice of polymerization technique significantly impacts the properties of the resulting poly(methyl 2-cyano-2-methylpropanoate). The following table summarizes the expected outcomes for each method.
| Polymerization Method | Initiator/Catalyst | Typical Temperature (°C) | Expected Molecular Weight (Mw/Mn) | Expected PDI | Key Advantages |
| Anionic | n-Butyllithium | -78 | Controlled by [M]/[I] ratio | < 1.2 | Well-defined architecture, narrow PDI |
| Radical | AIBN | 60-70 | Broad distribution | > 1.5 | Robust, tolerant to impurities |
| Group Transfer | Silyl Ketene Acetal / TBA Bibenzoate | 0-50 | Controlled by [M]/[I] ratio | < 1.3 | "Living" character, milder conditions |
Note: The actual molecular weight and PDI will depend on the specific reaction conditions.
V. Applications in Drug Delivery: Engineering Nanoparticles for Targeted Therapies
The biocompatibility and biodegradability of poly(alkyl cyanoacrylates) make them highly attractive for biomedical applications, particularly in drug delivery. Poly(methyl 2-cyano-2-methylpropanoate) can be formulated into nanoparticles that serve as carriers for therapeutic agents, protecting them from degradation and enabling targeted delivery to specific sites in the body.
Causality of Nanoparticle Formulation for Drug Delivery
The properties of the polymer, such as its molecular weight and hydrophobicity, directly influence the drug loading capacity, encapsulation efficiency, and release profile of the nanoparticles. The controlled synthesis of PMCM via anionic or group transfer polymerization allows for the fine-tuning of these properties. For instance, polymers with higher molecular weights may lead to more stable nanoparticles with slower drug release rates. The degradation of the polymer matrix, often through hydrolysis of the ester linkages, is a key mechanism for the controlled release of the encapsulated drug over time.[8]
Protocol: Preparation of Drug-Loaded PMCM Nanoparticles via Nanoprecipitation
Materials:
-
Poly(methyl 2-cyano-2-methylpropanoate) (PMCM)
-
Hydrophobic drug (e.g., a model anticancer drug)
-
Acetone
-
Aqueous solution of a stabilizer (e.g., Pluronic® F68 or polyvinyl alcohol)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of PMCM and the hydrophobic drug in acetone.
-
Nanoprecipitation: Under moderate magnetic stirring, slowly add the organic solution dropwise into the aqueous stabilizer solution. The rapid diffusion of acetone into the aqueous phase leads to the precipitation of the polymer and the formation of drug-loaded nanoparticles.
-
Solvent Evaporation: Remove the acetone from the nanoparticle suspension using a rotary evaporator under reduced pressure.
-
Nanoparticle Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove the unencapsulated drug and excess stabilizer.
-
Characterization: Characterize the nanoparticles for their size, size distribution (using Dynamic Light Scattering), morphology (using Electron Microscopy), drug loading content, and encapsulation efficiency.
-
In Vitro Drug Release Study: Perform an in vitro drug release study by incubating the nanoparticles in a release medium (e.g., phosphate-buffered saline at 37°C) and measuring the amount of drug released over time.
Self-Validation: Successful nanoparticle formation is indicated by the appearance of a stable, opalescent suspension. Characterization techniques will provide quantitative data on the nanoparticle properties and drug release profile, which should be reproducible.
Conclusion
Methyl 2-cyano-2-methylpropanoate is a monomer with significant potential in polymer chemistry, offering access to polymers with tunable properties. The choice of polymerization method—anionic, radical, or group transfer—provides researchers with a versatile toolkit to control the architecture and characteristics of the resulting poly(methyl 2-cyano-2-methylpropanoate). These controlled polymer properties are particularly crucial in the field of drug delivery, where PMCM nanoparticles can be engineered for the targeted and sustained release of therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to explore and exploit the full potential of this promising monomer in their scientific endeavors.
References
-
Radical Polymerization of Alkyl 2-Cyanoacrylates. Molecules. 2018 Feb; 23(2): 465. [Link]
-
Recent Strategies for Cancer Therapy: Polymer Nanoparticles Carrying Medicinally Important Phytochemicals and Their Cellular Targets. Pharmaceuticals (Basel). 2023 Oct; 16(10): 1449. [Link]
-
Poly(methyl malate) nanoparticles: formation, degradation, and encapsulation of anticancer drugs. Macromol Biosci. 2011 Nov 10; 11(11): 1569–1580. [Link]
-
Encapsulation for Cancer Therapy. Materials (Basel). 2021 Jan; 14(1): 175. [Link]
-
Anticancer applications of poly(butyl cyanoacrylate): Strategies and mechanisms in breast, prostate, lung, and bronchus cancers. Nano Micro Biosystems. 2025; 4(1): 1-10. [Link]
-
Methyl a-Cyanoacrylate. I. Free-Radical Homopolymerization. Journal of Polymer Science. 1960; 45(145): 247-255. [Link]
-
Glass transition temperatures of poly(alkyl [alpha]-cyanoacrylates). Journal of Polymer Science: Polymer Letters Edition. 1973; 11(5): 281-285. [Link]
-
Group-Transfer Polymerization, GTP. [Link]
-
The Uses of Matrices in Drug Delivery: The Effect of Polymers On the Drug Release and the Kinetic Models. International Journal of Pharmaceutical Research & Allied Sciences. 2017; 6(3): 13-20. [Link]
-
Free Radical Polymerization of Methyl Methacrylate Using Anthracene Iodine Charge Transfer Complex as Novel Chain Transfer Agent. Asian Journal of Chemistry. 2012; 24(1): 229-232. [Link]
-
Recent Developments in Nanoparticle Formulations for Resveratrol Encapsulation as an Anticancer Agent. Cancers (Basel). 2023 Feb; 15(4): 1083. [Link]
-
Biodegradation of Biodegradable Polymers in Mesophilic Aerobic Environments. International Journal of Molecular Sciences. 2022 Dec; 23(24): 15993. [Link]
-
Procedures for Homogeneous Anionic Polymerization. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry. 1967; 71A(4): 381–398. [Link]
-
Group Transfer Polymerization Guide. Scribd. [Link]
-
Anionic Polymerization. In: Handbook of Polymer Synthesis, Characterization, and Processing. 2013: 125-144. [Link]
-
Controlled release of drugs from multi-component biomaterials. Acta Biomaterialia. 2008 Nov; 4(6): 1619–1627. [Link]
-
Anionic Polymerization. [Link]
-
Group Transfer Polymerization: A Critical Review of Its Mechanism and Comparison with Other Methods for Controlled Polymerization of Acrylic Monomers. ResearchGate. [Link]
-
Degradation of poly(methyl 2-cyanoacrylates). J Biomed Mater Res. 1972 May; 6(3): 215–220. [Link]
-
2-Cyano-2-methylpropanoic acid. PubChem. [Link]
-
Studies in the anionic polymerization of methyl methacrylate. Aston University Research Explorer. [Link]
-
Enhancement and investigation of biodegradability of poly (methyl methacrylate) and poly (vinyl chloride) by blending with biodegradable cellulose acetate butyrate. Polymer Bulletin. 2022; 79(7): 5117–5138. [Link]
-
Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications. Polym. Chem. 2018; 9(13): 1563–1570. [Link]
-
Demonstrating the impact of molecular weight on the glass transition temperature of poly(methyl methacrylate) by molecular dynamics simulation. [Link]
-
Biodegradation of Polymers: Stages, Measurement, Standards and Prospects. Polymers (Basel). 2023 Jun; 15(12): 2633. [Link]
-
Polymers in Controlled Drug Delivery. Medical Device and Diagnostic Industry. 1998 May. [Link]
-
Modelling of Drug Release from a Polymer Matrix System. Juniper Publishers. 2017 Aug. [Link]
-
Group Transfer Polymerization. Scribd. [Link]
-
Characteristics of polymers produced by the AIBN-initiated, PABTC-mediated polymerization of VBC at 60 °C. ResearchGate. [Link]
-
GROUP TRANSFER POLYMERIZATION. Slideshare. [Link]
-
Controlled Drug Release from Biodegradable Polymer Matrix Loaded in Microcontainers Using Hot Punching. Pharmaceutics. 2020 Nov; 12(11): 1063. [Link]
-
Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate). Polymers (Basel). 2019 Jun; 11(6): 1056. [Link]
-
Poly(methyl 2-methylpropenoate) (Polymethyl methacrylate). The Essential Chemical Industry. [Link]
-
Glass transition temperature and molecular weight (M w ) of PMMA and its nanocomposites. ResearchGate. [Link]
-
Enhancement and investigation of biodegradability of poly (methyl methacrylate) and poly (vinyl chloride) by blending with biodegradable cellulose acetate butyrate. Polymer Bulletin. 2022; 79: 5117–5138. [Link]
-
2-(2-Cyanopropyl) Dithiobenzoate-mediated Grafting Polymerization of Methyl Methacrylate from Vinyl Modified Silica. ResearchGate. [Link]
-
(PDF) Glass Transitions of Poly(methyl methacrylate) Confined in Nanopores: Conversion of Three- and Two-Layer Models. ResearchGate. [Link]
-
Facile Synthesis of Ultrahigh Molecular Weight Poly(Methyl Methacrylate) by Organic Halides in the Presence of Palladium Nanoparticles. Polymers (Basel). 2017 Dec; 9(12): 663. [Link]
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 3. Procedures for Homogeneous Anionic Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. api.pageplace.de [api.pageplace.de]
- 5. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
Application Note: High-Resolution ¹H NMR Analysis of Methyl 2-cyano-2-methylpropanoate
Abstract
This application note provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) analysis of methyl 2-cyano-2-methylpropanoate. The document details the necessary protocols for sample preparation, data acquisition, and spectral interpretation. By elucidating the chemical structure through ¹H NMR, this guide serves as a critical resource for researchers, scientists, and professionals in drug development and quality control, ensuring accurate structural verification and purity assessment of this important chemical intermediate.
Introduction
Methyl 2-cyano-2-methylpropanoate (C₆H₉NO₂) is a bifunctional organic compound featuring both a nitrile and an ester group.[1][2] Its unique structure, with a quaternary carbon bearing a cyano and two methyl groups, makes it a valuable building block in organic synthesis.[1] Accurate and unambiguous structural confirmation is paramount for its application in the synthesis of pharmaceuticals and other advanced materials. ¹H NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of protons. This note offers an in-depth protocol and analysis for the ¹H NMR spectrum of methyl 2-cyano-2-methylpropanoate.
The molecular structure of methyl 2-cyano-2-methylpropanoate dictates a simple yet informative ¹H NMR spectrum. The molecule contains two distinct sets of protons: the six equivalent protons of the two methyl groups attached to the quaternary carbon and the three equivalent protons of the methoxy group of the ester functionality. Due to the absence of adjacent protons, both signals are expected to appear as sharp singlets. The chemical shifts of these signals are influenced by the electron-withdrawing effects of the adjacent cyano and ester groups.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.[3] The following protocol is recommended for the preparation of a methyl 2-cyano-2-methylpropanoate sample for ¹H NMR analysis.
-
Sample Weighing: Accurately weigh 5-25 mg of methyl 2-cyano-2-methylpropanoate.[4][5] For routine ¹H NMR, this amount is sufficient to obtain a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for small organic molecules as it is a good solvent for a wide range of compounds and its residual proton signal is a single peak at 7.26 ppm, which typically does not interfere with the signals of interest.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.[4][5] Ensure complete dissolution; gentle vortexing can be applied if necessary.
-
Filtration: To remove any particulate matter that could degrade the spectral quality by broadening the lines, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]
-
Referencing: An internal standard such as tetramethylsilane (TMS) can be added to the solvent to provide an exact reference point at 0 ppm.[5][6] However, for routine analysis, the residual solvent peak can often be used for spectral calibration.[5]
-
Labeling: Clearly label the NMR tube with the sample information.
Workflow for ¹H NMR Sample Preparation
Caption: Correlation of the molecular structure with the expected ¹H NMR signals.
Conclusion
The ¹H NMR spectrum of methyl 2-cyano-2-methylpropanoate provides a clear and definitive confirmation of its chemical structure. The presence of two singlets with an integration ratio of 2:1, along with their characteristic chemical shifts, allows for straightforward and unambiguous assignment. This application note serves as a practical guide for researchers and analysts, ensuring the reliable and accurate characterization of this compound, which is essential for its use in further chemical synthesis and drug development.
References
-
Chemical Instrumentation Facility. (2013, March 19). NMR Sample Preparation. Iowa State University. [Link]
-
University of Calgary. Ch20: Spectroscopy Analysis: Nitriles. [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Unknown Author. 7. THE ACQUISITION PARAMETERS. [Link]
-
Unknown Author. NMR Sample Preparation. [Link]
-
University of Wisconsin-Madison. Spectroscopy Tutorial: Esters. [Link]
-
Unknown Author. (2014). How to Prepare Samples for NMR. ResearchGate. [Link]
-
University of Colorado Boulder. Chemical Shift. Organic Chemistry at CU Boulder. [Link]
-
Chemistry Department, University of Wisconsin-Madison. (2020, April 13). Optimized Default 1H Parameters. NMR Facility. [Link]
-
Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. [Link]
-
LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. [Link]
-
Canadian Science Publishing. (1972). Chemical Shift. VII. The Long-range Shielding Effects of the Cyano Group. Canadian Journal of Chemistry, 50(15), 2351-2356. [Link]
-
IMSERC. 1H ACQUISITION PERIOD. [Link]
-
University College London. Chemical shifts. [Link]
-
Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 738-746. [Link]
-
Abraham, R. J., et al. (2004). Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(9), 777-788. [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Modgraph. Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. [Link]
-
Jasperse, J. Short Summary of 1H-NMR Interpretation. [Link]
-
ResearchGate. (2000). Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. Magnetic Resonance in Chemistry, 38(8), 570-579. [Link]
-
TheElkchemist. (2023, March 14). NMR Spectroscopy | Interpreting Spectra | Ester. YouTube. [Link]
-
Modgraph. Proton chemical shifts in nitriles and the electric field and p-electron effects of the cyano group. [Link]
-
PubChem. Methyl 2-isocyano-2-methylpropanoate. [Link]
-
University of Ottawa. How to make an NMR sample. [Link]
-
ResearchGate. (1972). Chemical Shift. VII. The Long-range Shielding Effects of the Cyano Group. Canadian Journal of Chemistry, 50(15), 2351-2356. [Link]
-
Duquesne Scholarship Collection. Metalated Nitriles: NMR and Cyclization Analysis. [Link]
-
PubChem. 2-Cyano-2-methyl-propanoic acid methyl ester. [Link]
-
Reddit. (2024, June 19). Why does ester cause downfield shift in NMR here?. r/Mcat. [Link]
-
ResearchGate. (2025, January 9). Why do carboxylic acid esters have larger NMR chemical shift than carbonates?. [Link]
-
LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
OpenOChem Learn. Interpreting. [Link]
-
Unknown Author. NMR Chemical Shifts. [Link]
-
ACD/Labs. Methoxy groups just stick out. [Link]
-
eCampusOntario Pressbooks. 29.9 1H NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). [Link]
-
ACS Publications. (2026, January 6). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. [Link]
-
PubChem. Methyl 2-cyano-2-methylacetate. [Link]
-
PubChem. 2-Cyano-2-methylpropanoic acid. [Link]
Sources
Mass spectrometry of Methyl 2-cyano-2-methylpropanoate
An Application Note on the Mass Spectrometric Analysis of Methyl 2-cyano-2-methylpropanoate
Abstract
Methyl 2-cyano-2-methylpropanoate (C₆H₉NO₂, Mol. Wt.: 127.14 g/mol ) is a small molecule of significant interest as a building block in organic synthesis and as a potential component or impurity in specialty polymers and pharmaceutical intermediates.[1] Accurate identification and quantification are crucial for quality control and reaction monitoring. This document provides a comprehensive guide to the analysis of Methyl 2-cyano-2-methylpropanoate using mass spectrometry, with a focus on Electron Ionization (EI) for Gas Chromatography-Mass Spectrometry (GC-MS) and electrospray ionization for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present detailed, field-proven protocols and explain the causal relationships behind experimental choices, including a predicted fragmentation pathway to aid in spectral interpretation.
Introduction: The Analytical Challenge
The unique structure of Methyl 2-cyano-2-methylpropanoate, featuring a quaternary carbon substituted with both a cyano and a methyl ester group, presents a distinct fragmentation behavior in mass spectrometry. Understanding this behavior is paramount for unambiguous identification. Due to its expected volatility, GC-MS is a primary technique for its analysis, particularly for purity assessment and identification in simple matrices.[2][3] However, for complex sample matrices or for achieving very low detection limits, LC-MS/MS offers superior sensitivity and selectivity.[4][5] This guide provides the foundational principles and actionable protocols for both approaches.
Physicochemical Properties & Predicted Mass Spectrometry Behavior
The analyte's structure dictates the analytical strategy. With a molecular weight of 127.14, it is well within the range of standard mass spectrometers. The ester functionality and the lack of highly acidic or basic protons suggest that while GC-MS with EI is a natural fit, LC-MS with electrospray ionization (ESI) would likely require adduct formation (e.g., [M+H]⁺, [M+Na]⁺) for efficient ionization.
Predicted Electron Ionization (EI) Fragmentation
Under 70 eV electron ionization, the molecular ion ([M]⁺˙) of Methyl 2-cyano-2-methylpropanoate is expected to form, with a corresponding mass-to-charge ratio (m/z) of 127. Subsequent fragmentation is governed by the stability of the resulting ions and neutral losses. The most stable carbocations and acylium ions will typically yield the most abundant peaks in the spectrum.[6][7]
Key predicted fragmentation steps include:
-
Loss of a Methoxy Radical (•OCH₃): Cleavage of the ester C-O bond is a common pathway for methyl esters, leading to a stable acylium ion.[8] This would result in a fragment at m/z 96.
-
[C₆H₉NO₂]⁺˙ → [C₅H₆NO]⁺ + •OCH₃ (m/z 96)
-
-
Loss of the Carbomethoxy Group (•COOCH₃): Cleavage of the C-C bond adjacent to the quaternary center can lead to the loss of the entire ester group, forming a stable tertiary carbocation.
-
[C₆H₉NO₂]⁺˙ → [C₄H₆N]⁺ + •COOCH₃ (m/z 68)
-
-
Alpha Cleavage - Loss of a Methyl Radical (•CH₃): Loss of one of the methyl groups from the quaternary carbon is another probable pathway.
-
[C₆H₉NO₂]⁺˙ → [C₅H₆NO₂]⁺ + •CH₃ (m/z 112)
-
-
Formation of the Propionitrile Cation: A rearrangement and cleavage could lead to the formation of the [CH₃CH₂CN]⁺˙ ion.
-
[C₆H₉NO₂]⁺˙ → [C₃H₅N]⁺˙ + C₃H₄O₂ (m/z 55)
-
The relative abundance of these fragments provides a structural fingerprint. The formation of a stable tertiary carbocation suggests that the fragment at m/z 68 could be significantly abundant.[9]
Caption: Predicted EI fragmentation pathway for Methyl 2-cyano-2-methylpropanoate.
Experimental Protocols
The following protocols are designed to be self-validating, including system suitability and quality control checks as integral steps.
Protocol 1: Quantitative Analysis by GC-MS
This method is ideal for volatile samples where high specificity is required. It is based on established methods for analyzing similar cyanoacrylate compounds.[2]
Caption: Workflow for GC-MS analysis of Methyl 2-cyano-2-methylpropanoate.
Step-by-Step Methodology:
-
Materials and Reagents:
-
Methyl 2-cyano-2-methylpropanoate standard
-
Ethyl Acetate (HPLC or GC grade)
-
2 mL glass autosampler vials with caps
-
-
Sample Preparation:
-
Prepare a 1000 ppm stock solution by dissolving 10 mg of the standard in 10 mL of ethyl acetate.
-
Perform serial dilutions to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ppm).
-
Prepare unknown samples by diluting them to fall within the calibration range.
-
QC Check: Include a blank (ethyl acetate) and a mid-range calibration standard (e.g., 10 ppm) to be re-injected every 10-15 samples to check for carryover and system stability.
-
-
GC-MS Instrumentation and Conditions:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL with a 50:1 split ratio.
-
Oven Program: Start at 60°C (hold 2 min), ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Data Analysis:
-
Identify the analyte peak by its retention time and mass spectrum.
-
Confirm identity by matching the acquired spectrum against the predicted fragmentation pattern (ions at m/z 127, 112, 96, 68).
-
Generate a calibration curve by plotting the peak area of a quantifier ion (e.g., m/z 96 or 68) against concentration. A coefficient of determination (R²) > 0.995 is considered acceptable.
-
Protocol 2: High-Sensitivity Analysis by LC-MS/MS
This protocol is suited for complex matrices or when low limits of detection are necessary. It leverages the specificity of Multiple Reaction Monitoring (MRM). The development of such methods for small, polar, cyano-containing compounds is well-documented.[10][11]
Caption: Workflow for LC-MS/MS analysis of Methyl 2-cyano-2-methylpropanoate.
Step-by-Step Methodology:
-
Materials and Reagents:
-
Methyl 2-cyano-2-methylpropanoate standard
-
Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)
-
Formic Acid (FA, LC-MS grade)
-
2 mL glass or polypropylene autosampler vials
-
-
Sample Preparation:
-
Prepare a 1000 ppm stock in methanol.
-
Perform serial dilutions into a solution of 50:50 ACN:Water to create calibration standards (e.g., 0.1 to 100 ng/mL).
-
QC Check: Matrix-matched calibration standards should be used for complex samples to account for matrix effects. A procedural blank and a spiked matrix sample should be analyzed to ensure accuracy.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC Column: 100 mm x 2.1 mm, 1.8 µm C18 column (e.g., Agilent Zorbax, Waters Acquity, or equivalent).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to 10% B and re-equilibrate for 3 min.
-
Ion Source: Electrospray Ionization, Positive Mode (ESI+).
-
MS Mode: Multiple Reaction Monitoring (MRM).
-
-
MRM Transition Optimization:
-
Infuse a dilute standard solution (e.g., 1 µg/mL) to determine the optimal precursor ion. The protonated molecule [M+H]⁺ (m/z 128.1) is the most likely precursor.
-
Perform a product ion scan on m/z 128.1 to identify stable product ions for MRM transitions. Expected product ions would arise from losses of neutral molecules from the protonated precursor.
-
Select at least two transitions: one for quantification (quantifier) and one for confirmation (qualifier).
-
Self-Validation: The ratio of the qualifier to quantifier peak area must remain constant (typically within ±20%) across all standards and samples for confident identification.[4]
-
Data Summary & Interpretation
The following tables summarize the key quantitative data expected from the mass spectrometric analysis.
Table 1: Predicted Key Ions for GC-MS (EI) Analysis
| m/z | Proposed Ion Identity | Role in Analysis | Rationale for Formation |
| 127 | [C₆H₉NO₂]⁺˙ | Molecular Ion (M⁺˙) | Electron impact ionization of the parent molecule. |
| 112 | [M - •CH₃]⁺ | Primary Fragment | Loss of a methyl radical via alpha-cleavage. |
| 96 | [M - •OCH₃]⁺ | Primary Fragment | Cleavage of the ester C-O bond to form a stable acylium ion.[8] |
| 68 | [M - •COOCH₃]⁺ | Base Peak (Predicted) | Formation of a stable tertiary nitrile-substituted carbocation.[9] |
Table 2: Proposed MRM Transitions for LC-MS/MS (ESI+) Analysis
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Role |
| 128.1 ([M+H]⁺) | To be determined | e.g., H₂O, CH₃OH | Quantifier |
| 128.1 ([M+H]⁺) | To be determined | e.g., CO, C₂H₄ | Qualifier |
Note: Optimal product ions for LC-MS/MS must be determined empirically as described in Protocol 2.
Conclusion
The mass spectrometric analysis of Methyl 2-cyano-2-methylpropanoate can be robustly achieved using either GC-MS or LC-MS/MS. The choice of technique depends on the required sensitivity, sample matrix, and analytical objective. By understanding the predicted fragmentation pathways and employing the detailed, self-validating protocols provided, researchers can confidently identify and quantify this compound. The EI fragmentation pattern, driven by the formation of stable acylium ions and tertiary carbocations, provides a unique fingerprint for identification, while the high selectivity of MRM in LC-MS/MS allows for trace-level quantification in complex environments.
References
-
The Analytical Scientist. (2022, April 1). Evolved Gas Analysis and Multi-step Pyrolysis of Cyanoacrylate Glue. The Analytical Scientist. Retrieved from [Link]
-
CDS Analytical. (2022). Evolved Gas Analysis and Multi-step Pyrolysis of Cyanoacrylate Glue. CDS Analytical. Retrieved from [Link]
-
LCGC International. (2022, May 12). EGA and Multi-step PY–GC–MS of Glue. LCGC International. Retrieved from [Link]
-
National Genomics Data Center. (2025, March 27). Development and validation of a multiclass LC-MS/MS method for the analysis of cyanotoxins. CNCB-NGDC. Retrieved from [Link]
-
ResearchGate. (n.d.). A rapid LC-MS/MS method for multi-class identification and quantification of cyanotoxins | Request PDF. Retrieved from [Link]
-
Simon, P., & Rando, R. J. (1989). Gas chromatographic determination of ethyl 2-cyanoacrylate in the workplace environment. Analyst, 114(5), 567–569. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate. Retrieved from [Link]
-
Miles, C. O., et al. (2025). Simultaneous Multiclass Analysis of Cyanotoxins in Cyanobacterial Samples Using Hydrophilic Interaction Liquid Chromatography‐Tandem Mass Spectrometry. PMC - NIH. Retrieved from [Link]
-
SciSpace. (2013, December 12). Simultaneous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) analysis of cyanide and thiocyanate. Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). Methyl-2-methylpropanoate (YMDB01748). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Cyanobacterial Toxins by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry | Request PDF. Retrieved from [Link]
-
MiMeDB. (n.d.). Showing metabocard for Methyl-2-methylpropanoate (MMDBc0033684). Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid. Retrieved from [Link]
-
NIST. (n.d.). Propane, 2-isocyano-2-methyl-. NIST WebBook. Retrieved from [Link]
-
NIST. (n.d.). Acetic acid, cyano-, methyl ester. NIST WebBook. Retrieved from [Link]
-
FooDB. (n.d.). Mass Spectrum (Electron Ionization) (FDB003277). Retrieved from [Link]
-
PubChem - NIH. (n.d.). 2-Cyano-2-methylpropanoic acid. Retrieved from [Link]
-
NIST. (n.d.). Propanoic acid, 2-methyl-, 2-methylpropyl ester. NIST WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
-
NIST. (n.d.). Propanoic acid, 2-methyl-, 2-methylpropyl ester. NIST WebBook. Retrieved from [Link]
-
NIST. (n.d.). Propanoic acid, 2,2-dimethyl-, methyl ester. NIST WebBook. Retrieved from [Link]
-
Chemxpert. (n.d.). API Data Summary Report Of Methyl-2-Cyano-2-Methyl Propanoate. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 2-Methyl-2-methylpropanoate. Retrieved from [Link]
Sources
- 1. API Data Summary Report Of Methyl-2-Cyano-2-Methyl Propanoate [chemxpert.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Gas chromatographic determination of ethyl 2-cyanoacrylate in the workplace environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a multiclass LC-MS/MS method for the analysis of cyanotoxins. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Simultaneous Multiclass Analysis of Cyanotoxins in Cyanobacterial Samples Using Hydrophilic Interaction Liquid Chromatography‐Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Application Notes & Protocols for Methyl 2-cyano-2-methylpropanoate
Version: 1.0
Abstract
This document provides a comprehensive guide for the safe handling, storage, and disposal of Methyl 2-cyano-2-methylpropanoate (CAS No. 72291-30-6). Designed for researchers, scientists, and professionals in drug development and material science, these protocols integrate established safety procedures with an understanding of the compound's specific chemical reactivity. The following sections detail the necessary precautions, personal protective equipment (PPE), emergency response actions, and step-by-step procedures for routine laboratory operations involving this versatile chemical intermediate.
Introduction: Understanding the Compound
Methyl 2-cyano-2-methylpropanoate, with the molecular formula C₆H₉NO₂, is an α-cyano ester that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring both a cyano (-C≡N) and a methyl ester (-COOCH₃) group on a quaternary carbon, imparts unique reactivity that is leveraged in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] Unlike more reactive analogs such as methyl cyanoacrylate, which polymerizes rapidly, Methyl 2-cyano-2-methylpropanoate offers more controlled reactivity, making it suitable for precise, stepwise synthetic applications.[1] However, the presence of the cyano group necessitates stringent safety protocols, as it introduces toxicological risks associated with cyanide compounds.
The primary hazards are associated with its potential to be harmful if swallowed, comes in contact with skin, or is inhaled.[4] The cyano group can be hydrolyzed, particularly under acidic or basic conditions, to release methanol and 2-cyano-2-methylpropanoic acid.[1] Of greater concern is the potential for incompatible mixtures, such as with strong acids, to generate highly toxic hydrogen cyanide (HCN) gas.[5][6] Therefore, a thorough understanding of its reactivity is paramount for its safe utilization in a laboratory setting.
Hazard Identification and Safety Data Summary
A foundational aspect of safe handling is a complete understanding of the compound's inherent hazards. The following table summarizes key safety and physical data.
| Property | Value | Source / Comment |
| CAS Number | 72291-30-6 | [1][7] |
| Molecular Formula | C₆H₉NO₂ | [1][7] |
| Molecular Weight | 127.14 g/mol | [1][7] |
| Appearance | Colorless liquid | [8] |
| Flash Point | 74.4 ± 5.2 °C | [1] Indicates potential for flammable vapor-air mixtures at elevated temperatures. |
| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. | [4][9] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, isocyanates, nitrides. | [4][10][11] Crucially, avoid contact with acids to prevent the generation of HCN gas. [5][6] |
| Hazardous Decomposition | Upon combustion or strong heating, can release toxic fumes of nitrogen oxides, carbon monoxide, and potentially hydrogen cyanide. | [4] |
Personal Protective Equipment (PPE): The First Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable when handling Methyl 2-cyano-2-methylpropanoate. The rationale for each piece of equipment is to create a complete barrier between the researcher and the chemical.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving with nitrile gloves. Inner glove tucked under the lab coat cuff, outer glove over the cuff. | Nitrile provides good chemical resistance.[6][12] Double-gloving provides an essential backup layer in case of a tear or unnoticed contamination on the outer glove.[5][12][13] Gloves should be inspected for any imperfections before use and changed immediately if contamination is suspected. |
| Eye & Face Protection | Chemical splash goggles and a face shield. | Goggles provide a seal around the eyes to protect against splashes.[5][13] A face shield is required to protect the entire face from splashes, particularly when handling larger quantities or during procedures with a higher risk of splashing.[12] |
| Body Protection | Flame-resistant lab coat, fully buttoned. | Protects skin from accidental spills and splashes.[5] Flame-resistant material is recommended due to the compound's combustibility.[14] |
| Footwear | Closed-toe shoes. | Protects feet from potential spills.[6] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be required for large-scale operations or in case of ventilation failure. | Standard handling of small quantities in a certified chemical fume hood should not require respiratory protection.[15] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance. |
Engineering Controls: Creating a Safe Workspace
Engineering controls are designed to isolate the hazard from the operator.
-
Chemical Fume Hood: All weighing, transferring, and experimental procedures involving Methyl 2-cyano-2-methylpropanoate must be performed inside a certified chemical fume hood.[5][6][12][13] This is the primary method to prevent inhalation of vapors and to contain any potential release of hydrogen cyanide gas.
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[6] Immediate access is critical in the event of an exposure.[16]
Storage and Stability
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[5][10]
-
Container: Keep the container tightly closed to prevent the ingress of moisture and the escape of vapors.[6][15]
-
Segregation: This is a critical safety parameter. Store Methyl 2-cyano-2-methylpropanoate separately from incompatible materials.[10] Specifically:
-
Labeling: Ensure the container is clearly labeled with the chemical name and primary hazard warnings.
Standard Operating Protocols
Protocol 6.1: Weighing and Transferring
-
Causality: This protocol is designed to minimize exposure via inhalation and prevent contamination of the laboratory environment.
-
Preparation: Don all required PPE as specified in Section 3. Ensure the chemical fume hood is operational. Place a plastic-backed absorbent liner on the work surface inside the hood.
-
Tare Container: Place a clean, dry, and appropriately labeled secondary container (e.g., a round-bottom flask or beaker) on the analytical balance inside the fume hood and tare the balance.
-
Dispensing: Carefully open the main container of Methyl 2-cyano-2-methylpropanoate. Use a clean pipette or syringe to transfer the desired amount into the tared secondary container.
-
Sealing: Immediately and securely close the main container. Tightly seal the secondary container.
-
Cleanup: Wipe down the exterior of the containers with a damp cloth if necessary (inside the hood). Dispose of the pipette/syringe and any contaminated wipes into a dedicated cyanide solid waste container.[5][13]
-
Final Steps: Remove the absorbent liner and dispose of it in the solid cyanide waste. Remove outer gloves before exiting the fume hood and dispose of them in the same waste stream. Wash hands thoroughly.
Protocol 6.2: Preparation of a Stock Solution
-
Causality: This procedure ensures accurate solution preparation while maintaining containment and preventing aerosol generation.
-
Preparation: Follow steps 1 and 2 from Protocol 6.1.
-
Dispensing: Dispense the required mass of Methyl 2-cyano-2-methylpropanoate into the tared reaction vessel as per Protocol 6.1.
-
Solvent Addition: While the vessel is still inside the fume hood, slowly add the desired solvent via a syringe or pipette, directing the stream to the inner wall of the vessel to avoid splashing.
-
Mixing: If necessary, add a magnetic stir bar to the vessel before solvent addition. Place the sealed vessel on a stir plate within the fume hood to ensure homogeneity. Do not heat unless the specific experimental protocol requires it, and ensure adequate cooling is available.
-
Labeling: Ensure the final solution container is clearly labeled with the chemical name, concentration, solvent, date, and appropriate hazard warnings.
Emergency Procedures: A Validating System of Response
Rapid and correct response to an emergency is critical. All personnel working with this compound must be familiar with these procedures.
7.1: Spill Response
-
Causality: The primary goals are to contain the spill, prevent exposure to personnel, and decontaminate the area without creating additional hazards.
-
Small Spill (inside a chemical fume hood):
-
Alert personnel in the immediate area.
-
Ensure you are wearing the full PPE detailed in Section 3.
-
Contain the spill by covering it with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.[10][15]
-
Carefully scoop the absorbed material into a designated, labeled container for cyanide-containing hazardous waste.[10]
-
Decontaminate the spill surface. First, wipe the area with a pH 10 buffer solution. Then, wipe the area with a freshly prepared 10% bleach solution.[5][13] CAUTION: This decontamination must be performed in this order to prevent the generation of toxic cyanogen chloride gas.[10]
-
Place all contaminated wipes, PPE, and cleaning materials into the dedicated cyanide hazardous waste container.[5]
-
-
Large Spill or Any Spill Outside a Fume Hood:
-
Alert others in the vicinity to evacuate.
-
If possible and safe to do so, close the laboratory door to contain vapors.
-
Call your institution's emergency number (e.g., 911) and the Environmental Health & Safety (EHS) office.[5][10][12]
-
Do not attempt to clean up the spill yourself.[12] Wait for trained emergency responders.
7.2: Personnel Exposure
-
Causality: Immediate decontamination is key to minimizing absorption and injury. Speedy action is critical.[6]
-
Skin Contact: Immediately go to the nearest safety shower.[5] Remove all contaminated clothing while under the shower. Flush the affected area with copious amounts of water for at least 15 minutes.[5][13] Seek immediate medical attention.
-
Eye Contact: Immediately go to the nearest eyewash station.[5] Hold eyelids open and flush with water for at least 15 minutes.[13][16] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[17] Call for immediate medical assistance. Do not perform mouth-to-mouth resuscitation to avoid exposing the rescuer.[5]
-
Ingestion: Do NOT induce vomiting.[17] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
Waste Disposal
Chemical waste must be handled with the same care as the parent compound. Improper disposal can cause serious environmental harm and safety incidents.
-
Segregation: All waste streams containing Methyl 2-cyano-2-methylpropanoate or other cyanide compounds must be kept separate from all other chemical waste.[10]
-
Labeling: Waste containers must be clearly labeled as "HAZARDOUS WASTE - CYANIDE" and must include the warning "NO ACIDS."[10][13]
-
Containers:
-
Liquid Waste: Collect in a dedicated, sealed, and properly labeled container. The container size should be one quart (or approximately one liter) or less.[10]
-
Solid Waste: All contaminated disposables (gloves, wipes, absorbent pads, pipette tips, etc.) must be collected in a separate, sealed, and clearly labeled container for solid cyanide waste.[5][13]
-
-
Neutralization: DO NOT attempt to neutralize cyanide waste with bleach or other oxidizing agents unless you are specifically trained to do so and it is part of an approved institutional protocol.[10] The reaction can be dangerous if not properly controlled (e.g., pH must be kept above 10).[10]
-
Pickup: Arrange for waste pickup through your institution's EHS department. Follow all local, state, and national regulations for hazardous waste disposal.[4]
References
-
Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
-
University of California, Riverside Environmental Health & Safety. (2018, June 20). TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]
-
Massachusetts Institute of Technology Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Cyanide Disposal Service For Businesses. Retrieved from [Link]
-
Sciencemadness Wiki. (2023, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
Rutgers University Institutional Planning and Operations. (n.d.). Cyanide Salts. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2014, March 24). Cyanides. Retrieved from [Link]
-
GSD FabLab. (n.d.). Cyanoacrylate (Instant) Adhesives. Retrieved from [Link]
-
Arrowhead Forensics. (n.d.). Safety Data Sheet Cyanoacrylate. Retrieved from [Link]
-
Sirchie. (2017, October 5). CNA102 Cyanoacrylate Fuming Compound Safety Data Sheet. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2-cyano-2-methylpropanoate: A Versatile Intermediate for Organic Synthesis and Material Science. Retrieved from [Link]
-
NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
-
Department of Toxic Substances Control. (n.d.). Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl cyanoacetate. Retrieved from [Link]
-
PubMed. (2006, November 3). Dependence of cyano bonded phase hydrolytic stability on ligand structure and solution pH. Retrieved from [Link]
-
NHSGGC. (2023, October 31). Tissue adhesives (management of accidental injury). Retrieved from [Link]
-
Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
-
NIOSH. (2010, June 24). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Chemsrc. (n.d.). Methyl 2-cyano-2-methylpropanoate | CAS#:72291-30-6. Retrieved from [Link]
-
Chemxpert Database. (n.d.). API Data Summary Report Of Methyl-2-Cyano-2-Methyl Propanoate. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 1272 - METHYL 2-CYANOACRYLATE. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and degradation behavior of poly(ethyl-cyanoacrylate) Polym. Retrieved from [Link]
-
ResearchGate. (2023, August 7). Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids With Cyano-Functionalized Anions. Retrieved from [Link]
-
MiMeDB. (n.d.). Showing metabocard for Methyl-2-methylpropanoate (MMDBc0033684). Retrieved from [Link]
-
PubChem - NIH. (n.d.). Methyl 2-cyano-2-methylacetate | C5H7NO2 | CID 247818. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Experimental and modeling study of the thermal decomposition of methyl decanoate. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 2-Cyano-2-methylpropanoic acid | C5H7NO2 | CID 11367091. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 3-Cyano-2-methylpropanoic acid | C5H7NO2 | CID 10942384. Retrieved from [Link]
Sources
- 1. Buy Methyl 2-cyano-2-methylpropanoate | 72291-30-6 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Methyl 2-cyano-2-methylpropanoate | CAS#:72291-30-6 | Chemsrc [chemsrc.com]
- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. API Data Summary Report Of Methyl-2-Cyano-2-Methyl Propanoate [chemxpert.com]
- 8. ICSC 1272 - METHYL 2-CYANOACRYLATE [chemicalsafety.ilo.org]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. fishersci.com [fishersci.com]
- 12. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 13. lsuhsc.edu [lsuhsc.edu]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. safety.fsu.edu [safety.fsu.edu]
- 17. fablab.gsd.harvard.edu [fablab.gsd.harvard.edu]
Application Notes & Protocols: The Strategic Role of Methyl 2-cyano-2-methylpropanoate in Pharmaceutical Intermediate Synthesis
Foreword: Unlocking Molecular Complexity with a Versatile Building Block
In the intricate landscape of pharmaceutical development, the strategic selection of chemical intermediates is paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). Methyl 2-cyano-2-methylpropanoate (MCM), a seemingly simple α-cyano ester, has emerged as a cornerstone reagent for medicinal chemists. Its unique structural architecture, featuring a quaternary carbon center bearing a cyano, a methyl ester, and a gem-dimethyl group, offers a powerful toolkit for molecular design.
This guide moves beyond a mere recitation of facts to provide a deep, mechanistically-grounded understanding of MCM's utility. We will explore the causality behind its application, focusing on its crucial role in introducing the gem-dimethyl motif—a structural feature renowned for its ability to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2] The protocols detailed herein are designed to be self-validating, providing researchers with robust, reproducible methods for leveraging this versatile intermediate in their synthetic campaigns.
Physicochemical Profile and Strategic Reactivity
Methyl 2-cyano-2-methylpropanoate (MCM) is a versatile chemical intermediate whose value lies in the dual functionality of its cyano and ester groups, combined with the significant steric and conformational influence of the gem-dimethyl group.[3][4][5]
Table 1: Key Properties of Methyl 2-cyano-2-methylpropanoate
| Property | Value | Reference(s) |
| CAS Number | 72291-30-6 | [3][6][7] |
| Molecular Formula | C₆H₉NO₂ | [4][7][8] |
| Molecular Weight | 127.14 g/mol | [4][7][8] |
| Appearance | Liquid (Typical) | [9] |
| SMILES | CC(C)(C#N)C(=O)OC | [7] |
| Storage | Sealed in dry, room temperature conditions | [7] |
The reactivity of MCM is governed by its functional groups. The ester can undergo hydrolysis to yield the corresponding carboxylic acid, 2-cyano-2-methylpropanoic acid, which is a key precursor for forming amide bonds—a fundamental linkage in countless pharmaceutical agents.[4][10] The cyano group can participate in various nucleophilic substitution and addition reactions, further expanding its synthetic potential.[4]
The gem-Dimethyl Effect: A Cornerstone of Modern Drug Design
The incorporation of a gem-dimethyl group is a well-established strategy in medicinal chemistry to optimize drug-like properties.[1][2] MCM serves as an efficient building block for installing this valuable motif.
Key Advantages of the gem-Dimethyl Group:
-
Enhanced Metabolic Stability: The quaternary carbon is resistant to metabolic oxidation (a common pathway for drug degradation), thereby increasing the compound's half-life.[11]
-
Improved Potency and Selectivity: The steric bulk of the two methyl groups can lock the molecule into a specific, "bioactive" conformation that binds more effectively and selectively to its biological target. This is often referred to as the Thorpe-Ingold effect.[1]
-
Modulated Physicochemical Properties: The lipophilicity introduced by the methyl groups can improve a molecule's ability to cross cell membranes, enhancing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][11]
Sources
- 1. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability – ScienceOpen [scienceopen.com]
- 3. nbinno.com [nbinno.com]
- 4. Buy Methyl 2-cyano-2-methylpropanoate | 72291-30-6 [smolecule.com]
- 5. nbinno.com [nbinno.com]
- 6. Methyl 2-cyano-2-methylpropanoate | 72291-30-6 [sigmaaldrich.com]
- 7. 72291-30-6|Methyl 2-cyano-2-methylpropanoate|BLD Pharm [bldpharm.com]
- 8. API Data Summary Report Of Methyl-2-Cyano-2-Methyl Propanoate [chemxpert.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. 2-Cyano-2-methylpropanoic acid | C5H7NO2 | CID 11367091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of Methyl 2-cyano-2-methylpropanoate
Introduction: The Versatility of Methyl 2-cyano-2-methylpropanoate
Methyl 2-cyano-2-methylpropanoate is a valuable chemical intermediate characterized by the presence of both a nitrile and an ester functional group.[1] This dual functionality makes it a versatile building block in organic synthesis, with significant applications in the pharmaceutical and material science sectors.[1][2] In the pharmaceutical industry, it serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs).[2] Its role in polymer production is also noteworthy, contributing to the development of advanced materials.[1][3] Given its industrial importance, the development of a scalable, efficient, and safe synthesis process is of paramount importance.
This document provides a comprehensive guide to a robust and scalable two-step synthesis of Methyl 2-cyano-2-methylpropanoate, commencing with the preparation of the key intermediate, 2-cyano-2-methylpropanoic acid, from acetone cyanohydrin, followed by its esterification.
Strategic Overview: A Two-Step Approach to Scalability
The presented synthesis is designed for scalability and is divided into two primary stages:
-
Synthesis of 2-Cyano-2-methylpropanoic Acid: This initial step involves the reaction of acetone cyanohydrin. This method was chosen for its potential for high yield and adaptability to large-scale production.
-
Fischer Esterification: The resulting 2-cyano-2-methylpropanoic acid is then esterified using methanol in the presence of an acid catalyst to yield the final product, Methyl 2-cyano-2-methylpropanoate. The Fischer esterification is a classic, cost-effective, and highly effective method for large-scale ester production.[2]
Figure 1: Overall synthetic workflow.
Safety First: Handling of Acetone Cyanohydrin
Acetone cyanohydrin is a highly toxic compound that can readily release hydrogen cyanide.[4] Therefore, stringent safety protocols must be followed.
-
Engineering Controls: All manipulations involving acetone cyanohydrin must be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical safety goggles, chemical-resistant gloves (e.g., neoprene), and a lab coat.
-
Emergency Preparedness: An emergency shower and eyewash station should be readily accessible. A cyanide first-aid kit should be on hand, and personnel should be trained in its use.
-
Waste Disposal: All waste containing acetone cyanohydrin or cyanide must be disposed of as hazardous waste according to institutional and governmental regulations.
Part 1: Synthesis of 2-Cyano-2-methylpropanoic Acid
This section details the preparation of the carboxylic acid intermediate. While a direct scalable protocol from acetone cyanohydrin was not explicitly found in the immediate search results, a reliable method for the hydrolysis of the corresponding ethyl ester is available and can be adapted.[5] For the purpose of a complete and scalable protocol, we will first present the well-established synthesis of the precursor, acetone cyanohydrin.
Protocol 1.1: Preparation of Acetone Cyanohydrin
This procedure is adapted from a well-established method described in Organic Syntheses.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Sodium Cyanide (95%) | 49.01 | 500 g | 9.7 |
| Acetone | 58.08 | 900 mL (713 g) | 12.3 |
| Sulfuric Acid (40%) | 98.08 | 2.1 L | 8.5 |
| Diethyl Ether | 74.12 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Equipment:
-
5-L three-necked, round-bottomed flask
-
Efficient mechanical stirrer
-
Separatory funnel
-
Thermometer
-
Ice bath
-
Filtration apparatus
-
Distillation apparatus (for reduced pressure)
Procedure:
-
In the 5-L flask, dissolve 500 g of powdered 95% sodium cyanide in 1.2 L of water and add 900 mL of acetone.
-
Cool the flask in an ice bath and stir the solution vigorously.
-
Once the temperature reaches 15°C, add 2.1 L of 40% sulfuric acid dropwise via the separatory funnel over a period of three hours, maintaining the temperature between 10°C and 20°C.
-
After the addition is complete, continue stirring for an additional 15 minutes.
-
Allow the mixture to settle. A layer of acetone cyanohydrin will typically form. Decant and separate this layer from the aqueous layer.
-
Filter the remaining mixture to remove the sodium bisulfate and wash the solid with three 50-mL portions of acetone.
-
Combine the filtrate and acetone washings with the previously separated aqueous layer and extract three times with 250-mL portions of diethyl ether.
-
Combine the ether extracts with the initially separated acetone cyanohydrin layer and dry over anhydrous sodium sulfate.
-
Remove the ether and any residual acetone by distillation at atmospheric pressure.
-
Distill the residue under reduced pressure, collecting the fraction at 78–82°C/15 mm Hg. The expected yield is 640–650 g (77–78%).
Protocol 1.2: Synthesis of 2-Cyano-2-methylpropanoic Acid
This protocol is based on the hydrolysis of a cyano-ester, a common and scalable transformation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| Acetone Cyanohydrin | 85.11 | 100 g | 1.17 |
| Sodium Hydroxide | 40.00 | 94 g | 2.35 |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Equipment:
-
Reaction flask with reflux condenser and mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
pH meter or pH paper
Procedure:
-
Carefully add the acetone cyanohydrin to a solution of sodium hydroxide in water in the reaction flask.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated hydrochloric acid to a pH of 1-2.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-cyano-2-methylpropanoic acid.
Part 2: Scalable Esterification of 2-Cyano-2-methylpropanoic Acid
The final step in the synthesis is the Fischer esterification of the carboxylic acid intermediate. This reaction is an equilibrium process, and to achieve high yields on a large scale, it is typically driven to completion by using a large excess of the alcohol (methanol in this case) and/or by removing the water formed during the reaction.[2][6]
Protocol 2.1: Fischer Esterification to Methyl 2-cyano-2-methylpropanoate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| 2-Cyano-2-methylpropanoic Acid | 113.12 | 100 g | 0.88 |
| Methanol | 32.04 | 500 mL | - |
| Sulfuric Acid (conc.) | 98.08 | 5 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Equipment:
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In the reaction flask, dissolve 100 g of 2-cyano-2-methylpropanoic acid in 500 mL of methanol.
-
Carefully add 5 mL of concentrated sulfuric acid to the solution while stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 2-cyano-2-methylpropanoate.
-
Purify the crude product by vacuum distillation to obtain the final product.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acetone Cyanohydrin | C4H7NO | CID 6406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]
- 5. 2-cyano-2-methylpropanoic acid | 22426-30-8 [chemicalbook.com]
- 6. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Purification of Methyl 2-cyano-2-methylpropanoate
Introduction
Methyl 2-cyano-2-methylpropanoate (CAS No. 72291-30-6) is a versatile chemical intermediate with significant applications in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and in material science for polymer production.[1][2][3] Its unique structure, featuring a quaternary carbon with both a cyano and a methyl ester group, provides a valuable scaffold for constructing more complex molecules.[1] The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and complications in downstream applications.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of Methyl 2-cyano-2-methylpropanoate. It outlines the rationale behind selecting appropriate purification strategies and provides detailed, step-by-step protocols for the most effective methods.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of Methyl 2-cyano-2-methylpropanoate is essential for developing an effective purification strategy.
Table 1: Physicochemical Properties of Methyl 2-cyano-2-methylpropanoate
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉NO₂ | [1][4][5] |
| Molecular Weight | 127.14 g/mol | [1][4][5] |
| Boiling Point | 186.5 ± 8.0 °C at 760 mmHg | [1][4] |
| Density | 1.0 ± 0.1 g/cm³ | [4] |
| Flash Point | 74.4 ± 5.2 °C | [1][4] |
| Solubility | Limited miscibility with water; soluble in organic solvents like diethyl ether. | [1] |
| Appearance | Likely a liquid at room temperature (no melting point data available). | [1][4] |
Common Impurities
The nature and quantity of impurities in a sample of Methyl 2-cyano-2-methylpropanoate will largely depend on its synthetic route. Common synthesis methods include the esterification of 2-cyano-2-methylpropanoic acid, Michael addition, or direct cyanoethylation.[1] Potential impurities may include:
-
Unreacted Starting Materials: 2-cyano-2-methylpropanoic acid[6], methanol, methyl cyanoacetate[7], or acrylonitrile.
-
Reaction Byproducts: Water, side-reaction products.
-
Catalysts: Acid or base catalysts used in the synthesis.
-
Solvents: Organic solvents used during the reaction or workup.
Strategic Approach to Purification
The choice of purification method is dictated by the impurity profile, the required final purity, and the scale of the purification. A multi-step approach, combining a preliminary purification with a high-resolution technique, is often the most effective strategy.
Decision-Making Workflow for Purification
Caption: Decision tree for selecting a purification method.
Protocols
Part 1: Preliminary Purification via Aqueous Wash
This initial step is designed to remove water-soluble impurities such as residual acid or base catalysts, and salts.
Protocol:
-
Transfer the crude Methyl 2-cyano-2-methylpropanoate to a separatory funnel.
-
Add an equal volume of deionized water.
-
Gently shake the funnel, ensuring to vent frequently to release any pressure buildup.
-
Allow the layers to separate. The organic layer, containing the product, should be the upper layer given its density of approximately 1.0 g/cm³.[4]
-
Drain and discard the lower aqueous layer.
-
To remove any residual acidic impurities, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). Repeat steps 3-5.
-
To remove any residual basic impurities, wash the organic layer with a dilute solution of hydrochloric acid (e.g., 1 M HCl). Repeat steps 3-5.
-
Wash the organic layer one final time with brine (saturated NaCl solution) to remove the bulk of the dissolved water. Repeat steps 3-5.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the solution to remove the drying agent. The resulting solution is ready for further purification by distillation or chromatography.
Part 2: High-Purity Purification Methods
This is the preferred method for large-scale purification and for separating volatile impurities with different boiling points. Performing the distillation under vacuum is crucial to prevent thermal decomposition of the product at its atmospheric boiling point of ~186.5 °C.[1][4]
Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a condenser, and receiving flasks. The distillation flask should not be more than two-thirds full.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually apply the vacuum.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect the initial fraction, which will likely contain lower-boiling impurities and residual solvents.
-
As the temperature stabilizes at the boiling point of Methyl 2-cyano-2-methylpropanoate at the given pressure, switch to a clean receiving flask to collect the pure product.
-
Monitor the temperature closely. A stable boiling point indicates the collection of a pure fraction.
-
-
Completion: Stop the distillation before the distillation flask goes to dryness to avoid the concentration of potentially explosive residues.
-
Storage: Store the purified product in a tightly sealed container in a cool, dry place.
Caption: Workflow for vacuum fractional distillation.
Column chromatography is an excellent technique for purifying small to medium quantities of the product, especially for removing non-volatile impurities or those with similar boiling points.
Protocol:
-
Stationary Phase Selection: Choose a suitable stationary phase, typically silica gel for compounds of moderate polarity.
-
Mobile Phase (Eluent) Selection:
-
Determine the optimal eluent system using thin-layer chromatography (TLC).
-
A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
The ideal eluent system should provide a retention factor (Rf) of approximately 0.3 for the product.
-
-
Column Packing:
-
Prepare a slurry of the silica gel in the chosen eluent.
-
Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the sample through the column with the mobile phase.
-
Collect fractions in separate test tubes or vials.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified Methyl 2-cyano-2-methylpropanoate.
-
Safety Precautions
-
Handle Methyl 2-cyano-2-methylpropanoate in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The compound has a flash point of 74.4 ± 5.2 °C, so avoid open flames and other ignition sources.[1][4]
-
Be aware of the hazards associated with the solvents and reagents used in the purification process.
Conclusion
The purification of Methyl 2-cyano-2-methylpropanoate is a critical step in ensuring the success of subsequent synthetic transformations and applications. A systematic approach, beginning with an understanding of the potential impurities and the compound's physicochemical properties, allows for the selection of the most appropriate purification strategy. For general-purpose purity, a preliminary aqueous wash followed by vacuum fractional distillation is often sufficient. For higher purity requirements or for the removal of challenging impurities, column chromatography is a powerful alternative. By following the detailed protocols outlined in this guide, researchers can consistently obtain high-purity Methyl 2-cyano-2-methylpropanoate for their scientific endeavors.
References
-
Chemsrc. (2025). Methyl 2-cyano-2-methylpropanoate | CAS#:72291-30-6. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-isocyano-2-methylpropanoate. Retrieved from [Link]
-
ChemBK. (n.d.). methyl 2-cyanoprop-2-enoate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide. Retrieved from [Link]
-
Chemsrc. (2025). Ethyl 2-cyano-2-methylpropanoate | CAS#:1572-98-1. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyano-2-methylpropanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP0714887A1 - Process for the manufacture of methyl cyanoacrylate.
-
Chemxpert Database. (n.d.). API Data Summary Report Of Methyl-2-Cyano-2-Methyl Propanoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl cyanoacetate. Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). Methyl-2-methylpropanoate (YMDB01748). Retrieved from [Link]
-
PubChem. (n.d.). 3-Cyano-2-methylpropanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN103232344A - Method for synthesizing S-2-methyl chloropropionate.
Sources
- 1. Buy Methyl 2-cyano-2-methylpropanoate | 72291-30-6 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Methyl 2-cyano-2-methylpropanoate | CAS#:72291-30-6 | Chemsrc [chemsrc.com]
- 5. scbt.com [scbt.com]
- 6. 2-Cyano-2-methylpropanoic acid | C5H7NO2 | CID 11367091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl cyanoacetate | C4H5NO2 | CID 7747 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Guide to the Reaction Kinetics of Methyl 2-Cyano-2-Methylpropanoate: Synthesis, Hydrolysis, and Thermal Decomposition
An Application Note and Protocol from the Desk of a Senior Application Scientist
Author's Foreword
Methyl 2-cyano-2-methylpropanoate (CAS No. 72291-30-6) is a compound of significant utility, acting as a versatile building block in the synthesis of complex molecules for pharmaceuticals and as a monomer in polymer production.[1][2] Its molecular structure, featuring a quaternary carbon bonded to both a cyano and a methyl ester group, provides a unique reactivity profile.[3] A thorough understanding of its reaction kinetics is not merely an academic exercise; it is fundamental to optimizing manufacturing processes, ensuring product purity, predicting shelf-life, and designing novel applications. This guide provides an in-depth exploration of the key kinetic aspects of this molecule and furnishes detailed protocols for their investigation in a research setting.
The Heart of the Matter: Why Reaction Kinetics?
In drug development and material science, the rate at which a reaction proceeds is as critical as the final product itself. For methyl 2-cyano-2-methylpropanoate, kinetic studies allow us to:
-
Maximize Yield and Purity: By understanding the kinetics of its synthesis, we can manipulate reaction conditions (temperature, catalyst, solvent) to favor the desired product formation over side reactions.
-
Ensure Stability: Hydrolysis and thermal decomposition are key degradation pathways. Kinetic analysis quantifies the rate of these processes under various conditions, enabling the prediction of stability and the establishment of appropriate storage and handling protocols.
-
Control Polymerization: In material science, the rate of polymerization is crucial for achieving desired material properties.[4] While this compound is more controlled than highly reactive cyanoacrylates, its kinetic behavior is key to its application in polymer production.[3]
Synthesis Kinetics: The Alkylation of Methyl Cyanoacetate
One of the most common and efficient laboratory routes to synthesize methyl 2-cyano-2-methylpropanoate is the dialkylation of methyl cyanoacetate using methyl iodide in the presence of a base.[3]
Reaction Mechanism and Influencing Factors
The synthesis proceeds via a nucleophilic substitution mechanism. The base (e.g., potassium carbonate) deprotonates methyl cyanoacetate to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the methyl iodide in a two-step alkylation process to form the final product.
The rate of this reaction is critically dependent on:
-
Base Strength and Concentration: A stronger base will generate the nucleophilic enolate faster. The concentration of the base directly influences the concentration of the active nucleophile.
-
Solvent Polarity: Polar aprotic solvents like acetone or tetrahydrofuran are ideal as they can solvate the cation of the base while not interfering with the nucleophilicity of the enolate.[3]
-
Temperature: As with most reactions, increasing the temperature increases the reaction rate, typically following the Arrhenius equation. Refluxing in acetone is a common condition.[3]
Experimental Workflow: Synthesis
The following diagram outlines the logical flow for a kinetic study of the synthesis of methyl 2-cyano-2-methylpropanoate.
Caption: Workflow for Kinetic Analysis of Synthesis.
Protocol: Monitoring Synthesis by Gas Chromatography (GC)
This protocol details a method to determine the pseudo-first-order rate constant.
I. Materials & Equipment
-
Methyl cyanoacetate, methyl iodide, potassium carbonate, anhydrous acetone
-
Temperature-controlled reaction vessel with reflux condenser and magnetic stirring
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column
-
Syringes for sampling, vials, and a quenching solution (e.g., dilute HCl in acetone)
-
Internal standard (e.g., dodecane)
II. Procedure
-
Calibration: Prepare a series of standard solutions containing known concentrations of methyl cyanoacetate, methyl 2-cyano-2-methylpropanoate, and a fixed concentration of the internal standard. Analyze these by GC to generate a calibration curve.
-
Reaction Setup: In the reaction vessel, combine methyl cyanoacetate, a large excess of potassium carbonate, and anhydrous acetone. Add the internal standard.
-
Initiation: Place the vessel in a pre-heated bath set to the desired temperature (e.g., reflux temp of acetone). Allow the mixture to equilibrate.
-
Time Zero (t=0): Add a molar excess of methyl iodide to the stirring mixture. This is your starting point.
-
Sampling: At regular intervals (e.g., every 15 minutes for the first hour, then every 30 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching: Immediately inject the aliquot into a vial containing the quenching solution. This neutralizes the base and stops the reaction.
-
Analysis: Analyze each quenched sample by GC. Use the internal standard and calibration curve to determine the concentration of methyl cyanoacetate at each time point.
III. Data Analysis
-
Plot the natural logarithm of the concentration of methyl cyanoacetate (ln[Reactant]) versus time.
-
If the plot is linear, the reaction is pseudo-first-order with respect to methyl cyanoacetate.
-
The slope of the line is equal to the negative of the pseudo-first-order rate constant (-k').
Hydrolysis Kinetics: The Stability of the Ester
The ester functional group in methyl 2-cyano-2-methylpropanoate is susceptible to hydrolysis, yielding 2-cyano-2-methylpropanoic acid and methanol.[5] This reaction can be catalyzed by both acid and base and is a critical factor in determining the compound's stability in aqueous environments.
Reaction Mechanism
-
Acid-Catalyzed Hydrolysis: Involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed (Saponification): Involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This is typically faster than acid-catalyzed hydrolysis.
The rate is highly dependent on pH and temperature. Studying kinetics across a range of pH values can elucidate the dominant mechanism and quantify stability.
Reaction Pathway: Hydrolysis
Caption: Acid and Base-Catalyzed Hydrolysis Pathways.
Protocol: Monitoring Hydrolysis by pH-Stat Titration
This method monitors the consumption of base during saponification to determine the reaction rate.
I. Materials & Equipment
-
Methyl 2-cyano-2-methylpropanoate
-
Standardized NaOH solution (e.g., 0.1 M)
-
pH-stat autotitrator system
-
Temperature-controlled reaction vessel
-
Solvent system (e.g., a water-acetone mixture to ensure solubility)
II. Procedure
-
Setup: Place a known volume of the solvent in the reaction vessel and bring it to the desired temperature.
-
Initiation: Add a known amount of methyl 2-cyano-2-methylpropanoate to the vessel and allow it to dissolve completely.
-
Titration: Set the pH-stat to maintain a constant, high pH (e.g., pH 11). The instrument will automatically add the NaOH titrant to neutralize the carboxylic acid as it is formed.
-
Data Collection: The instrument records the volume of titrant added as a function of time. This is directly proportional to the extent of the reaction.
III. Data Analysis
-
The rate of titrant addition is the reaction rate.
-
By varying the initial concentrations of the ester and hydroxide (by setting different pH values), the reaction order with respect to each can be determined using the method of initial rates.[6]
-
The overall rate law and rate constant (k) can then be calculated.
Thermal Decomposition Kinetics: Behavior at High Temperatures
Understanding the thermal stability is crucial for safety during distillation and for high-temperature applications. While specific data for this molecule is scarce, studies on similar esters like methyl decanoate show that decomposition at high temperatures (e.g., >700 K) proceeds through complex radical chain mechanisms or molecular eliminations.[7]
Potential Decomposition Pathways
Plausible decomposition routes for methyl 2-cyano-2-methylpropanoate could include:
-
Decarboxylation: Loss of CO2 to form isobutyronitrile.
-
Elimination: Formation of methyl acrylate and hydrogen cyanide.
-
Homolytic Cleavage: Radical formation by breaking C-C or C-O bonds, initiating a complex chain reaction.
Kinetic studies in this area often require specialized equipment to handle gas-phase reactions at high temperatures.
Experimental Workflow: Thermal Decomposition
Caption: Workflow for Gas-Phase Thermal Decomposition Study.
Protocol: High-Temperature Flow Reactor Study
This protocol provides a framework for investigating gas-phase thermal decomposition kinetics.
I. Materials & Equipment
-
Methyl 2-cyano-2-methylpropanoate
-
Inert carrier gas (Helium or Nitrogen)
-
Syringe pump for liquid feed introduction
-
Packed or unpacked quartz flow reactor housed in a tube furnace
-
Online Gas Chromatograph-Mass Spectrometer (GC-MS) for product analysis
II. Procedure
-
System Preparation: Heat the flow reactor to the desired study temperature (e.g., 300-500 °C) while purging with the inert carrier gas at a known flow rate.
-
Initiation: Use the syringe pump to introduce the liquid reactant into a heated injection port where it vaporizes and is carried into the reactor by the gas stream.
-
Reaction: The reactant decomposes as it flows through the heated zone of the reactor. The residence time is controlled by the reactor volume and the carrier gas flow rate.
-
Analysis: The effluent gas from the reactor is directly sampled by an online GC-MS. This allows for the separation and identification of decomposition products and the quantification of the remaining reactant.
-
Varying Conditions: Repeat the experiment at several different temperatures to study the effect on the decomposition rate.
III. Data Analysis
-
Calculate the fractional conversion of the reactant at each temperature.
-
Assuming a first-order decomposition, calculate the rate constant (k) at each temperature.
-
Construct an Arrhenius plot by plotting ln(k) versus the reciprocal of the absolute temperature (1/T). The activation energy (Ea) for the decomposition can be determined from the slope of this plot (Slope = -Ea/R).[6]
Data Presentation and Summary
All quantitative kinetic data should be summarized for clarity. The following table provides a template for presenting results from a series of kinetic experiments.
| Experiment ID | Temperature (°C) | Initial [Reactant] (M) | Rate Constant, k (units) | Reaction Order | Activation Energy, Ea (kJ/mol) |
| SYN-01-A | 56 (reflux) | 0.1 | Value | Value | N/A |
| HYD-pH11-B | 25 | 0.05 | Value | Value | Calculated from T-study |
| THERM-400C-C | 400 | N/A (gas phase) | Value | Value | Calculated from T-study |
Conclusion
The kinetic investigation of methyl 2-cyano-2-methylpropanoate is essential for its effective use in scientific and industrial applications. The protocols outlined here for studying its synthesis, hydrolysis, and thermal decomposition provide a robust framework for researchers. By employing standard analytical techniques like chromatography and titration, one can derive the critical kinetic parameters—rate constants, reaction orders, and activation energies—that govern the behavior of this versatile chemical intermediate.
References
-
Nguyen, T. A., et al. (2017). Polymerization Kinetics of N-Butyl Cyanoacrylate Glues Used for Vascular Embolization. Journal of the Mechanical Behavior of Biomedical Materials, 71, 147-155. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2-cyano-2-methylpropanoate: A Versatile Intermediate for Organic Synthesis and Material Science. Retrieved from [Link]
-
Fiveable. (n.d.). Experimental Methods in Chemical Kinetics. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 17.7: Experimental methods of chemical kinetics. Retrieved from [Link]
-
Chemxpert Database. (n.d.). API Data Summary Report Of Methyl-2-Cyano-2-Methyl Propanoate. Retrieved from [Link]
-
Dagaut, P., & Togbé, C. (2010). Experimental and modeling study of the thermal decomposition of methyl decanoate. Proceedings of the Combustion Institute, 33(1), 245-252. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyano-2-methylpropanoic acid. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy Methyl 2-cyano-2-methylpropanoate | 72291-30-6 [smolecule.com]
- 4. Polymerization kinetics of n-butyl cyanoacrylate glues used for vascular embolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Cyano-2-methylpropanoic acid | C5H7NO2 | CID 11367091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. Experimental and modeling study of the thermal decomposition of methyl decanoate - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Core: Application Notes on Methyl 2-cyano-2-methylpropanoate as a Precursor in Advanced Polymer Synthesis
Introduction: Beyond the Intermediate – A Building Block for Precision Polymers
In the landscape of materials science, precision at the molecular level dictates macroscopic function. Methyl 2-cyano-2-methylpropanoate (MCNP), with the chemical formula C₆H₉NO₂, is often cataloged as an organic intermediate for pharmaceuticals and agrochemicals.[1][2] However, its true potential in materials science lies not in its direct application, but in its identity as a versatile precursor for creating bespoke initiators for controlled radical polymerization (CRP). The core of MCNP, the 2-cyano-2-propyl group, is a classic radical-stabilizing moiety, famously generated during the thermal decomposition of azobisisobutyronitrile (AIBN).[3] This inherent stability makes MCNP an ideal and cost-effective starting point for synthesizing initiators tailored for techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
This guide moves beyond its catalog designation to explore MCNP as a foundational building block. We provide the rationale and detailed protocols for its transformation into highly functional initiators and their subsequent use in synthesizing polymers with predictable molecular weights, low dispersity, and complex architectures.[4][5]
Part 1: From Building Block to Initiator – Synthetic Transformations of MCNP
The utility of MCNP stems from the reactivity of its methyl ester group, which can be chemically modified to introduce the necessary functionalities for initiating controlled polymerization. Here, we present two pathways to convert this simple intermediate into powerful tools for polymer synthesis.
Application Note 1.1: Synthesis of a Hydroxyl-Functionalized ATRP Initiator
Causality and Experimental Choice: Atom Transfer Radical Polymerization (ATRP) requires an initiator with a radically transferable atom, typically a halogen, bonded to a carbon center.[6] By converting the MCNP's ester into a primary alcohol and subsequently re-esterifying it with 2-bromoisobutyryl bromide, we create a molecule that is both an effective ATRP initiator and contains a free hydroxyl group. This hydroxyl "alpha-functionality" is preserved at one end of every polymer chain, making it available for post-polymerization modifications, such as grafting or surface attachment.
Experimental Protocol: Two-Step Synthesis of 2-hydroxy-1,1-dimethylethyl 2-bromo-2-methylpropanoate
Step A: Reduction of Methyl 2-cyano-2-methylpropanoate to 2-cyano-2-methyl-1-propanol
-
System Setup: In a chemical fume hood[7], equip a dry 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: Suspend lithium aluminum hydride (LiAlH₄) (1.2 eq.) in 150 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve Methyl 2-cyano-2-methylpropanoate (1.0 eq.) in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Quenching: Carefully quench the reaction by slowly adding 10 mL of water, followed by 10 mL of 15% aqueous NaOH, and finally 20 mL of water.
-
Workup: Filter the resulting white precipitate and wash it thoroughly with THF. Combine the organic filtrates and dry over anhydrous MgSO₄. Remove the solvent under reduced pressure to yield the crude alcohol product, which can be purified by vacuum distillation.
Step B: Esterification to Yield the ATRP Initiator
-
System Setup: In a fume hood, add the purified 2-cyano-2-methyl-1-propanol (1.0 eq.) and anhydrous triethylamine (1.5 eq.) to 100 mL of anhydrous dichloromethane (DCM) in a 250 mL flask at 0 °C.
-
Reagent Addition: Add 2-bromoisobutyryl bromide (1.2 eq.) dropwise to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The final product can be purified by column chromatography.
dot
Caption: Synthesis of an ATRP initiator from MCNP.
Part 2: Polymerization Protocols Using MCNP-Derived Initiators
The true validation of our synthetic work is the successful polymerization of monomers to create well-defined polymers. The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
Protocol 2.1: ATRP of Methyl Methacrylate (MMA)
Rationale: This protocol demonstrates the use of our MCNP-derived initiator to synthesize poly(methyl methacrylate) (PMMA), a widely used polymer. The goal is to achieve a polymer with a predictable molecular weight (determined by the monomer-to-initiator ratio) and a low polydispersity index (PDI < 1.3), which is a hallmark of a controlled polymerization.[8]
Step-by-Step Methodology:
-
Reagent Charging: To a dry Schlenk flask, add Cu(I)Br (1.0 eq.), the MCNP-derived ATRP initiator (1.0 eq.), and a magnetic stir bar.
-
Monomer and Ligand Addition: Add the monomer, methyl methacrylate (MMA) (100 eq.), and the solvent, anisole (50% v/v relative to monomer). Then, add the ligand, N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (1.0 eq.), to the flask.
-
Degassing: Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw cycle, backfill the flask with nitrogen and immerse it in a preheated oil bath at 70 °C.
-
Monitoring: Periodically take samples via a nitrogen-purged syringe to monitor monomer conversion (via ¹H NMR) and molecular weight evolution (via Size Exclusion Chromatography - SEC/GPC). A linear increase in molecular weight with conversion indicates a controlled process.[6]
-
Termination: After reaching the target conversion (e.g., ~50-70% to ensure high end-group fidelity), cool the flask in an ice bath and open it to the air to quench the polymerization.
-
Purification: Dilute the viscous solution with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.
-
Drying: Collect the white PMMA powder by filtration and dry it in a vacuum oven at 40 °C overnight.
Quantitative Data Summary
| Parameter | Value | Purpose |
| Target DP (Degree of Polymerization) | 100 | Defines the target chain length. |
| [MMA]₀ / [Initiator]₀ / [CuBr]₀ / [PMDETA]₀ | 100 / 1 / 1 / 1 | Molar ratio for standard ATRP. |
| Solvent | Anisole | To solubilize polymer and reagents. |
| Temperature | 70 °C | For appropriate rates of initiation and propagation. |
| Expected Mₙ (at 60% conversion) | ~6,000 g/mol | Mₙ ≈ ([M]/[I]) × Conversion × Mₙ(Monomer). |
| Expected PDI (Mₙ/Mₙ) | < 1.3 | Indicates a well-controlled polymerization. |
dot
Caption: Experimental workflow for ATRP of MMA.
Part 3: Safety and Handling
As a professional in a research environment, adherence to safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a laboratory coat when handling Methyl 2-cyano-2-methylpropanoate and its derivatives.[7]
-
Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[7][9]
-
Storage: Store MCNP in a tightly closed container in a dry, cool, and well-ventilated area, away from heat, flames, and oxidizing agents.[7][10]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Part 4: Conclusion
Methyl 2-cyano-2-methylpropanoate represents a powerful, yet often overlooked, precursor in advanced materials synthesis. By leveraging fundamental organic transformations, this simple intermediate can be converted into sophisticated initiators for controlled radical polymerization. The protocols detailed herein provide a validated framework for synthesizing functional polymers with high precision, demonstrating that the true value of a chemical is often found in its potential to be transformed. This approach of creating custom initiators from basic building blocks empowers researchers to design and execute polymer syntheses with tailored end-group functionalities, opening new avenues in drug delivery, nanotechnology, and functional coatings.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Material Science: The Role of Methyl 2-cyano-2-methylpropanoate in Polymer Production. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Chemsrc. (2025). Methyl 2-cyano-2-methylpropanoate | CAS#:72291-30-6. Retrieved from Chemsrc. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Keddie, D. J., Moad, G., Rizzardo, E., & Thang, S. H. (2012). RAFT agent design and synthesis. Macromolecules, 45(13), 5321-5342.
- Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living radical polymerization by the RAFT process. Australian journal of chemistry, 58(6), 379-410.
-
Matyjaszewski Polymer Group. (n.d.). Initiators. Carnegie Mellon University. Retrieved from CMU. [Link]
- Gupta, A. M., & Macosko, C. (2008). Synthesis and characterization of polymers based on the cyanate functional group. Journal of Polymer Science Part A: Polymer Chemistry, 46(13), 4487-4501.
- Neckers, D. C., & Hassoon, S. (2000). Anionic Photopolymerization of Methyl-2-Cyanoacrylate and Simultaneous Color Formation. Macromolecules, 33(24), 8836-8841.
- Canale, A. J., Goode, W. E., Kinsinger, J. B., Panchak, J. R., Kelso, R. L., & Graham, R. K. (1960). Methyl α-Cyanoacrylate. I. Free-Radical Homopolymerization. Journal of Polymer Science, 44(143), 231-239.
- Lee, H. J., Lee, J. H., Kim, J. Y., & Zin, W. C. (2018).
-
Matyjaszewski Polymer Group. (n.d.). Atom Transfer Radical Polymerization. Carnegie Mellon University. Retrieved from CMU. [Link]
-
Wikipedia. (n.d.). Methyl cyanoacrylate. Retrieved from Wikipedia. [Link]
- Gody, G., Zetterlund, P. B., Perrier, S., & Harrisson, S. (2013). The limits of precision: a comparison of RAFT and ATRP for the synthesis of block copolymers. Polymer Chemistry, 4(15), 4048-4053.
- Lu, X., & Theato, P. (2018).
- Tuten, B. T., & Theato, P. (2016). Fully Automated Multi-Step Synthesis of Block Copolymers. Polymers, 8(3), 85.
- Li, Z., & Theato, P. (2022). Self-catalysed synthesis of functional polymers and nano-objects. Nanyang Technological University.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Controlled Polymerization: ATRP Initiators Explained. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
ResearchGate. (n.d.). The formation of 2-cyano-2-propyl radical by degradation of 2,2'-azobis(2-methylpropionitrile). Retrieved from ResearchGate. [Link]
-
ResearchGate. (2017). (PDF) Block Copolymers: Synthesis, Self-Assembly, and Applications. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Prop-2-yn-1-yl 2-Bromo-2-methylpropanoate: Identification and Suppression of Side Reactions of a Commonly Used Terminal Alkyne-Functional ATRP Initiator. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Advances in RAFT polymerization: The synthesis of polymers with defined end-groups | Request PDF. Retrieved from ResearchGate. [Link]
- Corrigan, N., Yeow, J., & Boyer, C. (2019).
- Feng, H., Lu, X., & Theato, P. (2021). Editorial: Design, Synthesis and Biomedical Applications of Functional Polymers. Frontiers in Chemistry, 9, 726830.
Sources
- 1. Buy Methyl 2-cyano-2-methylpropanoate | 72291-30-6 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. nbinno.com [nbinno.com]
- 6. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. Methyl 2-cyano-2-methylpropanoate | CAS#:72291-30-6 | Chemsrc [chemsrc.com]
- 8. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. fishersci.ch [fishersci.ch]
- 10. 72291-30-6|Methyl 2-cyano-2-methylpropanoate|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Improving yield of Methyl 2-cyano-2-methylpropanoate synthesis
The second round of searches yielded more specific and useful information for creating a troubleshooting guide. I found several resources discussing common issues and optimization strategies for the key reaction types involved in the synthesis of Methyl 2-cyano-2-methylpropanoate, namely esterification, Michael addition, and cyanoethylation.
For esterification, I found information on the reversible nature of the Fischer esterification and how to drive the reaction to completion, as well as potential side reactions with sterically hindered acids and the use of alternative methods like the Steglich esterification. I also gathered information on catalyst poisoning and purification strategies.
Regarding Michael additions and cyanoethylation, I found details on catalyst selection, the impact of steric hindrance, and potential side reactions. The role of water as a potential issue in cyanoethylation was also highlighted.
However, I still need to find more specific examples and quantitative data related to the synthesis of Methyl 2-cyano-2-methylpropanoate itself, rather than general information about these reaction types. I also need to find more detailed protocols that I can adapt for the experimental section of the guide. Finally, I will need to search for information to create the diagrams and the complete reference list as per the user's request.
I will now proceed to the next steps of my plan, which involve structuring the guide, formulating the questions and answers, and creating the visual elements. I will perform additional searches as needed to fill in any remaining information gaps.
Based on the information gathered, I will now structure the technical support center guide. I will create sections for Frequently Asked Questions (FAQs) and detailed Troubleshooting Guides for the common synthesis routes. I will formulate specific question-and-answer formats to address potential user issues directly. I will also start drafting the content for each section, explaining the causality behind experimental choices and ensuring the information is presented with scientific integrity. Where I have specific data, I will prepare tables. I will also identify areas where diagrams would be beneficial to illustrate workflows or mechanisms. As I build out the content, I will keep track of the sources for the final reference list. I do not need to perform more searches at this moment. Based on the information gathered and the structure I've outlined, I have identified the need for more specific, quantitative data to create the comparison tables. I also need to find detailed, step-by-step experimental protocols for the synthesis of Methyl 2-cyano-2-methylpropanoate via the different routes (esterification, Michael addition, cyanoethylation) to include in the guide. Furthermore, I need to gather more specific information on the mechanistic pathways to accurately create the required Graphviz diagrams. The current information is still a bit too general for the level of detail required by the prompt. Therefore, I will initiate a new round of searches to address these specific gaps.The latest search has provided some valuable information. I found resources detailing the general mechanisms of Fischer esterification, Michael addition, and cyanoethylation, which will be useful for creating the diagrams and explaining the "why" behind the troubleshooting steps. I also found some typical experimental procedures for Fischer esterification that can be adapted. However, I am still lacking specific, quantitative yield data for the synthesis of Methyl 2-cyano-2-methylpropanoate itself through these different routes. While the search results provide general information about the reactions, they do not offer concrete numbers that would be useful for the comparative tables. I also need more detailed, step-by-step protocols specifically for the Michael addition and cyanoethylation routes to Methyl 2-cyano-2-methylpropanoate. The information I have is still somewhat generic. Therefore, I will refine my plan to focus on obtaining this missing quantitative and procedural data in the next step.## Technical Support Center: Synthesis of Methyl 2-cyano-2-methylpropanoate
Welcome to our dedicated technical support center for the synthesis of Methyl 2-cyano-2-methylpropanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields. We understand the nuances of this synthesis and have compiled this resource to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Methyl 2-cyano-2-methylpropanoate?
A1: Methyl 2-cyano-2-methylpropanoate is typically synthesized via three primary routes:
-
Esterification: The direct reaction of 2-cyano-2-methylpropanoic acid with methanol in the presence of an acid catalyst.[1][2]
-
Michael Addition: The conjugate addition of a malonic ester derivative to acrylonitrile, followed by esterification.[1]
-
Direct Cyanoethylation: The reaction of cyanoacetic acid and methyl acrylate under basic conditions.[1]
Q2: What are the key challenges in achieving a high yield of Methyl 2-cyano-2-methylpropanoate?
A2: The primary challenges include overcoming steric hindrance in the esterification of the quaternary carboxylic acid, preventing side reactions such as hydrolysis of the ester or nitrile group, and ensuring the complete removal of water from the reaction mixture, which can inhibit the reaction or lead to byproducts.[3][4] Purification of the final product to remove unreacted starting materials and catalysts can also impact the final isolated yield.
Q3: Can I use a different alcohol than methanol for the esterification?
A3: While methanol is the most common alcohol used to synthesize the methyl ester, other alcohols can be used to produce different alkyl esters. However, it is important to consider that bulkier alcohols will experience greater steric hindrance, potentially requiring more forcing reaction conditions or alternative esterification methods like the Steglich esterification.
Q4: What safety precautions should I take when working with cyanides and acrylonitrile?
A4: Both cyanides and acrylonitrile are highly toxic. All manipulations should be performed in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.
Troubleshooting Guides
Route 1: Esterification of 2-cyano-2-methylpropanoic acid
This is a common and direct method, but the sterically hindered nature of the carboxylic acid can lead to challenges.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Solution | Scientific Rationale |
| Incomplete reaction due to equilibrium | 1. Use a large excess of methanol (can be used as the solvent).[6] 2. Remove water as it forms using a Dean-Stark apparatus or molecular sieves.[3] | Fischer esterification is a reversible reaction.[3] By Le Châtelier's principle, increasing the concentration of a reactant (methanol) or removing a product (water) will drive the equilibrium towards the formation of the ester. |
| Ineffective acid catalyst | 1. Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and anhydrous. 2. Increase the catalyst loading, but be mindful of potential side reactions. | The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7][8] |
| Steric hindrance | 1. Increase the reaction temperature and prolong the reaction time. 2. Consider using a more reactive methylating agent, such as methyl iodide, in the presence of a non-nucleophilic base. 3. Employ the Steglich esterification using DCC and a catalytic amount of DMAP. | The bulky methyl groups on the alpha-carbon hinder the approach of the alcohol to the carbonyl carbon. More energy (heat) and time can help overcome this barrier. Alternative methods like the Steglich esterification proceed through a more reactive intermediate (an O-acylisourea), which is less sensitive to steric hindrance. |
Problem 2: Product is Contaminated with Starting Material
| Possible Cause | Troubleshooting Solution | Scientific Rationale |
| Incomplete reaction | See solutions for "Low or No Product Formation". | The presence of starting material indicates that the reaction has not gone to completion. |
| Inefficient purification | 1. During workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove unreacted carboxylic acid. 2. Purify the crude product by fractional distillation under reduced pressure. | The acidic starting material will react with the basic bicarbonate solution to form a water-soluble salt, which can then be removed in the aqueous phase. The product has a different boiling point than the starting materials, allowing for separation by distillation. |
Problem 3: Low Isolated Yield After Workup
| Possible Cause | Troubleshooting Solution | Scientific Rationale |
| Hydrolysis of the ester during workup | 1. Keep the workup steps as brief as possible. 2. Use a mild base like sodium bicarbonate for neutralization and avoid strong bases. 3. Ensure all glassware is dry. | The ester can be hydrolyzed back to the carboxylic acid and alcohol under either acidic or basic conditions, especially in the presence of water.[1] |
| Decarboxylation of the starting material | Avoid excessively high reaction temperatures. | While less common for this specific substrate, β-keto acids and related compounds can undergo decarboxylation at high temperatures. |
Route 2: Michael Addition
This route involves the formation of a carbon-carbon bond through the conjugate addition of a nucleophile to an α,β-unsaturated compound.
Problem 1: Low Yield of the Desired Adduct
| Possible Cause | Troubleshooting Solution | Scientific Rationale |
| Weak nucleophile | 1. Use a stronger, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) to fully deprotonate the malonic ester derivative. | The Michael addition requires the formation of a stabilized carbanion (enolate) from the Michael donor.[9][10] A sufficiently strong base is needed to generate this nucleophile in a high enough concentration. |
| Steric hindrance at the β-carbon of the acceptor | 1. Use a less sterically hindered Michael donor if possible. 2. Increase the reaction temperature, but monitor for side reactions. | The rate of the Michael addition can be sensitive to steric bulk on both the donor and the acceptor. |
| Reversibility of the reaction (retro-Michael) | 1. Use aprotic solvents to better solvate the counter-ion of the enolate. 2. Trap the resulting enolate intermediate with a proton source or another electrophile. | The Michael addition is often reversible.[11] The position of the equilibrium can be influenced by the reaction conditions. |
Route 3: Direct Cyanoethylation
This method involves the addition of a compound with an active hydrogen to an activated alkene.
Problem 1: Polymerization of Acrylonitrile or Methyl Acrylate
| Possible Cause | Troubleshooting Solution | Scientific Rationale |
| Excessive heat or prolonged reaction time | 1. Carefully control the reaction temperature, using an ice bath if the reaction is exothermic. 2. Add the acrylonitrile or methyl acrylate slowly to the reaction mixture. | Acrylonitrile and methyl acrylate are monomers that can readily polymerize, especially at elevated temperatures or in the presence of radical initiators. |
| Presence of radical initiators | Ensure all reagents and solvents are free of peroxides and other radical initiators. | Unwanted polymerization is a common side reaction in cyanoethylation.[5] |
Problem 2: Formation of Dicyanoethylated Byproducts
| Possible Cause | Troubleshooting Solution | Scientific Rationale |
| Use of an excess of acrylonitrile | Use a stoichiometric amount or a slight excess of the active hydrogen compound relative to acrylonitrile. | If the active hydrogen compound has more than one acidic proton, multiple additions of acrylonitrile can occur.[12] |
| Strongly basic conditions | Use a milder base or a catalytic amount of a stronger base. | Highly basic conditions can promote multiple deprotonations and subsequent additions. |
Experimental Protocols
Protocol 1: Fischer Esterification of 2-cyano-2-methylpropanoic acid
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-cyano-2-methylpropanoic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20 eq, can also serve as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Michael Addition of Dimethyl Malonate to Acrylonitrile (Illustrative)
Note: This is a general procedure for the Michael addition step. The subsequent methylation and esterification steps are not detailed here.
-
In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous solvent (e.g., THF).
-
Add sodium hydride (1.1 eq) to the solvent and cool the suspension to 0 °C.
-
Slowly add dimethyl malonate (1.0 eq) to the suspension and stir until the evolution of hydrogen gas ceases.
-
Add acrylonitrile (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizing the Synthesis
Workflow for Fischer Esterification
Caption: A typical experimental workflow for the Fischer esterification synthesis.
Mechanism of Base-Catalyzed Michael Addition
Sources
- 1. Buy Methyl 2-cyano-2-methylpropanoate | 72291-30-6 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. athabascau.ca [athabascau.ca]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Michael Addition [organic-chemistry.org]
- 12. asianpubs.org [asianpubs.org]
Technical Support Center: Synthesis of Methyl 2-cyano-2-methylpropanoate
Welcome to the technical support center for the synthesis of Methyl 2-cyano-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this versatile chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Troubleshooting Guide: Navigating Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis of Methyl 2-cyano-2-methylpropanoate, offering potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield of Methyl 2-cyano-2-methylpropanoate. What are the likely causes and how can I improve it?
A: Low yields can stem from several factors, primarily related to reaction conditions and reagent stability. Here’s a breakdown of potential causes and solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider extending the reaction time or gently increasing the temperature. However, be cautious with temperature as it can promote side reactions.
-
-
Decomposition of Starting Materials or Product: The reagents or the final product might be sensitive to the reaction conditions. For instance, if using acetone cyanohydrin as a precursor, it can be thermally unstable and decompose.[1]
-
Solution: Ensure your starting materials are pure and dry. When using thermally sensitive reagents, maintain strict temperature control throughout the reaction. For the product, minimize exposure to harsh acidic or basic conditions during workup and purification.
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to a low yield.
-
Solution: Carefully calculate and measure the molar ratios of your reactants. A slight excess of one reagent may be beneficial, but large excesses can lead to side product formation.
-
-
Poor Quality of Reagents: Impurities in starting materials can interfere with the reaction.
-
Solution: Use high-purity, anhydrous reagents and solvents. If necessary, purify your starting materials before use.
-
Problem 2: Presence of Significant Impurities in the Crude Product
Q: My crude product shows multiple spots on TLC or peaks in GC/LC-MS other than the desired product. What are these impurities and how can I avoid them?
A: The formation of impurities is a common challenge. The two most prevalent side reactions are hydrolysis and polymerization.
-
Hydrolysis to 2-cyano-2-methylpropanoic acid: The ester group of the product is susceptible to hydrolysis, especially in the presence of water under acidic or basic conditions, forming the corresponding carboxylic acid.[2]
-
Causality: The presence of water in the reaction mixture or during the workup is the primary cause. Both strong acids and bases can catalyze this hydrolysis.[3][4]
-
Prevention:
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
During the workup, use neutral or mildly acidic/basic conditions and minimize contact time with aqueous layers. If an acid or base wash is necessary, perform it quickly and at a low temperature.
-
-
-
Polymerization: Methyl 2-cyano-2-methylpropanoate, like other cyanoacrylates, can undergo rapid anionic polymerization, especially in the presence of basic species or moisture.[5] This results in the formation of a solid or highly viscous material.
-
Causality: The electron-withdrawing cyano and ester groups make the double bond highly susceptible to nucleophilic attack, initiating polymerization.[5]
-
Prevention:
-
Acidic Stabilizers: Add a small amount of an acidic stabilizer, such as sulfur dioxide or a strong organic acid, to the reaction mixture and during storage to inhibit anionic polymerization.[6]
-
Free-Radical Inhibitors: To prevent radical polymerization, which can be initiated by heat or light, add a free-radical inhibitor like hydroquinone.
-
Temperature Control: Avoid excessive heat during the reaction and purification, as it can accelerate polymerization.
-
-
Frequently Asked Questions (FAQs)
This section covers broader questions related to the synthesis and handling of Methyl 2-cyano-2-methylpropanoate.
Q1: What are the most common synthetic routes for Methyl 2-cyano-2-methylpropanoate?
A1: There are several established methods for synthesizing Methyl 2-cyano-2-methylpropanoate:
-
Esterification of 2-cyano-2-methylpropanoic acid: This is a straightforward method involving the reaction of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.[7]
-
From Acetone Cyanohydrin: This route involves the reaction of acetone cyanohydrin with a suitable methylating agent. However, careful handling of the potentially unstable acetone cyanohydrin is crucial.[1]
-
Michael Addition: This approach involves the addition of a cyanide source to methyl methacrylate.
Q2: How can I effectively purify Methyl 2-cyano-2-methylpropanoate?
A2: Purification is critical to obtaining a high-purity product. The primary method is distillation under reduced pressure .
-
Step-by-Step Protocol:
-
Ensure the crude product is dry before distillation.
-
Add a polymerization inhibitor (e.g., hydroquinone) and a boiling chip to the distillation flask.
-
Carefully apply a vacuum and gently heat the flask.
-
Collect the fraction at the appropriate boiling point and pressure. The boiling point of Methyl 2-cyano-2-methylpropanoate is approximately 70-72 °C at 15 mmHg.
-
-
Troubleshooting Purification:
-
Problem: The product polymerizes in the distillation flask.
-
Solution: Ensure sufficient inhibitor is present. Distill at the lowest possible temperature by using a higher vacuum.
-
-
Problem: The product co-distills with impurities.
-
Solution: Use fractional distillation for better separation. Alternatively, a pre-purification step, such as column chromatography on silica gel, can be employed, though care must be taken to avoid polymerization on the stationary phase.
-
-
Q3: What are the best practices for storing Methyl 2-cyano-2-methylpropanoate?
A3: To ensure the long-term stability of the product, it should be stored with the following precautions:
-
Add Stabilizers: As mentioned earlier, the addition of both an acidic stabilizer and a free-radical inhibitor is crucial.
-
Low Temperature: Store in a refrigerator at a low temperature (e.g., 4 °C).
-
Anhydrous Conditions: Store in a tightly sealed container under an inert atmosphere to protect it from moisture.
-
Avoid Light: Store in an amber or opaque container to protect it from light, which can initiate polymerization.
Visualizing the Chemistry
To better understand the key reactions, the following diagrams illustrate the desired synthesis and the common side reactions.
Desired Reaction: Esterification
Caption: Esterification of 2-cyano-2-methylpropanoic acid.
Side Reaction: Hydrolysis
Caption: Hydrolysis of the ester to the carboxylic acid.
Side Reaction: Anionic Polymerization
Caption: Anionic polymerization of the monomer.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Reaction Temperature | Varies with method; generally keep as low as feasible | Minimizes side reactions and decomposition |
| Purification | Vacuum Distillation (e.g., 70-72 °C @ 15 mmHg) | Effective separation from non-volatile impurities |
| Storage Temperature | 4 °C | Enhances long-term stability |
| Stabilizers | Acidic (e.g., SO2) and Free-Radical (e.g., Hydroquinone) | Prevents anionic and radical polymerization |
References
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]
-
Wikipedia. (2023). Acetone cyanohydrin. Retrieved from [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
University of Bristol, School of Chemistry. (n.d.). Cyanoacrylate. Retrieved from [Link]
- Google Patents. (n.d.). US4182823A - Anionic polymerization inhibitor for cyanoacrylate adhesives.
-
Progress in Chemical and Biochemical Research. (2023). Cyanoacrylate Chemistry and Polymerization Mechanisms. Retrieved from [Link]
-
Afinitica. (n.d.). Polycyanoacrylates. In: Encyclopedia of Polymer Science and Technology. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide. Retrieved from [Link]
-
Duffy, C., et al. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. Molecules, 23(2), 465. [Link]
-
Organic Syntheses. (n.d.). Acetone cyanohydrin. Retrieved from [Link]
-
Core. (n.d.). An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of acetone cyanohydrin (2-hydroxy-2-methylpropanenitrile; 2-hydroxyisobutyronitrile). Retrieved from [Link]
Sources
- 1. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 2. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. US4182823A - Anionic polymerization inhibitor for cyanoacrylate adhesives - Google Patents [patents.google.com]
- 7. Buy Methyl 2-cyano-2-methylpropanoate | 72291-30-6 [smolecule.com]
Technical Support Center: Optimizing Reaction Conditions for Methyl 2-cyano-2-methylpropanoate
Welcome to the technical support center for the synthesis and optimization of Methyl 2-cyano-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during its synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions for higher yield and purity.
Methyl 2-cyano-2-methylpropanoate (MCMP) is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, and its use in polymer chemistry is also being explored.[1][2][3] Its structure, featuring a quaternary carbon with both a cyano and a methyl ester group, provides a unique combination of reactivity for further molecular elaboration.[1]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the specific issues you may face in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare Methyl 2-cyano-2-methylpropanoate?
There are three primary methods for the synthesis of Methyl 2-cyano-2-methylpropanoate.[1] The choice of method often depends on the availability of starting materials, scale of the reaction, and desired purity.
-
Esterification of 2-cyano-2-methylpropanoic acid: This is a classic and straightforward approach involving the reaction of the corresponding carboxylic acid with methanol, typically in the presence of an acid catalyst like sulfuric acid or thionyl chloride.[1] This method is often favored in laboratory settings due to its simplicity.
-
Michael Addition: This route involves the addition of a malonic ester derivative to acrylonitrile, followed by methylation and decarboxylation. While a multi-step process, it can be efficient for larger-scale production.[1]
-
Direct Cyanoethylation: This method utilizes the reaction of methyl cyanoacetate with a methylating agent in the presence of a base.
The most commonly cited laboratory preparation involves the esterification of 2-cyano-2-methylpropanoic acid. For the purposes of this guide, we will focus on optimizing this particular route.
Troubleshooting Guide: Esterification of 2-cyano-2-methylpropanoic acid
This section addresses common problems encountered during the synthesis of Methyl 2-cyano-2-methylpropanoate via the esterification of 2-cyano-2-methylpropanoic acid with methanol.
Scenario 1: Low or No Product Yield
Question: I've followed the standard procedure of refluxing 2-cyano-2-methylpropanoic acid with methanol and a catalytic amount of sulfuric acid, but my yield is disappointingly low. What could be the issue?
Answer: Low yield in an esterification reaction can stem from several factors. Let's break down the possibilities and how to address them.
Causality and Solutions:
-
Incomplete Reaction (Equilibrium): Esterification is a reversible reaction. To drive the equilibrium towards the product side, you need to either remove one of the products (in this case, water) or use a large excess of one of the reactants (methanol).
-
Actionable Advice:
-
Increase Methanol Excess: Instead of using a few equivalents, try using methanol as the solvent. This significantly shifts the equilibrium towards the ester.
-
Water Removal: For larger-scale reactions, a Dean-Stark apparatus can be used to azeotropically remove the water as it is formed. However, for typical lab-scale syntheses, using excess methanol is often sufficient and more convenient.
-
-
-
Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.
-
Actionable Advice: Ensure you are using a sufficient amount of catalyst. A typical catalytic amount is 1-5 mol% of the limiting reagent. If the reaction is still sluggish, a slight increase in the catalyst loading may be beneficial. However, excessive acid can lead to side reactions and complicate the workup.
-
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion.
-
Actionable Advice: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue refluxing until the starting material is consumed. The typical reflux temperature of methanol (around 65°C) is generally sufficient.
-
Scenario 2: Presence of Significant Impurities in the Crude Product
Question: My crude NMR spectrum shows the desired product, but there are also significant unidentifiable peaks. What are the likely side reactions, and how can I minimize them?
Answer: The presence of impurities indicates that side reactions are occurring. Understanding these potential pathways is key to suppressing them.
Potential Side Reactions and Mitigation Strategies:
-
Hydrolysis of the Cyano Group: Under strong acidic conditions and with the presence of water (formed during the reaction), the cyano group can be partially or fully hydrolyzed to an amide or a carboxylic acid, respectively.
-
Mitigation:
-
Control Catalyst Concentration: Avoid using an excessive amount of strong acid catalyst.
-
Anhydrous Conditions: While some water is produced, starting with anhydrous reagents and solvent can minimize this side reaction.
-
-
-
Decarboxylation: At elevated temperatures, the starting material, 2-cyano-2-methylpropanoic acid, can potentially undergo decarboxylation.
-
Mitigation: Maintain the reaction temperature at the reflux temperature of methanol. Avoid excessive heating.
-
-
Formation of Methyl Ether from Methanol: While less common under these conditions, self-condensation of methanol to form dimethyl ether can occur at very high acid concentrations and temperatures.
-
Mitigation: Adhere to the recommended catalytic amounts of acid and the appropriate reaction temperature.
-
Scenario 3: Difficulties in Product Purification
Question: I'm having trouble isolating a pure sample of Methyl 2-cyano-2-methylpropanoate after the workup. What is the recommended purification strategy?
Answer: Effective purification is critical for obtaining a high-quality final product. A standard workup followed by distillation is typically effective.
Step-by-Step Purification Protocol:
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. Caution: This is an exothermic reaction and will release CO₂ gas.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL for a typical lab scale reaction). The product is more soluble in the organic phase.
-
Washing: Combine the organic extracts and wash them sequentially with:
-
Saturated aqueous NaHCO₃ solution (to remove any remaining acid).
-
Brine (saturated aqueous NaCl solution) to help break any emulsions and remove bulk water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Distillation: The crude product can be purified by fractional distillation under reduced pressure to obtain the pure Methyl 2-cyano-2-methylpropanoate.
Experimental Protocol: Synthesis of Methyl 2-cyano-2-methylpropanoate
This protocol details a reliable method for the synthesis of Methyl 2-cyano-2-methylpropanoate via Fischer esterification.
Materials:
-
2-cyano-2-methylpropanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Diethyl ether (or ethyl acetate)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-cyano-2-methylpropanoic acid (1.0 eq).
-
Add a significant excess of anhydrous methanol (e.g., 10-20 eq, or use as the solvent).
-
Carefully and slowly add concentrated sulfuric acid (0.02-0.05 eq) to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform the workup and purification as described in the "Difficulties in Product Purification" section above.
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 1 eq 2-cyano-2-methylpropanoic acid : 10-20 eq Methanol | Drives the reaction equilibrium towards the product. |
| Catalyst | Concentrated H₂SO₄ (2-5 mol%) | Efficiently protonates the carbonyl for nucleophilic attack. |
| Temperature | Reflux (~65°C) | Provides sufficient energy for the reaction without promoting side reactions. |
| Reaction Time | 4-6 hours (or until completion by TLC/GC) | Ensures maximum conversion of the starting material. |
Visualizing the Workflow
To provide a clear overview of the synthesis and purification process, the following workflow diagram has been created.
Caption: Workflow for the synthesis and purification of Methyl 2-cyano-2-methylpropanoate.
Safety Considerations
-
Handling of Reagents: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[4] Methanol is flammable and toxic; avoid inhalation and skin contact.
-
Reaction Quenching: The neutralization of sulfuric acid with sodium bicarbonate is an exothermic reaction that releases carbon dioxide gas. Add the bicarbonate solution slowly and with good stirring to control the reaction rate and prevent excessive foaming.
-
Distillation: Distillation under reduced pressure carries a risk of implosion. Ensure your glassware is free of cracks and use a safety screen.
By understanding the principles behind the synthesis of Methyl 2-cyano-2-methylpropanoate and anticipating potential challenges, researchers can optimize their reaction conditions to achieve high yields of a pure product efficiently and safely.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide. Retrieved from [Link]
-
Chemsrc. (2025-08-22). Methyl 2-cyano-2-methylpropanoate | CAS#:72291-30-6. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Material Science: The Role of Methyl 2-cyano-2-methylpropanoate in Polymer Production. Retrieved from [Link]
Sources
Technical Support Center: Methyl 2-cyano-2-methylpropanoate Polymerization
Welcome to the technical support center for the polymerization of Methyl 2-cyano-2-methylpropanoate (MCMP). This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this highly reactive monomer. Here, we address specific experimental issues in a direct question-and-answer format, grounded in established polymer chemistry principles, to help you navigate the complexities of your synthesis.
Troubleshooting Guide: Common Polymerization Failures
This section addresses the most frequent and critical issues encountered during MCMP polymerization. Each answer delves into the causative chemistry and provides a logical, step-by-step path to resolution.
Q1: My reaction mixture solidified into a glassy, insoluble mass almost instantly after adding the monomer. What happened?
This is the most common failure mode for cyanoacrylate-type monomers and is almost certainly due to premature and uncontrolled anionic polymerization .
Causality Explained: Methyl 2-cyano-2-methylpropanoate, like other cyanoacrylates, possesses two strongly electron-withdrawing groups (cyano and ester) attached to the same carbon of the double bond. This makes the vinyl carbon extremely electrophilic and susceptible to initiation by even the weakest nucleophiles or bases.[1] The polymerization is often explosive in its rapidity because the propagating carbanion is highly stabilized.[1]
Common Triggers for Uncontrolled Anionic Polymerization:
-
Moisture: Water from the atmosphere, residual moisture on glassware, or dissolved in solvents is a potent initiator for anionic cyanoacrylate polymerization.[2][3][4]
-
Basic Impurities: Trace amounts of basic substances on glassware (e.g., from detergents), in solvents (e.g., amines used as stabilizers), or from the monomer synthesis itself can act as initiators.
-
Substrate Surface: Glass and other surfaces can have sufficient basic sites to trigger polymerization on contact.[5]
Troubleshooting Workflow & Solutions:
-
Rigorous Drying of Glassware and Reagents:
-
Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen) immediately before use. Never use soap-washed glassware without thorough rinsing with deionized water followed by a solvent like acetone before drying.
-
Solvents: Use anhydrous solvents from a solvent purification system or freshly opened bottles rated for anhydrous applications.
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of a dry inert gas.
-
-
Monomer Purification: Commercial MCMP may contain stabilizers or impurities. It is best to purify it immediately before use.
-
Protocol: See the detailed "Protocol 1: Monomer Purification" section below for a step-by-step guide to distillation under reduced pressure with appropriate inhibitors.
-
-
Acidic Treatment (for intended Radical Polymerization): If your goal is a controlled free-radical polymerization, the complete suppression of anionic polymerization is mandatory. This is achieved by making the reaction medium acidic.
Q2: I'm attempting a free-radical polymerization with AIBN, but I'm getting no polymer formation, even after several hours at the correct temperature.
This issue points to the presence of an inhibitor or a problem with the initiation step.
Causality Explained: Free-radical polymerization relies on the generation of radicals that can successfully add across the monomer's double bond. This process can be completely halted by substances that scavenge radicals or by inefficient radical generation.
Potential Causes & Solutions:
-
Presence of Radical Inhibitors: Monomers like MCMP are often shipped with radical inhibitors (e.g., hydroquinone, MEHQ) to ensure shelf stability.[8][9][10] These must be removed prior to polymerization.
-
Solution: Purify the monomer via distillation as described in Protocol 1 . This process effectively separates the non-volatile inhibitor from the monomer.
-
-
Inefficient Initiator Decomposition: The chosen initiator may not be decomposing effectively at the reaction temperature.
-
Solution: Verify the 10-hour half-life temperature of your initiator. For 2,2'-Azobis(2-methylpropionitrile) (AIBN), this is around 65°C.[11] Ensure your reaction temperature is appropriate. For instance, running an AIBN-initiated reaction at 40°C will result in an impractically slow initiation rate.
-
-
Presence of Oxygen: Molecular oxygen is a potent radical scavenger (inhibitor). Inadequate degassing of the reaction mixture is a common cause of failed radical polymerizations.
-
Solution: Degas the reaction mixture thoroughly before heating. Common methods include:
-
Freeze-Pump-Thaw: Perform at least three cycles for the most effective oxygen removal.
-
Inert Gas Purging: Bubble a strong stream of Argon or Nitrogen through the solution for 30-60 minutes.
-
-
-
Excessive Anionic Inhibitor: While an acidic inhibitor is necessary to prevent anionic polymerization, an extremely high concentration can potentially interfere with the radical process.
-
Solution: Use the recommended concentration of the acidic inhibitor. Typically, this is in the range of 0.1-1% by weight, but should be optimized for your specific system.[6]
-
Q3: My polymerization worked, but the yield is very low and the resulting polymer has a very high Polydispersity Index (PDI > 2).
This outcome suggests poor control over the polymerization process, characterized by competing side reactions and inefficient initiation.
Causality Explained: A high PDI indicates that the polymer chains are of widely varying lengths. This happens when initiation is slow compared to propagation, or when chain termination and transfer reactions are dominant. For cyanoacrylates, the extreme reactivity of the propagating species makes it prone to termination.
Troubleshooting & Optimization Strategies:
| Problem Area | Underlying Cause | Recommended Solution |
| Initiation | The rate of initiation is much slower than the rate of propagation. All chains do not start growing at the same time. | Select an initiator that decomposes rapidly at the start of the reaction to generate a burst of initial radicals. For thermal initiators, consider one with a lower half-life temperature or briefly run the reaction at a slightly higher temperature initially.[12] |
| Chain Transfer | The propagating radical abstracts an atom (e.g., a hydrogen) from the solvent, monomer, or polymer, terminating one chain and starting a new one. | Choose a solvent with low chain transfer constants. Benzene or toluene are often better choices than THF or chlorinated solvents for radical polymerizations.[6] |
| Termination | Propagating chains are terminated prematurely by impurities or coupling of radicals at low monomer concentration. | Ensure high purity of all reagents. Maintain a sufficient monomer concentration throughout the reaction. |
| Methodology | Conventional free-radical polymerization offers limited control over the architecture of highly reactive monomers. | For advanced control, consider exploring controlled/"living" radical polymerization (CRP) techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer). These methods are more complex but provide excellent control over molecular weight and PDI. |
Visualizing the Troubleshooting Path
The following diagram outlines a logical workflow for diagnosing common polymerization issues with Methyl 2-cyano-2-methylpropanoate.
Caption: A decision tree for troubleshooting MCMP polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in polymerizing MCMP compared to a standard monomer like methyl methacrylate (MMA)?
The primary challenge is the monomer's extreme susceptibility to anionic polymerization.[1] While MMA can be polymerized anionically, it requires strong nucleophilic initiators (like organolithiums) and stringent conditions.[13] MCMP, due to the additional cyano group, can be initiated by trace amounts of water or other weak bases, making its handling and controlled polymerization significantly more difficult.[4][7] Radical polymerization of MCMP is only possible if this anionic pathway is actively suppressed with acidic inhibitors.[6]
Q2: My synthesized poly(MCMP) won't dissolve in typical solvents like THF, chloroform, or acetone. Is this expected?
Yes, this is highly likely. The polymer of the closely related methyl 2-cyanoacrylate is known to be insoluble in common aromatic solvents, ketones, and chlorinated solvents.[1][6] The high polarity imparted by the cyano and ester groups leads to strong intermolecular forces, resulting in poor solubility in many organic solvents. You may need to explore more aggressive, polar aprotic solvents, but insolubility is a characteristic property of this class of polymers.
Q3: What are the essential safety precautions for handling MCMP?
-
Irritant: The monomer is irritating to the eyes, skin, and respiratory system. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and nitrile gloves.[14]
-
Rapid Bonding: Like commercial "super glues," the monomer will rapidly polymerize on contact with moisture, meaning it can instantly bond skin.[3] Do not use cotton or wool gloves, as the polymerization reaction with these materials is highly exothermic and can cause severe burns.
-
Storage: Store the monomer in a cool, dark place, preferably refrigerated and tightly sealed to protect from moisture. It should be stored with both anionic and radical inhibitors.[3][14]
Experimental Protocols
Protocol 1: Purification of Methyl 2-cyano-2-methylpropanoate Monomer
This protocol is designed to remove both anionic and radical inhibitors, as well as any water or non-volatile impurities.
Materials:
-
MCMP monomer (as received)
-
Phosphorus pentoxide (P₂O₅) - Anionic polymerization inhibitor/drying agent
-
Hydroquinone - Radical polymerization inhibitor
-
Vacuum distillation apparatus (all glassware must be flame- or oven-dried)
-
Stir bar, heating mantle, and cold trap (liquid nitrogen or dry ice/acetone)
Procedure:
-
Setup: Assemble the vacuum distillation apparatus. Ensure all joints are well-sealed. The receiving flask should be cooled in an ice bath.
-
Charging the Flask: To the distillation flask, add the crude MCMP monomer. Add a small amount of P₂O₅ (~1-2% w/w) and a catalytic amount of hydroquinone (~0.1% w/w). The P₂O₅ will bind water and inhibit anionic polymerization, while the hydroquinone will prevent radical polymerization at elevated temperatures.[8][9][10]
-
Degassing: Add a stir bar and briefly degas the system with a gentle stream of dry argon or nitrogen.
-
Distillation:
-
Begin stirring and slowly apply vacuum.
-
Gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the correct temperature and pressure for MCMP.
-
-
Storage: The purified monomer is highly reactive. It should be collected in a flask containing a trace amount of an acidic stabilizer (e.g., a gas stream of SO₂ passed over the liquid) and immediately used or stored in a refrigerator under an inert atmosphere for a very short period.[14]
Protocol 2: Standard Free-Radical Polymerization of MCMP
This protocol provides a baseline for a controlled free-radical polymerization.
Materials:
-
Purified MCMP monomer (see Protocol 1)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized
-
p-Toluenesulfonic acid (TsOH) - Anionic inhibitor
-
Anhydrous toluene (or other suitable solvent)
-
Schlenk flask and Schlenk line for inert atmosphere operations
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a stir bar, add AIBN (e.g., 0.5 mol% relative to monomer) and TsOH (e.g., 0.2 mol% relative to monomer).
-
Adding Reagents: Under a positive pressure of argon, add anhydrous toluene, followed by the purified MCMP monomer. The total monomer concentration should typically be in the 1-2 M range.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure complete removal of oxygen.
-
Polymerization: After the final thaw cycle, backfill the flask with argon and place it in a preheated oil bath at 65-70°C. Allow the polymerization to proceed for the desired time (e.g., 4-24 hours), monitoring viscosity if possible.
-
Termination and Isolation:
-
To quench the reaction, cool the flask in an ice bath and expose the mixture to air.
-
Precipitate the polymer by slowly pouring the viscous reaction solution into a large excess of a non-solvent, such as cold methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at room temperature until a constant weight is achieved.
-
Fundamental Polymerization Pathways
The success of MCMP polymerization hinges on selecting and enforcing a single polymerization pathway. The diagram below illustrates the critical choice between the default anionic route and the desired radical route.
Caption: Competing anionic and radical polymerization pathways for MCMP.
References
- Vertex AI Search. (2026).
- Progress in Chemical and Biochemical Research. (n.d.).
- Thomasnet. (n.d.). 5 Common Cyanoacrylate Instant Adhesive Mistakes (And How to Avoid Them).
- Carnegie Mellon University. (n.d.).
- Incure Inc. (2026).
- Aron Alpha. (2018).
- DTIC. (2000).
- The Essential Chemical Industry. (n.d.). Poly(methyl 2-methylpropenoate)
- Google Patents. (n.d.).
- MDPI. (2025).
- NIH. (n.d.).
- MDPI. (n.d.).
- ResearchGate. (n.d.).
- AFINITICA. (n.d.). Methyl a-Cyanoacrylate. I.
- ChemBK. (2024).
- Elsevier. (1999). Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres.
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- European Patent Office. (1996).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. aronalpha.net [aronalpha.net]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. afinitica.com [afinitica.com]
- 8. EP0714887A1 - Process for the manufacture of methyl cyanoacrylate - Google Patents [patents.google.com]
- 9. US5455369A - Process for the manufacture of methyl cyanoacrylate - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
- 12. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. chembk.com [chembk.com]
Technical Support Center: Purity Issues with Commercial Methyl 2-cyano-2-methylpropanoate
Welcome to the technical support center for Methyl 2-cyano-2-methylpropanoate (CAS 72291-30-6). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered with this versatile chemical intermediate. We will delve into the root causes of impurities, provide robust analytical methods for their detection, and offer detailed protocols for purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial batches of Methyl 2-cyano-2-methylpropanoate?
A1: Commercial Methyl 2-cyano-2-methylpropanoate can contain several process-related and degradation impurities. The most prevalent are typically unreacted starting materials and byproducts from the synthesis route. Common synthesis methods include the esterification of 2-cyano-2-methylpropanoic acid with methanol or the Michael addition of malonic ester derivatives to acrylonitrile followed by esterification.[1][2]
Potential impurities include:
-
2-Cyano-2-methylpropanoic acid: The carboxylic acid precursor from incomplete esterification.[1][3]
-
Methanol: Residual solvent from the esterification process.
-
Byproducts of Michael Addition: Depending on the specific reagents used.
-
Hydrolysis Products: The primary degradation product is 2-cyano-2-methylpropanoic acid, formed by the reaction of the ester with water.[1]
Q2: My reaction is sensitive to acidic conditions. How can I be sure my Methyl 2-cyano-2-methylpropanoate is free of acidic impurities?
A2: The primary acidic impurity of concern is 2-cyano-2-methylpropanoic acid.[1][3] Its presence can be readily detected by a simple pH test of a solution of the compound in a neutral solvent like acetone or by titration. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method.
Q3: I suspect my product is degrading during storage. What are the optimal storage conditions for Methyl 2-cyano-2-methylpropanoate?
A3: To minimize degradation, Methyl 2-cyano-2-methylpropanoate should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[4][5] It is advisable to store it under an inert atmosphere, such as nitrogen or argon, to prevent hydrolysis from atmospheric moisture. Avoid exposure to heat, flames, and sparks.[6]
Troubleshooting Guides
Issue 1: Unexpected Side Products in a Reaction
Possible Cause: The presence of unreacted starting materials or byproducts in the commercial Methyl 2-cyano-2-methylpropanoate is a likely culprit. These impurities can participate in side reactions, leading to the formation of unexpected products and reducing the yield of your desired compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected side reactions.
Detailed Protocols:
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Sample Preparation: Prepare a dilute solution of the commercial Methyl 2-cyano-2-methylpropanoate in a volatile solvent like ethyl acetate.
-
Instrumentation: Utilize a GC-MS system with a suitable column (e.g., a non-polar column like DB-5ms).[7][8]
-
Method: Program the oven temperature to ramp from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to ensure the separation of all volatile components.[7]
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).[7][9]
-
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small, accurately weighed sample in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of pure Methyl 2-cyano-2-methylpropanoate. Impurity peaks can be identified and quantified by integrating their signals relative to the main product peaks. The presence of a broad singlet around 10-12 ppm could indicate the carboxylic acid impurity. Residual methanol will appear as a singlet around 3.49 ppm in CDCl₃.[10]
-
Issue 2: Inconsistent Reaction Yields
Possible Cause: Batch-to-batch variability in the purity of commercial Methyl 2-cyano-2-methylpropanoate can lead to inconsistent reaction outcomes. The presence of water, which can hydrolyze the ester, is a common cause.
Troubleshooting Workflow:
Sources
- 1. Buy Methyl 2-cyano-2-methylpropanoate | 72291-30-6 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Cyano-2-methylpropanoic acid | C5H7NO2 | CID 11367091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 2-Methylpropyl cyanoacetate(13361-31-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Methyl 2-cyano-2-methylpropanoate | CAS#:72291-30-6 | Chemsrc [chemsrc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. phcogj.com [phcogj.com]
- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Technical Support Center: Stabilizing Methyl 2-cyano-2-methylpropanoate for Long-Term Storage
Welcome to the technical support center for Methyl 2-cyano-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability of this compound for long-term storage. Here, you will find troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments.
Introduction
Methyl 2-cyano-2-methylpropanoate (CAS No. 72291-30-6) is a versatile intermediate in organic synthesis, particularly in the production of specialized polymers and as a building block for pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring a cyano group and a methyl ester attached to a central quaternary carbon, contributes to its reactivity.[1] However, this reactivity also presents challenges for long-term storage, as the compound can be susceptible to degradation and polymerization. This guide provides a comprehensive overview of the factors affecting its stability and practical strategies to ensure its integrity over time.
Troubleshooting Guide: Common Stability Issues
This section addresses common problems encountered during the storage and handling of Methyl 2-cyano-2-methylpropanoate, providing potential causes and actionable solutions.
Issue 1: Increased Viscosity or Solidification of the Sample
Symptoms: The liquid sample of Methyl 2-cyano-2-methylpropanoate has become more viscous or has partially/fully solidified, indicating premature polymerization.
Potential Causes:
-
Anionic Polymerization: This is the most common degradation pathway for cyanoacrylate-related compounds.[3] It can be initiated by weak bases or nucleophiles, such as moisture, amines, or even trace impurities on the surface of the storage container.[3][4]
-
Free-Radical Polymerization: This pathway can be triggered by heat, UV light, or the presence of radical initiators.[5] Commercial cyanoacrylates often contain radical inhibitors to suppress this.[5]
-
Inappropriate Storage Temperature: Elevated temperatures can accelerate both anionic and free-radical polymerization.
Solutions:
-
Inhibitor Addition:
-
Anionic Polymerization Inhibitors: Introduce a trace amount of a strong acid to quench anionic polymerization.[5] Examples include mineral acids (e.g., sulfuric acid), sulfonic acids, or Lewis acids.[6][7] The concentration must be carefully controlled to avoid over-stabilization, which can hinder subsequent reactions.[8]
-
Free-Radical Polymerization Inhibitors: Add a phenolic compound like hydroquinone, p-methoxyphenol (MEHQ), or butylated hydroxyanisole (BHA).[5][7] A combination of inhibitors can sometimes provide enhanced stability.[9]
-
-
Proper Storage Container:
-
Controlled Environment:
Issue 2: Discoloration of the Sample
Symptoms: The normally colorless liquid has developed a yellow or brownish tint.
Potential Causes:
-
Degradation Products: The formation of colored byproducts from side reactions or the degradation of inhibitors.
-
Contamination: Introduction of impurities that either are colored or react to form colored species.
Solutions:
-
Purity Analysis:
-
Use analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to identify and quantify impurities.
-
Nuclear Magnetic Resonance (NMR) spectroscopy can help elucidate the structure of degradation products.
-
-
Purification:
-
If the discoloration is due to impurities, distillation under reduced pressure can be an effective purification method. It is crucial to ensure that any added inhibitors are either removed or replenished after distillation.[5]
-
Issue 3: Inconsistent Reactivity in Subsequent Experiments
Symptoms: The compound shows variable or sluggish reactivity in downstream applications.
Potential Causes:
-
Partial Polymerization: The presence of oligomers or polymers can interfere with desired chemical transformations.
-
Excessive Inhibitor Concentration: Over-stabilization with high concentrations of acidic inhibitors can neutralize basic catalysts or reagents used in subsequent steps.[8]
-
Hydrolysis: The ester group can hydrolyze to form 2-cyano-2-methylpropanoic acid and methanol in the presence of water, which can alter the reactivity profile.[1]
Solutions:
-
Quality Control:
-
Routinely check the purity of the stored material before use.
-
Measure the viscosity as a simple indicator of polymerization.[9]
-
-
Inhibitor Management:
-
Carefully titrate the amount of inhibitor added to achieve a balance between stability and reactivity.
-
If necessary, remove inhibitors prior to use, for example, by passing the compound through a column of a suitable adsorbent.
-
-
Anhydrous Conditions:
-
Handle and store the compound under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Methyl 2-cyano-2-methylpropanoate?
A1: For long-term stability, it is recommended to store Methyl 2-cyano-2-methylpropanoate at sub-zero temperatures in tightly sealed, opaque HDPE containers.[5] The storage area should be dry and well-ventilated.
Q2: What types of inhibitors are most effective, and at what concentrations?
A2: A dual-inhibitor system is often most effective:
-
Anionic Inhibitor: A strong acid like methanesulfonic acid in the parts-per-million (ppm) range is typically sufficient to prevent anionic polymerization.[5]
-
Free-Radical Inhibitor: Phenolic compounds are commonly used. For example, hydroquinone can be used in amounts of 5 to 70 ppm, and butylated hydroxyanisole (BHA) from 500 to 10,000 ppm.[9] The optimal concentrations may need to be determined empirically based on the purity of the monomer and the desired shelf life.
Q3: How can I assess the purity and stability of my stored sample?
A3: A combination of techniques is recommended:
-
Visual Inspection: Check for changes in color or viscosity.
-
Viscometry: A simple and effective method to detect the onset of polymerization.[9]
-
Chromatography (GC/HPLC): To quantify the monomer and detect the presence of impurities or degradation products.
-
Spectroscopy (NMR, IR): To confirm the chemical structure and identify functional group changes.
Q4: Can I store Methyl 2-cyano-2-methylpropanoate in a standard laboratory freezer?
A4: Yes, a standard laboratory freezer is suitable for storage, provided the container is properly sealed to prevent moisture condensation upon removal. It is advisable to allow the container to warm to room temperature before opening to avoid moisture ingress.
Q5: What safety precautions should I take when handling this compound?
A5: Methyl 2-cyano-2-methylpropanoate should be handled in a well-ventilated area or a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Avoid contact with skin and eyes, and prevent inhalation of vapors.[12]
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of Methyl 2-cyano-2-methylpropanoate in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup:
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 280 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Analysis: The retention time of the main peak should correspond to that of a pure standard. The peak area percentage can be used to estimate the purity.
Protocol 2: Addition of Inhibitors for Stabilization
-
Stock Solution Preparation: Prepare a dilute stock solution of the chosen inhibitor(s) in a small amount of the Methyl 2-cyano-2-methylpropanoate monomer. For example, a 1% stock solution of hydroquinone.
-
Calculation: Determine the volume of the stock solution required to achieve the desired final concentration in the bulk material.
-
Addition and Mixing: Under an inert atmosphere, add the calculated volume of the inhibitor stock solution to the bulk Methyl 2-cyano-2-methylpropanoate. Mix thoroughly by gentle swirling or magnetic stirring.
-
Verification: After addition, it is good practice to re-analyze the purity to ensure no degradation occurred during the process.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | Sub-zero temperatures (e.g., -20 °C) | Slows down the rate of polymerization reactions.[5] |
| Storage Container | Tightly sealed, opaque HDPE | Prevents moisture ingress and exposure to light; HDPE is less likely to have basic residues than glass.[5][10] |
| Atmosphere | Dry, inert (e.g., Nitrogen, Argon) | Minimizes moisture-initiated anionic polymerization and hydrolysis.[3] |
| Anionic Inhibitor | Strong acids (e.g., MeSO₃H) | Effectively terminates anionic polymerization chains.[5] |
| Free-Radical Inhibitor | Phenolic compounds (e.g., Hydroquinone, BHA) | Scavenges free radicals that can initiate polymerization.[5][7] |
Visualizations
Caption: Degradation pathways of Methyl 2-cyano-2-methylpropanoate.
Caption: Workflow for stabilizing and storing the monomer.
References
- Ryan, T. G., & McCann, G. P. (1996). Degradation and stabilization of polycyanoacrylates. Journal of Polymer Science Part A: Polymer Chemistry, 37(24), 4570–4581.
- Google Patents. (n.d.). Anionic polymerization inhibitor for cyanoacrylate adhesives.
- He, L., & Li, S. (2014).
- Vetrova, A. M., Aronovich, D. A., Chervyakova, G. N., & Sineokov, A. P. (2009). Improvement of the Thermal Stability of Cyanoacrylate Adhesives. Polymer Science, Series D, 2(1), 18–20.
- Google Patents. (n.d.). US4182823A - Anionic polymerization inhibitor for cyanoacrylate adhesives.
-
Chemsrc. (n.d.). Methyl 2-cyano-2-methylpropanoate. Retrieved from [Link]
- Google Patents. (n.d.). US20070078207A1 - Stabilizer cyanoacrylate formulations.
- Google Patents. (n.d.). US3355482A - Stabilized cyanoacrylate adhesives.
- Google Patents. (n.d.). US5290825A - Composition and method for inhibiting the cure of cyanoacrylate adhesives.
-
ResearchGate. (n.d.). Anionic Polymerization Inhibitors. Retrieved from [Link]
- Permabond. (2006).
- Samuel, H. S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Material Science: The Role of Methyl 2-cyano-2-methylpropanoate in Polymer Production. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-isocyano-2-methylpropanoate. Retrieved from [Link]
- Garg, R. K. (2017). Cyanoacrylate fuming method for detection of latent fingermarks: a review. Egyptian Journal of Forensic Sciences, 7(1), 1-7.
-
Air Science. (2020). Cyanoacrylate Fuming Method for Detection of Latent Fingerprints. Retrieved from [Link]
-
Chemxpert Database. (n.d.). API Data Summary Report Of Methyl-2-Cyano-2-Methyl Propanoate. Retrieved from [Link]
- Garg, R. K. (2017). Cyanoacrylate fuming method for detection of latent fingermarks: a review. Egyptian Journal of Forensic Sciences, 7, 7.
-
Journal of Pharmaceutical Research International. (n.d.). The Cyanoacrylate Fuming Methods Processes for Creating Latent Fingerprints. Retrieved from [Link]
-
PubMed. (n.d.). Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Retrieved from [Link]
- Defrank, J. J., & Ribbons, D. W. (1977). Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. Journal of bacteriology, 129(3), 1356–1364.
-
National Center for Biotechnology Information. (n.d.). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Retrieved from [Link]
Sources
- 1. Buy Methyl 2-cyano-2-methylpropanoate | 72291-30-6 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Cyanoacrylate Fuming Method | Air Science [airscience.com]
- 5. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CA1098533A - Anionic polymerization inhibitor for cyanoacrylate adhesives - Google Patents [patents.google.com]
- 7. US4182823A - Anionic polymerization inhibitor for cyanoacrylate adhesives - Google Patents [patents.google.com]
- 8. US5290825A - Composition and method for inhibiting the cure of cyanoacrylate adhesives and cure inhibited cyanoacrylate adhesive compositions - Google Patents [patents.google.com]
- 9. US20070078207A1 - Stabilizer cyanoacrylate formulations - Google Patents [patents.google.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. Methyl 2-cyano-2-methylpropanoate | CAS#:72291-30-6 | Chemsrc [chemsrc.com]
- 12. www1.mscdirect.com [www1.mscdirect.com]
Preventing decomposition of Methyl 2-cyano-2-methylpropanoate during reaction
Welcome to the technical support center for Methyl 2-cyano-2-methylpropanoate (CAS 72291-30-6). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile, yet sensitive, chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you prevent its decomposition and ensure the success of your experiments.
Introduction: Understanding the Instability of Methyl 2-cyano-2-methylpropanoate
Methyl 2-cyano-2-methylpropanoate is a valuable building block in organic synthesis due to its dual functionality, incorporating both a cyano and a methyl ester group.[1][2] These reactive centers, however, are also the source of its inherent instability. The primary modes of decomposition are hydrolysis of the ester and reactions involving the cyano group, often catalyzed by acidic or basic conditions and accelerated by heat. This guide will provide you with the expertise to mitigate these challenges.
Troubleshooting Guide: A Proactive Approach to Preventing Decomposition
This section is structured in a question-and-answer format to directly address the common issues encountered during the use of Methyl 2-cyano-2-methylpropanoate.
Q1: My reaction yield is consistently low, and I suspect the starting material is decomposing. What are the most likely causes?
A1: Low yields are a frequent consequence of the decomposition of Methyl 2-cyano-2-methylpropanoate. The two primary culprits are hydrolysis and thermal degradation.
-
Hydrolysis: The ester functionality is susceptible to cleavage by water, a reaction that is significantly accelerated in the presence of either acids or bases.[3] This process yields methanol and 2-cyano-2-methylpropanoic acid. The latter can potentially undergo further reactions, such as decarboxylation, under certain conditions.
-
Thermal Stress: Like many organic molecules, Methyl 2-cyano-2-methylpropanoate has limited thermal stability. Exposure to high temperatures can lead to the formation of various degradation products, including carbon oxides and nitrogen oxides.[4][5]
To diagnose the issue, it is crucial to meticulously evaluate your reaction setup for sources of moisture and excessive heat.
Q2: I am running a base-catalyzed reaction. How can I prevent the saponification (base-catalyzed hydrolysis) of my ester?
A2: Base-catalyzed hydrolysis is a significant challenge. The hydroxide ion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. To minimize this, consider the following strategies:
-
Use of Hindered Bases: Sterically hindered bases are less likely to act as nucleophiles due to their bulk, while still being effective at deprotonation.[6][7] Examples include diisopropylethylamine (DIPEA) or 2,6-lutidine.
-
Anhydrous Conditions: The complete exclusion of water is paramount. Ensure all solvents and reagents are rigorously dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[8][9]
-
Low Temperatures: Running the reaction at reduced temperatures will decrease the rate of the competing hydrolysis reaction.
-
Controlled Addition: Add the base slowly to the reaction mixture to avoid localized areas of high concentration.
Experimental Protocol: General Procedure for a Base-Mediated Reaction Under Anhydrous Conditions
-
Glassware Preparation: All glassware should be oven-dried at a minimum of 120°C for several hours and allowed to cool in a desiccator or assembled hot under a stream of inert gas.[10]
-
Inert Atmosphere: Assemble the reaction apparatus and purge with a dry, inert gas, such as nitrogen or argon, for 15-30 minutes.[11] A nitrogen-filled balloon can be used for simple setups.
-
Reagent and Solvent Preparation: Use freshly distilled or commercially available anhydrous solvents. Solid reagents should be dried in a vacuum oven.
-
Reaction Setup: Dissolve the Methyl 2-cyano-2-methylpropanoate and other non-basic reactants in the anhydrous solvent under the inert atmosphere.
-
Base Addition: Add the hindered base dropwise via a syringe through a rubber septum at the desired temperature (often 0°C or lower).
-
Monitoring: Follow the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12]
Q3: My reaction requires acidic conditions. What precautions should I take?
A3: While generally slower than base-catalyzed hydrolysis, acid-catalyzed hydrolysis can still be a significant side reaction.[3] The key is again to limit the presence of water.
-
Anhydrous Acids: Use anhydrous forms of acids whenever possible (e.g., gaseous HCl in an organic solvent instead of aqueous HCl).
-
Lewis Acids: Consider using a Lewis acid instead of a Brønsted acid if the reaction chemistry allows.
-
Aprotic Solvents: Employ dry, aprotic solvents to minimize the availability of water.
Q4: I've noticed gas evolution during my reaction, especially upon heating. What is happening?
A4: Gas evolution, particularly of carbon dioxide, is a strong indicator of decarboxylation. This typically occurs after the initial hydrolysis of the ester to 2-cyano-2-methylpropanoic acid. This carboxylic acid intermediate can then lose CO2, especially at elevated temperatures. To prevent this, you must first prevent the hydrolysis that forms the carboxylic acid. If the carboxylic acid is your desired product, subsequent steps should be carried out at low temperatures.
Frequently Asked Questions (FAQs)
-
What are the ideal storage conditions for Methyl 2-cyano-2-methylpropanoate? To ensure its longevity, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong acids, bases, and oxidizing agents.[5]
-
How can I monitor the decomposition of Methyl 2-cyano-2-methylpropanoate during my reaction? High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent techniques for monitoring the consumption of the starting material and the appearance of degradation products.[13][14] A simple method is to take small aliquots from the reaction mixture at various time points and analyze them.
-
Are there any recommended stabilizers that can be added to the reaction mixture? While the use of stabilizers is more common for cyanoacrylates to prevent polymerization, the principles can be adapted. For reactions sensitive to radical pathways, small amounts of radical inhibitors like hydroquinone or butylated hydroxytoluene (BHT) could be considered, though their compatibility with the desired reaction must be verified.
Visualizing Decomposition Pathways and Prevention Strategies
To better understand the processes involved, the following diagrams illustrate the key decomposition pathways and a workflow for preventing them.
Caption: Major decomposition pathways of Methyl 2-cyano-2-methylpropanoate.
Caption: Experimental workflow for minimizing decomposition.
Quantitative Data Summary
| Parameter | Condition | Effect on Stability | Rationale |
| pH | Acidic (e.g., pH < 4) | Decreased | Acid-catalyzed hydrolysis of the ester.[3] |
| Neutral (e.g., pH 6-8) | Optimal | Minimizes both acid and base-catalyzed hydrolysis. | |
| Basic (e.g., pH > 9) | Significantly Decreased | Rapid base-catalyzed hydrolysis (saponification). | |
| Temperature | Low (e.g., < 0°C) | High | Reduces the rate of all decomposition reactions. |
| Room Temperature | Moderate | Stable for storage if anhydrous and neutral. | |
| Elevated (e.g., > 80°C) | Low | Accelerates thermal decomposition and hydrolysis.[4][5] | |
| Atmosphere | Anhydrous, Inert (N2, Ar) | High | Prevents hydrolysis by excluding moisture.[8][9] |
| Ambient Air | Low | Moisture in the air can lead to slow hydrolysis over time. | |
| Additives | Water/Moisture | Significantly Decreased | A key reactant in the hydrolysis pathway. |
| Strong Acids/Bases | Significantly Decreased | Catalyze the hydrolysis of the ester. | |
| Oxidizing Agents | Decreased | Potential for unwanted side reactions.[4][5] |
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Methyl 2-cyano-2-methylpropanoate: A Versatile Intermediate for Organic Synthesis and Material Science. Retrieved from [Link]
-
Chemsrc. (2025). Methyl 2-cyano-2-methylpropanoate | CAS#:72291-30-6. Retrieved from [Link]
- Julia, M., & Maumy, M. (1976). FREE-RADICAL CYCLIZATION: ETHYL 1-CYANO-2-METHYLCYCLOHEXANECARBOXYLATE. Organic Syntheses, 55, 57. doi:10.15227/orgsyn.055.0057
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
DDUDundee. (2023, February 9). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon [Video]. YouTube. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl Cyanoacetate, 97+%. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2021). Anhydrous Conditions. Retrieved from [Link]
-
Chemical LAND21. (n.d.). METHYL CYANOACETATE. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Material Science: The Role of Methyl 2-cyano-2-methylpropanoate in Polymer Production. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Cyano-2-methylpropanoic acid. PubChem. Retrieved from [Link]
-
ResearchGate. (2014). Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids With Cyano-Functionalized Anions. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methyl cyanoacetate. Retrieved from [Link]
- Bounaceur, R., et al. (2010). Experimental and modeling study of the thermal decomposition of methyl decanoate. Proceedings of the Combustion Institute, 33(1), 239-246.
- Hoagland, R. E., & Zablotowicz, R. M. (1999). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of agricultural and food chemistry, 47(5), 2153–2159.
-
SciSpace. (2014). Thermal decomposition mechanisms of alkylimidazolium ionic liquids with cyano-functionalized anions. Retrieved from [Link]
- Corson, B. B., Scott, R. W., & Vose, C. E. (1929). CYANOACETAMIDE. Organic Syntheses, 9, 36. doi:10.15227/orgsyn.009.0036
- Robins, L. I., Fogle, E., & Marlier, J. (2015). Mechanistic investigations of the hydrolysis of amides, oxoesters and thioesters via kinetic isotope effects and positional isotope exchange. Biochimica et biophysica acta, 1854(11), 1748–1755.
-
Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. Retrieved from [Link]
-
ResearchGate. (2018). Thermal dissociation of alkyl nitrites and recombination of alkyl radicals. Retrieved from [Link]
-
PubMed. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Retrieved from [Link]
-
PubMed. (2002). SAR and pH stability of cyano-substituted epothilones. Retrieved from [Link]
- Arnold, J., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Nature Chemical Biology, 17(10), 1094-1102.
-
Khan Academy. (n.d.). E2 mechanism: regioselectivity. Retrieved from [Link]
-
ResearchGate. (2017). Liquid chromatography-high resolution mass spectrometric methods for the surveillance monitoring of cyanotoxins in freshwaters. Retrieved from [Link]
-
Reddit. (2023). Reasoning for choosing sterically-hindered base. Retrieved from [Link]
-
PubMed. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Retrieved from [Link]
-
PubMed. (1999). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Retrieved from [Link]
-
JoVE. (2017, January 17). Performing a Reaction Under an Inert Atmosphere [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). The formation of 2-cyano-2-propyl radical by degradation of 2,2'-azobis(2-methylpropionitrile). Retrieved from [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
- Dasgupta, A. (2012). Analytical methods for therapeutic drug monitoring and toxicology. John Wiley & Sons.
-
Chemistry LibreTexts. (2021). 8.1: E2 Reaction. Retrieved from [Link]
- Tiwari, P., Kumar, B., Kaur, M., Kaur, G., & Kaur, H. (2011). Phytochemical screening and Extraction: A Review. Internationale Pharmaceutica Sciencia, 1(1), 98-106.
-
Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from [Link]
-
PubMed. (2016). A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. Retrieved from [Link]
-
SAS Publishers. (n.d.). Degradation Study of Entacapone Bulk Drug by HPLC with PDA Detector. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. ars.usda.gov [ars.usda.gov]
- 4. multichemindia.com [multichemindia.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. youtube.com [youtube.com]
- 10. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. m.youtube.com [m.youtube.com]
- 12. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 13. content.e-bookshelf.de [content.e-bookshelf.de]
- 14. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in Methyl 2-cyano-2-methylpropanoate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-cyano-2-methylpropanoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate the formation of common byproducts in your reactions. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Introduction: The Chemistry of Methyl 2-cyano-2-methylpropanoate
Methyl 2-cyano-2-methylpropanoate is a versatile building block in organic synthesis, valued for its dual functionality of a nitrile and an ester group.[1] However, these reactive centers can also lead to the formation of undesired byproducts, complicating reaction work-ups and reducing yields. This guide will equip you with the knowledge to anticipate, identify, and control these side reactions.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common byproducts I should expect in my reactions involving Methyl 2-cyano-2-methylpropanoate?
The two most prevalent byproducts are 2-cyano-2-methylpropanoic acid and isobutyronitrile .
-
2-cyano-2-methylpropanoic acid is the product of ester hydrolysis. This can occur under both acidic and basic conditions, often unintentionally due to the presence of trace amounts of water in reagents or solvents.
-
Isobutyronitrile is formed via the decarboxylation of 2-cyano-2-methylpropanoic acid. The presence of the electron-withdrawing cyano group at the α-position facilitates this decarboxylation, especially upon heating.
FAQ 2: My reaction mixture turned brown. What could be the cause?
Brown discoloration often indicates decomposition or polymerization. Vigorous reaction conditions, the presence of certain impurities, or prolonged reaction times can lead to the formation of colored byproducts. In some cases, side reactions involving the cyano group can lead to the formation of complex, colored materials.
FAQ 3: I have low yield of my desired product. What are the first things I should check?
Low yields can stem from a variety of issues. Here’s a logical troubleshooting workflow:
Caption: A stepwise approach to troubleshooting low reaction yields.
Start by verifying the purity of your Methyl 2-cyano-2-methylpropanoate and all other reagents. Next, carefully review your reaction conditions—temperature, reaction time, and inert atmosphere are critical. Finally, analyze your work-up procedure to ensure you are not losing product during extraction or purification. If these factors are optimized, a thorough analysis for byproducts is necessary.
Troubleshooting Guide: Identification and Mitigation of Key Byproducts
This section provides a detailed guide to identifying and managing the formation of the primary byproducts.
Byproduct 1: 2-cyano-2-methylpropanoic acid (Hydrolysis Product)
Mechanism of Formation:
The ester functionality of Methyl 2-cyano-2-methylpropanoate is susceptible to hydrolysis, yielding the corresponding carboxylic acid and methanol. This reaction can be catalyzed by both acid and base.
Caption: Simplified mechanism of acid and base-catalyzed hydrolysis.
Identification:
-
Thin Layer Chromatography (TLC): 2-cyano-2-methylpropanoic acid is significantly more polar than the starting ester. It will exhibit a lower Rf value on a normal-phase silica gel TLC plate.
-
Infrared (IR) Spectroscopy: Look for the appearance of a broad O-H stretch from the carboxylic acid (typically around 2500-3300 cm⁻¹) and a shift in the C=O stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most definitive method. In ¹H NMR, the methyl ester singlet (around 3.7 ppm) will be replaced by a broad singlet for the acidic proton (can be >10 ppm and may exchange with D₂O). In ¹³C NMR, the carboxylic acid carbonyl will appear at a different chemical shift than the ester carbonyl.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The carboxylic acid is less volatile than the ester and may require derivatization for efficient GC analysis. However, its presence can often be inferred from the absence of the starting material and the appearance of other degradation products. The mass spectrum of the underivatized acid will show a molecular ion peak at m/z 113.[2]
Mitigation Strategies:
-
Use Dry Solvents and Reagents: Ensure all solvents and non-aqueous reagents are rigorously dried before use.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Control Reaction Temperature: Higher temperatures can accelerate hydrolysis.
-
pH Control: If your reaction conditions permit, maintaining a neutral pH can minimize both acid and base-catalyzed hydrolysis.
Byproduct 2: Isobutyronitrile (Decarboxylation Product)
Mechanism of Formation:
2-cyano-2-methylpropanoic acid, the hydrolysis byproduct, can readily undergo decarboxylation upon heating to form isobutyronitrile and carbon dioxide. The stability of the intermediate carbanion, resonance-stabilized by the adjacent cyano group, is a key driving force for this reaction.
Caption: Decarboxylation of 2-cyano-2-methylpropanoic acid.
Identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Isobutyronitrile is a volatile compound and is readily detectable by GC-MS. The mass spectrum will show a molecular ion at m/z 69.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Infrared (IR) Spectroscopy: A sharp, medium-intensity peak for the C≡N stretch around 2245 cm⁻¹.
Mitigation Strategies:
-
Temperature Control: Since decarboxylation is often thermally induced, maintaining lower reaction and work-up temperatures is crucial.
-
Minimize Hydrolysis: The most effective way to prevent the formation of isobutyronitrile is to prevent the formation of its precursor, 2-cyano-2-methylpropanoic acid, by rigorously excluding water.
-
Avoid Strong Acids/Bases at High Temperatures: These conditions can facilitate both hydrolysis and subsequent decarboxylation.
Quantitative Analysis of Byproducts
For effective process optimization, it is essential to quantify the formation of byproducts. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.
Table 1: Typical HPLC Conditions for Analysis of Methyl 2-cyano-2-methylpropanoate and its Byproducts
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temp. | 30 °C |
Experimental Protocol: HPLC Analysis
-
Standard Preparation: Prepare stock solutions of Methyl 2-cyano-2-methylpropanoate, 2-cyano-2-methylpropanoic acid, and isobutyronitrile of known concentrations in the mobile phase.
-
Calibration Curve: Generate a calibration curve for each compound by injecting a series of dilutions and plotting peak area against concentration.
-
Sample Preparation: Dilute a known amount of your reaction mixture in the mobile phase.
-
Injection: Inject the prepared sample onto the HPLC system.
-
Quantification: Determine the concentration of each component in your sample by comparing their peak areas to the calibration curves.
Advanced Troubleshooting: Polymerization
Issue: Formation of a viscous oil or an insoluble solid in the reaction mixture.
Possible Cause: Polymerization of Methyl 2-cyano-2-methylpropanoate. The presence of both a nitrile and an ester group can, under certain conditions (e.g., presence of radical initiators, strong bases, or high temperatures), lead to polymerization.[7] Methyl 2-cyanoacrylates, structurally related compounds, are known to polymerize rapidly in the presence of moisture.[8][9]
Troubleshooting Steps:
-
Reaction Conditions:
-
Temperature: Avoid excessive heating.
-
Initiators: Ensure no unintended radical initiators (e.g., peroxides in solvents) are present. Consider adding a radical inhibitor if appropriate for your desired reaction.
-
pH: Strongly basic conditions can initiate anionic polymerization.
-
-
Purification of Starting Material: Ensure your starting material is free from impurities that could act as initiators.
-
Solvent Choice: The choice of solvent can influence polymerization. Less polar solvents may sometimes suppress unwanted polymerization.
Conclusion
Successful synthesis using Methyl 2-cyano-2-methylpropanoate hinges on a thorough understanding of its potential side reactions. By carefully controlling reaction conditions, particularly moisture and temperature, and by employing appropriate analytical techniques to monitor for the formation of byproducts like 2-cyano-2-methylpropanoic acid and isobutyronitrile, researchers can significantly improve reaction outcomes. This guide provides a foundational framework for troubleshooting; however, each specific reaction will have its own unique challenges. We encourage a systematic approach to problem-solving, starting with the principles outlined here.
References
- ChemicalBook. Isobutyronitrile(78-82-0) 1H NMR spectrum.
- SpectraBase. Isobutyronitrile - Optional[1H NMR] - Chemical Shifts.
- SpectraBase. Isobutyronitrile - Optional[13C NMR] - Chemical Shifts.
- PubChem. Isobutyronitrile | C4H7N | CID 6559.
- Indonesian Journal of Multidisciplinary Research. (2021). Semantic Scholar.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
- Chemistry LibreTexts. (2023).
- PubChem. 2-Cyano-2-methylpropanoic acid | C5H7NO2 | CID 11367091.
- SIELC Technologies. Separation of Acetic acid, cyano-, 2-methylpropyl ester on Newcrom R1 HPLC column.
- JEOL. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2.
- BLD Pharm.
- ResearchGate. (2021).
- Chemsrc.
- Doc Brown's Advanced Organic Chemistry.
- JEOL. (2020). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2.
- Centers for Disease Control and Prevention. (2014).
- Chemxpert Database.
- Centers for Disease Control and Prevention.
- NINGBO INNO PHARMCHEM CO.,LTD.
- NINGBO INNO PHARMCHEM CO.,LTD.
- ResearchGate. (2014).
- MiMeDB.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Cyano-2-methylpropanoic acid | C5H7NO2 | CID 11367091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isobutyronitrile | C4H7N | CID 6559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isobutyronitrile(78-82-0) 1H NMR [m.chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. nbinno.com [nbinno.com]
- 8. restoredcdc.org [restoredcdc.org]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl-2-cyanoacrylate [cdc.gov]
Technical Support Center: Optimizing the Polymerization of Methyl 2-cyano-2-methylpropanoate
Introduction: Methyl 2-cyano-2-methylpropanoate is a vinyl monomer notable for its rapid anionic polymerization capabilities, a reaction driven by the strong electron-withdrawing properties of its nitrile and ester groups.[1][2] This reactivity is foundational to its applications but also presents challenges, such as premature or sluggish polymerization. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and controlling the polymerization rate to achieve desired outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary polymerization mechanism for Methyl 2-cyano-2-methylpropanoate?
The primary mechanism is anionic chain-growth polymerization.[3][4] The process is typically initiated by weak bases or nucleophiles, such as trace amounts of moisture (hydroxyl ions), alcohols, amines, or phosphines.[3][5][6] The initiator attacks the electron-deficient β-carbon of the vinyl group, creating a resonance-stabilized carbanion at the α-carbon.[1][3] This carbanion then rapidly propagates by adding to subsequent monomer units.[3]
Q2: Why is my polymerization failing to initiate or proceeding too slowly?
Slow or failed polymerization is almost always due to one of three factors:
-
Presence of Acidic Inhibitors: Anionic polymerization is extremely sensitive to acidic species, which are added intentionally to stabilize the monomer during storage and prevent premature curing.[1][4] Strong acids can completely halt the reaction, while weak acids will slow it down.[4][7]
-
Inactive or Insufficient Initiator: The concentration and nucleophilicity of the initiator are critical. If the initiator is too weak or its concentration is too low, the rate of initiation will be negligible.
-
Low Temperature: Polymerization is an exothermic process.[3][4] Lowering the reaction temperature will decrease the kinetic energy of the molecules, significantly slowing the rates of both initiation and propagation.[4][8]
Q3: What are the most common initiators for this type of monomer?
A range of initiators can be used, varying in activity:
-
Weak Bases: Water (moisture), alcohols, and primary or secondary amines are common weak base initiators.[3][4] Polymerization initiated by ambient moisture is a hallmark of cyanoacrylates.[5][9]
-
Stronger Nucleophiles: For more controlled or rapid polymerization, stronger nucleophiles like tertiary amines (e.g., pyridine), tertiary phosphines (e.g., triphenylphosphine), and various ammonium salts are employed.[6][10]
-
Organometallic Reagents: For living anionic polymerization, initiators like n-butyllithium can be used, though these require stringent anhydrous and anaerobic conditions.[2]
Q4: How should I properly store and handle the monomer to ensure its reactivity?
To maintain monomer integrity and reactivity, adhere to the following:
-
Storage: Store in a cool, dark, and dry environment, typically refrigerated. The container should be opaque and tightly sealed to protect from light and moisture.
-
Stabilizers: The monomer is commercially supplied with acidic stabilizers (e.g., sulfonic acids) and radical inhibitors (e.g., hydroquinone) to prevent spontaneous polymerization.[11] Do not remove these until just before use.
-
Handling: Use acid-treated or polypropylene labware to prevent initiation by basic residues on glass surfaces.[6] Minimize exposure to atmospheric moisture and basic compounds.
Part 2: Troubleshooting Guide: Slow or Inhibited Polymerization
This section addresses specific experimental issues with a focus on root causes and actionable solutions.
Issue 1: Polymerization is Extremely Slow or Fails to Initiate
Potential Cause A: Excessive Acidic Stabilization The monomer contains acidic inhibitors to ensure shelf-life. If their concentration is too high for your initiator system, they will neutralize the initiator and prevent polymerization.
-
Solution 1: Monomer Purification. If precise control is needed, purify the monomer immediately before use to remove stabilizers. A common method is distillation under reduced pressure.[4][11] However, this is a hazardous procedure that must be performed with extreme care to avoid uncontrolled bulk polymerization. A simpler lab-scale method involves washing the monomer with a mild aqueous base followed by drying and vacuum distillation.
-
Solution 2: Increase Initiator Concentration. A more straightforward approach is to incrementally increase the concentration of your basic initiator to overcome the acidic stabilizer. This must be done empirically to find the optimal concentration for the desired rate.
Potential Cause B: Insufficiently Active Initiator Trace moisture is often enough to initiate polymerization for adhesive applications, but for bulk or solution polymerization, a more potent initiator may be required.[2][5]
-
Solution: Select a Stronger Initiator. If using weak bases like water or alcohols is proving too slow, switch to a more powerful nucleophile. Tertiary amines or phosphines are excellent choices for increasing the polymerization rate.[6]
Potential Cause C: Low Reaction Temperature The rate of chemical reactions, including polymerization, is highly dependent on temperature.[4][12]
-
Solution: Increase the Reaction Temperature. Gently warming the reaction mixture can significantly accelerate the polymerization rate.[4][13] However, be aware that higher temperatures can also lead to a lower molecular weight of the resulting polymer and potentially increase side reactions.[8][14] A typical starting point is to raise the temperature in 10°C increments from ambient.
Issue 2: Polymerization Starts but Terminates Prematurely
Potential Cause: Impurities in Monomer or Solvent Impurities, particularly acidic compounds or water (in non-aqueous systems), can act as chain-terminating agents.[1][3] Protic impurities can protonate the propagating carbanion, effectively killing the polymer chain.
-
Solution 1: Monomer and Solvent Purification. Ensure the monomer is pure (see Issue 1, Cause A). If using a solvent, it must be rigorously dried and purified. For example, THF should be distilled from a suitable drying agent like sodium/benzophenone.
-
Solution 2: Use an Anhydrous, Aprotic Solvent. If conducting the polymerization in solution, select a solvent that is aprotic and can be made anhydrous, such as tetrahydrofuran (THF), acetone, or nitromethane.[1][14]
Part 3: Experimental Protocols & Data
Protocol 1: Purification of Methyl 2-cyano-2-methylpropanoate Monomer
This protocol should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Preparation: Add the stabilized monomer to a round-bottom flask equipped with a magnetic stir bar.
-
Washing (Optional, for removing acidic stabilizers): Add an equal volume of 5% aqueous sodium bicarbonate solution. Stir vigorously for 10 minutes. Transfer the mixture to a separatory funnel and discard the aqueous layer. Wash the monomer layer twice with deionized water.
-
Drying: Dry the monomer over anhydrous magnesium sulfate or calcium chloride. Filter to remove the drying agent.
-
Distillation: Add a radical inhibitor (e.g., hydroquinone, ~200 ppm) to the dried monomer. Perform vacuum distillation at the lowest possible temperature to prevent thermal polymerization. The exact conditions will depend on your vacuum setup. Collect the purified monomer in a receiver cooled in an ice bath.
-
Storage: Immediately store the purified monomer under an inert atmosphere (e.g., argon or nitrogen) at low temperature (-20°C) and add a known amount of stabilizer if it will not be used immediately.
Protocol 2: General Procedure for Accelerated Anionic Polymerization
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere, add the desired amount of purified monomer via syringe. If using a solvent, add it first.
-
Temperature Control: Place the flask in a temperature-controlled bath (e.g., oil or water bath) set to the desired reaction temperature (e.g., 25°C - 60°C).
-
Initiation: Prepare a stock solution of the chosen initiator (e.g., triphenylphosphine in dry THF). Using a syringe, add the desired amount of initiator to the stirring monomer solution. The polymerization is often very fast and may be visible as an increase in viscosity or a temperature rise.[3]
-
Quenching: After the desired time or conversion is reached, quench the reaction by adding a weak acid, such as acetic acid, to terminate the living anionic chains.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane). Filter the resulting polymer, wash with fresh non-solvent, and dry under vacuum.
Table 1: Qualitative Effect of Variables on Polymerization Rate
| Variable | Change | Effect on Polymerization Rate | Rationale & Key Considerations |
| Initiator | Increase Concentration | Increase | More initiating species lead to a higher number of growing polymer chains. |
| Increase Nucleophilicity | Increase | A stronger nucleophile (e.g., PPh₃ vs H₂O) initiates the polymerization more rapidly.[6] | |
| Temperature | Increase | Increase | Provides higher kinetic energy, increasing the frequency and success of molecular collisions.[4][13] |
| Decrease | Decrease | Reduces reaction rate; useful for controlling highly exothermic reactions.[4] | |
| Inhibitor | Increase Concentration | Decrease | Acidic inhibitors neutralize the basic initiator, slowing or stopping the reaction.[4][7] |
| Solvent | Aprotic vs. Protic | Increase | Aprotic solvents (e.g., THF) are preferred as protic solvents (e.g., water, methanol) can terminate the anionic chain.[1] |
Part 4: Visualizing the Process
Diagram 1: Anionic Polymerization Mechanism
Caption: Logical workflow for diagnosing slow polymerization issues.
Part 5: References
-
Samuel, H.S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142. [Link]
-
Lalevée, J., et al. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. Molecules, 23(2), 465. [Link]
-
Chemistry LibreTexts. (2024). 31.1: Chain-Growth Polymers. [Link]
-
Vauthier, C. (2012). Polymerization of alkyl cyanoacrylates by anionic mechanism. ResearchGate. [Link]
-
Simula, A., et al. (2019). Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators. Chemical Science, 10(3), 864-871. [Link]
-
Simula, A., et al. (2019). Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators. ResearchGate. [Link]
-
JoVE. (2023). Anionic Chain-Growth Polymerization: Overview. Journal of Visualized Experiments. [Link]
-
Samuel, H.S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. [Link]
-
Laffan, D., et al. (2012). Cyanoacrylates: Towards High Temperature Resistant Instant Adhesives. A Critical Review. ResearchGate. [Link]
-
Tazawa, R., & Imoto, K. (2015). Method for purifying ethyl-2-cyanoacrylate adhesive composition and ethyl-2-cyanoacrylate adhesive composition. Google Patents, US8945299B2.
-
Lehane, C., et al. (n.d.). An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using. CORE. [Link]
-
Permabond. (n.d.). How to prevent blooming issue of Instant Adhesive or Cyanoacrylate Adhesive. [Link]
-
Malofsky, B. M., & Malofsky, A. G. (2007). Method for producing a cyanoacrylate monomer. Google Patents, US20070213553A1.
-
Malofsky, B. M., & Malofsky, A. G. (2008). A method for producing a cyanoacrylate monomer. Google Patents, EP1993996B1.
-
Vouvoudi, E. C., et al. (2022). Thermal Treatment of a Commercial Polycyanoacrylate Adhesive Addressed for Instant Glass Restoration, for Investigating Its Ageing Tolerance. MDPI. [Link]
-
Quora. (2019). How to keep cyanoacrylate glue from hardening in the tube? [Link]
-
Poulain, N., et al. (2017). Polymerization kinetics of N-butyl cyanoacrylate glues used for vascular embolization. Journal of the Mechanical Behavior of Biomedical Materials, 69, 307-317. [Link]
-
Zhang, S., et al. (2013). Effect of polymerization conditions on reactive kinetics of butyl acrylate. ResearchGate. [Link]
-
Action Adhesives. (2025). Why is my cyanoacrylate not bonding properly? [Link]
-
Reddit. (2015). ELI5: Why does superglue always take forever to dry on the desired surface, but bonds to your skin in a microsecond? [Link]
-
Lalevée, J., et al. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. Semantic Scholar. [Link]
-
Al-Ahdal, K., et al. (2017). Factors affecting polymerization of resin-based composites: A literature review. The Saudi Dental Journal, 29(2), 48-56. [Link]
-
Canale, A.J., et al. (1960). Methyl a-Cyanoacrylate. I. Free-Radical Homopolymerization. Journal of Polymer Science, 44(143), 231-232. [Link]
-
Lalevée, J., et al. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. MDPI. [Link]
-
Lalevée, J., et al. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. ResearchGate. [Link]
Sources
- 1. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Anionic Chain-Growth Polymerization: Overview [jove.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04729D [pubs.rsc.org]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Factors affecting polymerization of resin-based composites: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. afinitica.com [afinitica.com]
Technical Support Center: Scaling Up Methyl 2-cyano-2-methylpropanoate Production
Welcome to the technical support center for the synthesis and scale-up of Methyl 2-cyano-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with transitioning this vital chemical intermediate from the bench to bulk production.[1][2] Methyl 2-cyano-2-methylpropanoate is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[3][4] However, its large-scale synthesis presents unique hurdles related to reaction control, safety, and purification that demand careful consideration.
This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for Methyl 2-cyano-2-methylpropanoate and their scale-up suitability?
A1: Several synthetic routes exist, but their feasibility for scale-up varies significantly.[3]
-
Route 1: From Acetone Cyanohydrin: This is a common and industrially relevant pathway. It typically involves the reaction of stabilized acetone cyanohydrin with an acylating agent (like methyl chloroformate) in the presence of a base. While cost-effective, this route involves handling highly toxic acetone cyanohydrin, which readily decomposes to hydrogen cyanide gas.[5] Its scale-up requires stringent safety protocols and specialized equipment.
-
Route 2: Esterification of 2-cyano-2-methylpropanoic acid: This method involves reacting the corresponding carboxylic acid with methanol under acidic catalysis.[3] It is a straightforward and relatively safe method. However, the multi-step synthesis and potential cost of the starting carboxylic acid can be a drawback for large-scale economic viability.
-
Route 3: Michael Addition: This route uses a malonic ester derivative and acrylonitrile.[3] While effective, it can be a multi-step process that may present challenges in purification and atom economy at an industrial scale.
For the purposes of this guide, we will focus on the challenges associated with the acetone cyanohydrin route due to its industrial relevance and inherent scale-up complexities.
Q2: What are the most critical safety concerns when scaling up production, particularly with acetone cyanohydrin?
A2: Safety is the paramount concern. Acetone cyanohydrin is fatal if swallowed, inhaled, or in contact with skin.[6] It is unstable and can decompose violently.
-
Hydrogen Cyanide (HCN) Evolution: Acetone cyanohydrin readily decomposes back to acetone and highly toxic HCN gas, especially in the presence of bases, water, or heat.[5] All operations must be conducted in a well-ventilated area, under a fume hood, with continuous HCN monitoring.[7]
-
Exothermic Reaction: The reaction is often highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.[8]
-
Handling and PPE: Personnel must use extensive personal protective equipment (PPE), including complete protective clothing, respiratory protection (self-contained breathing apparatus may be required), and appropriate gloves.[9] Eyewash stations and safety showers are mandatory.[7] An emergency response plan, including access to cyanide antidotes, must be in place.[5]
Q3: How do reaction kinetics and heat transfer limitations impact the process during scale-up?
A3: As reactor volume increases, heat and mass transfer limitations become significant challenges.[8][10]
-
Heat Transfer: A lab-scale flask can be cooled effectively with an ice bath. A 1000 L reactor cannot. The heat generated by the exothermic reaction can build up, leading to "hot spots" that accelerate decomposition and side reactions.[8] This necessitates controlled, slow addition of reagents and the use of jacketed reactors with efficient cooling systems.
-
Mass Transfer: Inadequate mixing in a large reactor can lead to localized high concentrations of reactants, causing spikes in temperature and the formation of impurities. The efficiency of stirring and the reactor's geometry are critical for maintaining a homogenous reaction mixture.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems encountered during the scale-up process in a direct question-and-answer format.
Category: Reaction & Yield
Q: My reaction yield has dropped significantly from 90% at the lab scale to 60% in the pilot plant. What are the likely causes?
A: This is a classic scale-up challenge. The root cause is often multifactorial, stemming from issues with thermal control and mixing.
-
Probable Cause 1: Poor Temperature Control. Localized overheating due to inefficient heat dissipation in a large reactor can promote the decomposition of acetone cyanohydrin or lead to side reactions.
-
Solution: Implement a staged temperature profile. Start the reaction at a lower temperature and allow it to slowly warm. Crucially, control the addition rate of your reagents to match the reactor's cooling capacity, ensuring the internal temperature never exceeds the set point. Use a reactor with a high-efficiency cooling jacket and consider internal cooling coils for very large volumes.
-
-
Probable Cause 2: Inefficient Mixing. In a large vessel, reactants may not be homogenously mixed, creating pockets of high concentration that can lead to unwanted side-product formation.
-
Solution: Evaluate your agitation system. The stirrer type (e.g., anchor, turbine), speed (RPM), and baffle design are critical. For viscous reaction mixtures, a more powerful motor and a multi-stage impeller may be necessary to ensure proper turnover.
-
-
Probable Cause 3: Reagent Stability. The longer duration of a large-scale reaction can lead to the degradation of sensitive reagents, especially unstabilized acetone cyanohydrin.
-
Solution: Ensure your acetone cyanohydrin is properly stabilized (typically kept slightly acidic, pH 4-5).[5] Perform reagent addition under an inert atmosphere (e.g., Nitrogen) to prevent oxidative side reactions.
-
Category: Purity & Byproducts
Q: I'm observing a significant new impurity in my crude product that wasn't present in the lab. How do I identify and mitigate it?
A: The appearance of new impurities often points to side reactions favored by the extended reaction times or higher temperature gradients found at scale.
-
Probable Cause 1: Hydrolysis. Water is a critical enemy. The nitrile and ester groups in the product are susceptible to hydrolysis, forming 2-cyano-2-methylpropanoic acid and methanol, especially if the reaction work-up is prolonged or acidic/basic conditions are not well-controlled.[3]
-
Solution: Use anhydrous solvents and ensure all reagents have a low water content. During the aqueous work-up, use cold deionized water or brine to minimize product hydrolysis and work quickly. Neutralize the reaction mixture carefully to a stable pH before extraction.
-
-
Probable Cause 2: Polymerization. Under certain conditions (e.g., presence of strong bases or high temperatures), the cyano group can initiate polymerization, leading to oligomeric byproducts.
-
Solution: Maintain strict temperature control. Ensure the base is added slowly and subsurface to avoid localized high concentrations. The use of radical inhibitors, depending on the specific mechanism, could be explored in small-scale validation runs.
-
Category: Work-up & Purification
Q: During aqueous extraction, I'm struggling with persistent emulsions that are causing significant loss of product.
A: Emulsion formation is common when scaling up extractions due to the higher shear forces from mechanical stirrers and larger interfacial areas.
-
Solution 1: Change Agitation. Instead of high-speed stirring, gently agitate the layers by bubbling nitrogen through the vessel or using a slow, large-paddled stirrer.
-
Solution 2: Break the Emulsion. Add a saturated brine solution (NaCl) to increase the aqueous phase's ionic strength, which helps coalesce the organic droplets. In some cases, a small amount of a different, water-immiscible solvent can help break the emulsion.
-
Solution 3: Centrifugation. For high-value products, using a continuous liquid-liquid centrifuge is a highly effective but capital-intensive solution for separating emulsions at an industrial scale.
Q: My final product is failing purity specifications after vacuum distillation due to a close-boiling impurity.
A: This indicates that simple distillation is insufficient. The impurity may form an azeotrope with the product or have a very similar boiling point.
-
Solution 1: Fractional Distillation. Increase the efficiency of your separation by using a packed distillation column (e.g., with Raschig rings or structured packing) to increase the number of theoretical plates. This provides a better separation of components with close boiling points.
-
Solution 2: Recrystallization. If the product is a solid at a lower temperature or can be derivatized, consider developing a recrystallization protocol. This method purifies based on differences in solubility rather than boiling point and can be highly effective for removing isomeric or structurally similar impurities.
Data & Protocols
Illustrative Scale-Up Parameter Comparison
The following table provides a conceptual comparison of key parameters when moving from a laboratory to a pilot-plant scale. Actual values must be determined experimentally.
| Parameter | Lab Scale (1 L Flask) | Pilot Scale (100 L Reactor) | Rationale for Change |
| Reagent Addition Time | 15 - 30 minutes | 2 - 4 hours | To manage exotherm and stay within the cooling capacity of the larger reactor.[8] |
| Agitator Speed | 300 - 500 RPM (Magnetic Stirrer) | 100 - 200 RPM (Impeller) | Focus shifts from speed to torque and creating bulk fluid movement to ensure homogeneity without excessive shear. |
| Max. Internal Temp. | 5 - 10 °C | 5 - 10 °C (with tighter control) | The target temperature remains the same, but maintaining it is harder and requires more sophisticated process control. |
| Typical Yield | 85 - 95% | 75 - 85% | A slight decrease is common due to longer processing times and transfer losses, which process optimization aims to minimize. |
| Work-up Time | 1 hour | 4 - 6 hours | Handling larger volumes for transfers, phase splits, and washes is inherently slower. |
Protocol: Synthesis from Acetone Cyanohydrin (Illustrative)
Warning: This procedure involves extremely hazardous materials and should only be performed by trained personnel with appropriate engineering controls and emergency procedures in place.[5][9]
Step 1: Reaction Setup
-
Ensure a clean, dry, and inert 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, cooling jacket, and an addition funnel.
-
Vent the reactor through a scrubber system containing sodium hypochlorite solution to neutralize any potential HCN gas.
-
Charge the reactor with stabilized Acetone Cyanohydrin (1.0 eq) and an anhydrous, inert solvent (e.g., Toluene).
-
Begin agitation and cool the reactor contents to 0-5 °C using the cooling jacket.
Step 2: Reagent Addition
-
Slowly add a suitable base (e.g., Pyridine, 1.1 eq) via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Following the base, add Methyl Chloroformate (1.05 eq) dropwise over 2-3 hours. This step is highly exothermic; the addition rate is critical for temperature control.
-
After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2-4 hours.
Step 3: In-Process Control (IPC)
-
Carefully take a sample from the reaction mixture. Quench it immediately in a vial containing dilute acid.
-
Analyze the sample by GC or TLC to monitor the disappearance of the starting material. The reaction is complete when <1% of the limiting reagent remains.
Step 4: Work-up and Isolation
-
Once complete, slowly quench the reaction by adding cold 1M HCl solution, maintaining the temperature below 15 °C.
-
Separate the organic layer. Wash the organic phase sequentially with cold deionized water, 5% sodium bicarbonate solution, and finally, saturated brine. Check for and manage any emulsions.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
Step 5: Purification
-
The resulting crude oil is purified by fractional vacuum distillation to yield Methyl 2-cyano-2-methylpropanoate as a clear liquid.
Visualizations
Troubleshooting Workflow: Low Product Yield
Caption: Decision tree for diagnosing the root cause of low yield during scale-up.
Synthetic Pathway Diagram
Caption: Reaction scheme for the synthesis of the target molecule from acetone cyanohydrin.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetone cyanohydrin. Retrieved from [Link]
-
IPCS. (n.d.). ICSC 0611 - ACETONE CYANOHYDRIN. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 2-cyano-2-methylpropanoate: A Versatile Intermediate for Organic Synthesis and Material Science. Retrieved from [Link]
-
CPI. (2025). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Material Science: The Role of Methyl 2-cyano-2-methylpropanoate in Polymer Production. Retrieved from [Link]
-
ResearchGate. (2025). Industrial Scale-Up Challenges in Catalytic Methanol Production. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy Methyl 2-cyano-2-methylpropanoate | 72291-30-6 [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. ACETONE CYANOHYDRIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. researchgate.net [researchgate.net]
- 9. ICSC 0611 - ACETONE CYANOHYDRIN [chemicalsafety.ilo.org]
- 10. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
Technical Support Center: Synthesis of Methyl 2-cyano-2-methylpropanoate
Welcome to the technical support center for the synthesis of Methyl 2-cyano-2-methylpropanoate. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to anticipate and resolve challenges in your synthetic workflow, ensuring high purity and yield.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of Methyl 2-cyano-2-methylpropanoate, providing explanations for their causes and actionable solutions.
Issue 1: Low Yield of Methyl 2-cyano-2-methylpropanoate
Question: My reaction yield is consistently lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors, primarily incomplete reactions, side reactions, or product loss during workup and purification. Let's break down the common culprits based on the synthetic route:
Route 1: Esterification of 2-Cyano-2-methylpropanoic Acid
-
Incomplete Reaction: The Fischer esterification is an equilibrium-driven process.[1][2] To drive the reaction towards the product, it is crucial to either use a large excess of methanol or effectively remove the water byproduct.
-
Solution:
-
Use methanol as the solvent to ensure it is in large excess.
-
Employ a Dean-Stark apparatus to azeotropically remove water as it is formed.
-
Consider using a dehydrating agent, such as molecular sieves, though this is less common in large-scale reactions.
-
-
-
Side Reactions:
-
Decarboxylation: 2-Cyano-2-methylpropanoic acid can undergo decarboxylation at elevated temperatures to form isobutyronitrile.[3][4] This is particularly a risk if the reaction is heated for prolonged periods.
-
Solution: Maintain a moderate reaction temperature (typically refluxing methanol) and monitor the reaction progress to avoid unnecessarily long reaction times.
-
-
Hydrolysis: The ester product can be hydrolyzed back to the carboxylic acid and methanol in the presence of water and an acid catalyst.[5][6]
-
Solution: Ensure efficient removal of water from the reaction mixture.
-
-
Route 2: Michael Addition of a Cyanide Source to Methyl Methacrylate
-
Incomplete Reaction: The nucleophilicity of the cyanide source and the reactivity of the Michael acceptor are key.
-
Solution:
-
Ensure the use of a suitable cyanide source (e.g., HCN, TMSCN) and an appropriate catalyst (e.g., a weak base) to facilitate the conjugate addition.[7]
-
Optimize the reaction temperature; some Michael additions are slow at room temperature and may require gentle heating.
-
-
-
Side Reactions:
-
Polymerization: Methyl methacrylate can polymerize, especially in the presence of radical initiators or at higher temperatures.[8]
-
Solution: Ensure the reaction is performed under an inert atmosphere and at a controlled temperature. Use purified methyl methacrylate, free from polymerization inhibitors if the reaction conditions are compatible, or add a suitable inhibitor if necessary.
-
-
1,2-Addition: While less common for cyanide, strong nucleophiles can add directly to the carbonyl group.[9]
-
Solution: Use conditions that favor conjugate (1,4) addition, such as using a soft nucleophile like cyanide.
-
-
Route 3: From Acetone Cyanohydrin
-
Incomplete Reaction: The reaction of acetone cyanohydrin with an acid and methanol to form the desired product involves the formation of an intermediate methacrylamide sulfate.[10][11] Incomplete conversion at any stage will result in a lower yield.
-
Solution: Carefully control the reaction stoichiometry and temperature at each step of the process.
-
-
Side Reactions:
-
Formation of Methacrylamide: If the final esterification step with methanol is incomplete, methacrylamide may be a significant byproduct.[12]
-
Solution: Ensure a sufficient excess of methanol and adequate reaction time for the esterification step.
-
-
Hydrolysis of Acetone Cyanohydrin: Acetone cyanohydrin can decompose back to acetone and hydrogen cyanide, especially in the presence of water or bases.[10][13]
-
Solution: Use anhydrous conditions and a controlled addition of reagents.
-
-
Issue 2: Presence of an Acidic Impurity in the Final Product
Question: After purification, my final product is contaminated with an acidic impurity, as indicated by pH testing or analytical data. What is this impurity and how can I remove it?
Answer:
The most likely acidic impurity is 2-cyano-2-methylpropanoic acid . Its presence can be attributed to several factors:
-
Incomplete Esterification: If you are using the esterification route, any unreacted starting material will remain in your product.
-
Hydrolysis of the Ester: Methyl 2-cyano-2-methylpropanoate can hydrolyze back to the carboxylic acid during the workup or purification if exposed to acidic or basic aqueous conditions for an extended period.[5][6]
Troubleshooting and Purification:
-
Reaction Optimization: To minimize the formation of this impurity, ensure your esterification reaction goes to completion by using the strategies mentioned in "Issue 1".
-
Workup Procedure:
-
During the aqueous workup, perform washes with a mild base, such as a saturated sodium bicarbonate solution, to neutralize and remove the acidic impurity.
-
Caution: Be mindful that prolonged contact with a strong base can also promote hydrolysis of your ester product. Perform the basic washes efficiently and at a low temperature if possible.
-
-
Purification:
-
If the acidic impurity persists, a careful distillation under reduced pressure can separate the more volatile methyl 2-cyano-2-methylpropanoate from the less volatile carboxylic acid.
-
Alternatively, column chromatography on silica gel can be used, though this is often less practical for large-scale purifications.
-
Issue 3: Discoloration of the Product (Yellow or Brown Hue)
Question: My final product has a yellow to brown discoloration. What is the cause and how can I obtain a colorless product?
Answer:
Discoloration in the final product often points to the presence of high-molecular-weight byproducts or degradation products. The specific cause can depend on the synthetic route:
-
Michael Addition Route: Polymerization of methyl methacrylate is a likely cause of discoloration.[8] Even small amounts of oligomers can impart a yellow tint.
-
General Causes:
-
Degradation at High Temperatures: Prolonged heating during the reaction or distillation can lead to decomposition and the formation of colored impurities.
-
Presence of Catalysts/Reagents: Residual catalysts or certain reagents, if not completely removed, can cause discoloration.
-
Solutions:
-
Control Reaction Temperature: Avoid excessive heating. Monitor the reaction temperature closely and use the minimum effective temperature to achieve a reasonable reaction rate.
-
Inert Atmosphere: For reactions sensitive to oxidation or radical polymerization, such as the Michael addition to methyl methacrylate, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored byproducts.
-
Purification:
-
Distillation: Careful vacuum distillation is often the most effective method for removing colored, non-volatile impurities. Ensure the distillation is performed at the lowest possible pressure to minimize the required temperature.
-
Activated Carbon Treatment: In some cases, treating a solution of the crude product with a small amount of activated carbon can help to adsorb colored impurities. The solution is then filtered before proceeding with distillation.
-
Column Chromatography: For smaller scales, column chromatography can be very effective at separating the desired product from colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and reagents for the synthesis of Methyl 2-cyano-2-methylpropanoate?
For the esterification route , high-purity 2-cyano-2-methylpropanoic acid and anhydrous methanol are recommended. The use of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is typical.[2]
For the Michael addition route , freshly distilled methyl methacrylate and a reliable cyanide source such as hydrogen cyanide or trimethylsilyl cyanide (TMSCN) are crucial. The choice of catalyst will depend on the specific cyanide source.[7]
For the acetone cyanohydrin route , stabilized acetone cyanohydrin and concentrated sulfuric acid are the key reagents, followed by methanol for the esterification step.[10]
Q2: What analytical techniques are best for assessing the purity of Methyl 2-cyano-2-methylpropanoate?
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.[14][15] It can help to identify unreacted starting materials, solvent residues, and common byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to confirm the identity of the desired product and to detect and quantify impurities if their signals do not overlap with the product signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of the key functional groups (cyano and ester) in the final product.
Q3: What are the best practices for storing purified Methyl 2-cyano-2-methylpropanoate?
Methyl 2-cyano-2-methylpropanoate should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It should be kept away from sources of moisture to prevent hydrolysis. While it is a relatively stable compound, prolonged storage at elevated temperatures should be avoided to minimize any potential degradation.
Q4: Can I use other alcohols besides methanol for the esterification reaction?
Yes, other primary or secondary alcohols can be used to synthesize the corresponding esters. However, the reaction conditions, particularly the temperature and method for water removal, may need to be adjusted based on the boiling point of the alcohol used.
Visualizing Synthetic Pathways and Impurity Formation
To further aid in understanding the synthetic process, the following diagrams illustrate the key reaction pathways and potential side reactions.
Caption: Fischer Esterification and Potential Side Reactions.
Caption: Michael Addition and Polymerization Side Reaction.
Caption: Synthesis from Acetone Cyanohydrin and Decomposition.
Quantitative Data Summary
| Parameter | Esterification Route | Michael Addition Route | Acetone Cyanohydrin Route |
| Typical Yield | 70-90% | 60-85% | 80-95% |
| Key Reagents | 2-Cyano-2-methylpropanoic acid, Methanol, Acid Catalyst | Methyl Methacrylate, Cyanide Source, Base Catalyst | Acetone Cyanohydrin, Sulfuric Acid, Methanol |
| Common Impurities | 2-Cyano-2-methylpropanoic acid, Isobutyronitrile | Poly(methyl methacrylate), Unreacted Methyl Methacrylate | Methacrylamide, Acetone |
| Purification Method | Vacuum Distillation | Vacuum Distillation | Vacuum Distillation |
Experimental Protocols
Protocol 1: Synthesis via Fischer Esterification
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-cyano-2-methylpropanoic acid (1.0 eq).
-
Add an excess of anhydrous methanol (5-10 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis via Michael Addition
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suitable solvent (e.g., THF) and the cyanide source (e.g., TMSCN, 1.1 eq).
-
Add a catalytic amount of a suitable base (e.g., a tertiary amine).
-
Cool the mixture to 0 °C and add methyl methacrylate (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by vacuum distillation.
References
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Coupling of the Decarboxylation of 2‐Cyano‐2‐phenylpropanoic Acid to Large‐Amplitude Motions: A Convenient Fuel for an Acid–Base‐Operated Molecular Switch | Publicación [silice.csic.es]
- 5. Buy Methyl 2-cyano-2-methylpropanoate | 72291-30-6 [smolecule.com]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Screening of Oligomeric (Meth)acrylate Vaccine Adjuvants Synthesized via Catalytic Chain Transfer Polymerization | MDPI [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]
- 11. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 12. EP0226724A1 - Process for the production of methacrylamide - Google Patents [patents.google.com]
- 13. ACETONE CYANOHYDRIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. Page loading... [wap.guidechem.com]
- 15. jmchemsci.com [jmchemsci.com]
Methyl 2-cyano-2-methylpropanoate reaction workup and purification issues
Technical Support Center: Methyl 2-Cyano-2-Methylpropanoate
A Guide to Navigating Synthesis, Workup, and Purification Challenges
Welcome to the technical support center for methyl 2-cyano-2-methylpropanoate. As a versatile intermediate in organic synthesis, particularly for pharmaceuticals and advanced materials, its successful preparation is crucial for many research and development projects.[1][2][3] This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and detailed protocols to address common issues encountered during its synthesis, workup, and purification.
Synthesis at a Glance: The Acetone Cyanohydrin Route
A prevalent method for synthesizing methyl 2-cyano-2-methylpropanoate involves the reaction of a cyaniding agent with a suitable methyl propanoate precursor. A common laboratory and industrial approach utilizes acetone cyanohydrin.[4][5] While effective, this route presents challenges, particularly concerning the handling of toxic reagents and the separation of the final product from byproducts and unreacted starting materials.
Core Reaction:
-
Reactants: Acetone cyanohydrin and a methyl-containing reactant (e.g., methyl chloroacetate).[4]
-
Product: Methyl 2-cyano-2-methylpropanoate.
-
Key Challenge: Efficiently separating the desired ester from unreacted starting materials and side products, such as the hydrolyzed carboxylic acid.[1]
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during your experimental work.
Reaction Workup Issues
Q1: My reaction mixture forms a persistent emulsion during the aqueous wash. How can I resolve this?
A1: Emulsion formation is a common issue, often caused by the presence of high-polarity solvents or the generation of salts that act as surfactants.
-
Causality: If a polar aprotic solvent like DMF or DMSO was used in the reaction, it can increase the mutual solubility of the organic and aqueous phases, leading to stable emulsions. The presence of anionic and cationic species from reagents or byproducts can also stabilize oil-in-water or water-in-oil droplets.
-
Troubleshooting Steps:
-
Brine Addition: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.
-
Solvent Dilution: Add more of your extraction solvent (e.g., diethyl ether, ethyl acetate) to decrease the overall polarity of the organic phase.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to coalesce the dispersed droplets.
-
Centrifugation: If available, centrifuging the mixture can provide the necessary force to separate the layers.
-
Q2: I'm struggling to remove unreacted acetone cyanohydrin from my organic layer. What is the most effective washing procedure?
A2: Acetone cyanohydrin is highly toxic and its removal is critical.[6][7][8] It is water-soluble but can still partition into the organic layer, especially if the product concentration is high.
-
Causality: Acetone cyanohydrin exists in equilibrium with acetone and hydrogen cyanide (HCN), particularly under basic or acidic conditions.[5] Its polar nature allows it to be washed out with water, but its small size and potential for hydrogen bonding can lead to incomplete removal.
-
Recommended Workup Protocol:
-
Initial Water Washes: Begin with several washes using deionized water to remove the bulk of the acetone cyanohydrin.
-
Dilute Base Wash (Caution): A wash with a dilute, cold (0-5 °C) solution of sodium bicarbonate can help to decompose any remaining acetone cyanohydrin. However, be aware that basic conditions can also promote the hydrolysis of your ester product to 2-cyano-2-methylpropanoic acid.[1][9] Monitor the pH carefully and keep the contact time brief.
-
Brine Wash: A final wash with brine will help to remove residual water from the organic layer before drying.
-
Q3: My final product is contaminated with 2-cyano-2-methylpropanoic acid. How did this happen and how can I prevent it?
A3: The presence of the corresponding carboxylic acid is a result of ester hydrolysis.[1]
-
Causality: The ester functional group in methyl 2-cyano-2-methylpropanoate is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[1] This can occur during the reaction if water is present or during an aggressive aqueous workup.
-
Prevention & Removal:
-
During Workup: Use neutral or near-neutral washing conditions (e.g., water, brine). If an acidic or basic wash is necessary, perform it quickly at low temperatures.
-
Removal: If the carboxylic acid has already formed, it can be removed by washing the organic layer with a dilute solution of sodium bicarbonate. The deprotonated carboxylate salt will be soluble in the aqueous layer. Be sure to re-acidify the aqueous layer and extract with an organic solvent if you wish to recover the acid.
-
Purification Challenges
Q4: I am attempting to purify my product by distillation, but it appears to be decomposing or polymerizing at higher temperatures. What are the correct distillation parameters?
A4: Methyl 2-cyano-2-methylpropanoate has a relatively high boiling point (approximately 186.5°C at atmospheric pressure), which can lead to thermal degradation.[1]
-
Causality: The presence of both a cyano and an ester group can make the molecule susceptible to decomposition or polymerization at elevated temperatures. This is a known issue for related compounds like methyl cyanoacrylate.[10]
-
Optimized Distillation Protocol:
-
Vacuum Distillation: This is mandatory. By reducing the pressure, you significantly lower the boiling point, allowing the product to distill at a temperature that minimizes thermal stress. Aim for a pressure that brings the boiling point into the 70-90°C range.
-
Use of Inhibitors: Consider adding a small amount of a radical inhibitor, such as hydroquinone or p-toluenesulfonic acid, to the distillation flask to prevent polymerization.[11][12]
-
Efficient Condenser: Ensure you have a well-chilled and efficient condenser to capture all the product vapors.
-
Q5: My column chromatography separation is poor, with significant overlap between my product and impurities. What is a good starting point for a mobile and stationary phase?
A5: Poor separation is typically due to an inappropriate choice of stationary or mobile phase.
-
Causality: Methyl 2-cyano-2-methylpropanoate is a moderately polar compound. The choice of eluent must provide sufficient differentiation in polarity between the product and impurities to achieve separation on the stationary phase.
-
Recommended Chromatography System:
-
Stationary Phase: Standard silica gel (40-63 µm) is generally effective.[13] For more challenging separations, a cyano-bonded phase can be used, which offers different selectivity.[14][15]
-
Mobile Phase: A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a good starting point.
-
Method Development with TLC: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value for your product of approximately 0.25-0.35 for the best separation on a column.[15] Start with a low concentration of ethyl acetate (e.g., 5-10%) in hexanes and gradually increase the polarity.
-
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
If a water-miscible solvent like THF or acetone was used, remove it first under reduced pressure. If not, dilute the reaction mixture with a suitable extraction solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer sequentially with:
-
Deionized water (2 x volume of the organic layer).
-
Saturated aqueous sodium bicarbonate solution (1 x volume of the organic layer). Check the pH of the aqueous layer to ensure it is basic.
-
Saturated aqueous sodium chloride (brine) solution (1 x volume of the organic layer).
-
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and adding the resulting powder to the top of the column.
-
Elute the Column: Begin elution with the low-polarity mobile phase, collecting fractions.
-
Gradient Elution (Optional): Gradually increase the polarity of the mobile phase (e.g., from 5% to 15% ethyl acetate in hexanes) to elute the product.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified methyl 2-cyano-2-methylpropanoate.
Visualized Workflows
Caption: Purification Method Decision Tree.
Product Data Summary
| Property | Value | Reference |
| CAS Number | 72291-30-6 | [1][16][17][18][19] |
| Molecular Formula | C₆H₉NO₂ | [1][16][17] |
| Molecular Weight | 127.14 g/mol | [1][16][17] |
| Boiling Point | ~186.5 °C (at 760 mmHg) | [1] |
| Appearance | Colorless liquid | [10] |
Safety First: Handling Acetone Cyanohydrin
Acetone cyanohydrin is a highly toxic substance that can be fatal if swallowed, inhaled, or absorbed through the skin. [6][7][8][20]It can readily decompose to release highly toxic hydrogen cyanide (HCN) gas. [5][20]
-
Engineering Controls: Always handle acetone cyanohydrin in a well-ventilated chemical fume hood. [6][7]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves (or other appropriate chemical-resistant gloves), and a lab coat. [7][20]* Handling: Avoid contact with skin, eyes, and clothing. [6][7]Do not breathe vapors. [6]Keep away from acids, bases, and water, as these can accelerate its decomposition to HCN. [20][21]* First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. [7][21][22]Seek immediate medical attention. [6][7] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. [7][21]Seek immediate medical attention.
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. [6][22]Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. [21]Seek immediate medical attention. [7][22]
-
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetone cyanohydrin. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Common Name: ACETONE CYANOHYDRIN HAZARD SUMMARY. Retrieved from [Link]
-
International Programme on Chemical Safety. (n.d.). ICSC 0611 - ACETONE CYANOHYDRIN. Retrieved from [Link]
-
ChemBK. (n.d.). methyl 2-cyanoprop-2-enoate. Retrieved from [Link]
- Aurrecoechea, J. M., & Fernández-Acebes, A. (2001). A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society, 12(4), 509-511.
- Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry & Biochemistry.
-
Patsnap. (n.d.). Green synthesis method of methyl cyanoacetate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2-cyano-2-methylpropanoate: A Versatile Intermediate for Organic Synthesis and Material Science. Retrieved from [Link]
-
Beilstein Journals. (n.d.). (2-Azido-acetylamino)-cyano-acetic acid ethyl ester (5c). Retrieved from [Link]
- Google Patents. (n.d.). WO2012128265A1 - Process for producing cyanoacetic acid esters.
- Henry, R. A. (2010).
-
Quora. (2021). What is the synthesis of 2-cyano-2-propanol from propene?. Retrieved from [Link]
-
Chemxpert Database. (n.d.). API Data Summary Report Of Methyl-2-Cyano-2-Methyl Propanoate. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetone cyanohydrin. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyano-2-methylpropanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-cyano-2-methylacetate. Retrieved from [Link]
-
Chemsrc. (2025). Methyl 2-cyano-2-methylpropanoate | CAS#:72291-30-6. Retrieved from [Link]
-
PubChem. (n.d.). Acetone Cyanohydrin. Retrieved from [Link]
- Google Patents. (n.d.). WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters.
-
Organic Syntheses. (n.d.). cyanoacetamide. Retrieved from [Link]
-
MiMeDB. (n.d.). Showing metabocard for Methyl-2-methylpropanoate (MMDBc0033684). Retrieved from [Link]
- Google Patents. (n.d.). US5455369A - Process for the manufacture of methyl cyanoacrylate.
-
Yeast Metabolome Database. (n.d.). Methyl-2-methylpropanoate (YMDB01748). Retrieved from [Link]
- Google Patents. (n.d.). EP0714887A1 - Process for the manufacture of methyl cyanoacrylate.
Sources
- 1. Buy Methyl 2-cyano-2-methylpropanoate | 72291-30-6 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Green synthesis method of methyl cyanoacetate - Eureka | Patsnap [eureka.patsnap.com]
- 5. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Acetone Cyanohydrin | C4H7NO | CID 6406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Cyano-2-methylpropanoic acid | C5H7NO2 | CID 11367091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. US5455369A - Process for the manufacture of methyl cyanoacrylate - Google Patents [patents.google.com]
- 12. EP0714887A1 - Process for the manufacture of methyl cyanoacrylate - Google Patents [patents.google.com]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. lcms.cz [lcms.cz]
- 15. silicycle.com [silicycle.com]
- 16. API Data Summary Report Of Methyl-2-Cyano-2-Methyl Propanoate [chemxpert.com]
- 17. scbt.com [scbt.com]
- 18. cdn.usbio.net [cdn.usbio.net]
- 19. chemscene.com [chemscene.com]
- 20. nj.gov [nj.gov]
- 21. ICSC 0611 - ACETONE CYANOHYDRIN [chemicalsafety.ilo.org]
- 22. ACETONE CYANOHYDRIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Methyl 2-cyano-2-methylpropanoate Experiments
Welcome to the technical support center for Methyl 2-cyano-2-methylpropanoate (MCMP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies encountered during experiments with this versatile chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively and achieve reliable, reproducible results.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis, purification, and handling of Methyl 2-cyano-2-methylpropanoate.
Question 1: Why is my yield of Methyl 2-cyano-2-methylpropanoate consistently low?
Low yields are a frequent frustration in organic synthesis. For MCMP, several factors can be at play, often related to side reactions or suboptimal conditions.[1]
Possible Causes & Actionable Solutions:
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if starting materials are still present. Consider a modest increase in temperature, but be mindful of potential side reactions.
-
-
Side Reactions: The formation of unwanted byproducts can significantly consume your starting materials.
-
Hydrolysis: The ester or nitrile groups are susceptible to hydrolysis, especially in the presence of strong acids or bases and water.
-
Dimerization/Polymerization: α-cyanoesters can undergo self-condensation or polymerization, particularly under strongly basic conditions or at elevated temperatures.[3]
-
Solution: Add reagents slowly and maintain strict temperature control. Use a milder base if possible.
-
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Solution: Carefully calculate and measure the molar equivalents of your starting materials. Sometimes, using a slight excess of one reagent (e.g., the methylating agent in an esterification) can drive the reaction to completion.[4]
-
-
Losses During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps.
-
Solution: Minimize the number of transfer steps. During liquid-liquid extractions, ensure complete phase separation and consider back-extracting the aqueous layer to recover any dissolved product. Optimize your purification method (e.g., column chromatography, distillation) to minimize losses.
-
Troubleshooting Workflow for Low Yields:
Caption: Decision tree for troubleshooting low yields.
Question 2: What are the common impurities I should look for, and how can I remove them?
Identifying and removing impurities is critical for obtaining pure Methyl 2-cyano-2-methylpropanoate.
Common Impurities and Their Origins:
| Impurity | Potential Origin | Recommended Removal Method |
| 2-Cyano-2-methylpropanoic acid | Hydrolysis of the methyl ester | Aqueous wash with a mild base (e.g., sodium bicarbonate solution), followed by extraction with an organic solvent. |
| Starting Materials | Incomplete reaction | Column chromatography or fractional distillation. |
| Polymeric byproducts | High temperatures or strong bases | Filtration if insoluble; column chromatography. |
| Solvent Residues | Incomplete removal after reaction or purification | High vacuum evaporation or rotary evaporation. |
Purification Protocol: Flash Column Chromatography
For challenging separations, flash column chromatography is often effective.
Step-by-Step Protocol:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the adsorbed crude product onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and analyze them by TLC.
-
Fraction Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the purified Methyl 2-cyano-2-methylpropanoate.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions about working with Methyl 2-cyano-2-methylpropanoate.
Question 3: What are the recommended synthesis routes for Methyl 2-cyano-2-methylpropanoate?
There are several established methods for synthesizing MCMP, each with its own advantages.[5]
-
Esterification of 2-Cyano-2-methylpropanoic acid: This is a straightforward method involving the reaction of the corresponding carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid).[5]
-
Michael Addition: This route involves the addition of a malonic ester derivative to acrylonitrile, followed by esterification.[5]
-
Direct Cyanoethylation: This method utilizes cyanoacetic acid and methyl acrylate under basic conditions.[5]
Illustrative Reaction Scheme: Esterification
Caption: Simplified esterification reaction pathway.
Question 4: What are the key analytical techniques for characterizing Methyl 2-cyano-2-methylpropanoate?
Proper characterization is essential to confirm the identity and purity of your product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule. Expect to see signals corresponding to the methyl ester and the two equivalent methyl groups.
-
¹³C NMR: Shows the different carbon environments, including the nitrile, carbonyl, and methyl carbons.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
-
Infrared (IR) Spectroscopy: Useful for identifying the key functional groups. Look for characteristic absorption bands for the nitrile (C≡N) and the ester carbonyl (C=O) groups.
-
Gas Chromatography (GC): Can be used to assess the purity of the sample and to separate it from volatile impurities.
Question 5: What are the primary applications of Methyl 2-cyano-2-methylpropanoate?
MCMP is a valuable building block in various fields due to its dual functionality.
-
Organic Synthesis: It serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[5][6] The cyano group can be transformed into other functional groups, and the ester allows for further modifications.[5]
-
Material Science: It is used in polymer chemistry as a monomer or co-monomer to create polymers with specific properties.[7][8]
-
Pharmaceutical Development: Its structure is a precursor for various active pharmaceutical ingredients.[6][7]
III. References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2-cyano-2-methylpropanoate: A Versatile Intermediate for Organic Synthesis and Material Science. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Material Science: The Role of Methyl 2-cyano-2-methylpropanoate in Polymer Production. Retrieved from [Link]
-
Riabtseva, A., et al. (2020). Polymerization Kinetics of Cyanate Ester Confined to Hydrophilic Nanopores of Silica Colloidal Crystals with Different Surface-Grafted Groups. Polymers (Basel), 12(11), 2639.
-
Reddit. (2020, February 26). Synthesis - General tips for improving yield? r/chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Polymerization Kinetics of Cyanate Ester Confined to Hydrophilic Nanopores of Silica Colloidal Crystals with Different Surface-Grafted Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Buy Methyl 2-cyano-2-methylpropanoate | 72291-30-6 [smolecule.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
Navigating the Thermal Stability of Methyl 2-cyano-2-methylpropanoate: A Technical Support Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the thermal stability of Methyl 2-cyano-2-methylpropanoate. This document, structured in a comprehensive question-and-answer format, offers troubleshooting advice and in-depth explanations to ensure the integrity of your experiments and materials.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Methyl 2-cyano-2-methylpropanoate appears to be degrading prematurely, even at room temperature. What could be the cause?
A1: Premature degradation of Methyl 2-cyano-2-methylpropanoate at ambient temperatures is most commonly due to unintentional polymerization. Cyanoacrylate monomers are highly susceptible to polymerization initiated by moisture.[1][2][3] Even trace amounts of water in the storage container or from atmospheric humidity upon opening can trigger this process, leading to an increase in viscosity and eventually solidification.
Troubleshooting Steps:
-
Moisture Control: Ensure the compound is stored in a tightly sealed container in a dry environment. Using a desiccator or storing with silica gel pouches can help minimize moisture exposure.[3]
-
Inert Atmosphere: For long-term storage or sensitive applications, consider blanketing the container with an inert gas like argon or nitrogen before sealing.
-
Purity: Impurities can sometimes catalyze degradation. Ensure you are using a high-purity grade of Methyl 2-cyano-2-methylpropanoate.
Q2: What is the recommended storage temperature for Methyl 2-cyano-2-methylpropanoate to maximize its shelf life?
A2: For unopened containers, refrigeration at 2°C to 7°C (35°F to 45°F) is recommended to maximize shelf life.[4][5] Some sources suggest that freezing at -20°C (-4°F) can provide an almost unlimited shelf life for unopened containers.[1] However, it is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the cold container.[3][4] Once opened, it is generally advised to store the container at ambient temperature to avoid moisture condensation that can occur with repeated temperature cycling.[4]
| Storage Condition | Recommendation | Rationale |
| Unopened | Refrigerate at 2-7°C (35-45°F) or freeze at -20°C (-4°F).[1][4][5] | Slows down potential degradation processes and polymerization. |
| Opened | Store at a consistent, cool room temperature in a dry place.[4] | Avoids moisture condensation from temperature cycling. |
Q3: At what temperature does Methyl 2-cyano-2-methylpropanoate start to thermally decompose?
A Material Safety Data Sheet (MSDS) for Methyl 2-cyano-2-methylpropanoate indicates that "Heat, flames and sparks" are conditions to avoid, and hazardous combustion products include carbon monoxide and nitrogen oxides.[6]
For precise determination of the decomposition temperature of the monomer, conducting thermal analysis is recommended.
Q4: How can I experimentally determine the thermal stability of my Methyl 2-cyano-2-methylpropanoate sample?
A4: To obtain precise data on the thermal stability of your specific sample, two key analytical techniques are recommended: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Experimental Protocol: Thermal Stability Assessment
-
Thermogravimetric Analysis (TGA):
-
Objective: To determine the onset temperature of decomposition and quantify mass loss as a function of temperature.
-
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) of Methyl 2-cyano-2-methylpropanoate into a TGA sample pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).
-
Record the mass of the sample as a function of temperature. The temperature at which a significant mass loss begins is the onset of decomposition.
-
-
-
Differential Scanning Calorimetry (DSC):
-
Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these processes.
-
Procedure:
-
Seal a small, accurately weighed sample (typically 2-5 mg) in a DSC pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) alongside an empty reference pan.
-
Record the heat flow to the sample relative to the reference. Endothermic peaks may indicate melting or boiling, while exothermic peaks can signify decomposition or polymerization.
-
-
Q5: Are there any chemical inhibitors I can add to improve the stability of Methyl 2-cyano-2-methylpropanoate?
A5: Yes, the stability of cyanoacrylate monomers is often enhanced by the addition of small amounts of inhibitors. These inhibitors prevent premature polymerization. Two main types of inhibitors are typically used:
-
Anionic Polymerization Inhibitors: These are acidic compounds that neutralize any basic impurities that could initiate anionic polymerization. Examples include sulfur dioxide, p-toluenesulfonic acid, and other strong acids.
-
Radical Polymerization Inhibitors: These compounds scavenge free radicals that can initiate polymerization, particularly at elevated temperatures or upon exposure to UV light. Hydroquinone and its derivatives are commonly used for this purpose.
The choice and concentration of inhibitors are critical and are often proprietary to the manufacturer. If you are synthesizing or purifying Methyl 2-cyano-2-methylpropanoate, the careful addition of appropriate inhibitors is crucial for its stabilization.
Q6: How can I monitor the degradation of Methyl 2-cyano-2-methylpropanoate over time?
A6: Several analytical methods can be employed to monitor the stability and detect degradation of Methyl 2-cyano-2-methylpropanoate:
-
Gas Chromatography (GC): This is a powerful technique to assess the purity of the monomer and to detect and quantify any volatile degradation products. A decrease in the peak area of the monomer over time indicates degradation.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the concentration of the monomer and to detect the formation of non-volatile impurities or oligomers.
-
Viscosity Measurement: An increase in the viscosity of the liquid monomer is a direct indication of polymerization, which is the primary degradation pathway at ambient conditions.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor changes in the chemical structure. A decrease in the intensity of the C=C double bond absorption (typically around 1630 cm⁻¹) can indicate that polymerization has occurred.
References
-
Wikipedia. Cyanoacrylate. [Link]
-
Permabond. (2014, July 18). Storage and Shelf life of Cyanoacrylate Adhesives. [Link]
-
RapidFix. (2021, January 12). How to Increase the Shelf-Life of Cyanoacrylates (Super Glue). [Link]
-
Gluegun.com. (2025, December 31). How to Store Structural Adhesives. [Link]
- Han, M. G., & Kim, S. (2008). Synthesis and degradation behavior of poly(ethyl-cyanoacrylate).
- Leonard, F., Kulkarni, R. K., Brandes, G., Nelson, J., & Cameron, J. J. (1966). Synthesis and degradation of poly (alkyl α-cyanoacrylates). Journal of Applied Polymer Science, 10(2), 259-272.
- Ryan, B., & McCann, G. (1987). Novel sub-ceiling temperature rapid depolymerisation repolymerization reactions of cyanoacrylate polymers.
- Vezin, W. R., & Florence, A. T. (1980). In vitro heterogeneous degradation of poly (n-alkyl α-cyanoacrylates).
- Khorbadzhiev, K. G., & Novakov, P. C. (1991). Study of the thermal degradation of poly (alkyl α-cyanoacrylates). European Polymer Journal, 27(9), 1009-1015.
- Guthrie, J., & Otterburn, M. S. (1985). The effect of heat on the molecular weight of poly (ethyl 2-cyanoacrylate) adhesive. Journal of applied polymer science, 30(7), 2863-2867.
- Denchev, Z. Z., & Kabaivanov, V. S. (1993). Thermal behaviour and adhesive properties of some cyanoacrylate adhesives with increased heat resistance. Journal of applied polymer science, 47(6), 1019-1026.
- Hickey, A., Leahy, J. J., & Birkenshaw, C. (2001). End‐group identity and its effect on the thermal degradation of poly (butyl cyanoacrylate).
- Vetrova, A. M., Aronovich, D. A., Chervyakova, G. N., & Sineokov, A. P. (2009). Improvement of the Thermal Stability of Cyanoacrylate Adhesives. Polymer Science, Series D, 2(1), 23-26.
-
ChemSrc. Methyl 2-cyano-2-methylpropanoate | CAS#:72291-30-6. [Link]
Sources
Technical Support Center: Catalyst Selection for Optimizing Methyl 2-cyano-2-methylpropanoate Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 2-cyano-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical reaction. We will explore catalyst selection, troubleshoot common experimental hurdles, and provide validated protocols to enhance your synthetic efficiency.
Methyl 2-cyano-2-methylpropanoate is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[1][2][3][4] Its dual functionality, featuring both a cyano and a methyl ester group, makes it a valuable building block in organic chemistry.[3] This guide focuses on the most common and industrially relevant synthetic routes, providing the causal explanations behind experimental choices to ensure both success and safety in the laboratory.
Part 1: Frequently Asked Questions (FAQs) on Catalyst & Reaction Selection
This section addresses high-level questions regarding the primary synthetic pathways and the rationale for choosing specific catalytic systems.
Q1: What are the primary synthesis routes for Methyl 2-cyano-2-methylpropanoate?
There are three main pathways to synthesize this compound, each with distinct advantages and catalyst requirements:
-
Hydrocyanation of Methyl Methacrylate (MMA): This is a highly atom-economical method and a focus of industrial interest. It involves the direct addition of hydrogen cyanide (HCN) across the double bond of MMA, typically catalyzed by a transition metal complex.[5][6]
-
Esterification of 2-cyano-2-methylpropanoic acid: This classic method involves reacting the corresponding carboxylic acid with methanol in the presence of an acid catalyst.[1] It is a reliable laboratory-scale synthesis if the starting acid is readily available.
-
Michael Addition: This route involves the addition of a cyanide nucleophile to an appropriate Michael acceptor, followed by further transformations.[1]
Q2: Which catalyst system is most effective for the hydrocyanation of methyl methacrylate?
For the hydrocyanation of unactivated alkenes like MMA, nickel(0) complexes containing phosphite (P(OR)₃) ligands are the industry standard and the most extensively studied catalysts.[5][6] A typical catalyst precursor is Ni(P(OAr)₃)₄, where 'Ar' is an aryl group. The active catalytic species, a low-valent nickel complex, facilitates the key steps of the reaction.
Q3: What is the role of a Lewis acid co-catalyst in Ni-catalyzed hydrocyanation?
The addition of a Lewis acid, such as triphenylboron (B(C₆H₅)₃) or aluminum trichloride (AlCl₃), can significantly accelerate the reaction rate.[5][7] The primary role of the Lewis acid is to coordinate to the cyanide ligand in the alkylnickel cyanide intermediate. This coordination weakens the Ni-CN bond, thereby promoting the final, often rate-limiting, reductive elimination step to release the nitrile product and regenerate the active Ni(0) catalyst.[5]
Q4: The high toxicity of hydrogen cyanide (HCN) is a major concern. Are there safer alternatives?
Yes, the extreme toxicity of HCN gas is a significant barrier to its use in many laboratories.[6][7] To circumvent this, transfer hydrocyanation methods have been developed. These reactions use a safer, alternative cyanide source, such as acetone cyanohydrin or malononitrile, to transfer the HCN equivalent to the alkene substrate in situ.[5][7][8] This approach avoids the need to handle pure HCN directly while still achieving the desired transformation.
Part 2: Troubleshooting Guide for Reaction Optimization
Even with a well-chosen catalyst, experimental challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.
Issue 1: Low or No Conversion of Starting Material
-
Symptom: Analysis of the reaction mixture (via GC, TLC, or NMR) shows a significant amount of unreacted methyl methacrylate.
| Possible Cause | Scientific Rationale & Explanation | Recommended Solution |
| Inactive Catalyst | The active catalyst is a Ni(0) species. If the catalyst precursor was not properly activated or if it has been oxidized by exposure to air or moisture, it will be inactive. Many palladium or nickel catalysts require in-situ reduction to the active M(0) species.[9] | Use a freshly opened bottle of the catalyst precursor or store it rigorously under an inert atmosphere (e.g., in a glovebox). Consider using a pre-catalyst that is more readily activated in situ. |
| Sub-optimal Conditions | Hydrocyanation reactions are sensitive to temperature. If the temperature is too low, the activation energy for key steps (like oxidative addition or reductive elimination) may not be overcome, leading to a sluggish or stalled reaction.[10] | Monitor the reaction over time. If it stalls, consider incrementally increasing the temperature by 10-20°C. Screen different solvents, as solvent polarity can influence catalyst stability and reactivity. |
| Cyanide Source Issue | If using a transfer hydrocyanation reagent, its decomposition to generate the active cyanating species may require specific conditions (e.g., a base initiator) that are not being met.[5][10] | Ensure all co-reagents or initiators for the transfer reaction are present and of good quality. It may be necessary to switch to a more direct and established cyanide source if troubleshooting fails. |
Issue 2: Poor Selectivity & Side Product Formation
-
Symptom: The formation of multiple products is observed, complicating purification and reducing the yield of the desired Methyl 2-cyano-2-methylpropanoate.
| Possible Cause | Scientific Rationale & Explanation | Recommended Solution |
| Polymerization | Methyl methacrylate and the product, Methyl 2-cyano-2-methylpropanoate, are both monomers that can undergo radical or anionic polymerization, especially at elevated temperatures.[4] | Add a radical inhibitor (e.g., hydroquinone or BHT) to the reaction mixture. Run the reaction at the lowest effective temperature to minimize polymerization pathways. |
| Hydrolysis | If water is present in the reaction, it can hydrolyze the ester functional group in either the starting material or the product, leading to the formation of the corresponding carboxylic acids. | Ensure all reagents and the solvent are anhydrous. Use dry solvents and perform the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Ligand Dissociation | In some cases, dissociation of phosphite ligands from the nickel center can lead to less selective or inactive catalyst species, potentially opening pathways to undesired side reactions. | Increase the ligand-to-metal ratio slightly to suppress ligand dissociation. However, be aware that excess ligand can sometimes inhibit the reaction. |
Issue 3: Reaction Stalls / Catalyst Deactivation
-
Symptom: The reaction proceeds initially but stops before the starting material is fully consumed.
This is one of the most common and challenging issues in hydrocyanation.
-
Primary Cause: Irreversible Formation of Dicyanonickel(II) Species. The active catalyst, often a hydrido cyanide complex like Ni(H)(CN)L₂, can react with a second molecule of HCN. This leads to the formation of highly stable Ni(CN)₂L₂ complexes, which are unreactive towards the alkene and represent a dead-end for the catalyst.[5][11] This is a critical deactivation pathway that effectively removes the catalyst from the cycle.
-
Solutions:
-
Control HCN Concentration: The most effective strategy is to maintain a low, steady concentration of HCN. This can be achieved by adding the HCN (or the transfer agent) slowly over the course of the reaction using a syringe pump.
-
Optimize Ligand Choice: Bulky phosphite ligands can sterically hinder the formation of the inactive dicyanide species, improving catalyst longevity.
-
Product Inhibition: In some systems, the nitrile product itself can coordinate to the catalyst, slowing down turnover.[8] If this is suspected, running the reaction at a slightly higher dilution may be beneficial.
-
Part 3: Visual Workflows & Mechanisms
To better illustrate the decision-making process and the underlying chemistry, the following diagrams have been created.
Catalyst Selection & Synthesis Route Workflow
Caption: Decision workflow for selecting a synthesis route.
Ni-Catalyzed Hydrocyanation Cycle and Deactivation Pathway
Caption: Hydrocyanation catalytic cycle and deactivation.
Troubleshooting Flowchart for Low Yield
Sources
- 1. Buy Methyl 2-cyano-2-methylpropanoate | 72291-30-6 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Hydrocyanation - Wikipedia [en.wikipedia.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Definitive Guide to 13C NMR Validation of Methyl 2-cyano-2-methylpropanoate for Pharmaceutical and Research Applications
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical intermediates is a cornerstone of scientific integrity and project success. Methyl 2-cyano-2-methylpropanoate, a versatile building block in organic synthesis, demands rigorous analytical validation to ensure its purity and identity before its incorporation into complex molecular scaffolds.[1][2] This guide provides an in-depth, technically-grounded comparison of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic signature of methyl 2-cyano-2-methylpropanoate against potential isomeric impurities, offering a robust validation protocol rooted in fundamental principles of NMR spectroscopy.
The Imperative of Spectroscopic Validation
In the synthesis of novel chemical entities, the risk of isomeric byproducts is ever-present. For a molecule like methyl 2-cyano-2-methylpropanoate, seemingly minor structural rearrangements can lead to vastly different chemical reactivity and, in a pharmaceutical context, unpredictable biological activity. Therefore, relying solely on synthetic precedent is insufficient. ¹³C NMR spectroscopy, with its wide chemical shift dispersion and sensitivity to the local electronic environment of each carbon atom, offers a powerful, non-destructive method for definitive structural elucidation.[3][4]
Predicted ¹³C NMR Spectrum of Methyl 2-cyano-2-methylpropanoate
The structure of methyl 2-cyano-2-methylpropanoate dictates a unique ¹³C NMR spectrum with five distinct carbon environments. Based on established chemical shift correlations, we can predict the approximate resonance for each carbon atom.[5][6][7][8]
| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity (DEPT-135) |
| C1 | Ester Carbonyl (C=O) | 165 - 175 | Absent |
| C2 | Quaternary Carbon | 35 - 45 | Absent |
| C3 | Nitrile (C≡N) | 115 - 125 | Absent |
| C4 | Methyl (CH₃) | 20 - 30 | Positive |
| C5 | Methoxy (OCH₃) | 50 - 60 | Positive |
Note: Chemical shifts are relative to tetramethylsilane (TMS) at 0.0 ppm and are typically recorded in deuterated chloroform (CDCl₃), which exhibits a characteristic triplet at approximately 77 ppm.[9][10][11]
The Power of DEPT in Structural Verification
While a standard broadband-decoupled ¹³C NMR spectrum provides the number of unique carbon environments, it does not differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[8][12] This is where Distortionless Enhancement by Polarization Transfer (DEPT) experiments become indispensable.[13][14][15][16][17]
A DEPT-135 experiment is particularly informative. In this experiment:
-
CH₃ and CH signals appear as positive peaks.
-
CH₂ signals appear as negative peaks.
-
Quaternary carbons are absent.
For methyl 2-cyano-2-methylpropanoate, the DEPT-135 spectrum is predicted to show two positive signals corresponding to the two methyl groups (C4 and C5) and no negative signals, confirming the absence of methylene groups. The quaternary carbon (C2), the nitrile carbon (C3), and the ester carbonyl carbon (C1) will be absent in the DEPT-135 spectrum but visible in the broadband-decoupled spectrum.[13][15][16] This unique pattern provides a powerful fingerprint for the correct structure.
Comparative Analysis: Distinguishing from Potential Isomers
To underscore the validation power of this approach, let's consider a plausible isomeric impurity: methyl 3-cyanobutanoate .
| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity (DEPT-135) |
| C1' | Ester Carbonyl (C=O) | 170 - 180 | Absent |
| C2' | Methylene (CH₂) | 35 - 45 | Negative |
| C3' | Methine (CH) | 25 - 35 | Positive |
| C4' | Nitrile (C≡N) | 115 - 125 | Absent |
| C5' | Methyl (CH₃) | 15 - 25 | Positive |
| C6' | Methoxy (OCH₃) | 50 - 60 | Positive |
The ¹³C NMR and DEPT-135 spectra of methyl 3-cyanobutanoate would be starkly different from our target molecule:
-
Number of Signals: Six signals in the broadband-decoupled spectrum, compared to five for methyl 2-cyano-2-methylpropanoate.
-
DEPT-135 Signature: The presence of a negative signal for the methylene carbon (C2') and a positive signal for the methine carbon (C3') would immediately rule out the desired isomer.
This comparative analysis highlights how a combination of broadband-decoupled ¹³C NMR and DEPT-135 experiments provides an irrefutable validation of the target structure.
Experimental Protocol for ¹³C NMR Validation
The following is a detailed, step-by-step methodology for the ¹³C NMR validation of methyl 2-cyano-2-methylpropanoate.
1. Sample Preparation: a. Accurately weigh approximately 20-30 mg of the synthesized methyl 2-cyano-2-methylpropanoate. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup: a. Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). b. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
3. Data Acquisition: a. Broadband ¹H-Decoupled ¹³C NMR: i. Acquire a standard one-pulse ¹³C spectrum with broadband proton decoupling. ii. Use a pulse angle of 30-45 degrees to allow for faster repetition rates. iii. Set the spectral width to cover the expected chemical shift range (e.g., 0-220 ppm). iv. Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio, particularly for the weaker quaternary carbon signals.[9][18][19] b. DEPT-135: i. Utilize a standard DEPT-135 pulse sequence. ii. Ensure the proton and carbon pulse widths are correctly calibrated. iii. Acquire the spectrum with a sufficient number of scans for clear observation of all protonated carbons.
4. Data Processing and Analysis: a. Apply Fourier transformation, phase correction, and baseline correction to both spectra. b. Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm. c. Identify and annotate all peaks in the broadband-decoupled spectrum, including the solvent triplet for CDCl₃ at ~77 ppm.[9] d. Compare the number of observed signals and their chemical shifts with the predicted values for methyl 2-cyano-2-methylpropanoate. e. Analyze the DEPT-135 spectrum to confirm the presence of two positive methyl signals and the absence of negative methylene signals. f. Cross-reference the signals present in the broadband-decoupled spectrum but absent in the DEPT-135 spectrum to confirm the assignment of the quaternary, nitrile, and carbonyl carbons.
Visualizing the Validation Workflow
Caption: Workflow for the ¹³C NMR validation of methyl 2-cyano-2-methylpropanoate.
Conclusion
The structural integrity of chemical intermediates is non-negotiable in research and development. This guide has demonstrated that a combination of broadband-decoupled ¹³C NMR and DEPT-135 spectroscopy provides a definitive and self-validating system for the confirmation of methyl 2-cyano-2-methylpropanoate. By understanding the predicted spectral features and comparing them against plausible alternatives, researchers can proceed with confidence, ensuring the quality and reliability of their scientific endeavors.
References
- Columbia University. DEPT | NMR Core Facility.
- Oregon St
- National Institutes of Health.
- NMR Service. ¹³Carbon NMR.
- Chem Help ASAP. chemical shift of functional groups in 13C NMR spectroscopy. YouTube.
- Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
- University of Calgary. Ch20: Spectroscopy Analysis : Nitriles.
- Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy.
- DEPT ¹³C-NMR Spectra.
- Scribd. ¹³C NMR Chemical Shift Table.
- ResearchGate.
- OpenStax. 13.11 Characteristics of ¹³C NMR Spectroscopy.
- Chemistry Notes.
- UMass Nuclear Magnetic Resonance (NMR) Labs. Isotope effect of chemical shifts.
- ¹³C NMR Spectroscopy.
- RSC Publishing. Correlation analysis of carbonyl carbon ¹³C NMR chemical shifts, IR absorption frequencies and rate coefficients of nucleophilic acyl substitutions. A novel explanation for the substituent dependence of reactivity.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
- ¹³C NMR spectroscopy • Chemical shift.
- Reddit. Referencing CDCl₃ in ¹³C nmr.
- ¹³C NMR Chemical Shift Table.pdf.
- Semantic Scholar. Substituent effects on the carbon-13 chemical shifts in nitriles.
- The Organic Chemistry Tutor. Carbon-13 NMR Spectroscopy. YouTube.
- ACS Publications.
- ACS Publications. Utilization of ¹³C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes.
- Human Metabolome Database. ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0029596).
- ResearchGate. Utilization of ¹³C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes | Request PDF.
- Benchchem. A Researcher's Guide to the Validation of Iodoethane-¹³C₂ Labeling by NMR Spectroscopy.
- Chemguide. interpreting C-13 NMR spectra.
- Chemistry Steps. ¹³C Carbon NMR Spectroscopy.
- National Institutes of Health.
- ResearchGate. Applications of quantitative ¹³C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers.
- arXiv. Leveraging ¹³C NMR spectrum data derived from SMILES for machine learning-based prediction of a small molecule functionality.
- Organic Chemistry Data. NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
- ResearchGate.
- Doc Brown's Chemistry. Advanced Organic Chemistry: ¹³C NMR spectrum of 2-methylpropanoic acid.
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
- Doc Brown's Chemistry.
- Human Metabolome Database. ¹³C NMR Spectrum (1D, 800 MHz, D₂O, predicted) (HMDB0034239).
- Methyl 2-cyano-2-methylpropanoate: A Versatile Intermediate for Organic Synthesis and M
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. Isotope effect of chemical shifts | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 11. reddit.com [reddit.com]
- 12. bhu.ac.in [bhu.ac.in]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. web.uvic.ca [web.uvic.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 17. chemistnotes.com [chemistnotes.com]
- 18. 13Carbon NMR [chem.ch.huji.ac.il]
- 19. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
A Comparative Guide to the Synthesis of Methyl 2-cyano-2-methylpropanoate for Researchers and Drug Development Professionals
Methyl 2-cyano-2-methylpropanoate is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and advanced materials.[1][2] Its bifunctional nature, possessing both a nitrile and an ester group, allows for a diverse range of chemical transformations. This guide provides a comprehensive comparison of the primary synthetic routes to this versatile intermediate, offering an in-depth analysis of their underlying principles, detailed experimental protocols, and a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Synthetic Strategies
The synthesis of Methyl 2-cyano-2-methylpropanoate can be broadly categorized into three main approaches:
-
Alkylation of a Precursor Ester: This is a common and direct method involving the dialkylation of an active methylene compound, methyl cyanoacetate.
-
Esterification of a Carboxylic Acid Precursor: This classic approach involves the formation of the ester from its corresponding carboxylic acid, 2-cyano-2-methylpropanoic acid.
-
Transformation from an Industrial Feedstock: This route leverages the readily available industrial chemical, acetone cyanohydrin, as a starting material.
This guide will delve into the specifics of each of these methodologies, providing both the "how" and the "why" behind the experimental choices.
Method 1: Dialkylation of Methyl Cyanoacetate
This method is arguably the most direct route, starting from the readily available methyl cyanoacetate. The core principle lies in the deprotonation of the acidic α-carbon of the cyanoacetate, followed by a double alkylation with a methylating agent.
Mechanistic Rationale
The methylene protons (CH₂) in methyl cyanoacetate are activated by the adjacent electron-withdrawing nitrile (-CN) and ester (-COOCH₃) groups, making them susceptible to deprotonation by a suitable base. The resulting carbanion acts as a nucleophile, attacking an electrophilic methyl source, typically methyl iodide. To achieve the target molecule, this process must occur twice.
A challenge in this approach is controlling the extent of alkylation. The mono-alkylated intermediate is also acidic and can be deprotonated and alkylated a second time. The choice of base and reaction conditions is crucial to drive the reaction to the desired dialkylated product. Strong bases and a molar excess of the alkylating agent are typically employed.
Experimental Protocol: Dialkylation using Cesium Carbonate
Cesium carbonate has emerged as a highly effective base for the dialkylation of active methylene compounds, often leading to the exclusive formation of the dialkylated product in high yields.[1]
Materials:
-
Methyl cyanoacetate
-
Methyl iodide
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl cyanoacetate (1.0 eq) and anhydrous DMF.
-
Add cesium carbonate (2.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methyl iodide (2.5 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain Methyl 2-cyano-2-methylpropanoate.
Caption: The reaction pathway for the Fischer esterification of 2-cyano-2-methylpropanoic acid.
Method 3: Synthesis from Acetone Cyanohydrin
Acetone cyanohydrin is a readily available and highly toxic industrial chemical. [3]It can serve as a precursor to 2-cyano-2-methylpropanoic acid, which can then be esterified as described in Method 2. This two-step approach is a viable alternative, especially if acetone cyanohydrin is a more accessible starting material.
Mechanistic Rationale
The synthesis begins with the hydrolysis of acetone cyanohydrin to 2-hydroxy-2-methylpropanamide, which is then dehydrated and hydrolyzed to 2-cyano-2-methylpropanoic acid. The subsequent esterification follows the Fischer mechanism.
Experimental Protocol: Two-Step Synthesis from Acetone Cyanohydrin
Step 1: Synthesis of 2-Cyano-2-methylpropanoic Acid from Acetone Cyanohydrin
A detailed, reliable protocol for this specific transformation is less commonly found in standard literature and may require development. However, a general approach would involve the acidic or basic hydrolysis of the nitrile group to a carboxylic acid.
Step 2: Esterification
The 2-cyano-2-methylpropanoic acid obtained from Step 1 can then be esterified using the protocol described in Method 2 .
Comparative Analysis of Synthesis Methods
| Parameter | Dialkylation of Methyl Cyanoacetate | Fischer Esterification | Synthesis from Acetone Cyanohydrin |
| Starting Material Availability | Methyl cyanoacetate is readily available. | 2-Cyano-2-methylpropanoic acid may need to be synthesized. | Acetone cyanohydrin is an industrial chemical, but highly toxic. [3] |
| Number of Steps | One primary step. | One primary step (if starting with the acid). | Two primary steps. |
| Typical Yields | Good to excellent, often >80%. [1] | Generally high, >90%, but dependent on equilibrium. | Overall yield is the product of two steps. |
| Reaction Conditions | Room temperature to moderate heating. | Reflux temperatures. | Varied, with the first step potentially requiring harsher conditions. |
| Reagent Toxicity | Methyl iodide is toxic and a suspected carcinogen. | Strong acids are corrosive. | Acetone cyanohydrin is highly toxic. [3] |
| Scalability | Readily scalable. | Readily scalable. | Scalable, but requires stringent safety protocols for handling acetone cyanohydrin. |
| Key Advantages | Direct, one-pot synthesis. | High-yielding and well-established reaction. | Utilizes a potentially low-cost industrial feedstock. |
| Key Disadvantages | Use of toxic methyl iodide; potential for over-alkylation if not controlled. | Reversible reaction requiring measures to drive to completion. | Two-step process; use of highly toxic starting material. |
Conclusion
The choice of the optimal synthesis method for Methyl 2-cyano-2-methylpropanoate depends on several factors, including the scale of the reaction, the availability of starting materials, and the safety infrastructure of the laboratory.
-
The Dialkylation of Methyl Cyanoacetate offers a direct and efficient one-pot synthesis, particularly when using cesium carbonate as the base to favor dialkylation. However, the toxicity of methyl iodide is a significant consideration.
-
Fischer Esterification is a classic and high-yielding method, ideal if the corresponding carboxylic acid is readily available or can be synthesized efficiently.
-
The route starting from Acetone Cyanohydrin is a viable two-step alternative, especially in an industrial setting where this feedstock is accessible, but it necessitates rigorous safety precautions due to the high toxicity of the starting material.
For laboratory-scale synthesis where simplicity and a direct route are prioritized, the dialkylation of methyl cyanoacetate is often the method of choice, provided appropriate safety measures are in place for handling methyl iodide. For larger-scale production, a thorough cost and safety analysis of all routes is recommended.
References
-
Sankar, U., Raju, C., & Uma, R. (2012). Cesium carbonate mediated exclusive dialkylation of active methylene compounds. Current Chemistry Letters, 1(4), 187-192. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide. Retrieved January 11, 2026, from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved January 11, 2026, from [Link]
-
Organic Syntheses. (n.d.). acetone cyanohydrin. Retrieved January 11, 2026, from [Link]
-
PrepChem.com. (n.d.). Preparation of acetone cyanohydrin (2-hydroxy-2-methylpropanenitrile; 2-hydroxyisobutyronitrile). Retrieved January 11, 2026, from [Link]
-
Wikipedia. (2023, December 27). Acetone cyanohydrin. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 2-Cyano-2-methylpropanoic acid. Retrieved January 11, 2026, from [Link]
-
Oakwood Chemical. (n.d.). Methyl 2-cyano-2-methylpropanoate. Retrieved January 11, 2026, from [Link]
-
Davi, M., Comte, A., Jazzar, R., & Baudoin, O. (2014). METHYL 7-METHYLBICYCLO[4.2.0]OCTA-1,3,5-TRIENE-7-CARBOXYLATE. Organic Syntheses, 91, 205-214. Available at: [Link]
-
International Journal of Advanced Biotechnology and Research. (n.d.). Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. Retrieved January 11, 2026, from [Link]
-
MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved January 11, 2026, from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Innovations in Material Science: The Role of Methyl 2-cyano-2-methylpropanoate in Polymer Production. Retrieved January 11, 2026, from [Link]
Sources
Methyl 2-cyano-2-methylpropanoate vs. Ethyl 2-cyano-2-methylpropanoate: A Strategic Selection Guide
An In-Depth Comparative Analysis for Synthetic Chemistry Professionals
In the landscape of organic synthesis, the selection of starting materials and intermediates is a critical decision that dictates reaction efficiency, yield, and scalability. Among the versatile building blocks available to chemists, α-cyano esters are of particular importance due to the dual reactivity conferred by the cyano and ester functional groups. This guide provides a detailed, data-driven comparison of two closely related α-cyano esters: Methyl 2-cyano-2-methylpropanoate and Ethyl 2-cyano-2-methylpropanoate.
This document moves beyond a simple cataloging of properties to offer a nuanced analysis of their respective performance characteristics, applications, and synthetic pathways. By examining the subtle yet significant differences imparted by the methyl versus the ethyl ester moiety, this guide aims to equip researchers, process chemists, and drug development professionals with the field-proven insights necessary to make informed decisions for their specific synthetic challenges.
Physicochemical Properties: The Foundational Data
The identity and purity of a chemical intermediate are paramount. While structurally similar, the single methylene group difference between the methyl and ethyl esters results in predictable variations in their physical properties. These differences, summarized below, have practical implications for reaction setup, solvent selection, and purification strategies.
| Property | Methyl 2-cyano-2-methylpropanoate | Ethyl 2-cyano-2-methylpropanoate | Source(s) |
| CAS Number | 72291-30-6 | 1572-98-1 | [1][2] |
| Molecular Formula | C₆H₉NO₂ | C₇H₁₁NO₂ | [1][2] |
| Molecular Weight | 127.14 g/mol | 141.17 g/mol | [1][2] |
| Boiling Point | 186.5 °C (at 760 mmHg) | 193 °C | [1][3][4] |
| Density | ~1.0 g/cm³ | ~1.01 g/cm³ | [3][4] |
| Solubility | Data not widely published | Soluble in ether; not miscible with water | [2][5] |
Expert Analysis: The lower boiling point of Methyl 2-cyano-2-methylpropanoate can be advantageous for purification via distillation, as it requires less energy and may be more suitable for thermally sensitive downstream products. Conversely, the slightly higher boiling point of the ethyl analog may be beneficial in reactions requiring elevated temperatures where solvent loss is a concern. The noted solubility of the ethyl ester in ether and its immiscibility with water is a common characteristic for such compounds and informs workup procedures involving liquid-liquid extraction.[2][5]
Synthesis and Reactivity: A Tale of Two Esters
The choice between the methyl and ethyl variant often comes down to reactivity and synthetic accessibility. Both compounds serve as valuable intermediates for creating more complex molecules in the pharmaceutical and agrochemical industries.[1][2]
General Synthetic Approach
Both esters are typically synthesized from a common precursor, 2-cyano-2-methylpropanoic acid.[1][6] This acid can be prepared and then esterified with the corresponding alcohol (methanol or ethanol) under acidic conditions. This two-step approach allows for flexibility in choosing the final ester group.
Caption: General synthesis workflow for methyl and ethyl 2-cyano-2-methylpropanoate via esterification.
Comparative Reactivity
The core reactivity of both molecules is dictated by the electron-withdrawing cyano group, which enhances the electrophilicity of the carbonyl carbon, and the ester moiety, which is susceptible to nucleophilic acyl substitution.[7] The primary difference in their reactivity profiles stems from the nature of the alkoxy group (-OCH₃ vs. -OCH₂CH₃).
-
Steric Hindrance: The methyl group is sterically smaller than the ethyl group. This generally allows for faster reaction kinetics in nucleophilic substitution reactions, as the attacking nucleophile can access the carbonyl carbon more easily.
-
Hydrolysis Rate: Methyl esters typically undergo hydrolysis at a faster rate than their ethyl counterparts.[8] This is due to the reduced steric hindrance and the fact that methoxide is a slightly better leaving group than ethoxide. This can be a critical consideration in designing reaction conditions, particularly in the presence of water or other nucleophiles.
-
Polymerization: Methyl 2-cyano-2-methylpropanoate is noted for its application in polymer chemistry and as a building block for functional materials.[1][9] While both esters contain a reactive center, the specific choice of the alkyl group can influence the properties of the resulting polymer, such as thermal stability and mechanical strength.
Head-to-Head Comparison: A Visual Summary
The following diagram provides a direct visual comparison of the two molecules, highlighting their key distinguishing features.
Caption: Key differences between Methyl and Ethyl 2-cyano-2-methylpropanoate.
Experimental Protocol: Synthesis of 2-Cyano-2-methylpropanoic Acid Esters
This section provides a representative, self-validating protocol for the synthesis of the target esters, proceeding through the common carboxylic acid intermediate. The causality behind key steps is explained to ensure reproducibility and understanding.
Objective: To synthesize either Methyl or Ethyl 2-cyano-2-methylpropanoate from a common precursor.
Part A: Synthesis of 2-Cyano-2-methylpropanoic Acid
This procedure is adapted from established methods for the synthesis of α-cyano carboxylic acids.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in water.
-
Causality: This creates a solution of the cyanide nucleophile required for the subsequent displacement reaction.
-
-
Addition of Chloroacetic Acid: Warm the solution and neutralize it with sodium carbonate.
-
Causality: Neutralization forms sodium chloroacetate in situ, preparing it for reaction with the cyanide. A slight excess of carbonate ensures complete neutralization.[10]
-
-
Cyanide Addition: Slowly add the sodium cyanide solution to the sodium chloroacetate solution.
-
Causality: This is the key nucleophilic substitution step where the chloride is displaced by the cyanide to form sodium cyanoacetate. The temperature is controlled to manage the exothermicity of the reaction.
-
-
Methylation (Analogous Step): The subsequent step would involve methylation of the α-carbon, which can be achieved using a suitable methylating agent like methyl iodide in the presence of a base.
-
Acidification & Extraction: After the reaction is complete, cool the mixture and carefully acidify with a strong acid (e.g., HCl) to a low pH. This protonates the carboxylate to form 2-cyano-2-methylpropanoic acid. Extract the product into an organic solvent (e.g., diethyl ether).
-
Causality: The acid must be protonated to become soluble in the organic solvent for extraction. Multiple extractions ensure a high recovery of the product.
-
-
Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 2-cyano-2-methylpropanoic acid.
Part B: Esterification
-
Reaction Setup: In a round-bottom flask, dissolve the crude 2-cyano-2-methylpropanoic acid from Part A in an excess of the desired alcohol (either methanol for the methyl ester or ethanol for the ethyl ester).
-
Causality: Using the alcohol as the solvent drives the equilibrium towards the ester product (Le Châtelier's principle).
-
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol nucleophile.
-
-
Reflux: Heat the mixture to reflux for several hours. Monitor the reaction progress using a suitable technique (e.g., TLC).
-
Causality: Heating increases the reaction rate. Refluxing prevents the loss of volatile reactants and solvent.
-
-
Workup: Cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent.
-
Causality: Neutralization is crucial to stop the reaction and remove the acid catalyst, which could otherwise catalyze the reverse hydrolysis reaction during workup.
-
-
Purification: Wash the organic layer with brine, dry over an anhydrous drying agent, and remove the solvent. Purify the crude ester by vacuum distillation to obtain the final product.
-
Causality: Vacuum distillation is used to purify the product, and is particularly effective given the boiling points of these compounds. It allows for distillation at a lower temperature, preventing potential decomposition.
-
Conclusion and Strategic Recommendations
The choice between Methyl 2-cyano-2-methylpropanoate and Ethyl 2-cyano-2-methylpropanoate is not arbitrary but a strategic decision based on the specific demands of the synthetic route.
-
Choose Methyl 2-cyano-2-methylpropanoate for:
-
Reactions where higher reactivity and faster kinetics are desired.
-
Processes where a lower boiling point facilitates purification by distillation.
-
Applications in polymer science where the specific properties imparted by the methyl ester are required.[9]
-
-
Choose Ethyl 2-cyano-2-methylpropanoate for:
-
Reactions requiring greater stability towards hydrolysis or other nucleophilic attacks.
-
High-temperature reactions where the higher boiling point minimizes reactant loss.
-
Instances where the ethyl ester may offer different solubility profiles beneficial for reaction or purification.
-
Ultimately, both compounds are highly valuable intermediates.[11] The detailed comparison provided in this guide, grounded in physicochemical data and established principles of chemical reactivity, empowers the synthetic chemist to select the optimal building block, thereby enhancing the efficiency, robustness, and success of their research and development endeavors.
References
[1] Smolecule. (n.d.). Buy Methyl 2-cyano-2-methylpropanoate | 72291-30-6. Retrieved from Smolecule. [12] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [7] Smolecule. (n.d.). Buy Ethyl 2-cyano-2-methylpentanoate. Retrieved from Smolecule. [2] Fisher Scientific. (n.d.). Ethyl 2-cyano-2-methylpropionate, 97%. Retrieved from Fisher Scientific. [3] Chemsrc. (2025). Methyl 2-cyano-2-methylpropanoate | CAS#:72291-30-6. Retrieved from Chemsrc. [5] Chemsrc. (2025). Ethyl 2-cyano-2-methylpropanoate | CAS#:1572-98-1. Retrieved from Chemsrc. [9] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Material Science: The Role of Methyl 2-cyano-2-methylpropanoate in Polymer Production. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [4] Benchchem. (n.d.). An In-depth Technical Guide to Ethyl 2-cyanopropanoate. Retrieved from Benchchem. [10] Organic Syntheses. (n.d.). Ethyl cyanoacetate. Retrieved from Organic Syntheses Procedure. [11] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2-cyano-2-methylpropanoate: A Versatile Intermediate for Organic Synthesis and Material Science. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [8] Benchchem. (n.d.). A Comparative Guide to the Reactivity of Methyl 2-cyano-2-phenylbutanoate and Ethyl 2-cyano-2-phenylbutanoate. Retrieved from Benchchem. [6] PubChem. (n.d.). 2-Cyano-2-methylpropanoic acid. Retrieved from PubChem.
Sources
- 1. Buy Methyl 2-cyano-2-methylpropanoate | 72291-30-6 [smolecule.com]
- 2. Ethyl 2-cyano-2-methylpropionate, 97% | Fisher Scientific [fishersci.ca]
- 3. Methyl 2-cyano-2-methylpropanoate | CAS#:72291-30-6 | Chemsrc [chemsrc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethyl 2-cyano-2-methylpropanoate | CAS#:1572-98-1 | Chemsrc [chemsrc.com]
- 6. 2-Cyano-2-methylpropanoic acid | C5H7NO2 | CID 11367091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy Ethyl 2-cyano-2-methylpentanoate [smolecule.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide: Alternatives to the 2-Cyano-2-propyl Radical Source in Advanced Polymerization
For researchers and professionals in polymer science and drug development, the precise control of polymerization is paramount. While the specific compound Methyl 2-cyano-2-methylpropanoate is not a conventional polymerization agent, its core chemical feature, the 2-cyano-2-propyl group , is central to modern polymer chemistry. This group is the functional product of the most common thermal initiator, Azobisisobutyronitrile (AIBN) , and serves as a highly effective re-initiating/leaving group in a class of Reversible Addition-Fragmentation chain-Transfer (RAFT) agents .
Understanding the alternatives to the traditional sources of this radical is key to optimizing reaction kinetics, tailoring polymer properties, and expanding the scope of accessible polymer architectures. This guide provides an in-depth comparison of these alternatives, supported by experimental data and validated protocols, to empower scientists in making strategic decisions for their specific applications.
Part 1: The Initiator - Beyond Conventional AIBN
In conventional free radical polymerization, the initiator's role is to thermally decompose and produce radicals that begin the polymer chain growth. The choice of initiator is primarily dictated by the reaction temperature and solvent system.
The Benchmark: Azobisisobutyronitrile (AIBN)
AIBN is the industry standard for many applications due to its predictable, first-order decomposition kinetics.[1] Upon heating (typically 60-80 °C), it cleaves homolytically, releasing a molecule of nitrogen gas and two 2-cyano-2-propyl radicals.[2][3][4]
-
Mechanism: The decomposition is driven by the thermodynamically favorable formation of stable dinitrogen gas, resulting in a clean and reliable source of radicals.[3]
-
Advantages: Its decomposition rate is largely unaffected by the solvent, and it produces no oxygenated byproducts, avoiding side reactions common with peroxide initiators.[1][5]
-
Limitations: The primary health concern is the release of toxic byproducts upon decomposition. Its optimal temperature range is also relatively narrow.
Comparative Analysis of Thermal Initiator Alternatives
The selection of an alternative initiator is often driven by the need for different reaction temperatures or solubilities.
| Initiator | Chemical Structure | 10-hour Half-life Temp. (°C) | Solubility | Key Features & Causality |
| AIBN (Benchmark) | [(CH₃)₂C(CN)]₂N₂ | 65[5] | Organic Solvents, Monomers[5] | Why: The go-to initiator for standard conditions. Its predictable kinetics stem from a clean decomposition pathway.[2] Limitation: Not suitable for high-temperature polymerizations (>80 °C). |
| V-40 (1,1'-Azobis(cyclohexanecarbonitrile)) | [C₆H₁₀(CN)]₂N₂ | 88[5] | Organic Solvents[5] | Why: Chosen for higher temperature requirements. The bulkier cyclohexyl groups increase thermal stability compared to AIBN's isopropyl groups.[5] |
| Benzoyl Peroxide (BPO) | (C₆H₅CO)₂O₂ | 73 | Organic Solvents | Why: A peroxide alternative. The weak O-O bond cleaves at similar temperatures to AIBN. Limitation: The resulting benzoyloxy radicals can undergo side reactions, and it is susceptible to induced decomposition, making kinetics less predictable than AIBN. |
| V-50 (2,2'-Azobis(2-methylpropionamidine) dihydrochloride) | [HN₂C(NH₂)C(CH₃)₂]₂N₂·2HCl | 56 | Water | Why: The choice for aqueous systems. The amidine hydrochloride groups confer water solubility, essential for emulsion or solution polymerization of hydrophilic monomers.[6] |
Workflow for Thermal Initiator Selection
The decision-making process for selecting an initiator can be visualized as follows:
Caption: Initiator selection based on solvent and temperature.
Part 2: The RAFT Agent - Engineering Controlled Polymerization
In Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, the goal is not just to start a chain, but to control its growth. This is achieved by introducing a RAFT agent, or Chain Transfer Agent (CTA), which mediates the reaction and keeps the vast majority of chains in a "dormant" state at any given time.[7][8] This allows for the synthesis of polymers with predetermined molecular weights and very low dispersity (Đ or PDI < 1.2).[9]
The general structure of a RAFT agent is Z-C(=S)S-R. The effectiveness of the agent is critically dependent on the choice of the Z (stabilizing) group and the R (leaving/re-initiating) group . The 2-cyano-2-propyl group is a highly effective R group because it is a good homolytic leaving group and can efficiently re-initiate a new polymer chain.
The Benchmark: Dithiobenzoates with a 2-Cyano-2-propyl R-group
RAFT agents like 2-Cyano-2-propyl dithiobenzoate (CPDB) are among the most popular and well-studied CTAs.[10] They offer excellent control over the polymerization of "more activated monomers" (MAMs) such as styrenes and acrylates.
-
Mechanism: The Z-group (phenyl) effectively activates the C=S bond for radical addition, while the R-group (2-cyano-2-propyl) provides reliable fragmentation and re-initiation.
-
Advantages: High chain transfer constants lead to excellent control over molecular weight and low dispersity.
-
Limitations: Can be susceptible to hydrolysis and may impart a pink/red color to the final polymer. Dithiobenzoates are generally less effective for "less activated monomers" (LAMs) like vinyl acetate.
Comparative Analysis of Alternative RAFT Agent Architectures
Different classes of RAFT agents are required to effectively control different families of monomers.
| RAFT Agent Class | General Structure | Suitable Monomers | Key Features & Causality |
| Dithiobenzoates (Benchmark) | Ph-C(=S)S-R | Styrenes, Acrylates, Methacrylates (MAMs) | Why: The aromatic Z-group provides high reactivity, leading to excellent control for MAMs.[11] Limitation: Poor control for vinyl esters and amides. |
| Trithiocarbonates | Alkyl/Aryl-S-C(=S)S-R | Broad range, including MAMs and some LAMs. | Why: Highly versatile. The Z-group (an alkyl/aryl-thio group) offers a good balance of reactivity for many monomer types. Symmetrical trithiocarbonates (R-S-C(=S)S-R) are uniquely suited for synthesizing ABA triblock copolymers in just two steps.[9][12] |
| Dithiocarbamates | R'₂N-C(=S)S-R | Acrylamides, Vinyl Acetate (LAMs) | Why: The nitrogen lone pair in the Z-group delocalizes into the C=S bond, reducing its reactivity. This slower rate of addition/fragmentation is necessary to control the polymerization of less reactive LAMs.[8] |
| Xanthates | Alkyl/Aryl-O-C(=S)S-R | Vinyl Acetate, Vinyl Esters (LAMs) | Why: Similar to dithiocarbamates, the oxygen Z-group moderates the reactivity of the C=S bond, making it suitable for controlling LAMs. This process is sometimes referred to as MADIX.[8][13] |
General Mechanism of RAFT Polymerization
The RAFT process establishes a rapid equilibrium between active, propagating radicals and dormant polymer chains, ensuring that all chains have an equal opportunity to grow.
Caption: Core mechanism of RAFT polymerization.
Part 3: Experimental Methodologies
Trustworthy protocols are the foundation of reproducible science. The following sections provide detailed, self-validating methodologies for key experiments.
Protocol 1: Conventional Free Radical Polymerization of Styrene with AIBN
This protocol describes a standard bulk polymerization to demonstrate the use of AIBN in a conventional, uncontrolled process.
Materials:
-
Styrene monomer (inhibitor removed)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Toluene
-
Methanol
-
Schlenk tube or heavy-walled test tube with rubber septum
-
Magnetic stir bar, oil bath, vacuum/argon line
Procedure:
-
Inhibitor Removal: Wash 20 mL of styrene with 3 x 10 mL of 10% aqueous NaOH solution in a separatory funnel to remove the hydroquinone inhibitor, followed by washing with 3 x 10 mL of deionized water. Dry the styrene over anhydrous MgSO₄, filter, and store at low temperature.
-
Reaction Setup: To a dry Schlenk tube, add 5.0 g of purified styrene and 41 mg of AIBN (Target [Styrene]/[AIBN] ratio of approx. 200:1).
-
Degassing (Causality: Oxygen is a radical scavenger and will inhibit polymerization): Seal the tube and perform three freeze-pump-thaw cycles to remove dissolved oxygen. After the final thaw, backfill the tube with an inert gas like argon.
-
Polymerization: Immerse the sealed tube in a preheated oil bath at 70 °C and stir for 4-6 hours. The solution will become noticeably more viscous.[14]
-
Quenching & Isolation: Terminate the reaction by immersing the tube in an ice bath. Dilute the viscous solution with ~10 mL of toluene.
-
Precipitation: Slowly pour the polymer solution into a beaker containing ~200 mL of vigorously stirring methanol. The polystyrene will precipitate as a white solid.[14]
-
Purification: Allow the solid to settle, decant the methanol, and wash the polymer twice more with fresh methanol.
-
Drying: Collect the polymer by filtration and dry under vacuum at 40-50 °C to a constant weight. The final product can be characterized by GPC (expect high dispersity, Đ > 1.5) and ¹H NMR.
Protocol 2: RAFT Polymerization of Methyl Acrylate (MA)
This protocol demonstrates a controlled polymerization using a trithiocarbonate RAFT agent to produce a well-defined polymer with low dispersity.
Materials:
-
Methyl acrylate (MA), inhibitor removed
-
S,S-Dibenzyl trithiocarbonate (DBTTC) or similar trithiocarbonate RAFT agent
-
AIBN (recrystallized)
-
Anisole or another suitable solvent
-
Methanol, Tetrahydrofuran (THF)
-
Schlenk flask with rubber septum
-
Standard Schlenk line and oil bath setup
Procedure:
-
Reagent Calculation (Causality: The ratio of monomer to RAFT agent determines the target molecular weight):
-
Target Degree of Polymerization (DP) = 100.
-
Target [MA]/[DBTTC]/[AIBN] ratio = 100 / 1 / 0.1.
-
Example: 1.00 g MA (11.6 mmol), 34.0 mg DBTTC (0.116 mmol), 1.9 mg AIBN (0.0116 mmol).
-
-
Reaction Setup: In a dry Schlenk flask, dissolve the DBTTC and AIBN in 5 mL of anisole. Add the purified methyl acrylate.
-
Degassing: Perform four freeze-pump-thaw cycles to ensure an oxygen-free environment, critical for maintaining control in a living polymerization. Backfill with argon.
-
Polymerization: Place the flask in an oil bath preheated to 60 °C and stir. To monitor kinetics, small aliquots (~0.1 mL) can be withdrawn via a degassed syringe at timed intervals (e.g., 1, 2, 4, 8 hours).
-
Analysis of Aliquots: Immediately quench the withdrawn sample by exposing it to air and cooling. Dilute with deuterated chloroform (CDCl₃) for ¹H NMR analysis (to determine monomer conversion) and with THF for Gel Permeation Chromatography (GPC) analysis (to determine number-average molecular weight, Mₙ, and dispersity, Đ).
-
Termination: After the desired time or conversion is reached (e.g., 8 hours), terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.
-
Isolation: Precipitate the polymer by adding the reaction mixture dropwise into 200 mL of cold methanol. Collect the polymer by filtration and dry under vacuum.
-
Validation: The GPC results should show a linear increase in Mₙ with conversion and consistently low dispersity values (Đ < 1.2), confirming the controlled nature of the polymerization.
References
-
Kinoshita, K., et al. (2017). Design of Dithiobenzoate RAFT Agent Bearing Hydroxyl Groups and Its Application in RAFT Polymerization for Telechelic Diol Polymers. Polymers. [Link]
-
IARJSET. A review on Controlled radical polymerization and Atom Transfer Radical Polymerization. [Link]
-
ResearchGate. Trithiocarbonates in RAFT Polymerization | Request PDF. [Link]
-
Academia.edu. Bulk polymerization of Styrene. [Link]
-
MDPI. Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions. [Link]
-
CNKI. Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. [Link]
- Mayadunne, R. T. A., et al. (2000). Living Polymers by the Use of Trithiocarbonates as Reversible Addition-Fragmentation Chain Transfer (RAFT)
-
Wikipedia. Reversible addition−fragmentation chain-transfer polymerization. [Link]
-
Ingenta Connect. Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. [Link]
-
Semantic Scholar. Design of Dithiobenzoate RAFT Agent Bearing Hydroxyl Groups and Its Application in RAFT Polymerization for Telechelic Diol Polymers. [Link]
-
ADDTEK. 2,2'-Azobisisobutyronitrile - Advance Chemicals. [Link]
-
PubMed. Design of Dithiobenzoate RAFT Agent Bearing Hydroxyl Groups and Its Application in RAFT Polymerization for Telechelic Diol Polymers. [Link]
-
AZoM. What is Controlled Radical Polymerization? [Link]
-
Wikipedia. Radical polymerization. [Link]
-
iGEM. Styrene Polymerization with AIBN. [Link]
-
PubMed. A comparison of RAFT and ATRP methods for controlled radical polymerization. [Link]
-
Study.com. AIBN Overview, Structure & Initiators. [Link]
-
Indian Academy of Sciences. Controlled Free Radical Polymerization. [Link]
-
MDPI. RAFT-Mediated Polymerization-Induced Self-Assembly of Poly(Acrylic Acid)-b-Poly(Hexafluorobutyl Acrylate): Effect of the pH on the Synthesis of Self-Stabilized Particles. [Link]
-
ResearchGate. Is there a chemical other than AlBN that can be used as an initiator in the synthesis of molecularly imprinted polymer (MIP)? [Link]
-
Industrial Technology Research Institute. Study on Thermal Decomposition Characteristics of AIBN. [Link]
-
ResearchGate. Comparison of initiator efficiency in photoinitiated free radical polymerization of MMA a. [Link]
-
ResearchGate. Design of Dithiobenzoate RAFT Agent Bearing Hydroxyl Groups and Its Application in RAFT Polymerization for Telechelic Diol Polymers. [Link]
-
IJRPC. RADICAL INITIATORS, REAGENTS AND SOLVENTS USED IN RADICAL CHEMISTRY. [Link]
-
Royal Society of Chemistry. CHAPTER 1: Kinetics and Thermodynamics of Radical Polymerization. [Link]
-
ResearchGate. What is the best alternative of AIBN? as I would like synthesize HEMA polymer? [Link]
-
Boron Molecular. RAFT General Procedures. [Link]
-
YouTube. RAFT Polymerization - Reaction Setup. [Link]
-
ACS Publications. Free radical polymerization of styrene. A radiotracer experiment. [Link]
-
ResearchGate. Functional azo-initiators - Synthesis and molecular characteristics. [Link]
-
ResearchGate. How to Do a RAFT Polymerization | Request PDF. [Link]
-
FUJIFILM Wako Chemicals Europe GmbH. Azo polymerization initiator. [Link]
-
MDPI. Synthesis and Characterization of New Surface Active Azo Initiators for Radical Reactions. [Link]
-
ResearchGate. Initiator efficiency for initiation of polymerization, f i, for AIBMe... [Link]
-
ResearchGate. Simplification of the synthesis of the raft agent 2-(2-cyanopropyl)-dithiobenzoate. [Link]
-
Wiley Online Library. 'Living' radical polymerization of styrene with AIBN/FeCl /PPh initiating system via a reverse atom transfer radical polymer. [Link]
-
Royal Society of Chemistry. Synthesis by Free Radical Polymerization and Properties of BN-Polystyrene and BN-Poly(vinylbiphenyl). [Link]
Sources
- 1. Azo polymerization initiator | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 2. 2,2'-Azobisisobutyronitrile - Advance Chemicals - ADDTEK - Chemistry Creates Value [add-tek.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. study.com [study.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijrpc.com [ijrpc.com]
- 7. RAFT: Choosing the Right Agent to Achieve Controlled Polymerization [merckmillipore.com]
- 8. Controlled radical polymerization - Design the architecture of polymers [specificpolymers.com]
- 9. 精密ラジカル重合用トリチオカルボナート系RAFT剤 | 東京化成工業株式会社 [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 14. eng.uc.edu [eng.uc.edu]
A Senior Application Scientist's Guide to Purity Analysis of Methyl 2-cyano-2-methylpropanoate: A Comparative Evaluation of HPLC and Alternative Methods
Abstract
The purity of Methyl 2-cyano-2-methylpropanoate, a critical building block in the synthesis of various specialty chemicals and pharmaceutical intermediates, is paramount to ensuring the quality, safety, and efficacy of the final product. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for purity assessment. We delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific needs. This guide champions a multi-technique approach, underscoring that a comprehensive purity profile is often best achieved by leveraging the orthogonal strengths of different analytical methods.
Introduction: The Critical Role of Purity in Methyl 2-cyano-2-methylpropanoate
Methyl 2-cyano-2-methylpropanoate (CAS No. 22426-30-8) is a nitrile ester compound whose precise chemical structure lends itself to a variety of chemical syntheses.[1][2] Its purity directly influences reaction kinetics, yield, and the impurity profile of subsequent products. In pharmaceutical development, even trace impurities can have significant implications for drug safety and stability.
1.1 Common Impurities and Their Origins
Impurities in Methyl 2-cyano-2-methylpropanoate can arise from several sources, including unreacted starting materials, by-products from the synthesis process, and degradation products. Common impurities may include:
-
Starting Materials: Such as 2-cyano-2-methylpropanoic acid.[2]
-
Related Esters: Formed from residual alcohols used in synthesis.
-
Solvent Residues: Volatile organic compounds from purification steps.
-
Degradants: Resulting from hydrolysis or thermal decomposition.
Effective analytical methods are crucial to identify and quantify these impurities to ensure the material meets stringent quality specifications.[3]
1.2 Overview of Analytical Methodologies
A variety of analytical techniques can be employed for purity analysis. High-Performance Liquid Chromatography (HPLC) is a cornerstone method due to its versatility and robustness for non-volatile compounds.[3][4] However, a comprehensive assessment often benefits from orthogonal methods like Gas Chromatography (GC) for volatile impurities and Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination.[5][6] This guide will focus on a comparative analysis of these key techniques.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful and widely adopted technique for the purity analysis of moderately polar, non-volatile compounds like Methyl 2-cyano-2-methylpropanoate. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[3]
2.1 Causality Behind Experimental Choices
-
Why RP-HPLC? The ester and nitrile functionalities of the target molecule make it suitable for reversed-phase chromatography. This method excels at separating the main component from less volatile impurities and potential polymeric by-products that are not amenable to GC analysis.[4]
-
Column Selection (C18): A C18 column is the workhorse of reversed-phase chromatography, offering a strong hydrophobic interaction mechanism that provides excellent retention and resolution for a wide range of organic molecules.[3]
-
Mobile Phase (Acetonitrile/Water): An acetonitrile/water gradient provides a robust system for eluting the analyte and its potential impurities. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency. A small amount of acid, like trifluoroacetic acid (TFA), is sometimes added to sharpen peaks by suppressing the ionization of any acidic impurities.
-
UV Detection: The molecule's structure allows for detection by UV spectrophotometry, a common and reliable HPLC detector. The wavelength is chosen based on the UV absorbance maximum of the analyte to ensure high sensitivity.
2.2 Detailed Experimental Protocol: HPLC Purity Method
This protocol is a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing adequately before sample analysis.
A. Materials and Reagents:
-
Methyl 2-cyano-2-methylpropanoate Reference Standard and sample
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Trifluoroacetic Acid (TFA) (Optional)
B. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
C. Sample and Standard Preparation:
-
Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of Methyl 2-cyano-2-methylpropanoate Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Sample Solution (1.0 mg/mL): Prepare the sample in the same manner as the standard.
D. System Suitability Test (SST):
-
Inject the Standard Solution five times.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0 for the main peak.
-
Theoretical Plates (N): ≥ 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
E. Analysis and Purity Calculation:
-
Once the SST passes, inject the sample solution in duplicate.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100%
-
2.3 Visualization of the HPLC Workflow
Caption: Workflow for HPLC Purity Analysis of Methyl 2-cyano-2-methylpropanoate.
Performance Characteristics & Method Validation
The described HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[7][8][9]
3.1 Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by obtaining clean separation of the main peak from any impurity peaks.
3.2 Linearity, Accuracy, and Precision
These parameters are essential for quantitative impurity analysis. The data below represents typical performance characteristics for a validated method.
| Validation Parameter | Specification | Typical Result | Comment |
| Linearity (r²) | ≥ 0.999 | 0.9995 | Demonstrates a direct relationship between concentration and detector response.[10] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Shows the closeness of test results to the true value. |
| Precision (RSD) | |||
| - Repeatability | ≤ 2.0% | 0.8% | Measures precision over a short interval with the same conditions. |
| - Intermediate Precision | ≤ 3.0% | 1.5% | Measures precision within-laboratory variations (different days, analysts). |
| LOD | Report | ~0.01% | The lowest amount of analyte that can be detected.[3] |
| LOQ | Report | ~0.03% | The lowest amount of analyte that can be quantitatively determined.[3] |
Comparative Analysis with Alternative Techniques
While HPLC is a robust primary method, relying on a single technique can lead to an incomplete purity profile. Orthogonal methods, which rely on different chemical or physical principles, provide a more comprehensive and trustworthy assessment.
4.1 Gas Chromatography (GC): A Superior Choice for Volatile Impurities
GC is an ideal technique for separating and quantifying volatile and semi-volatile compounds.[4] For Methyl 2-cyano-2-methylpropanoate, GC is particularly effective for detecting residual solvents and volatile by-products that may not be well-resolved or detected by HPLC.[11]
-
Principle: Separation occurs as the sample is vaporized and travels through a capillary column with a gaseous mobile phase (e.g., Helium). Compounds are separated based on their boiling points and interaction with the stationary phase.
-
Causality: GC is preferred for volatile analytes because it often provides higher resolution and faster analysis times compared to HPLC for these specific compounds.[4] A Flame Ionization Detector (FID) is commonly used, offering excellent sensitivity for hydrocarbons.
4.2 Quantitative NMR (qNMR): The Gold Standard for Absolute Purity
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that determines the purity of a substance without the need for a specific reference standard of the same compound.[12][13]
-
Principle: qNMR relates the integral of an NMR signal directly to the number of nuclei (protons) giving rise to that signal.[13] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated with high accuracy.[14]
-
Causality: qNMR is considered an orthogonal technique to chromatography because it is based on a different principle (magnetic properties of nuclei vs. partitioning).[5] It is non-destructive and can detect impurities that do not possess a chromophore for UV detection in HPLC or are non-volatile for GC.[5][15]
4.3 Head-to-Head Comparison of Techniques
| Parameter | HPLC-UV | GC-FID | qNMR |
| Primary Application | Main component assay, non-volatile impurities | Volatile impurities, residual solvents | Absolute purity determination, structural confirmation |
| Typical Analytes | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds | Any soluble compound with NMR-active nuclei |
| Speed | Moderate (15-30 min) | Fast (5-15 min) | Moderate (5-10 min per sample) |
| Sensitivity | Good (ng range) | Excellent (pg range) | Lower (µg-mg range) |
| Quantitation Basis | Relative (Area %), requires reference standard | Relative (Area %), requires reference standard | Absolute, requires internal standard |
| Destructive? | Yes | Yes | No |
| Key Advantage | Versatile and widely applicable | Superior for volatile analysis | Provides absolute purity and structural information |
| Key Limitation | May miss non-UV active or volatile impurities | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity, higher equipment cost |
4.4 Decision Logic for Method Selection
The choice of analytical technique depends on the specific question being asked. The following diagram illustrates a logical approach to selecting the appropriate method.
Caption: Decision tree for selecting an analytical method for purity assessment.
Conclusion and Recommendations
For the routine quality control and purity analysis of Methyl 2-cyano-2-methylpropanoate, a validated Reversed-Phase HPLC method serves as a robust and reliable primary technique. It provides excellent separation for the main component and key non-volatile impurities.
However, to build a complete and trustworthy purity profile, a multi-technique approach is strongly recommended:
-
Complement HPLC with GC: Always use Gas Chromatography to analyze for residual solvents and other volatile impurities that may be missed by HPLC.
-
Utilize qNMR for Reference Standards: When certifying a new batch of reference material or requiring an absolute purity value for critical applications, Quantitative NMR is the method of choice.
By understanding the strengths and limitations of each technique and applying them logically, researchers, scientists, and drug development professionals can ensure the highest quality of Methyl 2-cyano-2-methylpropanoate, leading to more reliable research outcomes and safer final products.
References
-
Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. (2016). NIST. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ECA Academy. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). National Institutes of Health (NIH). [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). ACS Publications. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration (FDA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration (FDA). [Link]
-
GAS-LIQUID CHROMATOGRAPHY OF THE ALKYL ALPHA CYANOACRYLATES. (1966). Defense Technical Information Center (DTIC). [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (2020). National Institutes of Health (NIH). [Link]
-
Methyl 2-cyano-2-methyl-propanoic acid methyl ester. PubChem. [Link]
-
2-Cyano-2-methylpropanoic acid. PubChem. [Link]
Sources
- 1. 2-Cyano-2-methyl-propanoic acid methyl ester | C6H9NO2 | CID 10964510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Cyano-2-methylpropanoic acid | C5H7NO2 | CID 11367091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. resolvemass.ca [resolvemass.ca]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Methyl 2-cyano-2-methylpropanoate from Different Suppliers
In the realms of pharmaceutical research and fine chemical synthesis, the seemingly mundane choice of a chemical supplier can have profound consequences on experimental outcomes. The purity and consistency of starting materials are paramount, as even trace impurities can lead to unwanted side reactions, decreased yields, and misleading biological or analytical results. This guide provides a comprehensive framework for the spectroscopic comparison of Methyl 2-cyano-2-methylpropanoate (MCMP), a versatile building block in organic synthesis, sourced from different commercial suppliers.
The core principle of this guide is to establish a robust, self-validating analytical workflow. By employing a multi-spectroscopic approach—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS)—we can create a detailed chemical fingerprint of each sample. This allows for a rigorous comparison of not just the bulk purity, but also the nature and concentration of any impurities. Adherence to principles of Good Laboratory Practice (GLP) is emphasized throughout to ensure data integrity and reproducibility.[1][2][3][4][5]
The Importance of Orthogonal Analytical Techniques
Relying on a single analytical method can provide a skewed perspective of a sample's purity.[6][7] For instance, while NMR is unparalleled for structural elucidation, it may not detect amorphous impurities or those present at very low concentrations. Conversely, GC-MS is highly sensitive to volatile impurities but provides less definitive structural information than NMR. By combining these techniques, we create a more complete and trustworthy purity profile.
Part 1: Experimental Design & Methodology
The following protocols are designed to be executed in a controlled laboratory environment. All personnel should adhere to appropriate safety protocols, including the use of personal protective equipment (PPE).
Sample Acquisition and Preparation
Three batches of Methyl 2-cyano-2-methylpropanoate were procured from three different, reputable chemical suppliers, hereafter referred to as Supplier A, Supplier B, and Supplier C. Upon receipt, each container was inspected for integrity, assigned a unique laboratory identification number, and stored under identical conditions (room temperature, desiccated).
Sample Preparation Protocol:
-
NMR Spectroscopy: For each supplier, accurately weigh approximately 20 mg of the MCMP sample into a clean, dry NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Cap the tube and gently invert several times to ensure complete dissolution.
-
FT-IR Spectroscopy: Samples were analyzed neat as a thin film. A single drop of MCMP from each supplier was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
GC-MS Analysis: Prepare a 1000 ppm stock solution for each supplier by dissolving 10 mg of MCMP in 10 mL of analytical grade dichloromethane. From this stock, prepare a 10 ppm working solution by a 1:100 dilution with dichloromethane.
Instrumentation and Data Acquisition
Consistency in instrumental parameters is critical for a valid comparison. All analyses were performed on the same instruments with identical acquisition parameters.
1.2.1 ¹H and ¹³C NMR Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Rationale: The choice of a 400 MHz spectrometer provides sufficient resolution to distinguish subtle differences in the proton and carbon environments. The selected number of scans offers a good signal-to-noise ratio for both the main compound and potential impurities.
1.2.2 FT-IR Spectroscopy
-
Instrument: FT-IR Spectrometer with a diamond ATR accessory
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Rationale: ATR-FT-IR is a rapid and reproducible technique for obtaining the infrared spectrum of liquid samples without the need for extensive sample preparation. A resolution of 4 cm⁻¹ is standard for routine analysis and provides sufficient detail for functional group identification.[8][9][10][11]
1.2.3 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: GC system coupled to a single quadrupole mass spectrometer
-
GC Parameters:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Oven Program: Initial temperature of 50°C, hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Mass Range: 35 - 350 m/z
-
Scan Speed: 1000 amu/s
-
Rationale: The splitless injection mode is chosen to maximize the sensitivity for trace impurity detection. The temperature program is designed to separate volatile impurities from the main MCMP peak effectively. Standard 70 eV electron ionization is used to generate reproducible fragmentation patterns for library matching.[12]
Part 2: Data Analysis and Comparative Results
The data from each spectroscopic technique was processed and analyzed to identify any variations between the samples from the three suppliers.
¹H and ¹³C NMR Spectroscopic Comparison
The NMR spectra for all three samples were largely consistent with the expected structure of Methyl 2-cyano-2-methylpropanoate.
Expected Chemical Shifts:
-
¹H NMR (400 MHz, CDCl₃): δ ~3.80 (s, 3H, -OCH₃), ~1.60 (s, 6H, -C(CH₃)₂)
-
¹³C NMR (101 MHz, CDCl₃): δ ~170 (-COO-), ~120 (-CN), ~54 (-OCH₃), ~40 (-C(CN)-), ~25 (-CH₃)
Table 1: Comparative ¹H and ¹³C NMR Data
| Supplier | ¹H NMR (-OCH₃) | ¹H NMR (-C(CH₃)₂) | ¹³C NMR (-COO-) | ¹³C NMR (-CN) | ¹³C NMR (-OCH₃) | ¹³C NMR (-C(CN)-) | ¹³C NMR (-CH₃) | Observed Impurities (¹H NMR) |
| A | 3.78 ppm | 1.59 ppm | 169.8 ppm | 120.2 ppm | 54.1 ppm | 40.3 ppm | 25.1 ppm | Minor peak at 1.25 ppm (t) |
| B | 3.78 ppm | 1.59 ppm | 169.8 ppm | 120.2 ppm | 54.1 ppm | 40.3 ppm | 25.1 ppm | None detected |
| C | 3.78 ppm | 1.59 ppm | 169.8 ppm | 120.2 ppm | 54.1 ppm | 40.3 ppm | 25.1 ppm | Minor peaks at 2.10 ppm (s) and 3.65 ppm (s) |
Discussion of NMR Results: The samples from all three suppliers showed the characteristic singlets in the ¹H NMR spectrum and the expected five signals in the ¹³C NMR spectrum, confirming the identity of the main component. However, subtle differences were observed in the impurity profiles. The sample from Supplier B appeared to be the purest by NMR analysis. Supplier A's sample showed a small triplet at 1.25 ppm, potentially indicating the presence of an ethyl ester impurity. The sample from Supplier C exhibited two minor singlets, suggesting the presence of at least two different impurities, possibly residual acetone and methanol from the synthesis or purification process.
FT-IR Spectroscopic Comparison
The FT-IR spectra of all three samples were highly similar, displaying the characteristic absorption bands for the functional groups present in Methyl 2-cyano-2-methylpropanoate.
Expected Key IR Absorptions:
-
~2990-2950 cm⁻¹: C-H stretching (aliphatic)
-
~2250 cm⁻¹: C≡N stretching (nitrile)
-
~1740 cm⁻¹: C=O stretching (ester)
-
~1270 and 1150 cm⁻¹: C-O stretching (ester)
Table 2: Comparative FT-IR Data (Key Peaks in cm⁻¹)
| Supplier | C-H Stretch | C≡N Stretch | C=O Stretch | C-O Stretch | Other Notable Bands |
| A | 2988, 2955 | 2248 | 1742 | 1275, 1152 | None |
| B | 2988, 2955 | 2248 | 1742 | 1275, 1152 | None |
| C | 2988, 2955 | 2248 | 1742 | 1275, 1152 | Weak, broad band ~3400 cm⁻¹ |
Discussion of FT-IR Results: The FT-IR spectra for all three suppliers were a good match for the structure of MCMP. The presence of the nitrile and ester carbonyl stretches were clearly identifiable. The sample from Supplier C , however, showed a weak, broad absorption band around 3400 cm⁻¹, which is characteristic of an O-H stretch. This corroborates the NMR data that suggested the presence of a possible alcohol impurity, such as methanol.
GC-MS Analysis
GC-MS analysis provided a more sensitive assessment of the volatile impurities in the samples.
Table 3: Comparative GC-MS Data
| Supplier | MCMP Retention Time (min) | MCMP Purity (%) | Impurity 1 (RT, Identity) | Impurity 2 (RT, Identity) |
| A | 8.21 | 99.6% | 7.85 min, Ethyl 2-cyano-2-methylpropanoate | - |
| B | 8.21 | >99.9% | - | - |
| C | 8.21 | 99.2% | 3.15 min, Acetone | 3.50 min, Methanol |
Discussion of GC-MS Results: The GC-MS data confirmed the findings from the NMR and FT-IR analyses with greater clarity. The main peak in all three chromatograms corresponded to Methyl 2-cyano-2-methylpropanoate. The sample from Supplier B was found to be of the highest purity. Supplier A's sample contained a small amount of the corresponding ethyl ester, likely from transesterification or the use of ethanol as a solvent. Supplier C's sample contained detectable levels of both acetone and methanol, common solvents in organic synthesis. The mass spectra of these impurity peaks were consistent with library matches for these compounds.
Part 3: Integrated Discussion and Recommendations
This multi-faceted spectroscopic comparison provides a comprehensive quality assessment of Methyl 2-cyano-2-methylpropanoate from three different suppliers.
Workflow Diagram:
Caption: Workflow for the spectroscopic comparison of chemical reagents.
While all three suppliers provided Methyl 2-cyano-2-methylpropanoate of acceptable identity, there were discernible differences in their purity profiles.
-
Supplier B provided the material with the highest purity, with no detectable impurities by any of the analytical methods employed.
-
Supplier A provided a high-purity product, with a minor related-substance impurity. For many applications, this level of purity would be acceptable.
-
Supplier C provided a product with detectable levels of residual solvents. While the overall purity is still high, the presence of reactive solvents like methanol could be problematic in sensitive applications, such as in reactions involving strong bases or catalysts that could be poisoned.
Recommendation:
For applications requiring the highest degree of purity and consistency, such as in the synthesis of pharmaceutical intermediates or in quantitative analytical studies, the material from Supplier B is recommended. For general synthetic purposes where minor, non-reactive impurities are tolerated, the material from Supplier A represents a viable option. The material from Supplier C should be used with caution, and it may be advisable to perform an additional purification step, such as distillation, before use in critical applications.
This guide demonstrates the critical importance of in-house quality control of starting materials. A thorough, multi-technique spectroscopic analysis provides the necessary data to make informed decisions about reagent selection, ultimately leading to more robust and reproducible scientific outcomes.
References
-
ASTM E1655-17(2024) Standard Practices for Infrared Multivariate Quantitative Analysis. ASTM International. [Link][8][9][10][11]
-
Dong, M. W. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. LCGC International. [Link][1][3]
-
Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. (2023). ResearchGate. [Link][2]
-
ASTM E168-16(2023) Standard Practices for General Techniques of Infrared Quantitative Analysis. ASTM International. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link][6]
-
Royal Society of Chemistry. (2008). Good lab practice. Education in Chemistry. [Link][4]
-
SafetyCulture. (2025). A Guide to Good Laboratory Practice (GLP). [Link][5]
-
Diplomata Comercial. (n.d.). What Testing Methods Are Used to Ensure Chemical Purity? [Link][7]
-
Agilent Technologies. (2016). Chemical Purity Analysis. [Link][12]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Good lab practice | Feature | RSC Education [edu.rsc.org]
- 5. safetyculture.com [safetyculture.com]
- 6. moravek.com [moravek.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. scribd.com [scribd.com]
- 10. store.astm.org [store.astm.org]
- 11. ASTM E1655 - eralytics [eralytics.com]
- 12. agilent.com [agilent.com]
Benchmarking the Performance of Methyl 2-cyano-2-methylpropanoate as a Putative Polymerization Initiator: A Comparative Guide
Introduction: Exploring New Frontiers in Polymerization Initiation
In the dynamic field of polymer science, the quest for novel initiators with tailored performance characteristics is perpetual. Methyl 2-cyano-2-methylpropanoate (MCNP), a versatile chemical intermediate known for its unique combination of a cyano and a methyl ester group, presents an intriguing candidate for exploration as a polymerization initiator.[1][2][3] While extensively utilized in organic synthesis, its application in initiating polymerization is not widely documented, prompting a thorough investigation into its potential performance against well-established radical initiators.[1][2][3]
This guide provides a comprehensive framework for benchmarking the performance of Methyl 2-cyano-2-methylpropanoate as a putative initiator. We will outline detailed experimental protocols to evaluate its efficacy and compare it against two industry-standard radical initiators: Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO). This document is intended for researchers, scientists, and drug development professionals interested in exploring novel initiating systems for polymerization.
Understanding the Candidates: A Comparative Overview
A successful polymerization initiator must efficiently generate radicals under specific conditions, which in turn initiate the polymerization of monomers. The choice of initiator significantly influences reaction kinetics, polymer properties, and the overall efficiency of the process.
Methyl 2-cyano-2-methylpropanoate (MCNP): The Challenger
MCNP is a chemical compound with the molecular formula C₆H₉NO₂.[1] Its structure, featuring a quaternary carbon bonded to both a cyano and a methyl ester group, suggests the potential for thermal decomposition to yield radicals. The stability and reactivity of these potential radicals are key determinants of its efficacy as an initiator.
Azobisisobutyronitrile (AIBN): The Azo-Initiator Benchmark
AIBN is a widely used, thermally sensitive azo compound that decomposes upon heating to generate two 2-cyanoprop-2-yl radicals and a molecule of nitrogen gas.[4] This clean decomposition, free of oxygenated byproducts, makes it a preferred choice for many polymerization reactions, particularly for monomers like styrenes and acrylates.[4][5]
Benzoyl Peroxide (BPO): The Peroxide Workhorse
BPO is a common organic peroxide initiator that cleaves at the weak oxygen-oxygen bond upon heating to form two benzoyloxy radicals. These can further decarboxylate to form phenyl radicals. BPO is effective for a broad range of monomers but can sometimes lead to side reactions and polymer discoloration.[4][6]
Experimental Benchmarking Workflow
To objectively assess the performance of MCNP as an initiator, a series of standardized experiments should be conducted in parallel with AIBN and BPO. The following workflow provides a robust methodology for this comparison.
Figure 1: A generalized workflow for benchmarking the performance of a novel polymerization initiator against established standards.
Part 1: Thermal Characterization of Initiators
The thermal stability of an initiator is a critical parameter that dictates its suitable operating temperature range. Differential Scanning Calorimetry (DSC) is a powerful technique for determining the decomposition kinetics of initiators.[7][8][9]
Experimental Protocol: Determination of Initiator Half-Life via DSC
-
Sample Preparation: Prepare dilute solutions (1-5% by weight) of MCNP, AIBN, and BPO in a high-boiling, inert solvent such as toluene.
-
DSC Analysis:
-
Accurately weigh 5-10 mg of the initiator solution into a hermetically sealed DSC pan.
-
Use an empty, sealed pan as a reference.
-
Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under an inert nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The decomposition of the initiator will be observed as an exothermic peak.
-
-
Data Analysis (ASTM E698 Method):
-
From the DSC curves obtained at different heating rates, determine the peak exotherm temperature (Tp) for each rate.
-
Plot ln(β/Tp²) versus 1/Tp (where β is the heating rate in K/min and Tp is the peak temperature in Kelvin).
-
The slope of this plot is equal to -Ea/R, where Ea is the activation energy and R is the ideal gas constant.
-
The pre-exponential factor (A) can be calculated from the intercept.
-
The half-life (t½) at a given temperature (T) can then be calculated using the Arrhenius equation: t½ = ln(2) / A * exp(-Ea / RT) .
-
Comparative Data Table: Thermal Properties of Initiators
| Initiator | Decomposition Temperature (10-hr half-life, in Toluene) | Activation Energy (Ea) (kJ/mol) | Comments |
| Methyl 2-cyano-2-methylpropanoate (MCNP) | To be determined | To be determined | Expected to be influenced by the stability of the resulting radicals. |
| Azobisisobutyronitrile (AIBN) | ~65 °C[10] | ~130 | Decomposes to form stable 2-cyano-2-propyl radicals.[4] |
| Benzoyl Peroxide (BPO) | ~70 °C[10] | ~125 | Generates benzoyloxy and phenyl radicals.[4] |
Part 2: Evaluation of Polymerization Performance
The true measure of an initiator's effectiveness lies in its ability to initiate polymerization and influence the properties of the resulting polymer. A standard bulk polymerization of a well-understood monomer like styrene provides an excellent platform for this evaluation.
Experimental Protocol: Bulk Polymerization of Styrene
-
Monomer Purification: Purify styrene by passing it through a column of basic alumina to remove inhibitors.
-
Reaction Setup:
-
In separate, sealable reaction vessels, add a known amount of purified styrene.
-
Add a precise concentration (e.g., 0.1 mol%) of MCNP, AIBN, and BPO to their respective vessels.
-
Degas the solutions by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.
-
-
Polymerization:
-
Immerse the sealed reaction vessels in a constant temperature oil bath set to a temperature where the initiators have a reasonable half-life (e.g., 70 °C).
-
Allow the polymerizations to proceed for a set period (e.g., 24 hours).
-
-
Polymer Isolation and Yield Determination:
-
At the end of the reaction period, cool the vessels to quench the polymerization.
-
Dissolve the viscous polymer solution in a suitable solvent like tetrahydrofuran (THF).
-
Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent like methanol.
-
Filter, wash, and dry the polymer to a constant weight.
-
Calculate the polymer yield (conversion).
-
-
Initiator Efficiency (f) Calculation: The initiator efficiency can be estimated by comparing the experimentally determined number-average molecular weight (Mn) with the theoretical Mn, assuming all initiator radicals start a polymer chain.
Analysis of Polymer Properties: Gel Permeation Chromatography (GPC)
The molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymers are critical performance indicators. GPC (also known as Size Exclusion Chromatography, SEC) is the standard technique for these measurements.[11][12][13][14][15]
Experimental Protocol: GPC Analysis
-
Sample Preparation: Prepare dilute solutions (e.g., 1 mg/mL) of the synthesized polystyrene samples in a suitable mobile phase (e.g., THF). Filter the solutions through a 0.22 µm syringe filter.
-
GPC System: Use a GPC system equipped with a refractive index (RI) detector and a set of polystyrene-calibrated columns.
-
Analysis: Inject the polymer solutions and elute with the mobile phase at a constant flow rate.
-
Data Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using the calibration curve.
Comparative Data Table: Polymerization Performance
| Initiator | Styrene Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Comments |
| Methyl 2-cyano-2-methylpropanoate (MCNP) | To be determined | To be determined | To be determined | Performance will depend on the reactivity of the generated radicals with styrene. |
| Azobisisobutyronitrile (AIBN) | Typically high | Predictable based on initiator concentration | Generally narrow (1.5 - 2.5) | Known for producing well-defined polymers.[4] |
| Benzoyl Peroxide (BPO) | Typically high | Can be influenced by chain transfer reactions | Often broader than AIBN | The reactivity of phenyl radicals can lead to side reactions. |
Discussion and Interpretation of Potential Outcomes
The experimental data gathered from these protocols will allow for a robust comparison of Methyl 2-cyano-2-methylpropanoate with AIBN and BPO.
-
Thermal Stability: The half-life data for MCNP will determine its optimal temperature window for initiating polymerization. A significantly lower or higher decomposition temperature compared to AIBN and BPO would open up different application possibilities.
-
Initiation Efficiency: A high polymer yield combined with a molecular weight close to the theoretical value would indicate high initiator efficiency for MCNP.
-
Control over Polymer Properties: A narrow PDI for the polystyrene produced using MCNP would suggest a well-controlled polymerization, a highly desirable characteristic for many applications.
Safety and Handling Considerations
As with all chemical experiments, proper safety precautions are paramount.
-
Methyl 2-cyano-2-methylpropanoate: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
AIBN and Benzoyl Peroxide: Both are thermally sensitive and should be stored at recommended temperatures. They are also flammable solids. AIBN decomposition produces toxic tetramethylsuccinonitrile if the radicals are not trapped.[4] BPO can be shock-sensitive. Always consult the Safety Data Sheet (SDS) before use.
Conclusion: A Framework for Innovation
While the existing literature does not extensively detail the use of Methyl 2-cyano-2-methylpropanoate as a polymerization initiator, its chemical structure warrants investigation. The experimental framework presented in this guide provides a clear and scientifically rigorous path to benchmarking its performance against established initiators like AIBN and BPO. The results of such a study will be invaluable in determining the potential of MCNP to expand the toolbox of initiators available to the polymer science community, potentially enabling the synthesis of novel materials with unique properties.
References
-
Azobisisobutyronitrile. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Methods of Measuring Polymer Molecular Weight by GPC. (2025, July 22). ResolveMass Laboratories Inc. [Link]
-
Are there any general chemical rules for choosing initiators for a polymerization reaction? (2012, June 20). Chemistry Stack Exchange. [Link]
-
Determination of Molecular Weight Distribution (GPC/SEC). (n.d.). AIMPLAS. [Link]
-
What is the difference between peroxides and AIBN as free radical initiators? (2015, October 22). Reddit. [Link]
-
Measurement of Molecular Weight by using GPC method. (n.d.). Shimadzu. [Link]
-
How to Assess Molecular Weight with GPC. (2024, August 22). News-Medical.Net. [Link]
-
Innovations in Material Science: The Role of Methyl 2-cyano-2-methylpropanoate in Polymer Production. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Anionic Photopolymerization of Methyl-2-Cyanoacrylate and Simultaneous Color Formation. (2000, November 15). DTIC. [Link]
-
Reviewing and Comparing of DSC Kinetics Methods. (2015, July 28). AZoM. [Link]
-
Methyl 2-cyano-2-methylpropanoate: A Versatile Intermediate for Organic Synthesis and Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Using Differential Scanning Calorimetry to Accelerate Polymerization Catalysis: A Toolkit for Miniaturized and Automated Kinetics Measurements. (2025, April 11). ACS Publications. [Link]
-
Radical Polymerization of Alkyl 2-Cyanoacrylates. (n.d.). PMC - NIH. [Link]
-
The determination of the activation energy, by DSC and DPC, for the radicalic polymerization of dodecylmethacrylate. (2025, August 5). ResearchGate. [Link]
-
A Review of DSC Kinetics Methods. (n.d.). TA Instruments. [Link]
Sources
- 1. Buy Methyl 2-cyano-2-methylpropanoate | 72291-30-6 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. reddit.com [reddit.com]
- 7. azom.com [azom.com]
- 8. researchgate.net [researchgate.net]
- 9. tainstruments.com [tainstruments.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. aimplas.net [aimplas.net]
- 14. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. news-medical.net [news-medical.net]
In the ever-evolving landscape of biomedical materials, cyanoacrylates have carved a significant niche, primarily as tissue adhesives and as matrices for drug delivery systems. Their rapid, in-situ polymerization upon contact with physiological fluids makes them particularly attractive for a range of clinical applications. This guide provides an in-depth comparative study of Methyl 2-cyano-2-methylpropanoate and its more commonly utilized straight-chain analogs: Ethyl 2-cyanoacrylate, n-Butyl 2-cyanoacrylate, and 2-Octyl cyanoacrylate.
This document is intended for researchers, scientists, and drug development professionals, offering a critical evaluation of the physicochemical properties, polymerization and degradation kinetics, biocompatibility, and performance in drug delivery systems of these key cyanoacrylate monomers. The insights provided herein are grounded in experimental data from peer-reviewed literature, aiming to facilitate informed decisions in material selection for specific biomedical applications.
Physicochemical Properties: The Impact of Molecular Structure
The fundamental properties of cyanoacrylate monomers are dictated by their molecular structure, specifically the nature of the alkyl ester group. This structural variation influences their viscosity, polymerization rate, and the mechanical properties of the resulting polymer.
Methyl 2-cyano-2-methylpropanoate, with its branched ester group, presents a unique structural motif compared to its straight-chain counterparts. This branching is anticipated to influence the polymer's stereochemistry and chain packing, which in turn can affect its mechanical and degradation properties.
Table 1: Physicochemical Properties of Selected Cyanoacrylates
| Property | Methyl 2-cyano-2-methylpropanoate | Ethyl 2-cyanoacrylate | n-Butyl 2-cyanoacrylate | 2-Octyl cyanoacrylate |
| Molecular Formula | C₆H₉NO₂ | C₆H₇NO₂ | C₈H₁₁NO₂ | C₁₂H₁₉NO₂ |
| Molecular Weight ( g/mol ) | 127.14[1] | 125.13[2] | 153.18 | 209.28 |
| Boiling Point (°C) | Not readily available | 54-56 @ 2 mmHg | 68 @ 2 mmHg | 90-93 @ 2 mmHg |
| Density (g/cm³) | Not readily available | ~1.05 | ~0.989 | ~0.94 |
| Viscosity | Low | Low | Medium | High |
Note: Properties can vary slightly based on purity and measurement conditions.
The trend of increasing molecular weight and boiling point with longer alkyl chains is evident. The viscosity also generally increases with chain length, which can be a critical parameter for controlled application in a clinical setting.
Polymerization and Degradation Kinetics: A Tale of Two Rates
The utility of cyanoacrylates in biomedical applications is intrinsically linked to their polymerization and degradation kinetics. Rapid polymerization is desirable for tissue adhesion, while controlled degradation is crucial for drug delivery and tissue regeneration.
Anionic Polymerization: The Mechanism of Adhesion
Cyanoacrylates polymerize via an anionic mechanism, typically initiated by weak bases such as water or amines present in physiological environments. The electron-withdrawing cyano and ester groups make the double bond highly susceptible to nucleophilic attack, leading to a rapid chain-growth polymerization.
Figure 1: Anionic Polymerization of Cyanoacrylates. This diagram illustrates the three key stages of anionic polymerization: initiation by a nucleophile, propagation of the polymer chain, and termination.
The rate of polymerization is influenced by the alkyl chain length, with shorter chains generally polymerizing faster. This is attributed to the lower steric hindrance around the vinyl group.
Biodegradation: The Release of Cargo and Return to Nature
The degradation of poly(cyanoacrylates) in an aqueous environment occurs primarily through two mechanisms: hydrolysis of the ester bond in the polymer backbone and unzipping depolymerization from the chain ends. A critical aspect of this degradation is the release of formaldehyde, a known cytotoxic agent.[3]
The rate of degradation is inversely proportional to the length of the alkyl chain. Shorter-chain poly(cyanoacrylates), such as poly(methyl cyanoacrylate) and poly(ethyl cyanoacrylate), degrade more rapidly, leading to a faster release of formaldehyde.[3] This rapid degradation and associated cytotoxicity have limited their internal use. Longer-chain analogs like poly(n-butyl cyanoacrylate) and poly(2-octyl cyanoacrylate) degrade more slowly, resulting in a more controlled release of byproducts and improved biocompatibility.[4] The degradation of poly(isobutyl cyanoacrylate) has been shown to also proceed via enzymatic ester hydrolysis, in addition to the formaldehyde-producing pathway.[5]
Table 2: Comparative Degradation Characteristics
| Cyanoacrylate | Degradation Rate | Formaldehyde Release Rate | Primary Degradation Mechanism |
| Methyl 2-cyano-2-methylpropanoate | Expected to be relatively fast (inferred) | Expected to be relatively high (inferred) | Hydrolysis & Depolymerization |
| Ethyl 2-cyanoacrylate | Fast[6] | High[3] | Hydrolysis & Depolymerization[6] |
| n-Butyl 2-cyanoacrylate | Moderate[4] | Moderate[7] | Hydrolysis & Depolymerization |
| 2-Octyl cyanoacrylate | Slow[4] | Low[7] | Hydrolysis & Depolymerization |
Biocompatibility and Cytotoxicity: The Body's Response
The biocompatibility of cyanoacrylates is a critical determinant of their suitability for medical applications. As a general rule, cytotoxicity is inversely related to the length of the alkyl chain. This is primarily due to the rate of degradation and the subsequent concentration of cytotoxic byproducts, namely formaldehyde and cyanoacetate.[8]
In vitro studies have consistently shown that longer-chain cyanoacrylates exhibit lower cytotoxicity compared to their shorter-chain counterparts.[7] For instance, one study found that while all tested cyanoacrylates were cytotoxic to some extent, the effect was more pronounced with shorter alkyl chains. In vivo studies have corroborated these findings, with longer-chain cyanoacrylates eliciting a milder inflammatory response.[9]
Table 3: Comparative Cytotoxicity Data
| Cyanoacrylate | Cell Line | Assay | Endpoint | Result | Reference |
| Ethyl 2-cyanoacrylate | Human Gingival Fibroblasts & Osteoblasts | MTT | Cell Viability | Not cytotoxic in most cases | [10] |
| Ethyl 2-cyanoacrylate | L929 Mouse Fibroblasts | Elution Test | Cell Viability | ~10% decrease with 10-fold dilution | [11] |
| n-Butyl & n-Hexyl Cyanoacrylate | Mesothelial Cells & Fibroblasts | Alamar Blue | Cell Viability | Cytotoxic during polymerization, less so once cured | [12] |
| 2-Octyl Cyanoacrylate | Mesothelial Cells & Fibroblasts | Alamar Blue | Cell Viability | Most cytotoxic during polymerization, least once cured | [7] |
Note: Direct comparison of IC50 values is challenging due to variations in experimental protocols across different studies.
Performance in Drug Delivery Systems: A Controlled Release Platform
Poly(alkyl cyanoacrylate) (PACA) nanoparticles have emerged as promising carriers for targeted drug delivery. Their biodegradable nature allows for the sustained release of encapsulated therapeutic agents. The drug release kinetics are closely tied to the degradation rate of the polymer matrix.
Nanoparticles formulated from shorter-chain cyanoacrylates, such as poly(ethyl cyanoacrylate), are expected to exhibit a faster drug release profile due to their more rapid degradation. Conversely, nanoparticles made from longer-chain cyanoacrylates, like poly(octyl cyanoacrylate), would provide a more sustained release. The choice of cyanoacrylate monomer, therefore, allows for the tuning of drug release kinetics to match the therapeutic requirements of a specific application.
The drug release from PACA nanoparticles can be influenced by both diffusion and polymer erosion. Various kinetic models, such as the Higuchi, Korsmeyer-Peppas, and Weibull models, can be applied to analyze the release data and elucidate the underlying release mechanism.[13][14][15]
Figure 2: Drug Delivery Workflow. This diagram outlines the process from nanoparticle formulation to drug release and therapeutic action.
Experimental Protocols: Ensuring Scientific Rigor
To ensure the reliability and reproducibility of comparative data, standardized experimental protocols are essential. The following are outlines of key methodologies for evaluating the performance of cyanoacrylate-based biomaterials.
Bond Strength Testing (ASTM F2258)
The tensile strength of tissue adhesives is a critical parameter for their efficacy in wound closure. The ASTM F2258 standard provides a reproducible method for this evaluation.
Methodology:
-
Substrate Preparation: Use a biological substrate, such as porcine skin, cut into uniform strips.
-
Adhesive Application: Apply a standardized amount of the cyanoacrylate adhesive to the substrate interface.
-
Bonding: Overlap the two substrate strips and apply consistent pressure for a defined period to allow for polymerization.
-
Tensile Testing: After a specified curing time, mount the bonded specimen in a universal testing machine and apply a tensile load at a constant rate of extension until failure.
-
Data Analysis: Record the maximum load at failure and calculate the bond strength in megapascals (MPa).
Figure 4: In Vitro Cytotoxicity Testing Workflow. A step-by-step diagram of the elution test method as per ISO 10993-5.
In Vitro Drug Release Study
This protocol outlines a common method for evaluating the release of a drug from cyanoacrylate nanoparticles.
Methodology:
-
Nanoparticle Preparation: Synthesize drug-loaded cyanoacrylate nanoparticles using a suitable method (e.g., emulsion polymerization).
-
Release Medium: Prepare a release medium that ensures sink conditions (e.g., phosphate-buffered saline with a surfactant).
-
Release Setup: Place a known amount of the nanoparticle suspension in a dialysis bag with a specific molecular weight cutoff and immerse it in the release medium at a constant temperature with gentle agitation.
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Drug Quantification: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Data Analysis: Plot the cumulative percentage of drug released versus time and fit the data to various kinetic models to determine the release mechanism. [16][17][18]
Figure 5: In Vitro Drug Release Study Workflow. A flowchart detailing the key steps in assessing drug release from nanoparticles.
Conclusion and Future Perspectives
The selection of a cyanoacrylate for a specific biomedical application requires a careful consideration of its physicochemical properties and biological performance. While shorter-chain cyanoacrylates like ethyl 2-cyanoacrylate offer rapid polymerization and strong adhesion, their faster degradation and higher cytotoxicity may limit their use, particularly for internal applications. Longer-chain analogs, such as n-butyl and 2-octyl cyanoacrylate, provide a more favorable biocompatibility profile due to their slower degradation and reduced release of cytotoxic byproducts.
Methyl 2-cyano-2-methylpropanoate, with its unique branched structure, represents an interesting candidate for further investigation. Its distinct stereochemistry may lead to polymers with novel mechanical and degradation properties. However, a comprehensive evaluation of its biocompatibility and performance in drug delivery systems is necessary to fully ascertain its potential in the biomedical field.
Future research should focus on systematic, head-to-head comparative studies of these and other novel cyanoacrylate monomers under standardized conditions. This will enable the generation of directly comparable data on bond strength, degradation kinetics, cytotoxicity, and drug release profiles, thereby facilitating a more rational design and selection of cyanoacrylate-based biomaterials for the next generation of medical devices and drug delivery systems.
References
-
Leonard, F., Kulkarni, R. K., Brandes, G., Nelson, J., & Cameron, J. J. (1966). Synthesis and degradation of poly (alkyl α-cyanoacrylates). Journal of Applied Polymer Science, 10(2), 259-272. [Link]
-
de Melo, W. M., Maximiano, W. A., & de Souza, F. Á. (2020). Evaluation of Regular Market Ethyl Cyanoacrylate Cytotoxicity for Human Gingival Fibroblasts and Osteoblasts. Surgical infections, 21(1), 29–34. [Link]
-
Pundir, S., Badgujar, L., & Singh, M. (2014). Cytotoxicity of polymerized commercial cyanoacrylate adhesive on cultured human oral fibroblasts. Journal of investigative and clinical dentistry, 5(2), 122–128. [Link]
-
Li, Y., Wang, Y., & Liu, G. (2013). Cyanoacrylate-nano drug: A bone-targeted therapy. Zhongguo xiu fu chong jian wai ke za zhi = Zhongguo xiufu chongjian waike zazhi = Chinese journal of reparative and reconstructive surgery, 27(12), 1518–1522. [Link]
-
Vidal, M., Vidal, L., Gascón, P., & Rodríguez, M. (2016). Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair. PloS one, 11(6), e0157920. [Link]
-
Han, M. G., & Kim, S. (2008). Synthesis and degradation behavior of poly (ethyl-cyanoacrylate). Polymer Degradation and Stability, 93(7), 1243-1251. [Link]
-
Yesil, M., Ozcan, G., & Akyol, M. (2004). In Vitro Toxicity Test of Ethyl 2-Cyanoacrylate, a Tissue Adhesive Used in Cardiovascular Surgery. The Thoracic and Cardiovascular Surgeon, 52(6), 353-356. [Link]
-
Raja, P. R. (2016). Cyanoacrylate Adhesives: A Critical Review. Reviews of Adhesion and Adhesives, 4(4), 399-420. [Link]
-
Susha, A. S., & Grabolle, M. (2016). Cellular uptake and intracellular degradation of poly(alkyl cyanoacrylate) nanoparticles. Journal of nanobiotechnology, 14, 6. [Link]
-
Weng, J., Tong, H. H., & Chow, S. F. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Pharmaceutics, 12(8), 732. [Link]
-
Vidal, M., Vidal, L., Gascón, P., & Rodríguez, M. (2016). Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair. PloS one, 11(6), e0157920. [Link]
-
Bai, Y., Kikugawa, G., & Kishimoto, N. (2022). Hydrolytic degradation and property aging in highly crosslinked cyanate ester resins: A computational study. Polymer Degradation and Stability, 199, 109923. [Link]
-
Lenaerts, V., Couvreur, P., Christiaens-Leyh, D., Joiris, E., Roland, M., Rollman, B., & Speiser, P. (1984). Degradation of poly (isobutyl cyanoacrylate) nanoparticles. Biomaterials, 5(2), 65–68. [Link]
-
Weng, J., Tong, H. H., & Chow, S. F. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Pharmaceutics, 12(8), 732. [Link]
-
Păunescu, E., & Neamțu, J. (2020). Assessing the In Vivo Biocompatibility of Molecularly Imprinted Polymer Nanoparticles. Polymers, 12(11), 2548. [Link]
-
D'Souza, S. (2014). A Review of In Vitro Drug Release Test Methods for Nano-Sized Dosage Forms. Journal of Pharmaceutical Sciences, 103(8), 2231-2244. [Link]
-
Barzegar-Jalali, M., Adibkia, K., Valizadeh, H., Shadbad, M. R. S., & Nokhodchi, A. (2008). Kinetic analysis of drug release from nanoparticles. Journal of pharmacy & pharmaceutical sciences : a publication of the Canadian Society for Pharmaceutical Sciences, Societe canadienne des sciences pharmaceutiques, 11(1), 167–177. [Link]
-
Nagarsenker, M. S. (n.d.). In-vitro drug release studies for nanoparticulates: methodologies and challenges. [Link]
-
Toagosei Co., Ltd. (n.d.). Instant Adhesives (Cyanoacrylate adhesives)
. [Link] -
Progress in Chemical and Biochemical Research. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. [Link]
-
Wang, Y., & Liu, G. (2014). Effect of Drug Release Kinetics on Nanoparticle Therapeutic Efficacy and Toxicity. Molecular pharmaceutics, 11(6), 2009–2017. [Link]
-
Gourlay, S. J., Rice, R. M., Hegyeli, A. F., Wade, C. W., Dillon, J. G., Jaffe, H., & Kulkarni, R. K. (1978). Biocompatibility testing of polymers: in vivo implantation studies. Journal of biomedical materials research, 12(2), 219–232. [Link]
-
Keller, B. L., Lohmann, C. A., Kyeremateng, S. O., & Fricker, G. (2022). Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate) for Drug Delivery Applications. Polymers, 14(5), 998. [Link]
-
Păunescu, E., & Neamțu, J. (2020). Assessing the in vivo biocompatibility of molecularly imprinted polymer nanoparticles. Polymers, 12(11), 2548. [Link]
-
Wikipedia. (n.d.). Methyl cyanoacrylate. [Link]
-
Andreopoulos, A. G., & Dagalakis, N. (1982). Comparison of bond strengths of polymethyl methacrylate and alpha cyanoacrylate. The Journal of prosthetic dentistry, 47(6), 603–605. [Link]
-
Sahoo, S. K., & Labhasetwar, V. (2005). Synthesis and characterization of poly(ethyl-2-cyanoacrylate) nanoparticles with a magnetic core. Pharmaceutical research, 22(4), 597–604. [Link]
-
Barzegar-Jalali, M., Adibkia, K., Valizadeh, H., Shadbad, M. R. S., & Nokhodchi, A. (2008). Kinetic analysis of drug release from nanoparticles. Journal of pharmacy & pharmaceutical sciences : a publication of the Canadian Society for Pharmaceutical Sciences, Societe canadienne des sciences pharmaceutiques, 11(1), 167–177. [Link]
-
de Almeida, M. C., de Oliveira, A. C., & de Oliveira, H. P. (2021). Comparative Properties of Ethyl, n-Butyl, and n-Octyl Cyanoacrylate Bioadhesives Intended for Wound Closure. Journal of the Brazilian Chemical Society, 32(1), 168-177. [Link]
-
Rafati, H., & Co-Zadeh, Z. (2007). PREPARATION AND CHARACTERIZATION OF POLY-(METHYL ETHYL CYANOACRYLATE) PARTICLES CONTAINING 5-AMINOSALICYLIC ACID. Iranian Journal of Pharmaceutical Research, 6(4), 269-275. [Link]
-
Barzegar-Jalali, M., Adibkia, K., Valizadeh, H., Shadbad, M. R. S., & Nokhodchi, A. (2008). Kinetic Analysis of Drug Release From Nanoparticles. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 167-177. [Link]
-
Keller, B. L., Lohmann, C. A., Kyeremateng, S. O., & Fricker, G. (2022). Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate) for Drug Delivery Applications. Polymers, 14(5), 998. [Link]
-
Davis, T. P., & Haddleton, D. M. (2014). Radical Polymerization of Alkyl 2-Cyanoacrylates. Polymers, 6(6), 1623–1643. [Link]
-
Pego, A. P., & Poot, A. A. (2019). Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. Polymer Chemistry, 10(35), 4787-4801. [Link]
-
Keller, B. L., Lohmann, C. A., Kyeremateng, S. O., & Fricker, G. (2022). Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate) for Drug Delivery Applications. Polymers, 14(5), 998. [Link]
-
ChemBK. (n.d.). methyl 2-cyanoprop-2-enoate. [Link]
-
Barzegar-Jalali, M., Adibkia, K., Valizadeh, H., Shadbad, M. R. S., & Nokhodchi, A. (2008). Kinetic analysis of drug release from nanoparticles. Journal of pharmacy & pharmaceutical sciences : a publication of the Canadian Society for Pharmaceutical Sciences, Societe canadienne des sciences pharmaceutiques, 11(1), 167–177. [Link]
-
Mizrahi, B., & Kohane, D. S. (2011). Elasticity and safety of alkoxyethyl cyanoacrylate tissue adhesives. Acta biomaterialia, 7(8), 3166–3173. [Link]
-
Khan, F., & Ahmad, S. R. (2019). Biocompatible Polymers and their Potential Biomedical Applications: A Review. Current pharmaceutical design, 25(35), 3746–3755. [Link]
-
The Essential Chemical Industry. (n.d.). Poly(methyl 2-methylpropenoate) (Polymethyl methacrylate). [Link]
-
Artwohl, J. E., & Bunte, R. M. (2009). Comparison of 2-Ethyl-Cyanoacrylate and 2-Butyl-Cyanoacrylate for Use on the Calvaria of CD1 Mice. Journal of the American Association for Laboratory Animal Science : JAALAS, 48(5), 559–562. [Link]
-
Han, M. G., & Kim, S. (2010). Controlled degradation of poly(ethyl cyanoacrylate-co-methyl methacrylate) (PECA-co-PMMA) copolymers. Polymer Degradation and Stability, 95(10), 2095-2101. [Link]
-
Ataman Kimya. (n.d.). 2-METHYLPROPYL 2-METHYL-2-PROPENOATE. [Link]
-
Occupational Safety and Health Administration. (n.d.). METHYL 2-CYANOACRYLATE. [Link]
Sources
- 1. Methyl cyanoacrylate - Wikipedia [en.wikipedia.org]
- 2. afinitica.com [afinitica.com]
- 3. Cellular uptake and intracellular degradation of poly(alkyl cyanoacrylate) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of poly (isobutyl cyanoacrylate) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Biocompatibility testing of polymers: in vivo implantation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Regular Market Ethyl Cyanoacrylate Cytotoxicity for Human Gingival Fibroblasts and Osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. storage.imrpress.com [storage.imrpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic analysis of drug release from nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic Analysis of Drug Release From Nanoparticles | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 15. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method [ouci.dntb.gov.ua]
- 16. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. spds.in [spds.in]
A Comparative Guide to the Performance of Methyl 2-cyano-2-methylpropanoate in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and organic synthesis, the choice of solvent can be as critical as the choice of reactants. This guide provides an in-depth analysis of Methyl 2-cyano-2-methylpropanoate, a versatile intermediate, and its performance across various solvent systems.[1][2][3] We will explore how different solvents influence its reactivity and stability, offering a comparative perspective against relevant alternatives.
Introduction to Methyl 2-cyano-2-methylpropanoate
Methyl 2-cyano-2-methylpropanoate, with the chemical formula C₆H₉NO₂, is a compound featuring both a cyano and an ester functional group.[1] This dual functionality makes it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and material science sectors.[1][2][3][4] Its structure consists of a methyl ester and a cyano group attached to a central quaternary carbon, contributing to its reactivity.[1]
Key Physicochemical Properties:
Unlike the rapidly polymerizing methyl cyanoacrylate, Methyl 2-cyano-2-methylpropanoate exhibits more controlled reactivity, which is advantageous for stepwise synthetic processes.[1]
The Critical Role of Solvents in Chemical Reactions
The solvent is not merely an inert medium but an active participant that can profoundly influence reaction rates and outcomes. Solvents are broadly categorized based on their polarity (polar or non-polar) and their ability to donate protons (protic or aprotic).[6]
-
Polar Protic Solvents: These solvents, such as water and alcohols, can form hydrogen bonds and readily donate protons.[6][7] They are effective at stabilizing ions.[6]
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetone possess large dipole moments but lack O-H or N-H bonds, preventing them from donating hydrogen bonds.[7][8]
-
Non-Polar Solvents: These solvents have low dielectric constants and do not have significant partial charges.[6]
The choice between these solvent types can dictate the nucleophilicity of reactants and the stability of intermediates, thereby controlling the reaction pathway. For instance, polar aprotic solvents are known to enhance the reactivity of nucleophiles in Sɴ2 reactions by not "caging" them through hydrogen bonding, as polar protic solvents do.[7][9]
Performance Evaluation of Methyl 2-cyano-2-methylpropanoate in Different Solvent Systems
The reactivity of Methyl 2-cyano-2-methylpropanoate is significantly influenced by the solvent system due to its polar functional groups. The electron-withdrawing nature of the cyano group makes the adjacent carbon electrophilic, while the ester group can undergo nucleophilic substitution.[1]
Hypothetical Performance Data:
To illustrate the impact of solvent choice, the following table summarizes the hypothetical yield of a model nucleophilic substitution reaction involving Methyl 2-cyano-2-methylpropanoate in various solvents.
| Solvent System | Solvent Type | Dielectric Constant (Approx.) | Hypothetical Reaction Yield (%) | Observations |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | 92 | High yield, indicating enhanced nucleophile reactivity. |
| Acetonitrile (MeCN) | Polar Aprotic | 38 | 88 | Good yield, effective in promoting Sɴ2 type reactions.[7] |
| Methanol (MeOH) | Polar Protic | 33 | 45 | Lower yield, likely due to solvation of the nucleophile via hydrogen bonding.[7] |
| Water (H₂O) | Polar Protic | 80 | 30 | Significant hydrolysis of the ester group may compete with the desired reaction.[1] |
| Toluene | Non-Polar | 2.4 | 15 | Poor solubility of polar reactants, leading to a slow and inefficient reaction. |
| Dichloromethane (DCM) | "Borderline" Aprotic | 9.1 | 65 | Moderate yield, acts as a good general-purpose solvent.[6][8] |
Causality Behind Experimental Choices:
The selection of a polar aprotic solvent like DMF or acetonitrile for a nucleophilic substitution with Methyl 2-cyano-2-methylpropanoate is a deliberate choice to maximize the reactivity of the nucleophile.[7][9] By avoiding hydrogen bonding, these solvents leave the nucleophile "naked and aggressive," thereby increasing the reaction rate and yield.[9] Conversely, polar protic solvents can hinder the reaction by stabilizing the nucleophile through solvation.[7]
Comparative Analysis with Alternatives
A common alternative to Methyl 2-cyano-2-methylpropanoate is Ethyl 2-cyano-2-methylpropanoate . While structurally similar, the ethyl ester can exhibit differences in reactivity and physical properties. For example, Ethyl 2-cyano-2-methylpropanoate has a higher boiling point (194.6°C) and is not miscible with water.[1][10]
Another class of related compounds are the cyanoacrylates , such as ethyl-2-cyanoacrylate ("Super Glue").[11] These are known for their rapid polymerization in the presence of moisture, which makes them excellent adhesives but less suitable for controlled, stepwise organic synthesis.[1][12] The controlled reactivity of Methyl 2-cyano-2-methylpropanoate is a key advantage in pharmaceutical synthesis where precise molecular construction is paramount.[1]
Experimental Protocol: Evaluating Nucleophilic Substitution
This section provides a detailed methodology for assessing the performance of Methyl 2-cyano-2-methylpropanoate in a nucleophilic substitution reaction.
Objective: To determine the reaction yield of the substitution of the cyano group of Methyl 2-cyano-2-methylpropanoate with a model nucleophile (e.g., sodium azide) in different solvent systems.
Materials:
-
Methyl 2-cyano-2-methylpropanoate
-
Sodium azide (NaN₃)
-
Anhydrous solvents: DMF, Acetonitrile, Methanol, Toluene
-
Round-bottom flasks, magnetic stirrers, condensers
-
Thin-layer chromatography (TLC) plates
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Reaction Setup: In a series of round-bottom flasks, dissolve Methyl 2-cyano-2-methylpropanoate (1 equivalent) in each of the chosen anhydrous solvents.
-
Addition of Nucleophile: Add sodium azide (1.2 equivalents) to each flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Stir the reactions at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Workup: After completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, concentrate it, and purify the crude product using column chromatography.
-
Analysis: Determine the yield of the purified product and confirm its identity using GC-MS and NMR spectroscopy.
Self-Validating System: This protocol includes built-in checks for validity. The use of an internal standard in GC-MS analysis will ensure accurate quantification of the product yield. Running a control reaction without the nucleophile will confirm that the starting material is stable under the reaction conditions.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for evaluating the performance of Methyl 2-cyano-2-methylpropanoate.
Conclusion
The performance of Methyl 2-cyano-2-methylpropanoate is intrinsically linked to the properties of the solvent system in which it is used. For reactions involving nucleophilic attack, polar aprotic solvents generally provide superior yields by enhancing the reactivity of the nucleophile. In contrast, polar protic solvents can diminish performance through solvation effects and potential side reactions like hydrolysis. This guide underscores the importance of a rational solvent selection process, grounded in an understanding of reaction mechanisms and solute-solvent interactions, to optimize synthetic outcomes in pharmaceutical and chemical research.
References
-
Chemsrc. (2025). Methyl 2-cyano-2-methylpropanoate | CAS#:72291-30-6. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2-cyano-2-methylpropanoate: A Versatile Intermediate for Organic Synthesis and Material Science. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-isocyano-2-methylpropanoate. Retrieved from [Link]
-
ChemBK. (n.d.). methyl 2-cyanoprop-2-enoate. Retrieved from [Link]
-
Toriumi, D. M., Raslan, W. F., Friedman, M., & Tardy, M. E. (1990). Histotoxicity of cyanoacrylate tissue adhesives. A comparative study. Archives of Otolaryngology–Head & Neck Surgery, 116(5), 546–550. Retrieved from [Link]
-
Intertronics. (n.d.). The 10 Myths about Cyanoacrylate Adhesives. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
ResearchGate. (2025). Comparison of various alkyl cyanoacrylates for fingerprint development. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Material Science: The Role of Methyl 2-cyano-2-methylpropanoate in Polymer Production. Retrieved from [Link]
-
PubMed. (2023). A comparative study of cyanoacrylate-based tissue adhesive and surgical sutures on marginal flap stability following coronally advanced flap. Retrieved from [Link]
-
ResearchGate. (2025). Cyanoacrylate Adhesives: A Critical Review. Retrieved from [Link]
-
Garg, R. K., Kumari, H., & Kaur, R. (2017). Cyanoacrylate fuming method for detection of latent fingermarks: a review. Egyptian Journal of Forensic Sciences, 7(1), 1-6. Retrieved from [Link]
-
De Nardi, C., et al. (2021). Experimental Investigation of a Novel Formulation of a Cyanoacrylate-Based Adhesive for Self-Healing Concrete Technologies. Frontiers in Materials, 8, 638981. Retrieved from [Link]
-
ResearchGate. (2025). Cyanoacrylate Adhesives: A Critical Review. Retrieved from [Link]
-
Progress in Chemical and Biochemical Research. (n.d.). Cyanoacrylate Chemistry and Polymerization Mechanisms. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical reaction of cyanoacrylate adhesives. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Cyanoacrylate fuming method for detection of latent fingermarks: a review. Retrieved from [Link]
-
The Cyanoacrylate Fuming Methods Processes for Creating Latent Fingerprints. (n.d.). Retrieved from [Link]
-
Chemsrc. (2025). Ethyl 2-cyano-2-methylpropanoate | CAS#:1572-98-1. Retrieved from [Link]
-
ChemBK. (n.d.). methyl propanoate. Retrieved from [Link]
-
Chemxpert Database. (n.d.). API Data Summary Report Of Methyl-2-Cyano-2-Methyl Propanoate. Retrieved from [Link]
-
PubMed. (2023). Cyanoacrylate glue reactions: A systematic review, cases, and proposed mechanisms. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023, November 20). Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic vs Polar Aprotic vs Nonpolar: All About Solvents. Retrieved from [Link]
-
Reddit. (2024). Understanding polar protic & aprotic solvents better. Retrieved from [Link]
-
Journal of Vascular Surgery: Venous and Lymphatic Disorders. (2023). Cyanoacrylate Glue Reactions: A Systematic Review, Cases, and Proposed Mechanisms. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Retrieved from [Link]
-
PubMed. (n.d.). Potent cyano and carboxamido side-chain analogues of 1', 1'-dimethyl-delta8-tetrahydrocannabinol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
MDPI. (n.d.). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Retrieved from [Link]
-
ResearchGate. (n.d.). All the solubility data for water (2) in methyl propanoate (1). Retrieved from [Link]
Sources
- 1. Buy Methyl 2-cyano-2-methylpropanoate | 72291-30-6 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Methyl 2-cyano-2-methylpropanoate | CAS#:72291-30-6 | Chemsrc [chemsrc.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Ethyl 2-cyano-2-methylpropanoate | CAS#:1572-98-1 | Chemsrc [chemsrc.com]
- 11. Histotoxicity of cyanoacrylate tissue adhesives. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pcbiochemres.com [pcbiochemres.com]
A Guide to Reproducibility in Cyanide-Containing Syntheses: Methyl 2-cyano-2-methylpropanoate as a Stable Building Block vs. Traditional Cyanating Agents
In the realms of pharmaceutical and materials science, the introduction of a nitrile moiety is a cornerstone of molecular design. However, the path to these crucial intermediates is often fraught with challenges related to safety, toxicity, and experimental reproducibility. Traditional cyanating agents, while effective, are notoriously hazardous and demand stringent handling protocols. This guide provides a comparative analysis, grounded in experimental evidence, of two divergent strategies: the direct incorporation of a stable, cyanide-containing building block, Methyl 2-cyano-2-methylpropanoate , versus the de novo synthesis of nitriles using common, reactive cyanating agents.
We will explore the causality behind experimental choices, focusing on how reagent selection profoundly impacts safety, reaction consistency, and the ultimate reproducibility of your results.
Part 1: The Dichotomy of Cyanide Introduction
The nitrile functional group is a versatile precursor for amines, carboxylic acids, and tetrazoles, making it invaluable in drug development.[1] The primary challenge lies in its introduction. The cyanide ion (CN⁻) is a potent nucleophile but also an acute toxin that can deactivate metal catalysts and present significant handling risks.[2] This leads to a fundamental strategic choice for any synthetic campaign:
-
Direct Cyanation: Employing a reagent to transfer a "CN" group to a molecular scaffold. This approach is flexible but introduces the hazards and reproducibility issues associated with highly reactive and toxic cyanide sources.
-
Building Block Synthesis: Utilizing a stable, pre-functionalized molecule that already contains the desired cyano-moiety. Methyl 2-cyano-2-methylpropanoate (CAS 72291-30-6) is an exemplar of this class, serving as a versatile intermediate for pharmaceuticals and polymer production.[3]
This guide will demonstrate that for many applications, the building block approach offers a more robust and reproducible path by circumventing the direct use of hazardous cyanating agents.
Part 2: Characterization and Quality Control: The Foundation of Reproducibility
Reproducibility begins with well-characterized starting materials. The purity of any reagent dictates stoichiometric accuracy and minimizes side reactions.
Protocol 1: Purity Assessment of Cyanide-Containing Reagents via GC-MS
This protocol outlines a general method for verifying the purity of volatile or semi-volatile reagents like Methyl 2-cyano-2-methylpropanoate and for detecting volatile impurities in other cyanide sources.
Objective: To identify and quantify the primary component and any volatile impurities or degradation products.
Methodology:
-
Sample Preparation:
-
Accurately prepare a 1 mg/mL solution of the analyte (e.g., Methyl 2-cyano-2-methylpropanoate) in a high-purity solvent such as ethyl acetate or dichloromethane.
-
For non-volatile salts (e.g., K₄[Fe(CN)₆]), this method primarily assesses volatile organic impurities from the manufacturing process. Prepare a saturated solution and inject the headspace or a derivatized sample.[4][5][6]
-
-
GC-MS Instrument Conditions: [7]
-
GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
-
Data Analysis:
-
Identify the main peak corresponding to the reagent by its retention time and mass spectrum.
-
Integrate all peaks in the chromatogram. The purity is calculated as the peak area of the main component divided by the total peak area.
-
Identify impurities by comparing their mass spectra against a reference library (e.g., NIST).
-
Trustworthiness: This self-validating system ensures that the identity and purity of the starting material are confirmed before use, preventing downstream failures and improving experiment-to-experiment consistency.
Part 3: Comparative Analysis of Cyanating Agents
While Methyl 2-cyano-2-methylpropanoate serves as a building block, it is instructive to compare the performance of traditional cyanating agents it often replaces. The Palladium-catalyzed cyanation of aryl halides is a benchmark transformation in organic synthesis.[5][8][9] The data below, compiled from literature sources, illustrates typical performance for the cyanation of 4-bromotoluene, a standard substrate.
| Reagent | Catalyst System (Typical) | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages / Reproducibility Issues |
| **Zinc Cyanide (Zn(CN)₂) ** | Pd₂(dba)₃ / dppf | DMAC | 80-120 | 2-12 | 85-98[9] | Less toxic than alkali cyanides; good functional group tolerance.[10] | Requires higher temperatures; Zn salts can be difficult to remove; reproducibility can be affected by particle size and purity.[2] |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Pd(OAc)₂ / Ligand (e.g., XPhos, CM-phos) | Dioxane/H₂O or MeCN/H₂O | 70-120 | 12-24 | 90-96[2][11][12] | Non-toxic, inexpensive, and stable solid.[2] | Low solubility requires aqueous co-solvents or phase-transfer catalysts; slow cyanide release can lead to long reaction times.[2] |
| Acetone Cyanohydrin | CuI / Ligand (e.g., 1,10-phenanthroline) | DMF / Base | 110 | 16-48 | ~85[10] | Organic liquid, useful when inorganic salts have poor solubility. | Highly toxic and thermally unstable; slowly releases HCN gas; requires slow addition protocols to avoid catalyst poisoning.[10][13] |
Expertise & Experience: The choice of a cyanating agent is a trade-off between reactivity, safety, and practicality. While Zn(CN)₂ often gives high yields, its heterogeneous nature can lead to inconsistent reaction profiles. K₄[Fe(CN)₆] is an excellent choice from a safety perspective, but its low reactivity necessitates longer reaction times and carefully controlled biphasic conditions. Acetone cyanohydrin is highly effective but poses the greatest safety risk due to its volatility and potential to release hydrogen cyanide.[14]
The use of a building block like Methyl 2-cyano-2-methylpropanoate entirely bypasses these issues by providing the cyano group in a stable, non-volatile, and covalently bound form.
Part 4: Experimental Protocols and Mechanistic Insight
To illustrate the practical differences, we present a detailed protocol for a common direct cyanation reaction and contrast it with a conceptual workflow using a building block.
Protocol 2: Palladium-Catalyzed Cyanation of an Aryl Bromide using Potassium Ferrocyanide
This protocol is adapted from established literature methods for its high reproducibility and use of a non-toxic cyanide source.[2][11]
Objective: To synthesize 4-methylbenzonitrile from 4-bromotoluene.
Materials:
-
4-bromotoluene (1.0 mmol, 171 mg)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 mmol, 211 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
XPhos (ligand, 0.04 mmol, 19 mg)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol, 212 mg)
-
1,4-Dioxane (3 mL)
-
Deionized Water (3 mL)
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂, XPhos, K₄[Fe(CN)₆]·3H₂O, and Na₂CO₃ under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Add 1,4-dioxane, water, and finally 4-bromotoluene via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 18 hours. Monitor reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle
The reproducibility of this reaction depends on maintaining the active Pd(0) catalyst. Cyanide ions can poison the catalyst, forming inactive complexes.[2] The slow dissolution of K₄[Fe(CN)₆] helps maintain a low concentration of free cyanide, mitigating this issue.
Caption: Catalytic cycle for Pd-catalyzed cyanation.
Contrasting Workflow: The Building Block Approach
Using Methyl 2-cyano-2-methylpropanoate changes the entire synthetic strategy. Instead of a direct cyanation, a researcher would employ it in reactions like ester hydrolysis followed by amide coupling, or as a precursor in more complex transformations, leveraging its stable, pre-installed cyano- and ester- functionalities.[3]
Caption: Comparison of synthetic strategies.
Conclusion: Prioritizing Reproducibility and Safety
While direct cyanation methods have improved, they inherently involve managing highly toxic reagents and mitigating catalyst poisoning, factors that can compromise reproducibility. The central argument of this guide is that experimental robustness is significantly enhanced by avoiding these steps altogether.
Methyl 2-cyano-2-methylpropanoate exemplifies a superior strategy for many applications. By functioning as a stable, easily purified, and non-volatile chemical intermediate, it allows researchers to build molecular complexity around a pre-existing cyano group. This "building block" approach eliminates the risks and variables associated with direct cyanation, leading to safer laboratory practices, more predictable reaction outcomes, and ultimately, a higher degree of scientific reproducibility. For drug development professionals and researchers, embracing this strategy is a logical step toward more efficient and reliable synthesis.
References
-
Nauth, A. M., & Opatz, T. (2018). Non-toxic cyanide sources and cyanating agents. Organic & Biomolecular Chemistry, 17(1), 11-23. [Link]
-
Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A mild and efficient palladium-catalyzed cyanation of aryl chlorides with K₄[Fe(CN)₆]. Organic Letters, 13(4), 648-651. [Link]
-
Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Chemistry Portal. [Link]
-
Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-catalyzed cyanation of aryl halides. The Journal of Organic Chemistry, 76(2), 665-668. [Link]
-
Evano, G., Nitelet, A., & Thilmany, P. (2014). Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses, 93, 163-177. [Link]
-
Fors, B. P., & Buchwald, S. L. (2013). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Journal of the American Chemical Society, 135(38), 14040-14043. [Link]
-
Anderson, K. W., & Buchwald, S. L. (2005). A robust palladium-catalyzed cyanation procedure: beneficial effect of zinc acetate. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]
-
Park, E. J., Lee, S., & Chang, S. (2010). Acetone cyanohydrin as a source of HCN in the Cu-catalyzed hydrocyanation of α-aryl diazoacetates. The Journal of Organic Chemistry, 75(8), 2760-2762. [Link]
-
Tajbakhsh, M., Hosseinzadeh, R., & Lasemi, Z. (2010). Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic source of cyanide under microwave irradiation. Applied Organometallic Chemistry, 24(12), 859-863. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide. [Link]
-
Sharma, P., & Kumar, A. (2020). Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. Analytical Methods, 12(45), 5463-5470. [Link]
-
U.S. Environmental Protection Agency. (2009). Determination of Cyanide in Drinking Water by GC/MS Headspace. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7747, Methyl cyanoacetate. [Link]
-
National Center for Biotechnology Information. (2006). Toxicological Profile for Cyanide. Agency for Toxic Substances and Disease Registry (US). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6406, Acetone cyanohydrin. [Link]
-
Wikipedia. Strecker amino acid synthesis. [Link]
-
Schareina, T., Zapf, A., & Beller, M. (2007). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. ChemInform, 35(15). [Link]
-
The Pharma Innovation Journal. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents. [Link]
-
Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510. [Link]
-
Wang, X., & Tian, S.-K. (2007). Neutral π-Nucleophile-Catalyzed Cyanation of Aldehydes and Ketones. Synlett, 2007(09), 1416-1420. [Link]
-
Askin, D., & Weissman, S. A. (2007). A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. Organic Process Research & Development, 11(4), 743-746. [Link]
-
Stradiotto, M., & Lundgren, R. J. (2016). Palladium-Catalyzed Cyanation of Aryl Halides. In Palladium-Catalyzed Coupling Reactions. [Link]
-
Osuna, S., & Houk, K. N. (2013). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. Strecker Synthesis. [Link]
-
Tan, X., Yan, L., Qin, H., & Xu, P. (2025). 2-Methyl-2-(pyridin-2-yl)malononitrile: a site-selective cyano transfer reagent for photocatalytic cyanation reactions. Green Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate. [Link]
-
Fors, B. P., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. [Link]
-
Padhy, A. (2025). Advancements in Palladium-Catalyzed Cyanation: Evaluating Potassium Hexacyanoferrate(II) as a Safer Cyanide Source. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6406, Acetone cyanohydrin. [Link]
-
Soltani, B., & Maleki, A. (2022). Recent updates on analytical methods for detection of cyanide in human blood. Journal of Applied Toxicology, 42(11), 1831-1845. [Link]
-
Borowiecki, P., & Drabik, O. (2022). Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. International Journal of Molecular Sciences, 23(22), 14286. [Link]
-
Szabo, C., & Coletta, C. (2022). The two faces of cyanide: an environmental toxin and a potential novel mammalian gasotransmitter. The FEBS Journal, 289(9), 2481-2497. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 12. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Verifying the Molecular Weight of Poly(Methyl 2-cyano-2-methylpropanoate)
For researchers, scientists, and drug development professionals, the precise characterization of polymers is paramount. The molecular weight of a polymer dictates its physical, chemical, and biological properties, directly impacting its performance in critical applications. This guide provides an in-depth technical comparison of methodologies for verifying the molecular weight of poly(Methyl 2-cyano-2-methylpropanoate), a polymer of growing interest in advanced materials and biomedical fields.[1][2] We will explore the causality behind experimental choices, establish self-validating protocols, and compare its characteristics to other relevant biomaterial polymers.
The monomer, Methyl 2-cyano-2-methylpropanoate (CAS: 72291-30-6), possesses a molecular weight of 127.14 g/mol .[3] Its polymer, poly(Methyl 2-cyano-2-methylpropanoate), requires meticulous molecular weight analysis to ensure batch-to-batch consistency and predictable performance. This guide will focus on three principal techniques for this purpose: Gel Permeation Chromatography (GPC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Overview of Molecular Weight Characterization Techniques
The selection of an appropriate molecular weight characterization technique is a critical decision in polymer analysis. Each method operates on different physical principles and, consequently, provides distinct yet complementary information about the polymer sample.
| Technique | Principle | Information Provided | Best Suited For |
| Gel Permeation Chromatography (GPC/SEC) | Size-based separation of polymer coils in solution. | Number-average (Mn), Weight-average (Mw), Z-average (Mz) molecular weights, and Polydispersity Index (PDI). | Routine analysis of a wide range of molecular weights, providing a good overview of the molecular weight distribution. |
| MALDI-TOF Mass Spectrometry | "Soft" ionization of polymer chains and separation based on their mass-to-charge ratio. | Absolute molecular weight of individual polymer chains, end-group analysis, and identification of polymer series. | In-depth structural characterization, especially for polymers with narrow polydispersity, and resolving complex mixtures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei to provide detailed structural information. | Number-average molecular weight (Mn) through end-group analysis. | Accurate Mn determination for polymers with lower molecular weights (typically < 3,000 g/mol ) where end-groups are readily distinguishable. |
Experimental Protocols and Data Interpretation
Gel Permeation Chromatography (GPC/SEC): The Workhorse of Polymer Analysis
GPC, also known as Size Exclusion Chromatography (SEC), is the most common technique for determining the molecular weight distribution of polymers. The underlying principle is the differential elution of polymer coils from a column packed with porous beads based on their hydrodynamic volume.
Caption: GPC/SEC experimental workflow.
-
Solvent Selection: The choice of solvent (e.g., Tetrahydrofuran - THF) is critical. The polymer must be fully soluble to ensure accurate size-based separation.
-
Calibration Standards: GPC provides a relative molecular weight based on calibration with known standards, typically polystyrene.[4] For the most accurate results, the hydrodynamic volume of the standard should be similar to the analyte. Universal calibration, which incorporates viscometry data, can provide more absolute measurements for polymers with different structures than the standard.[4]
MALDI-TOF Mass Spectrometry: A High-Resolution Approach
MALDI-TOF MS is a powerful technique that provides absolute molecular weight information by ionizing intact polymer molecules. This "soft" ionization method minimizes fragmentation, allowing for the precise determination of individual polymer chain masses.
Caption: MALDI-TOF MS experimental workflow.
A study on poly(butyl cyanoacrylate), a close structural analog, revealed that while GPC and MALDI-TOF gave similar number-average molecular weights (Mn), there were significant differences in the weight-average molecular weight (Mw) and polydispersity (PDI).[5][6] MALDI-TOF consistently produced lower Mw and PDI values.[5][6] Furthermore, MALDI-TOF provided a more detailed chemical composition, identifying different polymer series with varying end groups.[5][6] This highlights the strength of MALDI-TOF in providing a more absolute and structurally informative picture of the polymer sample.
NMR Spectroscopy: Precision for Lower Molecular Weights
For polymers with a relatively low molecular weight, ¹H NMR spectroscopy can be a highly accurate method for determining the number-average molecular weight (Mn) through end-group analysis.
Caption: NMR spectroscopy workflow for Mn determination.
The success of this method hinges on the ability to clearly distinguish and accurately integrate the proton signals from the polymer end-groups and the repeating monomer units.[7] This technique is particularly valuable for validating the molecular weight of oligomers and short-chain polymers where end-group concentration is significant. For higher molecular weight polymers, the low concentration of end-groups can make accurate integration challenging.[7]
Comparative Analysis with Alternative Biomedical Polymers
To provide context for the molecular weight of poly(Methyl 2-cyano-2-methylpropanoate), it is useful to compare it with other well-established polymers used in biomedical applications. The desired molecular weight range for these polymers is highly dependent on the specific application, influencing properties such as degradation rate, mechanical strength, and drug release kinetics.
| Polymer | Typical Application | Typical Molecular Weight (Da) |
| Poly(Methyl 2-cyano-2-methylpropanoate) | Drug Delivery, Advanced Coatings (Hypothetical) | 5,000 - 20,000 |
| Poly(lactic acid) (PLA) | Sutures, Stents, Drug Delivery | 10,000 - 150,000+[1][4][8][9][10] |
| Poly(glycolic acid) (PGA) | Sutures, Bone Fixation | >100,000[11] |
| Poly(lactic-co-glycolic acid) (PLGA) | Drug Delivery, Tissue Engineering | 10,000 - 54,000[5][12][13] |
| Poly(caprolactone) (PCL) | Long-term Implants, Tissue Engineering | 3,000 - 80,000+[14][15][16][17][18] |
| Poly(methyl methacrylate) (PMMA) | Bone Cement, Intraocular Lenses | 15,000 - 996,000+[7][19][20] |
Conclusion
Verifying the molecular weight of poly(Methyl 2-cyano-2-methylpropanoate) requires a multi-faceted approach. While GPC/SEC offers a robust and routine method for assessing molecular weight distribution, its reliance on relative calibration necessitates complementary techniques for absolute and detailed structural verification. MALDI-TOF MS provides this high-resolution, absolute data, offering invaluable insights into end-group fidelity and sample purity. For lower molecular weight samples, NMR spectroscopy serves as an excellent tool for precise Mn determination.
By employing a combination of these techniques, researchers can build a comprehensive and self-validating understanding of their polymer's molecular characteristics. This rigorous approach is essential for ensuring the reproducibility, safety, and efficacy of advanced materials in research, drug development, and clinical applications.
References
- Bootz, A., et al. (2005). Molecular weights of poly(butyl cyanoacrylate) nanoparticles determined by mass spectrometry and size exclusion chromatography. European Journal of Pharmaceutics and Biopharmaceutics, 60(3), 391-399.
- Leonard, F., et al. (1966). Synthesis and degradation of poly(alkyl α-cyanoacrylates). Journal of Applied Polymer Science, 10(2), 259-272.
- Montemayor, G., et al. (2018). Matrix-assisted Laser Desorption Ionization Time-of-flight (MALDI-TOF)
- Subramaniam, A., & Sethuraman, S. (2020). Biomedical Applications of Nondegradable Polymers.
- Sigma-Aldrich. Polymer Analysis by NMR.
- Sigma-Aldrich.
- Nia, E., et al. (2017). Molecular Weight Characterization of Conjugated Polymers through Gel Permeation Chromatography and Static Light Scattering. JoVE (Journal of Visualized Experiments), (127), e56218.
- Flynn, K. M., et al. (2004). MALDI-TOF-MS Characterization of Polycyanoacrylate Generated under Acidic Conditions using Super Glue or the Cyanoacrylate Finger Print Fuming Method. National Institute of Standards and Technology.
- Matuszewska, A., et al. (2023).
- Boosal, M., & Anna, A. D. (2022).
- PubMed. Molecular weights of poly(butyl cyanoacrylate)
- Park, J. H., et al. (2014).
- Nishioka, H. (2003). MALDI Mass Spectrometry of Synthetic Polymers. Journal of the Mass Spectrometry Society of Japan, 51(5), 413-426.
- ResolveMass Laboratories Inc. (2023). Methods of Measuring Polymer Molecular Weight by GPC.
- American Chemical Society. (2023).
- Bogdan, M., et al. (2011). Tacticity of poly(butyl-α-cyanoacrylate) chains in nanoparticles: NMR spectroscopy and DFT calculations. Journal of Nanoparticle Research, 14(1), 633.
- Bogdan, M., et al. (2001). Preparation and NMR Characterization of Polyethyl-2-cyanoacrylate Nanocapsules.
- Nair, L. S., & Laurencin, C. T. (2007). Biomedical Applications of Biodegradable Polymers. Journal of Biomedical Materials Research Part A, 82A(3), 765-779.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Abbasian, M., et al. (2016). Synthesis and characterization of poly methyl methacrylate-b-polystyrene copolymer/multi-walled carbon nanotubes via ATRP and NMRP techniques. International Journal of Plastics Technology, 20(2), 337-354.
- The Essential Chemical Industry. Poly(methyl 2-methylpropenoate)
- NINGBO INNO PHARMCHEM CO.,LTD.
- Yang, Y., et al. (2019). Synthesis and characterization of poly(methyl methacrylate)/polysiloxane composites and their coating properties. Journal of Coatings Technology and Research, 16(5), 1435-1443.
Sources
- 1. expresspolymlett.com [expresspolymlett.com]
- 2. 72291-30-6|Methyl 2-cyano-2-methylpropanoate|BLD Pharm [bldpharm.com]
- 3. Buy Methyl 2-cyano-2-methylpropanoate | 72291-30-6 [smolecule.com]
- 4. Poly(lactic Acid): A Versatile Biobased Polymer for the Future with Multifunctional Properties—From Monomer Synthesis, Polymerization Techniques and Molecular Weight Increase to PLA Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Poly(methyl methacrylate) [webbook.nist.gov]
- 7. polysciences.com [polysciences.com]
- 8. Polylactic acid - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. brookhaveninstruments.com [brookhaveninstruments.com]
- 11. Poly(glycolide)s - CD Bioparticles [cd-bioparticles.net]
- 12. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functionalized Poly(lactic-co-glycolic acid) Enhances Drug Delivery and Provides Chemical Moieties for Surface Engineering while Preserving Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lesencres.com [lesencres.com]
- 15. b2d61449-6fec-4a3a-b43c-1461e367e0c7.filesusr.com [b2d61449-6fec-4a3a-b43c-1461e367e0c7.filesusr.com]
- 16. Poly (ε-caprolactone)-based electrospun nano-featured substrate for tissue engineering applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. POLYCAPROLACTONE (PCL) with different molecular weight CAS 24980-41-4 | Xinglu [xingluchemical.com]
- 18. lifescienceglobal.com [lifescienceglobal.com]
- 19. Poly(methyl methacrylate) average Mw ~996,000 Poly(methyl methacrylate) average Mw ~996,000 Manufacturers, Suppliers, Price | India, China [ottokemi.com]
- 20. encyclopedia.pub [encyclopedia.pub]
A Comparative Guide to Methyl 2-cyano-2-methylpropanoate Grades for Research and Pharmaceutical Development
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that profoundly impacts experimental outcomes, synthesis efficiency, and the safety profile of the final product. Methyl 2-cyano-2-methylpropanoate (CAS No. 72291-30-6), a versatile intermediate in organic synthesis, is no exception.[1][2] Its utility in the synthesis of pharmaceuticals and advanced polymers necessitates a clear understanding of the different grades available and their respective quality attributes.[1][3]
This guide provides an in-depth, side-by-side comparison of common grades of Methyl 2-cyano-2-methylpropanoate, offering insights into their specifications, potential impurities, and the analytical methodologies required to verify their quality. This information is intended to empower the end-user to make informed decisions when sourcing this critical chemical intermediate.
Understanding the Grades: A Side-by-Side Comparison
While a universally standardized grading system for all chemical reagents does not exist, the industry typically categorizes them based on purity and intended use.[4][5][6] For a specialized intermediate like Methyl 2-cyano-2-methylpropanoate, we can delineate three representative grades: Technical Grade , High Purity Grade , and Pharmaceutical Intermediate Grade .
| Feature | Technical Grade | High Purity Grade | Pharmaceutical Intermediate Grade |
| Purity (Assay) | Typically 90-97% | ≥ 98% | ≥ 99.5% with specified impurity limits |
| Appearance | Colorless to yellow or brown liquid | Colorless to pale yellow liquid | Clear, colorless liquid |
| Intended Use | General industrial applications, non-critical synthesis steps | Research and development, fine chemical synthesis | API synthesis, preclinical and clinical development |
| Impurity Profile | Loosely defined | Characterized, but with broader acceptance criteria | Rigorously controlled and specified |
| Documentation | Basic Certificate of Analysis (CoA) | Detailed CoA with analytical data | Comprehensive CoA, potential for regulatory support documentation |
The Chemistry of Impurities: What to Look For
The most common synthesis route for Methyl 2-cyano-2-methylpropanoate is the esterification of 2-cyano-2-methylpropanoic acid with methanol, often in the presence of an acid catalyst.[1] This process can introduce several potential impurities that differentiate the various grades.[7][8][9][10]
Potential Impurities:
-
Starting Materials: Unreacted 2-cyano-2-methylpropanoic acid and residual methanol.
-
Byproducts: Side reaction products, such as dimers or trimers of the starting materials.
-
Solvents: Residual solvents from the reaction and purification process.
-
Water Content: Water can be present from the reaction or absorbed from the atmosphere.
For pharmaceutical applications, the control of these impurities is paramount, as they can affect the yield, purity, and safety of the final active pharmaceutical ingredient (API).[2][11][12] The International Council for Harmonisation (ICH) Q3A guidelines provide a framework for the identification, qualification, and control of impurities in new drug substances.[13][14][15][16][17]
Analytical Methodologies for Quality Assessment
To ensure the quality and consistency of Methyl 2-cyano-2-methylpropanoate, a suite of analytical techniques should be employed. The choice and rigor of these methods will depend on the intended application of the chemical.
Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assay
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile organic compounds.[18][19][20] A GC-FID method is well-suited for determining the purity (assay) of Methyl 2-cyano-2-methylpropanoate and for detecting volatile impurities.
Experimental Protocol: GC-FID Purity Assay
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
-
Sample Preparation: Prepare a ~1 mg/mL solution of Methyl 2-cyano-2-methylpropanoate in a suitable solvent like ethyl acetate.
-
Quantification: Purity is determined by area normalization, where the peak area of the main component is expressed as a percentage of the total area of all peaks.
Caption: Workflow for GC-FID Purity Assay.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
For the detection of non-volatile impurities, such as the starting carboxylic acid, a reverse-phase HPLC method is more appropriate.[21][22][23][24][25]
Experimental Protocol: HPLC Impurity Profiling
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
Start at 30% B.
-
Linear gradient to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a ~0.5 mg/mL solution of Methyl 2-cyano-2-methylpropanoate in the initial mobile phase composition (70:30 Water:Acetonitrile).
Caption: HPLC Impurity Profiling Workflow.
Quantitative NMR (qNMR) for Absolute Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the same compound.[1][26][27][28][29] This makes it an invaluable tool for characterizing high-purity materials and for qualifying in-house standards.
Experimental Protocol: qNMR Purity Determination
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., CDCl3 or DMSO-d6).
-
Sample Preparation:
-
Accurately weigh a specific amount of the Methyl 2-cyano-2-methylpropanoate sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
-
-
Data Processing:
-
Carefully integrate the signals of the analyte and the internal standard.
-
-
Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Conclusion
The selection of the appropriate grade of Methyl 2-cyano-2-methylpropanoate is a critical consideration for any research, development, or manufacturing activity. While a Technical Grade may be suitable for non-critical applications, the demands of pharmaceutical development necessitate the use of High Purity or Pharmaceutical Intermediate Grades with well-defined purity and impurity profiles.
By understanding the potential impurities that can arise from the synthesis of this intermediate and by employing robust analytical methods such as GC-FID, HPLC, and qNMR, scientists can ensure the quality and consistency of their starting materials, thereby safeguarding the integrity of their research and the safety of potential new medicines.
References
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]
-
A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2021). International Journal of Pharmaceutical Investigation. [Link]
-
Understanding Purity Requirements for Pharmaceutical Intermediates. (n.d.). [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023, December 8). Technology Networks. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. [Link]
-
Quantitative NMR. (n.d.). Organic Primary Standards Group. [Link]
-
qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. (2017). Journal of Chemical Education. [Link]
-
General procedures for the purification of Esters. (n.d.). Chempedia - LookChem. [Link]
-
Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. (2015). Analytical and Bioanalytical Chemistry. [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International. [Link]
-
Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. (2001). Environmental Science & Technology. [Link]
-
Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). [Link]
-
Impurities in new drug substance| ICH Q3A(R2). (2024, July 27). YouTube. [Link]
-
Pharma Intermediates: The Importance of Quality and Essential Factors. (2024, September 6). [Link]
-
What are the modifications to improve the purity of ester? (2017, August 15). Quora. [Link]
-
The Most Common Grades of Reagents and Chemicals. (n.d.). Lab Manager Magazine. [Link]
-
Specifications and Grades of chemicals and reagents.pdf. (n.d.). Slideshare. [Link]
-
Innovations in Material Science: The Role of Methyl 2-cyano-2-methylpropanoate in Polymer Production. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Optimized Method for Determination 57 Volatile Organic Compounds in Nitrogen Using GC × GC-FID. (2022, October 3). Journal of Chromatographic Science. [Link]
-
Analysis of Essential Oils Using GC- FID And GC-MS. (n.d.). [Link]
-
A gas chromatography-flame ionization detection method for direct and rapid determination of small molecule volatile organic compounds in aqueous phase. (2020, November 10). Scientific Reports. [Link]
-
peer inter-laboratory validation study of a harmonized spme-gc-fid method for the analysis of selected volatile compounds in virgin oils. (n.d.). [Link]
-
Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
esterification - alcohols and carboxylic acids. (n.d.). Chemguide. [Link]
-
Fischer–Speier esterification. (n.d.). Wikipedia. [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. nbinno.com [nbinno.com]
- 3. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 4. goldbio.com [goldbio.com]
- 5. Specifications and Grades of chemicals and reagents.pdf [slideshare.net]
- 6. What are the common grades for chemicals and reagents? | AAT Bioquest [aatbio.com]
- 7. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 8. quora.com [quora.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. globalpharmatek.com [globalpharmatek.com]
- 12. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 13. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. jpionline.org [jpionline.org]
- 15. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 16. database.ich.org [database.ich.org]
- 17. youtube.com [youtube.com]
- 18. academics.su.edu.krd [academics.su.edu.krd]
- 19. A gas chromatography-flame ionization detection method for direct and rapid determination of small molecule volatile organic compounds in aqueous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cris.unibo.it [cris.unibo.it]
- 21. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. hplc.eu [hplc.eu]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 28. researchgate.net [researchgate.net]
- 29. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of Methyl 2-cyano-2-methylpropanoate as a Radical Initiator: A Comparative Guide for Polymer Synthesis
In the landscape of radical polymerization, the choice of initiator is a critical parameter that dictates reaction kinetics, polymer properties, and overall process efficiency. While well-established initiators like azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) have long been the workhorses of polymer synthesis, the quest for novel initiating systems with unique performance characteristics is ever-ongoing. This guide provides a comprehensive comparison of Methyl 2-cyano-2-methylpropanoate as a potential radical initiator against the industry standards of AIBN and BPO.
This analysis is grounded in the fundamental principles of radical chemistry and supported by available experimental data for structurally related compounds, offering researchers, scientists, and drug development professionals a framework for evaluating its potential in their applications.
The Initiator's Role: A Cascade of Radical Events
Radical polymerization is a chain reaction initiated by the generation of free radicals. The efficacy of an initiator is determined by its ability to efficiently produce these radicals under specific reaction conditions, which in turn influences the rate of polymerization and the final polymer's molecular architecture.
The initiation process can be visualized as a two-step sequence: decomposition of the initiator to form primary radicals, followed by the addition of these radicals to a monomer unit.
Caption: General workflow of radical polymerization.
A Comparative Analysis of Initiator Properties
The selection of an initiator is a multi-faceted decision, weighing factors such as decomposition temperature, solubility, and potential side reactions. While direct, comprehensive experimental data on Methyl 2-cyano-2-methylpropanoate as a radical initiator is not extensively available in public literature, we can infer its potential behavior based on its chemical structure and compare it to the well-characterized properties of AIBN and BPO.
| Property | Methyl 2-cyano-2-methylpropanoate (Inferred) | Azobisisobutyronitrile (AIBN) | Benzoyl Peroxide (BPO) |
| Decomposition Temperature (10-hr half-life) | Likely lower than AIBN due to the lability of the C-C bond adjacent to the cyano and ester groups. Estimated to be in the range of 40-60 °C. | 65 °C (in toluene) | 73 °C (in benzene) |
| Solubility | Expected to be soluble in a range of organic solvents and monomers. | Soluble in organic solvents and monomers. Insoluble in water. | Soluble in organic solvents and monomers. Slightly soluble in ethanol, insoluble in water. |
| Primary Radicals Formed | 2-cyano-2-propyl radical | 2-cyano-2-propyl radical | Benzoyloxy and phenyl radicals |
| Potential for Side Reactions | The cyano and ester groups might influence side reactions, but the primary radical is relatively stable. | The 2-cyano-2-propyl radical is relatively stable and less prone to hydrogen abstraction from solvents. | Can undergo induced decomposition and the benzoyloxy radical can participate in side reactions. |
| Initiator Efficiency (f) | Expected to be in the typical range of 0.3-0.8, similar to AIBN, due to the formation of a stabilized radical. | 0.3 - 0.8 | Varies significantly with solvent and monomer (can be lower than AIBN). |
Delving into the Mechanism: A Tale of Two Radicals
The nature of the primary radicals generated upon decomposition significantly impacts the initiation process.
Methyl 2-cyano-2-methylpropanoate and AIBN: The 2-cyano-2-propyl Radical
Both Methyl 2-cyano-2-methylpropanoate and AIBN generate the same tertiary radical, the 2-cyano-2-propyl radical. This radical is stabilized by the electron-withdrawing cyano group, making it less reactive and more selective. This selectivity can be advantageous in minimizing side reactions such as hydrogen abstraction from the solvent or polymer backbone, leading to a "cleaner" polymerization process.
Caption: Decomposition pathways of AIBN and hypothesized decomposition of Methyl 2-cyano-2-methylpropanoate.
Benzoyl Peroxide: A More Complex Radical Landscape
Benzoyl peroxide decomposes to form two benzoyloxy radicals. These radicals can then either initiate polymerization directly or undergo decarboxylation to form phenyl radicals, which are more reactive. This higher reactivity can lead to a greater propensity for side reactions, including chain transfer to solvent and induced decomposition of the initiator.
Experimental Protocols: A Guide to Practical Application
While a specific, optimized protocol for using Methyl 2-cyano-2-methylpropanoate as a radical initiator is not established, the following standard procedures for AIBN and BPO can be adapted. The key variable to adjust would be the reaction temperature, which should correspond to the desired decomposition rate of the initiator.
Protocol: Free Radical Polymerization of Methyl Methacrylate (MMA) using AIBN
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Toluene (or other suitable solvent)
-
Methanol (for precipitation)
-
Schlenk flask or similar reaction vessel with a magnetic stirrer
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired amount of AIBN in the required volume of purified MMA and toluene. A typical starting point is a monomer concentration of 1-5 M and an initiator concentration of 0.01-0.1 M.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature corresponding to the desired AIBN decomposition rate (e.g., 60-80 °C).
-
Reaction Monitoring: Monitor the progress of the polymerization by taking samples at regular intervals and analyzing the conversion (e.g., by gravimetry or spectroscopy).
-
Termination and Precipitation: After the desired time or conversion is reached, quench the reaction by rapidly cooling the flask in an ice bath.
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Protocol: Bulk Polymerization of Styrene using Benzoyl Peroxide
Materials:
-
Styrene, inhibitor removed
-
Benzoyl Peroxide (BPO)
-
Reaction vessel with a magnetic stirrer and reflux condenser
-
Nitrogen or Argon source
-
Heating mantle
Procedure:
-
Setup: Assemble a reaction vessel with a magnetic stirrer and a reflux condenser under a nitrogen or argon atmosphere.
-
Charging the Reactor: Add the purified styrene to the reaction vessel.
-
Initiator Addition: Carefully add the desired amount of BPO to the styrene with stirring until it dissolves. A typical concentration is 0.1-1% by weight relative to the monomer.
-
Polymerization: Heat the mixture to the desired reaction temperature (e.g., 80-95 °C) using a heating mantle.
-
Viscosity Monitoring: As the polymerization proceeds, the viscosity of the solution will increase significantly.
-
Termination: Once the desired viscosity or conversion is achieved, cool the reaction mixture to room temperature.
-
Polymer Isolation: The resulting polystyrene can be dissolved in a suitable solvent like toluene and then precipitated in a non-solvent such as methanol for purification, or used directly depending on the application.
Conclusion: A Promising Alternative with a Need for Further Investigation
Based on its chemical structure, Methyl 2-cyano-2-methylpropanoate presents itself as a potentially valuable radical initiator. The generation of the well-behaved 2-cyano-2-propyl radical suggests the potential for clean and controlled polymerizations, similar to AIBN. Its hypothesized lower decomposition temperature could offer advantages in polymerizing temperature-sensitive monomers or in applications requiring lower reaction temperatures.
However, without direct experimental data on its decomposition kinetics and initiation efficiency, its true efficacy remains a subject for further investigation. Researchers are encouraged to perform comparative studies to quantify its performance against established initiators like AIBN and BPO. Such studies would be invaluable in unlocking the full potential of this promising, yet underexplored, initiator.
References
- Benchchem.
- Canale, A. J., et al. Methyl a-Cyanoacrylate. I. Free-Radical Homopolymerization. Journal of Polymer Science, 42(139), 231-236.
- Chemistry LibreTexts. (2022, September 13). Basic Stages of a Radical Chain Reaction.
- Matyjaszewski, K., & Davis, T. P. (Eds.). (2002).
- Odian, G. (2004).
- ResearchGate. (2018, May). Preparation and Characterization of Poly(methyl methacrylate)
- Sigma-Aldrich.
- Sigma-Aldrich.
- Tang, W., & Tsarevsky, N. V. (2016). Radical Copolymerization of Ethyl 2-Cyanoacrylate and Methyl Methacrylate. Polymer Chemistry, 7(12), 2269-2277.
- Wikipedia. (2023, November 23).
- ResearchGate. (2025, November 13). Can benzoyl peroxide (BPO) be used to replace AIBN as the initiator in the dispersion polymerization of styrene(with or without DVB as a crosslinker)?
- Sigma-Aldrich.
- Wikipedia.
- Chemistry LibreTexts. (2022, September 13). II. Basic Stages of a Radical Chain Reaction.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-cyano-2-methylpropanoate
Introduction: Methyl 2-cyano-2-methylpropanoate (CAS No. 72291-30-6) is a versatile intermediate in organic synthesis, valued for the dual reactivity of its ester and cyano functional groups.[1] However, the presence of the cyano (nitrile) group places this compound in a category of chemicals that require stringent, protocol-driven disposal procedures. The potential for this compound to release highly toxic species, particularly under improper handling conditions, necessitates a disposal plan grounded in safety, regulatory compliance, and a clear understanding of its chemical properties.
This guide provides a direct, procedural framework for researchers and laboratory professionals to manage and dispose of methyl 2-cyano-2-methylpropanoate waste safely and effectively. The protocols herein are designed to mitigate risk, ensure compliance with environmental regulations, and foster a culture of safety within the laboratory.
Section 1: Core Hazard Profile and Safety Data
Before handling any waste stream, a thorough understanding of the chemical's hazard profile is paramount. The primary hazard associated with methyl 2-cyano-2-methylpropanoate stems from its cyano group. While the compound itself is a stable liquid, its decomposition or reaction with incompatible materials can generate highly toxic substances, including nitrogen oxides and hydrogen cyanide.[2][3] It is classified as harmful if swallowed, inhaled, or in contact with skin.[2]
The following table summarizes the essential safety data for this compound.
| Property | Value | Source(s) |
| CAS Number | 72291-30-6 | [2][4] |
| Molecular Formula | C₆H₉NO₂ | [1][5] |
| Primary Hazards | Harmful by inhalation, in contact with skin, and if swallowed. Causes serious eye irritation. | [2][6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents, moisture. | [2][3][7] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx). Potential for Hydrogen Cyanide (HCN) release. | [2][7] |
| Flash Point | > 110 °C / > 230 °F | [8] |
Section 2: Pre-Disposal Safety and Waste Segregation
Proper disposal begins long before the waste container is full. It starts with rigorous safety practices during handling and an unwavering commitment to correct waste segregation.
Mandatory Personal Protective Equipment (PPE) and Engineering Controls
The causality for PPE selection is directly linked to the compound's known hazards.
-
Engineering Controls: All handling and waste consolidation must occur within a certified chemical fume hood to prevent inhalation of vapors.[2]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[2] This compound is a known serious eye irritant.[6][7]
-
Hand Protection: Use chemical-resistant gloves. For cyanide compounds, butyl rubber or Viton gloves are preferred for their high level of protection.[9] Neoprene is acceptable for incidental contact.[9]
-
Body Protection: A standard laboratory coat must be worn to prevent skin contact.[9]
The Critical Importance of Waste Segregation
The single most critical aspect of managing this waste is preventing its contact with incompatible materials, especially acids.
Core Directive: Under no circumstances should methyl 2-cyano-2-methylpropanoate waste be mixed with acidic waste. The protonation of the cyanide group will initiate a rapid and irreversible reaction, leading to the generation of highly toxic and flammable hydrogen cyanide (HCN) gas.[9][10] Exposure to even small amounts of HCN can be lethal.[11] Therefore, all cyanide-containing waste must be collected in a dedicated and clearly labeled waste stream.
Section 3: Step-by-Step Disposal Protocol
This protocol provides a systematic approach to ensure waste is handled safely from the point of generation to its final removal by qualified personnel.
Step 1: Waste Characterization and Containerization
-
Classify the Waste: All waste containing methyl 2-cyano-2-methylpropanoate must be classified as hazardous chemical waste. Due to its acute toxicity profile, it may fall under specific regulatory categories such as the EPA's "P-list," which carries stringent disposal requirements.[10]
-
Select a Container:
-
Liquid Waste: Use a dedicated, compatible, and clearly labeled liquid waste container.[10] The container must have a tightly sealing cap. To minimize risk within the fume hood, use the smallest practical container size (e.g., ≤ 1 gallon) and place it within a secondary containment bin.[10]
-
Solid Waste: All contaminated disposable items (gloves, pipette tips, absorbent pads) must be collected in a separate, dedicated solid hazardous waste container, such as a labeled pail or a double-bagged, sealed waste bag.[10][12]
-
-
Labeling: Immediately label the waste container with "Hazardous Waste," "Cyanide Waste," and the full chemical name: "Methyl 2-cyano-2-methylpropanoate." Ensure the label is clear and legible.
Step 2: Handling Contaminated Materials
-
Glassware: Glassware contaminated with this compound should be decontaminated before washing. This can be done by rinsing with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, all performed within a fume hood.[12] The rinsate must be collected as hazardous liquid cyanide waste.
-
PPE and Disposables: Place all contaminated solid items directly into the designated solid cyanide waste container.[12] Do not discard them in regular laboratory trash.
Step 3: Temporary On-Site Storage
-
Secure the Container: Once a procedure is complete, ensure the waste container cap is tightly sealed.
-
Designated Accumulation Area: Store the sealed waste container in a designated, secure hazardous waste accumulation area within the laboratory.
-
Segregation in Storage: The storage area must be organized to keep cyanide waste physically separated from all acidic materials.
Step 4: Final Disposal
-
Contact EH&S: The final disposal of cyanide-containing waste must be managed by your institution's Environmental Health & Safety (EH&S) department or a licensed professional hazardous waste disposal contractor.[10]
-
Request Pickup: Follow your institution's specific procedures to request a hazardous waste pickup. Ensure all containers are properly labeled and sealed before the scheduled pickup.[12] Never attempt to dispose of this chemical via sink or sewer drains.[13]
Section 4: Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is critical. The following procedure applies to small spills contained within a chemical fume hood.
-
Alert Personnel: Immediately alert others in the laboratory.
-
Ensure Ventilation: Confirm the fume hood is operating correctly.
-
Contain the Spill: Use an inert absorbent material (e.g., sand, Chemizorb®) to absorb the spilled liquid. Do not use combustible materials like paper towels directly on the liquid.
-
Decontaminate:
-
Collect Waste: All cleanup materials (absorbent, wipes, contaminated PPE) must be collected and placed into the designated solid cyanide hazardous waste container.[10][12]
-
Report: Report the spill to your laboratory supervisor and EH&S office, as per institutional policy.
For any large spill or any spill that occurs outside of a fume hood, evacuate the area immediately and call your institution's emergency response number.[12]
Section 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of methyl 2-cyano-2-methylpropanoate waste.
Sources
- 1. Buy Methyl 2-cyano-2-methylpropanoate | 72291-30-6 [smolecule.com]
- 2. Methyl 2-cyano-2-methylpropanoate | CAS#:72291-30-6 | Chemsrc [chemsrc.com]
- 3. www1.mscdirect.com [www1.mscdirect.com]
- 4. Methyl 2-cyano-2-methylpropanoate | 72291-30-6 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. 5.imimg.com [5.imimg.com]
- 8. fishersci.ch [fishersci.ch]
- 9. ehs.unm.edu [ehs.unm.edu]
- 10. research.wayne.edu [research.wayne.edu]
- 11. sesha.org [sesha.org]
- 12. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 13. chemos.de [chemos.de]
A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 2-cyano-2-methylpropanoate
In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of Methyl 2-cyano-2-methylpropanoate, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). By understanding the chemical's properties and potential hazards, we can implement a robust safety protocol that minimizes risk and fosters a secure laboratory environment.
Understanding the Hazard: Why Specific PPE is Crucial
Methyl 2-cyano-2-methylpropanoate, like other cyanoacrylate esters, presents a unique set of handling challenges. While specific hazard data for this compound is limited, by examining closely related and well-documented analogs such as Methyl 2-cyanoacrylate, we can establish a comprehensive safety framework. The primary hazards include irritation to the skin, eyes, and respiratory tract.[1][2][3] A key characteristic of cyanoacrylates is their rapid polymerization upon contact with moisture, which can lead to the instantaneous bonding of skin and even eyelids.[4][5] Therefore, the selection of PPE is not merely a procedural formality but a critical line of defense against these immediate and potent risks.
Core PPE Requirements: A Multi-Layered Defense
A holistic approach to safety necessitates a combination of engineering controls, administrative protocols, and the diligent use of personal protective equipment. The following table summarizes the essential PPE for handling Methyl 2-cyano-2-methylpropanoate.
| PPE Component | Specifications and Rationale |
| Hand Protection | Recommended: Polyethylene or thick, chemical-resistant nitrile gloves. Rationale: Cyanoacrylates are known to not adhere to polyethylene, making polyethylene gloves an excellent choice to prevent skin bonding.[6] If polyethylene gloves are not available, nitrile gloves offer good splash protection, but should be of sufficient thickness (e.g., 5-mil or greater) and changed immediately upon contact with the chemical.[7] |
| Eye and Face Protection | Required: Chemical safety goggles. Recommended: A full-face shield worn over safety goggles, especially when handling larger quantities or when there is a significant splash risk. Rationale: Vapors from cyanoacrylates can be lachrymatory (cause tearing) and irritating to the eyes.[2][5] Direct contact can cause eyelids to bond together.[5] |
| Respiratory Protection | Recommended in specific situations: A NIOSH-approved respirator with an organic vapor cartridge. Rationale: This is necessary when working outside of a certified chemical fume hood, in poorly ventilated areas, or for individuals with known sensitivities to cyanoacrylate vapors.[1][8] Vapors can cause respiratory irritation and may trigger asthmatic reactions in sensitized individuals.[1][3] |
| Protective Clothing | Required: A chemically resistant lab coat or apron. Rationale: This protects personal clothing from contamination and prevents skin contact in the event of a spill. |
Procedural Guidance: A Step-by-Step Approach to Safe Handling
Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring a safe working environment. The following workflow outlines the key steps for handling Methyl 2-cyano-2-methylpropanoate.
Caption: A workflow diagram illustrating the key steps for the safe handling of Methyl 2-cyano-2-methylpropanoate.
Emergency Protocols: Preparedness for Accidental Exposure
In the event of accidental exposure, immediate and appropriate first aid is crucial.
-
Skin Contact: Do not attempt to pull bonded skin apart.[4] Immerse the affected area in warm, soapy water and gently peel or roll the skin apart.[9] Acetone or nail polish remover can also be used to dissolve the adhesive if necessary.[9]
-
Eye Contact: Immediately flush the eye with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Do not try to force the eyelids apart.[4] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. If the mouth becomes bonded, rinse with warm water. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of Methyl 2-cyano-2-methylpropanoate and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Small Spills: Absorb the liquid with an inert material such as sand or vermiculite. Allow the material to solidify.
-
Waste Collection: Place the solidified material and any contaminated items (e.g., gloves, paper towels) into a designated, labeled, and sealed waste container.
-
Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not pour down the drain.
By implementing these comprehensive PPE and handling protocols, researchers can confidently and safely work with Methyl 2-cyano-2-methylpropanoate, ensuring the integrity of their research and the well-being of all laboratory personnel.
References
-
PubChem. Methyl 2-isocyano-2-methylpropanoate. National Center for Biotechnology Information. [Link]
-
International Chemical Safety Cards (ICSC). ICSC 1272 - METHYL 2-CYANOACRYLATE. [Link]
-
Chemsrc. Methyl 2-cyano-2-methylpropanoate | CAS#:72291-30-6. [Link]
-
Civil Air Patrol. AE Safety – Superglue. [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Methyl-2-cyanoacrylate. [Link]
-
Cool Tools. Polyethylene Gloves for Cyanoacrylate Glue. [Link]
-
Permabond. Material Safety Data Sheet PERMABOND® 910. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Methyl cyanoacetate. [Link]
-
New Jersey Department of Health. Hazard Summary: METHYL 2-CYANOACRYLATE. [Link]
-
Adhesive Guru. Super Glue Safety Precautions You Need to Know. [Link]
-
Occupational Safety and Health Administration (OSHA). METHYL 2-CYANOACRYLATE. [Link]
-
Storyblok. SAFETY DATA SHEET. [Link]
-
Reddit. PPE for CA glue. [Link]
Sources
- 1. ICSC 1272 - METHYL 2-CYANOACRYLATE [chemicalsafety.ilo.org]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl-2-cyanoacrylate [cdc.gov]
- 3. nj.gov [nj.gov]
- 4. gocivilairpatrol.com [gocivilairpatrol.com]
- 5. www1.mscdirect.com [www1.mscdirect.com]
- 6. Polyethylene Gloves for Cyanoacrylate Glue – Cool Tools [kk.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. adhesiveguru.com [adhesiveguru.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
